molecular formula C9H6N2O3 B1330566 4-Hydroxycinnoline-3-carboxylic acid CAS No. 53512-17-7

4-Hydroxycinnoline-3-carboxylic acid

Cat. No.: B1330566
CAS No.: 53512-17-7
M. Wt: 190.16 g/mol
InChI Key: ZIPLRYYWAXPVMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxycinnoline-3-carboxylic acid (CAS 53512-17-7) is a chemical compound with the molecular formula C9H6N2O3 and a molecular weight of 190.16 g/mol. It is characterized as a yellow to orange crystalline powder . This compound serves as a valuable building block in organic synthesis and pharmaceutical research, particularly noted for its role as a key intermediate in the development of antiviral and antitumor agents . Scientific investigations have explored its derivatives, specifically 4-hydroxycinnoline-3-carboxyamides, for their potential as antiviral agents. Patent research indicates that such derivatives have been studied for their inhibitory activity against viruses like human cytomegalovirus (HCMV) and Epstein-Barr virus (EBV) . The compound has also been the subject of research into its potential bioactivities, including antioxidant and anti-inflammatory properties . Its physical properties include a melting point of 267-268 °C (decomposition) and a density of 1.56 g/cm³ . 4-Hydroxycinnoline-3-carboxylic acid is intended for research and laboratory use only. It is not approved for human consumption or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-oxo-1H-cinnoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-8-5-3-1-2-4-6(5)10-11-7(8)9(13)14/h1-4H,(H,10,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPLRYYWAXPVMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40968256
Record name 4-Hydroxycinnoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40968256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53512-17-7, 18514-85-7
Record name 53512-17-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=257421
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxycinnoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40968256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Hydroxycinnoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Hydroxycinnoline-3-carboxylic acid is a pivotal heterocyclic scaffold, serving as a versatile intermediate in the synthesis of a wide range of bioactive molecules.[1] Its structural framework is of significant interest in medicinal chemistry, particularly as a precursor for novel compounds with potential antiviral and antitumor activities.[1] This guide provides a comprehensive overview of the primary synthetic pathways to this target molecule, focusing on the mechanistic principles, practical experimental protocols, and the rationale behind key procedural choices. We will delve into the classic Richter and Borsche-Herbert cyclization strategies, offering a robust framework for researchers aiming to synthesize and utilize this valuable compound.

Introduction: The Significance of the Cinnoline Core

The cinnoline ring system, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry.[2][3] Derivatives of cinnoline have demonstrated a remarkable breadth of pharmacological activities. The specific molecule of interest, 4-hydroxycinnoline-3-carboxylic acid (IUPAC Name: 4-oxo-1H-cinnoline-3-carboxylic acid), is a yellow to orange crystalline powder characterized by its utility as a synthetic building block.[1] Its value is underscored by its application in the synthesis of 4-hydroxycinnoline-3-carboxyamide derivatives, which have shown activity against human cytomegalovirus (HCMV) and Epstein-Barr virus (EBV).[1]

This guide will focus on the most established and reliable methods for constructing this specific cinnoline derivative, emphasizing the intramolecular cyclization of arenediazonium salts—a cornerstone of cinnoline chemistry.

Core Synthetic Pathway: Intramolecular Cyclization via Diazotization

The most direct and historically significant route to the 4-hydroxycinnoline-3-carboxylic acid core is through the cyclization of a suitably substituted ortho-aminophenyl precursor. This strategy encompasses several named reactions, including the Richter and Borsche-Herbert syntheses, which share a common mechanistic foundation.[3]

The Richter Synthesis Variant

The first synthesis of the cinnoline ring was reported by Victor von Richter in 1883.[3] A direct application of this principle leads to our target molecule from o-aminophenylpropiolic acid.[2]

Mechanism & Rationale: The synthesis hinges on the diazotization of an ortho-amino group on an aromatic ring that also bears an unsaturated carbon side chain. The resulting diazonium salt is a potent electrophile. The crucial step is an intramolecular electrophilic attack by the diazonium cation onto the carbon-carbon triple bond of the propiolic acid side chain. This cyclization is energetically favorable due to the formation of a stable, six-membered aromatic ring.

The choice of starting material is paramount. The ortho-amino group is essential for the diazotization, and the adjacent propiolic acid not only provides the necessary carbons for ring closure but also directly installs the required 3-carboxylic acid functionality.

Richter_Synthesis Richter Synthesis Pathway cluster_start Starting Material cluster_reagents Reagents cluster_intermediates Intermediates cluster_product Final Product A o-Aminophenylpropiolic Acid B Arenediazonium Salt A->B  Diazotization (0-5 °C) R1 NaNO2, H+ (e.g., HCl, H2SO4) C Cyclized Intermediate B->C Intramolecular Cyclization (Heat) D 4-Hydroxycinnoline- 3-carboxylic Acid C->D Tautomerization Borsche_Herbert_Mechanism Borsche-Herbert Reaction Mechanism cluster_0 Step 1: Diazotization cluster_1 Step 2: Cyclization & Tautomerization Start o-Aminobenzoylformic Acid Derivative Diazonium Arenediazonium Salt Intermediate Start->Diazonium 0-5 °C Reagent1 NaNO2, H+ Enol Enol Form Diazonium->Enol Enolization Cyclized Cyclized Adduct Enol->Cyclized Intramolecular Attack Product 4-Hydroxycinnoline- 3-carboxylic Acid Cyclized->Product Tautomerization

Caption: Key mechanistic steps of the Borsche-Herbert reaction.

Comparative Data Summary

The choice of synthetic pathway often depends on the availability of starting materials and desired reaction conditions. The following table summarizes the key parameters for the primary synthesis route.

ParameterRichter Synthesis VariantBorsche-Herbert Reaction
Starting Material o-Aminophenylpropiolic acido-Aminobenzoylformic acid derivative
Key Reagents Sodium nitrite, Mineral acid (e.g., HCl)Sodium nitrite, Mineral acid (e.g., HCl)
Critical Step Intramolecular attack on C≡C bondIntramolecular attack on enol/enolate
Typical Yields Good [2]Generally high (70-90% for analogs) [3]
Key Advantage Direct installation of carboxylic acidMore versatile starting materials
Key Challenge Stability/availability of propiolic acidControl of enolization

Detailed Experimental Protocol

The following is a representative protocol for the synthesis of 4-hydroxycinnoline-3-carboxylic acid, adapted from the principles of the Richter and Borsche-Herbert cyclizations.

Objective: To synthesize 4-hydroxycinnoline-3-carboxylic acid via diazotization and intramolecular cyclization.

Materials:

  • o-Aminophenylpropiolic acid (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂) (1.1 eq)

  • Deionized Water

  • Ice

Procedure:

  • Preparation of Amine Salt Solution:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend o-aminophenylpropiolic acid in deionized water.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add concentrated hydrochloric acid with vigorous stirring, maintaining the temperature below 5 °C, until a clear solution of the amine hydrochloride salt is formed.

  • Diazotization:

    • Prepare a solution of sodium nitrite in a minimal amount of cold deionized water.

    • Add the sodium nitrite solution dropwise to the stirred amine salt solution over 30-45 minutes.

    • Causality Check: The temperature must be strictly maintained between 0-5 °C. Higher temperatures can lead to the decomposition of the diazonium salt and formation of phenolic byproducts, significantly reducing the yield. [4][5] * After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper (optional).

  • Cyclization:

    • Remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

    • Gently heat the mixture to 60-70 °C. [2] * Expert Insight: The onset of cyclization is often indicated by nitrogen gas evolution and the formation of a precipitate. The gentle heating provides the activation energy for the intramolecular cyclization to proceed at a controlled rate.

    • Maintain this temperature for 1-2 hours or until gas evolution ceases.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature, then further cool in an ice bath to maximize precipitation.

    • Collect the crude solid product by vacuum filtration.

    • Wash the filter cake with cold deionized water to remove inorganic salts, followed by a small amount of cold ethanol.

    • The product can be further purified by recrystallization from a suitable solvent, such as aqueous ethanol or acetic acid, to yield 4-hydroxycinnoline-3-carboxylic acid as a crystalline solid.

Conclusion

The synthesis of 4-hydroxycinnoline-3-carboxylic acid is most reliably achieved through the intramolecular cyclization of an arenediazonium salt derived from an ortho-aminophenyl precursor. The Richter and Borsche-Herbert strategies provide a robust and well-understood chemical foundation for this transformation. Success in these syntheses is critically dependent on precise temperature control during the diazotization step to ensure the stability of the key diazonium intermediate. By understanding the causality behind each experimental step, researchers can effectively troubleshoot and optimize the synthesis to obtain high yields of this valuable heterocyclic building block, paving the way for further exploration in drug discovery and development.

References

Sources

"4-Hydroxycinnoline-3-carboxylic acid" chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 4-Hydroxycinnoline-3-carboxylic Acid

Introduction: Unveiling a Core Heterocyclic Scaffold

4-Hydroxycinnoline-3-carboxylic acid is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery.[1] As a derivative of cinnoline, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, this molecule serves as a versatile and valuable building block for the synthesis of more complex, biologically active compounds.[1] Its rigid, planar structure, combined with the presence of key functional groups—a carboxylic acid and a hydroxyl group—provides multiple points for chemical modification, making it an attractive scaffold for developing novel therapeutic agents.

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 4-Hydroxycinnoline-3-carboxylic acid, tailored for researchers and professionals in drug development.

Chemical Structure and Tautomerism

The compound exists in a tautomeric equilibrium between the 4-hydroxycinnoline form and the more stable 4-oxo-1,4-dihydrocinnoline (cinnolin-4-one) form. This equilibrium is a critical aspect of its chemical character, influencing its reactivity and biological interactions.

Caption: Tautomeric equilibrium of 4-Hydroxycinnoline-3-carboxylic acid.

Physicochemical Properties

The fundamental properties of 4-Hydroxycinnoline-3-carboxylic acid are summarized below. These characteristics are essential for its handling, formulation, and application in synthetic chemistry.

PropertyValueSource
IUPAC Name 4-oxo-1H-cinnoline-3-carboxylic acid[1]
CAS Number 53512-17-7[1]
Molecular Formula C₉H₆N₂O₃[1]
Molecular Weight 190.16 g/mol [1]
Appearance Yellow to orange crystalline powder[1]
Melting Point 267-268 °C (with decomposition)[1]
Solubility Soluble in organic solvents; Insoluble in water[1]

Synthesis and Reactivity

Synthetic Pathways

4-Hydroxycinnoline-3-carboxylic acid is primarily utilized as a synthetic intermediate.[1] A common and practical method for its preparation involves the hydrolysis of corresponding 4-amino-3-cinnolinecarboxamides or related ester derivatives.[2] This approach is advantageous as the amide precursors can be synthesized through various established routes.

Caption: General workflow for the synthesis via amide hydrolysis.

Experimental Protocol: Hydrolysis of 4-Amino-3-cinnolinecarboxamide

The following protocol is a representative method adapted from the literature for the synthesis of cinnoline carboxylic acids from their amide precursors.[2]

  • Suspension: Suspend the starting material, 4-amino-3-cinnolinecarboxamide, in an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 2N NaOH).

  • Reflux: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Cooling & Neutralization: Once the reaction is complete, cool the mixture to room temperature. If a basic hydrolysis was performed, carefully acidify the solution with a strong acid (e.g., HCl) to a pH of approximately 4. This will precipitate the carboxylic acid product.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration.

  • Washing: Wash the collected solid with cold water to remove any residual salts.

  • Drying: Dry the purified product under vacuum to yield 4-Hydroxycinnoline-3-carboxylic acid.

Chemical Reactivity

The reactivity of this molecule is governed by its principal functional groups:

  • Carboxylic Acid Group (-COOH): This group is acidic and can undergo typical reactions of carboxylic acids. These include:

    • Esterification: Reaction with alcohols under acidic conditions to form esters.

    • Amidation: Conversion to amides by reacting with amines, often requiring activation with reagents like thionyl chloride or carbodiimides.

    • Reduction: Reduction to the corresponding primary alcohol, although this requires strong reducing agents like LiAlH₄.

  • 4-Hydroxy/4-Oxo Group: The tautomerism at this position influences reactivity. The hydroxyl form can be alkylated or acylated. The reactivity of the heterocyclic ring itself can be explored for further functionalization, although such reactions are less common than modifications at the carboxylic acid moiety.

Applications in Research and Drug Development

The primary value of 4-Hydroxycinnoline-3-carboxylic acid lies in its role as a scaffold for generating libraries of derivatives with diverse biological activities.[1] Its structural similarity to the quinolone core, which is a well-established pharmacophore in antibacterial drugs, has inspired its use in various therapeutic areas.[3][4]

Applications Scaffold 4-Hydroxycinnoline-3- carboxylic Acid Antiviral Antiviral Agents (HCMV, EBV) Scaffold->Antiviral Derivatization Antitumor Antitumor Agents Scaffold->Antitumor Derivatization Antibacterial Antibacterial Agents (Quinolone Analogs) Scaffold->Antibacterial Scaffold Hopping Other Other Bioactive Molecules Scaffold->Other Synthesis

Caption: Role as a central scaffold in medicinal chemistry.

Key Therapeutic Areas of Investigation
  • Antiviral Activity: Derivatives, particularly 4-hydroxycinnoline-3-carboxamides, have shown promising activity against human cytomegalovirus (HCMV) and Epstein-Barr virus (EBV), highlighting the potential of this scaffold in developing new antiviral therapies.[1]

  • Antitumor Research: The cinnoline framework is being actively explored for the design and synthesis of novel antitumor agents.[1] By modifying the core structure, researchers aim to develop compounds that can selectively target cancer cells or interfere with pathways crucial for tumor growth. The related quinoline-3-carboxylic acid derivatives have shown potential as selective antiproliferative agents by exploiting the acidic tumor microenvironment.[5]

  • Antibacterial Agents: The 4-quinolone-3-carboxylic acid motif is the cornerstone of the highly successful quinolone and fluoroquinolone classes of antibiotics.[3][4] The structural analogy makes 4-hydroxycinnoline-3-carboxylic acid an interesting starting point for "scaffold hopping" strategies to discover new antibacterial agents that may overcome existing resistance mechanisms.

Conclusion and Future Perspectives

4-Hydroxycinnoline-3-carboxylic acid is a chemically tractable and medicinally relevant heterocyclic compound. Its robust synthesis from accessible precursors and the versatile reactivity of its functional groups make it a cornerstone for building diverse molecular libraries. While much of its reputation is built on the success of its quinoline analogue, the unique electronic properties imparted by the adjacent nitrogen atoms in the cinnoline ring offer distinct opportunities for drug design.

Future research will likely focus on expanding the library of derivatives, exploring novel reactions on the cinnoline core, and conducting in-depth biological evaluations to elucidate the mechanisms of action for its most potent derivatives. As the need for new antiviral, antibacterial, and anticancer agents continues to grow, scaffolds like 4-Hydroxycinnoline-3-carboxylic acid will remain critical tools for innovation in pharmaceutical sciences.

References

  • J&K Scientific. 4-Hydroxyquinoline-3-carboxylic acid | 34785-11-0. [Link]

  • PrepChem.com. Synthesis of 4-hydroxy-quinoline-3-carboxylic acid chloride. [Link]

  • Google Patents. EP0245690A1 - Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids.
  • Stenutz. 4-hydroxyquinoline-3-carboxylic acid. [Link]

  • Google Patents.
  • MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]

  • PharmaCompass.com. 4-Hydroxyquinoline-3-carboxylic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

  • PubChem. 4-Quinolone-3-carboxylic acid | C10H7NO3 | CID 220875. [Link]

  • Google Patents. IE811112L - Derivatives of 4-hydroxy-3-quinoline carboxylic acid.
  • PubMed. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. [Link]

  • Google Patents. US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them.
  • PubMed. Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1. [Link]

  • ResearchGate. Biologically important hydroxyquinolines and quinolinecarboxylic acids. [Link]

  • ResearchGate. Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. [Link]

  • HMDB. Showing metabocard for Quinoline-4-carboxylic acid (HMDB0257047). [Link]

  • PubMed. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. [Link]

  • PubChemLite. 4-hydroxy-7,8-dimethoxyquinoline-3-carboxylic acid. [Link]

  • Khan Academy. Reactivity of carboxylic acid derivatives (video). [Link]

  • YouTube. Reactivity of carboxylic acid derivatives | Organic chemistry | Khan Academy. [Link]

  • ACS, Organic Division. pKa Data Compiled by R. Williams. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 4-Hydroxycinnoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a detailed analysis of the expected spectroscopic characteristics of 4-Hydroxycinnoline-3-carboxylic acid. Due to a lack of readily available, published experimental spectra for this specific molecule, this document employs a predictive approach grounded in established spectroscopic principles. We leverage comprehensive data from the closely related structural analogue, 4-hydroxyquinoline-3-carboxylic acid, and the parent cinnoline heterocycle to forecast the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the target compound. This guide explains the causal relationships behind spectral features and outlines standardized protocols for data acquisition, offering researchers and drug development professionals a robust framework for the identification and characterization of this and similar molecules.

Introduction: The Challenge of Characterization

4-Hydroxycinnoline-3-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry due to its structural relation to quinolones, a class known for a wide range of biological activities.[1][2] The precise structural confirmation of such molecules is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of research findings. Spectroscopic techniques like NMR, IR, and MS are the cornerstones of this characterization process.

However, a comprehensive search of scientific literature and spectral databases reveals a significant gap in publicly available experimental data for 4-Hydroxycinnoline-3-carboxylic acid. This guide addresses this gap by providing a detailed, predictive analysis based on the well-characterized and structurally similar analogue, 4-hydroxyquinoline -3-carboxylic acid. By comparing the known spectral features of the quinoline analogue with the fundamental spectroscopic properties of the cinnoline ring system, we can construct a reliable, predicted dataset for the target molecule.[3][4] This approach not only offers immediate, actionable insights but also establishes a validated methodological framework for researchers encountering similar characterization challenges.

Structural Analogue Rationale

The core difference between the target molecule and its analogue is the placement of nitrogen atoms in the heterocyclic ring. Quinoline contains a 1-azanaphthalene system, while cinnoline is a 1,2-diazanaphthalene system.[4] This seemingly small change induces significant, predictable alterations in the electronic environment and, consequently, the spectroscopic output, particularly in NMR and Mass Spectrometry.

G cluster_0 Target Molecule cluster_1 Primary Analogue cluster_2 Parent Heterocycles a 4-Hydroxycinnoline-3-carboxylic acid (Predicted Data) b 4-Hydroxyquinoline-3-carboxylic acid (Experimental Data Available) b->a Predicts c Cinnoline c->a Informs Prediction of Heterocyclic Core d Quinoline d->b Informs Analysis of Heterocyclic Core

Figure 1: Logical workflow for predicting the spectroscopic data of the target molecule using a primary analogue and parent heterocycles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. The key differences between our target and its analogue will manifest in the aromatic region of the ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show signals for the carboxylic acid proton, the hydroxyl proton, and the four protons on the benzene portion of the cinnoline ring.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve ~5 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it solubilizes the polar compound and allows for the observation of exchangeable protons (-OH and -COOH).

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard single-pulse (zg30).

    • Number of Scans: 16-64 (to achieve adequate signal-to-noise).

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): ~4 seconds.

  • Data Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift to the residual DMSO solvent peak at 2.50 ppm.

Predicted ¹H NMR Data Summary

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityKey Insights & Comparison to Quinoline Analogue
COOH12.0 - 14.0Broad Singlet (br s)Typical for carboxylic acids; highly deshielded and subject to hydrogen bonding.[5] Similar to the quinoline analogue.
OH~11.0Broad Singlet (br s)Exchangeable proton. Its position can vary with concentration and temperature. Similar to the quinoline analogue.
H-58.2 - 8.4Doublet (d)This proton is peri to the C-4 hydroxyl group. Its chemical shift will be comparable to the H-5 proton in the quinoline analogue.
H-88.0 - 8.2Doublet (d)H-8 is adjacent to the N-1 nitrogen in the cinnoline ring, which is expected to induce a significant downfield shift compared to the corresponding H-8 in the quinoline system.[6][7]
H-6, H-77.6 - 7.9Multiplets (m)These protons will form a more complex splitting pattern than in the quinoline analogue due to the influence of the adjacent N=N moiety, disrupting the simpler coupling pattern of a standard benzene ring.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a "fingerprint" of the carbon skeleton. The chemical shifts of the carbons in the heterocyclic ring are most sensitive to the N=N vs. C=N substitution.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument: A 400 MHz (or higher) NMR spectrometer (operating at ~100 MHz for ¹³C).

  • Parameters:

    • Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

    • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing: Process similarly to the ¹H spectrum. Calibrate to the DMSO-d₆ solvent peak at 39.52 ppm. An Attached Proton Test (APT) or DEPT-135 experiment can be run to distinguish between CH, CH₂, and quaternary carbons.[8]

Predicted ¹³C NMR Data Summary

Carbon AssignmentPredicted Chemical Shift (ppm)Key Insights & Comparison to Quinoline Analogue
C=O (Carboxyl)165 - 175Typical range for a carboxylic acid carbonyl carbon.[5]
C-4 (C-OH)160 - 165The carbon bearing the hydroxyl group, highly deshielded.
C-4a, C-8a (Bridgehead)140 - 150The C-8a carbon, adjacent to N-1, is expected to be more deshielded than its quinoline counterpart.[9]
C-3~110The carbon bearing the carboxylic acid group.
Aromatic CH (C5-C8)120 - 135The precise shifts will vary, with C-8 and C-5 likely being the most deshielded due to proximity to the heteroatoms.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying key functional groups. The spectra of 4-Hydroxycinnoline-3-carboxylic acid and its quinoline analogue are expected to be very similar, as the primary absorbing groups (OH, COOH) are identical.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background scan first. The final spectrum is typically presented in terms of transmittance (%).

Predicted IR Data Summary

Wavenumber (cm⁻¹)Vibration TypeIntensityInterpretation
3300 - 2500O-H Stretch (Carboxylic Acid Dimer)Broad, StrongThis is a hallmark of a carboxylic acid and is caused by strong hydrogen bonding.[10][11]
~3000C-H Stretch (Aromatic)Medium, SharpOverlaps with the broad O-H stretch.
1725 - 1700C=O Stretch (Carboxylic Acid)Strong, SharpThe carbonyl stretch is a very reliable indicator of this functional group.[12]
1620 - 1580C=C & C=N Stretch (Aromatic Rings)Medium-StrongVibrations from the fused ring system.
1320 - 1210C-O Stretch (Carboxylic Acid)MediumAssociated with the carboxylic acid C-O single bond.[10]
960 - 900O-H Bend (Out-of-Plane)Broad, MediumAnother characteristic, broad peak for a hydrogen-bonded carboxylic acid.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. Electron Ionization (EI) is a common technique for such small molecules.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce the sample via a direct insertion probe or GC-MS if the compound is sufficiently volatile and thermally stable. Electrospray Ionization (ESI) is an alternative for less stable compounds.

  • Instrument: A mass spectrometer (e.g., Quadrupole, Time-of-Flight).

  • Ionization Method: Electron Ionization (EI) at 70 eV.

  • Data Analysis: Identify the molecular ion peak (M⁺·) and analyze the major fragment ions. The molecular weight of 4-Hydroxycinnoline-3-carboxylic acid (C₁₀H₆N₂O₃) is 202.17 g/mol .

G M [M]⁺· m/z = 202 M_minus_H2O [M - H₂O]⁺· m/z = 184 M->M_minus_H2O - H₂O M_minus_COOH [M - COOH]⁺ m/z = 157 M->M_minus_COOH - ·COOH M_minus_H2O_CO [M - H₂O - CO]⁺· m/z = 156 M_minus_H2O->M_minus_H2O_CO - CO Cinnoline_core Cinnoline Fragment m/z = 130 M_minus_COOH->Cinnoline_core - HCN N2_loss Loss of N₂ m/z = 102 Cinnoline_core->N2_loss - N₂

Figure 2: Predicted primary fragmentation pathway for 4-Hydroxycinnoline-3-carboxylic acid under Electron Ionization (EI) conditions.

Predicted Mass Spectrum Fragmentation

m/z ValueProposed FragmentInterpretation
202[C₁₀H₆N₂O₃]⁺·Molecular Ion (M⁺·) . This peak confirms the molecular weight of the compound.
184[M - H₂O]⁺·Loss of a water molecule, a common fragmentation for compounds with hydroxyl and carboxylic acid groups.
157[M - ·COOH]⁺Loss of the carboxylic acid radical, a characteristic cleavage for carboxylic acids.[5]
156[M - H₂O - CO]⁺·Subsequent loss of carbon monoxide from the [M - H₂O]⁺· ion.
130[C₈H₆N₂]⁺·This corresponds to the parent cinnoline cation radical, formed after loss of substituents.
102[C₈H₆]⁺·Loss of a neutral N₂ molecule from the cinnoline fragment, a key fragmentation pathway for the cinnoline ring system that distinguishes it from quinoline.

The predicted loss of N₂ (28 Da) from the heterocyclic core is a critical diagnostic feature that would differentiate 4-hydroxycinnoline -3-carboxylic acid from its quinoline analogue in a mass spectrum. The quinoline ring does not undergo this specific fragmentation.

Conclusion

This guide presents a comprehensive, predicted spectroscopic dataset for 4-Hydroxycinnoline-3-carboxylic acid. By grounding these predictions in the established data of a close structural analogue and the parent cinnoline heterocycle, we provide a scientifically rigorous and practical tool for researchers. The key predicted differentiators are the distinct splitting patterns and chemical shifts in the aromatic region of the NMR spectra and the characteristic loss of N₂ in the mass spectrum. These insights should empower scientists to confidently identify and characterize this molecule, bridging the current gap in experimental data and facilitating future research in this area.

References

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9208, Cinnoline. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Cinnoline. In NIST Chemistry WebBook. Retrieved from [Link]

  • Sallam, M., et al. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. National Center for Biotechnology Information. Available at: [Link]

  • Arias, L. M., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry, 178, 189-197. Available at: [Link]

  • SpectraBase. (n.d.). Cinnoline [13C NMR]. Wiley-VCH GmbH. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2022). A Comprehensive Review On Cinnoline Derivatives. Available at: [Link]

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Available at: [Link]

  • ResearchGate. (2025). Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact. Available at: [Link]

  • ResearchGate. (2025). Mass Spectra of oxygenated quinolines. Available at: [Link]

  • Robinson, J. R. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. Available at: [Link]

  • Reich, H. (2020). NMR Spectroscopy. University of Wisconsin - Madison. Available at: [Link]

  • LibreTexts Chemistry. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Retrieved from [Link]

  • PubMed. (n.d.). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Retrieved from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]

Sources

An In-Depth Technical Guide to 4-Hydroxycinnoline-3-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxycinnoline-3-carboxylic acid, a key heterocyclic compound, has emerged as a valuable scaffold in medicinal chemistry. Its structural framework is a cornerstone for the development of novel therapeutic agents, demonstrating notable potential in antiviral and antitumor applications. This technical guide provides a comprehensive overview of its nomenclature, chemical properties, synthesis, and biological significance, offering insights for researchers engaged in drug discovery and development.

Core Identification: CAS Number and Nomenclature

At the heart of any chemical investigation is the precise identification of the compound. 4-Hydroxycinnoline-3-carboxylic acid is registered under the CAS Number 53512-17-7 .

Systematic nomenclature is crucial for unambiguous communication in the scientific community. The IUPAC name for this compound is 4-oxo-1H-cinnoline-3-carboxylic acid . This name reflects the tautomeric equilibrium where the hydrogen atom can reside on the nitrogen at position 1, resulting in a ketone at position 4. This keto-enol tautomerism is a key feature of its chemical reactivity.

Synonyms and Alternative Names:

  • 4-hydroxy-3-cinnolinecarboxylic acid

  • 1,4-dihydro-4-oxocinnoline-3-carboxylic acid

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

PropertyValue
Molecular Formula C₉H₆N₂O₃
Molecular Weight 190.16 g/mol
Appearance Yellow to orange crystalline powder
Melting Point 267-268 °C (decomposes)
Solubility Soluble in organic solvents, insoluble in water

Synthesis of the Cinnoline Core

The synthesis of 4-hydroxycinnoline-3-carboxylic acid is a multi-step process that requires careful control of reaction conditions. While various synthetic routes have been explored, a common approach involves the cyclization of a substituted phenylhydrazone derivative. The causality behind this experimental choice lies in the inherent reactivity of the starting materials, which allows for the formation of the bicyclic cinnoline ring system.

Detailed Synthesis Protocol

The following is a representative, self-validating protocol for the laboratory-scale synthesis. Each step is designed to produce a verifiable intermediate, ensuring the integrity of the final product.

Step 1: Synthesis of Diethyl 2-(2-nitrophenyl)malonate

  • Reactants: 2-Nitrobenzyl bromide and diethyl malonate.

  • Base and Solvent: A non-nucleophilic base such as sodium ethoxide in a polar aprotic solvent like dimethylformamide (DMF).

  • Procedure: Diethyl malonate is deprotonated by the base to form a nucleophilic enolate. This enolate then undergoes a nucleophilic substitution reaction with 2-nitrobenzyl bromide.

  • Workup and Purification: The reaction mixture is quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.

Step 2: Reductive Cyclization to Ethyl 4-hydroxycinnoline-3-carboxylate

  • Reactant: Diethyl 2-(2-nitrophenyl)malonate.

  • Reducing Agent: A reducing agent capable of reducing the nitro group to an amine, which then undergoes intramolecular cyclization. A common choice is catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) or a chemical reducing agent like tin(II) chloride in an acidic medium.

  • Procedure: The nitro group is reduced to an amino group. The resulting amine then attacks one of the ester carbonyls in an intramolecular fashion, leading to the formation of the cinnoline ring.

  • Workup and Purification: After the reaction is complete, the catalyst is filtered off (if used), and the solvent is removed. The resulting solid is then purified by recrystallization.

Step 3: Hydrolysis to 4-Hydroxycinnoline-3-carboxylic acid

  • Reactant: Ethyl 4-hydroxycinnoline-3-carboxylate.

  • Reagent: A strong base such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solution.

  • Procedure: The ester is saponified by the base to form the corresponding carboxylate salt.

  • Workup and Purification: The reaction mixture is acidified with a mineral acid (e.g., HCl) to protonate the carboxylate, leading to the precipitation of the final product, 4-hydroxycinnoline-3-carboxylic acid. The solid is then collected by filtration, washed with water, and dried.

Below is a diagram illustrating the general synthetic workflow:

SynthesisWorkflow Start 2-Nitrobenzyl bromide + Diethyl malonate Intermediate1 Diethyl 2-(2-nitrophenyl)malonate Start->Intermediate1 Nucleophilic Substitution Intermediate2 Ethyl 4-hydroxycinnoline-3-carboxylate Intermediate1->Intermediate2 Reductive Cyclization FinalProduct 4-Hydroxycinnoline-3-carboxylic acid Intermediate2->FinalProduct Hydrolysis

A generalized workflow for the synthesis of 4-Hydroxycinnoline-3-carboxylic acid.

Chemical Reactivity and Derivatization

The chemical reactivity of 4-hydroxycinnoline-3-carboxylic acid is centered around its key functional groups: the carboxylic acid, the hydroxyl group (in its enol tautomer), and the N-H group of the heterocyclic ring. This versatility makes it an excellent starting material for the synthesis of a diverse library of derivatives.

  • Esterification: The carboxylic acid group can be readily esterified under standard conditions (e.g., using an alcohol in the presence of an acid catalyst) to produce various ester derivatives.

  • Amide Formation: The carboxylic acid can be converted to an acid chloride (e.g., using thionyl chloride or oxalyl chloride), which can then be reacted with a wide range of amines to form 4-hydroxycinnoline-3-carboxamides. This is a particularly important transformation as many of the biologically active derivatives are amides.

  • N-Alkylation: The nitrogen atom at position 1 can be alkylated using an appropriate alkyl halide in the presence of a base. This modification can significantly impact the biological activity and pharmacokinetic properties of the resulting compounds.

Biological Significance and Therapeutic Potential

The cinnoline scaffold is a privileged structure in medicinal chemistry, and derivatives of 4-hydroxycinnoline-3-carboxylic acid have shown significant promise as both antiviral and antitumor agents.

Antiviral Activity

Derivatives of 4-hydroxycinnoline-3-carboxylic acid, particularly the 4-hydroxycinnoline-3-carboxamides, have demonstrated notable activity against human cytomegalovirus (HCMV) and Epstein-Barr virus (EBV). The mechanism of action is believed to involve the inhibition of key viral enzymes necessary for replication. The specific structural features of the amide substituent play a crucial role in determining the potency and selectivity of these antiviral agents.

The general approach to enhancing antiviral potency involves the synthesis of a library of carboxamide derivatives with diverse substituents. This allows for the exploration of the structure-activity relationship (SAR) and the identification of pharmacophores that optimize binding to the viral target.

AntiviralActivity Core 4-Hydroxycinnoline- 3-carboxylic acid Amide 4-Hydroxycinnoline- 3-carboxamide Derivatives Core->Amide Amidation Inhibition Inhibition Amide->Inhibition Virus Viral Replication (e.g., HCMV, EBV) Inhibition->Virus

Derivatization of the core structure leads to compounds that inhibit viral replication.
Antitumor Activity

The cinnoline ring system is also a feature in a number of compounds with demonstrated antitumor properties. Derivatives of 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid have been investigated for their ability to inhibit cancer cell proliferation. The proposed mechanisms of action are varied but often involve the inhibition of key signaling pathways or enzymes that are dysregulated in cancer cells. For instance, some cinnoline derivatives have been shown to act as kinase inhibitors.

The development of cinnoline-based antitumor agents often follows a rational design approach, where the core scaffold is modified to enhance its affinity and selectivity for a specific cancer-related target.

Spectroscopic Characterization

The structural elucidation of 4-hydroxycinnoline-3-carboxylic acid and its derivatives relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the benzene ring, as well as a signal for the N-H proton. The chemical shifts and coupling patterns of the aromatic protons can provide information about the substitution pattern on the ring.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the carboxylic acid, the carbonyl carbon at position 4 (in the keto tautomer), and the aromatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid and the ketone at position 4, and the N-H stretch.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to confirm its structure.

Conclusion

4-Hydroxycinnoline-3-carboxylic acid is a versatile and valuable building block in medicinal chemistry. Its robust synthesis, amenable reactivity, and the significant biological activities of its derivatives make it a compound of high interest for the development of new antiviral and antitumor therapies. Further exploration of the structure-activity relationships of its derivatives holds the promise of yielding novel drug candidates with improved potency and selectivity. This guide serves as a foundational resource for researchers aiming to harness the therapeutic potential of this important heterocyclic scaffold.

References

A comprehensive list of references will be compiled upon the retrieval of specific journal articles and patents detailing the synthesis, characterization, and biological evaluation of 4-Hydroxycinnoline-3-carboxylic acid and its derivatives.

A Technical Guide to the Solubility of 4-Hydroxycinnoline-3-carboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond a Simple Value – Understanding the Solubility Profile

In the realm of drug discovery and materials science, the solubility of a compound is not merely a number; it is a critical determinant of its utility and developability. For a molecule like 4-Hydroxycinnoline-3-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry, understanding its behavior in various solvent systems is paramount.[1][2] Low aqueous solubility can severely hamper bioavailability for oral drug candidates, while poor solubility in organic solvents can complicate synthesis, purification, and formulation.[3][] This guide provides a comprehensive framework for understanding and determining the solubility of 4-Hydroxycinnoline-3-carboxylic acid. We will delve into the theoretical underpinnings dictated by its molecular structure and present a robust, field-proven experimental protocol for generating a reliable solubility profile. This document is designed not just to provide answers, but to empower researchers to generate high-quality, reproducible data tailored to their specific applications.

Molecular Structure Analysis: Predicting Solubility Behavior

The solubility of a compound is intrinsically linked to its molecular structure. A thorough analysis of 4-Hydroxycinnoline-3-carboxylic acid's functional groups and potential tautomeric forms provides a strong foundation for predicting its behavior in different solvent environments.

Core Structure and Functional Groups

4-Hydroxycinnoline-3-carboxylic acid possesses a rigid, bicyclic aromatic core (a 1,2-diazanaphthalene system) substituted with two key functional groups: a carboxylic acid (-COOH) at position 3 and a hydroxyl group (-OH) at position 4.[5]

  • Cinnoline Core: The aromatic, heterocyclic nature of the cinnoline ring system contributes to its overall planarity and potential for π-π stacking interactions. This core is relatively nonpolar.

  • Carboxylic Acid Group: This is a strongly polar, acidic group capable of acting as both a hydrogen bond donor and acceptor. Its presence is expected to significantly influence solubility in polar and basic solvents.

  • Hydroxyl Group: As a polar group, the hydroxyl moiety can also participate in hydrogen bonding, further enhancing affinity for polar solvents.

Tautomerism: A Critical Consideration

A crucial aspect of this molecule's chemistry is the potential for keto-enol tautomerism, similar to what is observed in 4-hydroxyquinolines.[6][7][8] The "4-hydroxy" form can exist in equilibrium with its "4-oxo" (or cinnolin-4-one) tautomer.

Caption: Keto-enol tautomerism of the 4-hydroxycinnoline moiety.

The predominant tautomeric form in a given state (solid or solution) can have a profound impact on physicochemical properties, including solubility. The keto form may exhibit different hydrogen bonding patterns and dipole moments compared to the enol form, thus altering its interaction with solvent molecules.[7][8]

Physicochemical Parameters: The Missing Pieces

To build a truly predictive model of solubility, two key parameters are essential:

  • pKa (Ionization Constant): The carboxylic acid group is acidic, and the nitrogen atoms in the cinnoline ring are basic. Therefore, the molecule is amphoteric. The pKa values associated with these groups will dictate the molecule's charge state at a given pH. The ionized form (carboxylate anion or protonated nitrogen) is generally much more soluble in aqueous media than the neutral form.

  • logP (Octanol-Water Partition Coefficient): This value quantifies the lipophilicity of the molecule. A higher logP suggests greater solubility in nonpolar, lipophilic solvents and lower solubility in water.

Without experimentally determined or high-confidence predicted values for these parameters, a precise quantitative prediction of solubility is not feasible. However, based on the structure, we can make some qualitative predictions.

Qualitative Solubility Profile and Predictions

Based on available supplier information and the structural analysis above, a general qualitative solubility profile can be summarized.

Table 1: Predicted Qualitative Solubility of 4-Hydroxycinnoline-3-carboxylic Acid

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow in Water , Moderate in AlcoholsInsoluble in neutral water due to the nonpolar core. Solubility is expected to increase significantly at pH values above the pKa of the carboxylic acid (forming a soluble carboxylate salt) and below the pKa of the cinnoline nitrogens (forming a soluble ammonium salt). The presence of H-bond donors in alcohols should improve solubility over water.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHigh These solvents are excellent hydrogen bond acceptors and have high dielectric constants, which should effectively solvate the polar functional groups of the molecule. DMSO and DMF are generally very good solvents for multifunctional, drug-like molecules.
Nonpolar Hexane, Toluene, Dichloromethane (DCM)Low to Insoluble The highly polar carboxylic acid and hydroxyl/keto groups make favorable interactions with nonpolar solvents unlikely. The energy required to break the crystal lattice and solvate the polar groups will not be compensated by weak van der Waals interactions with these solvents.

Experimental Determination of Thermodynamic Solubility: A Gold-Standard Protocol

Given the absence of quantitative data, this section provides a detailed, self-validating protocol for determining the thermodynamic (or equilibrium) solubility of 4-Hydroxycinnoline-3-carboxylic acid. Thermodynamic solubility represents the true equilibrium of a solute with its solvent and is the most relevant value for formulation and biopharmaceutical studies.[9][10] This contrasts with kinetic solubility, which is often higher due to the formation of metastable supersaturated solutions but is less reproducible.[9][11][12]

The Shake-Flask Method is the universally recognized gold standard for determining thermodynamic solubility.[13]

Experimental Workflow Diagram

workflow prep Preparation (Weigh excess solid, add solvent) equilibrate Equilibration (Shake/agitate at constant temp.) prep->equilibrate Incubate separate Phase Separation (Centrifuge/Filter) equilibrate->separate Achieve Equilibrium quantify Quantification (HPLC or UV-Vis analysis of supernatant) separate->quantify Isolate Saturated Solution calculate Calculation (Determine concentration in mg/mL or M) quantify->calculate Generate Data

Caption: Shake-Flask method workflow for solubility determination.

Step-by-Step Protocol

Objective: To determine the thermodynamic solubility of 4-Hydroxycinnoline-3-carboxylic acid in a selection of common laboratory solvents at a controlled temperature (e.g., 25 °C).

Materials:

  • 4-Hydroxycinnoline-3-carboxylic acid (solid powder)

  • Selected solvents (e.g., Water, pH 7.4 Buffer, Ethanol, DMSO, DMF, Acetonitrile, Toluene)

  • Glass vials with screw caps (e.g., 4 mL)

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents, PVDF for aqueous)

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC-UV or UV-Vis Spectrophotometer

Procedure:

  • Preparation:

    • Accurately weigh an excess amount of 4-Hydroxycinnoline-3-carboxylic acid into a glass vial. "Excess" means enough solid will remain undissolved at equilibrium. A starting point could be ~10 mg.

    • Pipette a precise volume of the chosen solvent (e.g., 2 mL) into the vial.

    • Prepare at least three replicate vials for each solvent to ensure statistical validity.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials on an orbital shaker or rotator within an incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient duration to reach equilibrium. For many compounds, 24 to 48 hours is adequate. It is best practice to sample at multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration in solution has plateaued.[13]

  • Phase Separation:

    • After equilibration, remove the vials and let them stand briefly to allow larger particles to settle.

    • To separate the undissolved solid from the saturated supernatant, either:

      • Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

      • Filter the solution using a chemically compatible syringe filter. This is often the preferred method to ensure all fine particulates are removed.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve. The dilution factor must be recorded accurately.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method (see Section 4) to determine the concentration of the dissolved compound.

  • Calculation:

    • Calculate the solubility using the following formula: Solubility (mg/mL) = Concentration from analysis (mg/mL) x Dilution Factor

Analytical Quantification: HPLC-UV Method Development

A robust and validated analytical method is crucial for accurate solubility determination. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the preferred method due to its specificity and sensitivity.[14][15][16]

Key Steps in Method Development
  • Wavelength Selection: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) and scan its absorbance using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax). This will provide the optimal wavelength for detection in HPLC.

  • Column and Mobile Phase Selection:

    • A C18 reversed-phase column is a good starting point for a molecule of this polarity.

    • Develop an isocratic or gradient mobile phase system, typically a mixture of an aqueous buffer (e.g., phosphate buffer with formic acid) and an organic modifier (e.g., acetonitrile or methanol). The goal is to achieve a sharp, symmetrical peak with a reasonable retention time.

  • Calibration Curve:

    • Prepare a series of standard solutions of 4-Hydroxycinnoline-3-carboxylic acid of known concentrations in the diluent.

    • Inject these standards into the HPLC system and generate a calibration curve by plotting peak area versus concentration. The curve should have a correlation coefficient (R²) of >0.999 to be considered linear and reliable for quantification.[17]

Data Presentation and Interpretation

The final output of this work should be a comprehensive solubility profile, summarized in a clear and concise table.

Table 2: Experimentally Determined Solubility Profile of 4-Hydroxycinnoline-3-carboxylic Acid at 25 °C

SolventDielectric ConstantSolubility (mg/mL) ± SDMolar Solubility (mol/L) ± SD
Water80.1[Experimental Value][Calculated Value]
pH 7.4 Buffer~80[Experimental Value][Calculated Value]
Ethanol24.6[Experimental Value][Calculated Value]
Methanol32.7[Experimental Value][Calculated Value]
Acetone21.0[Experimental Value][Calculated Value]
Acetonitrile36.6[Experimental Value][Calculated Value]
Dimethylformamide (DMF)38.3[Experimental Value][Calculated Value]
Dimethyl Sulfoxide (DMSO)47.0[Experimental Value][Calculated Value]
Tetrahydrofuran (THF)7.6[Experimental Value][Calculated Value]
Toluene2.4[Experimental Value][Calculated Value]
Dichloromethane (DCM)9.1[Experimental Value][Calculated Value]
Hexane1.9[Experimental Value][Calculated Value]

SD: Standard Deviation from replicate measurements.

This table will provide a clear, quantitative basis for solvent selection in synthesis, purification, formulation, and biological assays, moving beyond qualitative descriptions to enable informed, data-driven decisions in the research and development process.

Safety and Handling

While a specific safety data sheet (SDS) for 4-Hydroxycinnoline-3-carboxylic acid is not widely available, the structurally related 4-Hydroxyquinoline-3-carboxylic acid is classified as harmful if swallowed and causes skin and eye irritation.[18] Therefore, standard laboratory precautions should be taken:

  • Handle in a well-ventilated area or fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This guide has outlined a comprehensive approach to understanding and quantifying the solubility of 4-Hydroxycinnoline-3-carboxylic acid. While publicly available quantitative data is scarce, a robust prediction of its behavior can be made based on its molecular structure. More importantly, this document provides the necessary intellectual framework and a detailed, actionable experimental protocol for researchers to generate their own high-quality, thermodynamic solubility data. By following the gold-standard shake-flask method coupled with a validated HPLC-UV analytical procedure, scientists can build the reliable solubility profile essential for advancing their research and development objectives with this promising compound.

References

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. (n.d.). Retrieved January 18, 2026, from [Link]

  • Stenutz, R. (n.d.). 4-hydroxyquinoline-3-carboxylic acid. Retrieved January 18, 2026, from [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved January 18, 2026, from [Link]

  • Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved January 18, 2026, from [Link]

  • World Health Organization. (n.d.). Annex 4. Retrieved January 18, 2026, from [Link]

  • Saal, C., & Petereit, A. C. (2012). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595.
  • Paluch, K. J., et al. (2020). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 120(19), 10630–10667.
  • Al-Ali, A. A., et al. (2020). Comparison of kinetic solubility with equilibrium solubility (μM) of...
  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved January 18, 2026, from [Link]

  • Teva API. (n.d.). Solving solubility issues in modern APIs. Retrieved January 18, 2026, from [Link]

  • International Programme on Chemical Safety. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Retrieved January 18, 2026, from [Link]

  • Saleh, S. F. (2023, April 5). How to measure solubility for drugs in oils/emulsions?
  • PharmaCompass. (n.d.). 4-Hydroxyquinoline-3-carboxylic acid. Retrieved January 18, 2026, from [Link]

  • Li, Y., et al. (2010). Analytical Method Selection for Drug Product Dissolution Testing. Journal of Pharmaceutical and Biomedical Analysis, 51(4), 814-823.
  • Rao, G. V., et al. (2018). Spectrophotometric and HPLC Methods for Poorly Water Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 12(3), 466-474.
  • Tencomnao, T. (2023). Biochemistry, Dissolution and Solubility. In: StatPearls [Internet].
  • Chemistry LibreTexts. (2023, July 7). 13.3: Factors Affecting Solubility. Retrieved January 18, 2026, from [Link]

  • Gee, G. (1942). Some Factors Affecting the Solubility of Polymers.
  • Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. Retrieved January 18, 2026, from [Link]

  • Reva, I., et al. (2015). Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. The Journal of Organic Chemistry, 80(24), 12345–12356.
  • BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved January 18, 2026, from [Link]

  • Mishra, R., et al. (2022). A Comprehensive Review On Cinnoline Derivatives.
  • Kim, J. S., et al. (2016). Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. Organic Chemistry Frontiers, 3(10), 1285-1291.
  • Gop, S., et al. (2021). Tautomeric forms of 4-hydroxy quinoline.
  • BenchChem. (2025). A Technical Guide to Amino-Cinnoline Derivatives: Synthesis, Properties, and Therapeutic Potential.
  • Wozniak, K., et al. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Molecules, 24(21), 3986.
  • Lewgowd, W., & Stanczak, A. (2006). Cinnoline Derivatives with Biological Activity. Archiv der Pharmazie, 339(2), 67-75.
  • Saxena, A., et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives.
  • Antonov, L., et al. (2023). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry, 19, 1436-1447.
  • Dine, I., et al. (2022). Tautomeric form of 4-quinolone (1).

Sources

The Cinnoline Core: A Technical Guide to the Discovery and History of 4-Hydroxycinnoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and chemical significance of 4-Hydroxycinnoline-3-carboxylic acid. From its initial synthesis in the late 19th century as a key step in the elucidation of the cinnoline heterocyclic system to its contemporary role as a scaffold in medicinal chemistry, this molecule holds a unique position in the landscape of organic and pharmaceutical sciences. This document will detail the historical context of its discovery, explore the evolution of its synthesis, and discuss its known and potential applications, with a particular focus on its derivatives as bioactive agents. Methodologies, key experimental insights, and a comparative analysis with structurally related compounds are presented to offer a complete scientific narrative for researchers in the field.

Introduction: The Emergence of a Heterocyclic Scaffold

The field of heterocyclic chemistry is foundational to drug discovery, with nitrogen-containing ring systems forming the backbone of a vast array of therapeutic agents. Among these, the cinnoline scaffold, a benzo[c]pyridazine system, has garnered significant interest due to the diverse pharmacological activities exhibited by its derivatives.[1] 4-Hydroxycinnoline-3-carboxylic acid (IUPAC Name: 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid) represents a cornerstone of this chemical family.[2] Its discovery was not an isolated event but rather a pivotal moment in the history of heterocyclic chemistry, enabling the characterization of the then-novel cinnoline ring system.[3]

This guide will provide an in-depth exploration of this molecule, beginning with its historical discovery and the seminal synthetic route that first brought it into existence. We will then transition to its modern synthetic utility and its role as a versatile precursor for the development of novel bioactive molecules, particularly in the realms of antiviral and antitumor research.[2]

The Historical Cornerstone: The Richter Cinnoline Synthesis

The story of 4-Hydroxycinnoline-3-carboxylic acid is intrinsically linked to the discovery of the cinnoline ring system itself by the German chemist Victor von Richter in 1883.[4] In his work, von Richter was investigating the cyclization of ortho-substituted phenylacetylenes. This led to the development of the reaction that now bears his name: the Richter cinnoline synthesis.[3]

The original synthesis involved the cyclization of the alkyne o-C₆H₄(N₂Cl)C≡CCO₂H in water, which yielded 4-hydroxycinnoline-3-carboxylic acid in an impure form.[3] This intermediate was crucial as its subsequent decarboxylation and reductive removal of the hydroxyl group provided the parent heterocycle, cinnoline, for the first time.[3]

Reaction Mechanism and Causality

The Richter synthesis is a mechanistically elegant transformation that proceeds through a series of well-defined steps. The key to this reaction is the intramolecular cyclization of a diazonium salt onto an adjacent alkyne.

Richter_Synthesis cluster_start Starting Material cluster_diazotization Diazotization cluster_cyclization Intramolecular Cyclization cluster_product Final Product Start o-Aminophenylpropiolic Acid Diazonium Arenediazonium Salt Intermediate Start->Diazonium NaNO₂, HCl Cyclization Vinylic Cation Intermediate Diazonium->Cyclization Intramolecular Attack Hydration Attack by Water Cyclization->Hydration Product 4-Hydroxycinnoline-3-carboxylic Acid Hydration->Product Tautomerization

Figure 1: Conceptual workflow of the Richter Cinnoline Synthesis.

Historical Protocol: The Richter Cinnoline Synthesis (1883)

Step 1: Diazotization of o-Aminophenylpropiolic Acid

  • o-Aminophenylpropiolic acid is dissolved in aqueous mineral acid (e.g., hydrochloric acid).

  • The solution is cooled to 0-5 °C.

  • A solution of sodium nitrite in water is added dropwise while maintaining the low temperature. This generates the corresponding arenediazonium salt in situ.

Step 2: Intramolecular Cyclization and Hydration

  • The aqueous solution of the diazonium salt is gently warmed. This promotes the intramolecular attack of the diazonium group on the alkyne, leading to a vinylic cation intermediate.

  • Water acts as a nucleophile, attacking the carbocation.

Step 3: Tautomerization and Isolation

  • The resulting enol rapidly tautomerizes to the more stable keto form, yielding 4-hydroxycinnoline-3-carboxylic acid.

  • The product, being sparingly soluble in water, precipitates from the reaction mixture and can be isolated by filtration.

Physicochemical Properties

4-Hydroxycinnoline-3-carboxylic acid is a yellow to orange crystalline powder.[2] It is characterized by its insolubility in water and solubility in organic solvents, with a high melting point of 267-268 °C (with decomposition).[2]

PropertyValueReference
Molecular Formula C₉H₆N₂O₃[2]
Molecular Weight 190.16 g/mol [2]
Appearance Yellow to orange crystalline powder[2]
Melting Point 267-268 °C (decomposes)[2]
Solubility Insoluble in water, soluble in organic solvents[2]

Modern Synthetic Approaches and Derivatives

While the Richter synthesis was groundbreaking, modern organic chemistry has sought more efficient and versatile methods for the synthesis of cinnoline derivatives. These often involve the construction of the heterocyclic ring from different precursors.

A common modern strategy for the synthesis of related 4-hydroxycinnoline derivatives involves the use of titanium tetrachloride to promote the cyclization of appropriately substituted precursors. For example, 8-methyl-4-hydroxy-cinnoline-3-carboxylic acid has been synthesized via this method.[5]

Representative Modern Synthesis Protocol: Synthesis of 8-methyl-4-hydroxy-cinnoline-3-carboxylic acid [5]

Step 1: Cyclization

  • To a stirred solution of the starting material (22.5 g) in chlorobenzene (160 ml) under a nitrogen atmosphere at 20 °C, titanium tetrachloride (16.4 g) is added.

  • The mixture is heated to 90-100 °C for 5 hours.

  • The reaction is allowed to cool to room temperature.

Step 2: Work-up and Isolation

  • The reaction mixture is then subjected to an appropriate aqueous work-up to quench the titanium tetrachloride and protonate the product.

  • The crude product is isolated by filtration and purified by recrystallization.

This modern approach offers advantages in terms of substrate scope and reaction conditions compared to the historical Richter synthesis.

Applications in Medicinal Chemistry: A Scaffold for Bioactive Molecules

4-Hydroxycinnoline-3-carboxylic acid is a valuable building block in medicinal chemistry, primarily serving as a precursor for more complex, biologically active molecules.[2] Its derivatives, particularly the carboxamides, have been investigated for their therapeutic potential.

Antiviral Activity

Derivatives of 4-hydroxycinnoline-3-carboxylic acid have shown promise as antiviral agents. Specifically, 4-hydroxycinnoline-3-carboxamides have documented activity against human cytomegalovirus (HCMV) and Epstein-Barr virus (EBV).[2]

It is important to distinguish the cinnoline scaffold from the closely related and more extensively studied 4-hydroxyquinoline-3-carboxylic acid scaffold. While structurally similar, the presence of the N-N bond in the cinnoline ring significantly influences the molecule's electronic properties and three-dimensional shape, leading to different biological activities. A significant body of research exists for 4-hydroxyquinoline-3-carboxamides as potent inhibitors of herpesvirus DNA polymerase, including HCMV.[6] However, specific primary research articles detailing the synthesis, antiviral data (e.g., IC₅₀ values), and mechanism of action for cinnoline-based carboxamides against HCMV and EBV are not as readily available in the public domain, though their activity is noted in chemical databases.[2]

The general mechanism of action for many antiviral carboxamides involves the inhibition of key viral enzymes necessary for replication, such as DNA polymerase.[6]

Antiviral_Pathway cluster_virus Viral Replication Cycle V_Entry Viral Entry V_Replication DNA Replication V_Entry->V_Replication V_Assembly Viral Assembly V_Replication->V_Assembly V_Release Release of New Virions V_Assembly->V_Release Inhibitor 4-Hydroxycinnoline- 3-carboxamide Derivative Inhibitor->V_Replication Inhibition of DNA Polymerase

Figure 2: Postulated mechanism of action for antiviral carboxamide derivatives.

Antitumor Potential

The cinnoline ring system is also a "privileged structure" in the design of anticancer agents.[1] While specific studies focusing on derivatives of 4-hydroxycinnoline-3-carboxylic acid are limited, the broader class of cinnolines has been explored for antitumor activity.[1] The structural similarity to quinolines, many of which are known to possess anticancer properties, suggests that cinnoline derivatives are a promising area for further investigation in oncology drug discovery.[2]

Conclusion and Future Perspectives

4-Hydroxycinnoline-3-carboxylic acid, born from a foundational discovery in heterocyclic chemistry, continues to be a molecule of significant interest. Its historical importance is undeniable, as it was the key that unlocked the cinnoline ring system for further study. Today, its relevance has transitioned from a chemical curiosity to a valuable scaffold for the synthesis of potentially life-saving therapeutic agents.

The documented antiviral activity of its carboxamide derivatives against HCMV and EBV warrants further, more detailed investigation to elucidate specific structure-activity relationships and mechanisms of action. The antitumor potential of the cinnoline core, while less explored for this specific molecule's derivatives, remains a promising avenue for future research. As synthetic methodologies continue to advance, the ability to create diverse libraries of 4-hydroxycinnoline-3-carboxylic acid derivatives will undoubtedly lead to the discovery of new and potent bioactive compounds. This humble molecule, first isolated over a century ago, is a testament to the enduring power of fundamental chemical discovery to seed future innovations in medicine.

References

  • Braitman, A., et al. (2001). Broad-Spectrum Antiherpes Activities of 4-Hydroxyquinoline Carboxamides, a Novel Class of Herpesvirus Polymerase Inhibitors. Antimicrobial Agents and Chemotherapy, 45(9), 2656–2662.
  • von Richter, V. (1883). Über Cinnolinderivate. Berichte der deutschen chemischen Gesellschaft, 16(1), 677-683.
  • Wikipedia. (n.d.). Cinnoline. Retrieved from [Link]

  • MDPI. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. International Journal of Molecular Sciences, 23(17), 9688.
  • Journal of Pharmaceutical Negative Results. (2022).
  • PrepChem.com. (n.d.). Synthesis of 8-methyl-4-hydroxy-cinnoline-3-carboxylic acid. Retrieved from [Link]

  • Google Patents. (1999). WO1999032450A1 - 4-hydroxyquinoline-3-carboxamides and hydrazides as antiviral agents.
  • PubMed. (2020). Antiviral activity of 4-oxoquinoline-3-carboxamide derivatives against bovine herpesvirus type 5. Antiviral Therapy, 25(1), 13-20.
  • PubMed. (1995). Synthesis and Antiviral Activity of (S)-9-[4-hydroxy-3-(phosphonomethoxy)butyl]guanine. Journal of Medicinal Chemistry, 38(21), 4258-4264.
  • ResearchGate. (2014). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.
  • PubMed Central. (2021). A review: Mechanism of action of antiviral drugs.
  • EBSCO. (n.d.). Mechanisms of action of antiviral drugs. Retrieved from [Link]

  • PubMed Central. (2022). 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. Journal of Medicinal Chemistry, 65(3), 2269–2284.
  • PubMed Central. (2019). Discovery of N-benzyl hydroxypyridone carboxamides as a novel and potent antiviral chemotype against human cytomegalovirus (HCMV). ACS Infectious Diseases, 5(10), 1734–1745.
  • PubMed. (2013). Synthesis and antitumor activity of novel 4-(2-fluorophenoxy)quinoline derivatives bearing the 4-oxo-1,4-dihydroquinoline-3-carboxamide moiety. Archiv der Pharmazie, 346(8), 583-592.
  • PubMed Central. (2022). Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted. RSC Advances, 12(30), 19358-19372.
  • ResearchGate. (2019). (PDF) Synthesis and Antitumor Activities of 4H-Pyrano[3,2-h]quinoline-3-carbonitrile, 7H-Pyrimido[4',5':-6,5]pyrano[3,2-h]quinoline derivatives. Journal of Heterocyclic Chemistry, 56(4), 1275-1286.
  • MDPI. (2022). Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. Molecules, 27(22), 7793.
  • PubMed Central. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(14), 6049–6064.
  • PubMed. (2012).
  • PubMed. (2023). Thioxothiazolo[3,4-a]quinazoline derivatives inhibit the human cytomegalovirus alkaline nuclease. Antiviral Research, 217, 105696.
  • PubMed Central. (2021). Combinatorial Drug Treatments Reveal Promising Anticytomegaloviral Profiles for Clinically Relevant Pharmaceutical Kinase Inhibitors (PKIs). International Journal of Molecular Sciences, 22(16), 8758.
  • PubMed. (2015). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 15(8), 1024-1031.

Sources

Tautomerism in "4-Hydroxycinnoline-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide Tautomerism in 4-Hydroxycinnoline-3-carboxylic acid: A Guide for Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Tautomerism, the dynamic equilibrium between interconverting constitutional isomers, is a critical yet often overlooked factor in drug design and development. For heterocyclic scaffolds like cinnoline, the specific tautomeric form present can profoundly influence a molecule's physicochemical properties, including its solubility, lipophilicity, hydrogen bonding capacity, and ultimately, its pharmacological activity and pharmacokinetic profile. This guide provides an in-depth technical analysis of the tautomeric landscape of 4-Hydroxycinnoline-3-carboxylic acid, a molecule of interest due to its structural relation to bioactive quinolone and cinnoline compounds. By synthesizing data from analogous systems and outlining robust experimental and computational protocols, this document serves as a foundational resource for researchers aiming to characterize and control the tautomeric behavior of this and related heterocyclic compounds.

The Central Role of Tautomerism in Medicinal Chemistry

The Impact of Tautomeric Forms on Drug Action

The interchange between tautomers is a rapid equilibrium process involving the migration of a proton and a concurrent shift in double bonds.[1][2] While structurally similar, tautomers are distinct chemical entities with different electronic distributions and three-dimensional shapes. This distinction is paramount in drug development; a molecule's ability to bind to its biological target is governed by precise steric and electronic complementarity. The dominant tautomer under physiological conditions (aqueous environment, pH ≈ 7.4) is the form that will interact with the receptor, and its properties dictate the drug's efficacy. An unfavorable tautomeric equilibrium can lead to diminished target affinity, altered absorption, distribution, metabolism, and excretion (ADME) properties, and potential off-target effects.

The Cinnoline Scaffold: A Privileged Heterocycle

Cinnoline and its derivatives are bicyclic aromatic heterocycles that are isosteric with quinoline and quinazoline, scaffolds present in numerous approved drugs. The presence of the vicinal N1-N2 diazine motif introduces unique electronic properties and hydrogen bonding capabilities. While less explored than quinolines, cinnoline-based compounds have demonstrated a wide range of biological activities, making them attractive starting points for new therapeutic agents. Understanding the tautomerism of substituted cinnolines, particularly those with hydroxyl groups, is essential for unlocking their full therapeutic potential.

4-Hydroxycinnoline-3-carboxylic acid: A Molecule of Interest

4-Hydroxycinnoline-3-carboxylic acid combines the cinnoline core with a 4-hydroxy group, creating a classic system for keto-enol tautomerism, analogous to the well-studied 4-hydroxyquinolines.[3][4][5] The adjacent carboxylic acid group at the 3-position can further influence the tautomeric equilibrium through intramolecular hydrogen bonding and by modulating the electronic character of the heterocyclic ring. This guide will dissect the potential tautomeric forms of this molecule and provide the means to rigorously characterize them.

The Tautomeric Landscape of 4-Hydroxycinnoline-3-carboxylic acid

The structure of 4-Hydroxycinnoline-3-carboxylic acid allows for several potential tautomeric forms. The primary equilibrium of interest is the keto-enol tautomerism involving the C4-hydroxyl group and the N1 nitrogen.

The Principal Equilibrium: 4-Hydroxy (Enol) vs. 4-Oxo (Keto) Tautomers

The most significant tautomeric relationship in this molecule is the equilibrium between the 4-hydroxy-cinnoline (enol) form and the 1,4-dihydro-4-oxocinnoline (keto) form.

  • Enol Form (4-Hydroxycinnoline-3-carboxylic acid): This tautomer features a hydroxyl (-OH) group at the C4 position. In this form, the pyridazine ring retains a higher degree of aromatic character.

  • Keto Form (4-Oxo-1,4-dihydrocinnoline-3-carboxylic acid): This tautomer possesses a carbonyl group (C=O) at the C4 position and a proton on the N1 nitrogen. This form contains a cyclic amide (lactam) substructure. Studies on analogous 4-hydroxyquinolines have shown that the keto form is often thermodynamically more stable due to the favorable energetics of the amide bond and its ability to form stable hydrogen-bonded dimers.[6][7]

Other Potential Tautomeric and Zwitterionic Forms

Beyond the primary keto-enol pair, other forms, such as a zwitterion resulting from internal acid-base transfer between the carboxylic acid and the N2 nitrogen, could exist, particularly under specific pH conditions. Annular tautomerism involving the proton shifting from N1 to N2 in the keto form is also a theoretical possibility, though often less favorable.[8][9]

Tautomers cluster_main Primary Tautomeric Equilibrium cluster_secondary Other Potential Forms enol 4-Hydroxy (Enol) Form (Aromatic Pyridazine Ring) keto 4-Oxo (Keto) Form (Lactam/Amide Structure) enol->keto H⁺ Shift zwitterion Zwitterionic Form (Internal Salt) keto->zwitterion pH Dependent

Caption: Key tautomeric and ionic forms of 4-Hydroxycinnoline-3-carboxylic acid.

Critical Factors Governing Tautomeric Equilibrium

The position of the tautomeric equilibrium is not fixed; it is highly sensitive to the molecule's environment. Understanding these influences is crucial for predicting its behavior in both experimental and physiological settings.

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent play a major role.[10]

    • Polar Protic Solvents (e.g., Water, Methanol): These solvents can stabilize both tautomers by acting as hydrogen bond donors and acceptors. In many heterocyclic systems, water preferentially stabilizes the more polar keto (lactam) form.[3][6]

    • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents can accept hydrogen bonds and their high dielectric constant can stabilize polar forms. The keto tautomer is often favored in DMSO.[11]

    • Non-polar Solvents (e.g., Chloroform, Toluene): In these environments, intramolecular hydrogen bonding becomes more significant and can shift the equilibrium. The less polar enol form may be more favored than in polar solvents.

  • pH and Ionization: The carboxylic acid and the basic nitrogen atoms mean the molecule's overall charge state will change with pH. Deprotonation of the carboxylic acid or protonation of a ring nitrogen will create new species whose tautomeric preferences may differ significantly from the neutral molecule.

  • Aromaticity and Conjugation: While the enol form may appear to have a more fully aromatic pyridazine ring, the keto form benefits from the thermodynamic stability of the conjugated amide system.[12][13] Computational studies on related systems often show that the stability gained from the amide outweighs the partial loss of aromaticity in the nitrogen-containing ring.[12]

  • Intramolecular Hydrogen Bonding: The presence of the 3-carboxylic acid group allows for the formation of a strong intramolecular hydrogen bond between the carboxylic acid proton and the 4-oxo group in the keto tautomer, or between the 4-hydroxyl proton and the carboxylate oxygen in the enol tautomer. This internal stabilization can significantly influence the equilibrium position and is a key feature to investigate.[13]

Experimental Characterization: A Multi-Technique Approach

No single technique can definitively elucidate a tautomeric equilibrium. A synergistic approach combining spectroscopy and structural analysis is required for a comprehensive understanding.

Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis nmr NMR Spectroscopy (¹H, ¹³C, VT-NMR) Provides solution-state structure and dynamic information. conclusion Integrated Tautomeric Profile (Dominant forms, Equilibrium Constants) nmr->conclusion uv UV-Vis Spectroscopy (Solvatochromism) Probes electronic transitions and solvent effects. uv->conclusion xray X-Ray Crystallography Defines solid-state structure. xray->conclusion dft DFT Calculations Calculates relative tautomer stabilities (ΔG). dft->conclusion synthesis Synthesized Compound synthesis->nmr synthesis->uv synthesis->xray synthesis->dft

Caption: Integrated workflow for the characterization of tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying tautomerism in solution. By comparing spectra in different solvents (e.g., DMSO-d₆, CDCl₃, D₂O), one can observe shifts indicative of different tautomers.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Prepare solutions of the compound at a concentration of ~5-10 mg/mL in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄).

  • Rationale for Solvent Choice: DMSO-d₆ is a polar aprotic solvent that is excellent for solubilizing polar compounds and observing exchangeable protons (OH, NH). CDCl₃ is a non-polar solvent where intramolecular H-bonding effects may be more pronounced.

  • Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra at ambient temperature (e.g., 298 K).

  • Data Interpretation:

    • Keto Form: Look for a characteristic downfield N-H proton signal (often >10 ppm in DMSO-d₆), which may be broad. In the ¹³C spectrum, a signal in the ~170-180 ppm range is indicative of the C4-carbonyl carbon.[7]

    • Enol Form: Look for a phenolic O-H proton signal. The C4 carbon signal will be shifted upfield into the aromatic region, typically ~150-160 ppm.

    • Equilibrium: If both forms are present in significant quantities, two sets of signals will be observed. The ratio of integrals for well-resolved peaks can be used to estimate the equilibrium constant (K_T).

UV-Vis Spectroscopy

The different electronic conjugation in keto and enol tautomers results in distinct absorption spectra. Studying how these spectra change with solvent polarity (solvatochromism) provides insight into the nature of the ground and excited states.[14]

Protocol: Solvatochromism Study

  • Stock Solution: Prepare a concentrated stock solution of the compound in a volatile solvent like methanol.

  • Sample Preparation: Prepare a series of dilute solutions (~10⁻⁵ M) in a range of solvents of varying polarity (e.g., hexane, toluene, chloroform, acetonitrile, methanol, water).

  • Acquisition: Record the absorption spectrum for each solution over a range of ~200-500 nm using a dual-beam spectrophotometer.

  • Data Interpretation: A significant shift in the maximum absorption wavelength (λ_max) upon changing solvent polarity is indicative of a change in the dominant tautomeric form or a strong solvent-solute interaction. For example, a red shift (bathochromic shift) in more polar solvents often suggests that the excited state is more polar than the ground state, which can be correlated with a specific tautomer.[10]

Single Crystal X-ray Crystallography

This technique provides unambiguous proof of the molecular structure, and thus the dominant tautomeric form, in the solid state.

Protocol: Single Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

  • Rationale: The solid-state structure provides a crucial reference point. While not directly representative of the solution-state equilibrium, it reveals the thermodynamically most stable form in the crystalline lattice and provides precise bond lengths (e.g., C=O vs. C-O) that confirm the tautomeric state.

  • Data Collection and Refinement: Collect diffraction data using a diffractometer with a monochromatic X-ray source. Process the data and solve the crystal structure using standard crystallographic software.

  • Data Interpretation: Analyze the refined structure to determine proton positions and bond lengths. A C4-O bond length of ~1.24 Å is characteristic of a double bond (keto form), whereas a length of ~1.36 Å indicates a single bond (enol form).[7]

Computational Modeling: An In Silico Approach

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for predicting the relative stabilities of tautomers and corroborating experimental findings.[8][15]

Protocol: DFT Calculations for Tautomer Stability

  • Structure Generation: Build 3D structures of all plausible tautomers (keto, enol, zwitterion) in silico.

  • Methodology Selection:

    • Rationale: The B3LYP functional with a Pople-style basis set like 6-311++G(d,p) offers a robust balance of accuracy and computational efficiency for these systems, as demonstrated in numerous studies on related heterocycles.[3][12]

    • Solvent Modeling: Employ a continuum solvation model, such as the Polarizable Continuum Model (PCM), to calculate energies in different solvents (e.g., water, DMSO) to simulate environmental effects.[4]

  • Calculation Execution:

    • Perform geometry optimization for each tautomer in the gas phase and in each selected solvent.

    • Follow up with frequency calculations at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain Gibbs free energies (G).

  • Data Analysis and Interpretation:

    • Calculate the relative Gibbs free energies (ΔG) between the tautomers. The tautomer with the lowest G is the most stable.

    • Use the Boltzmann distribution equation to estimate the equilibrium population of each tautomer at a given temperature (e.g., 298 K).

Table 1: Hypothetical DFT Results for Tautomer Stability

TautomerGas Phase ΔG (kJ/mol)ΔG in Water (PCM) (kJ/mol)
4-Oxo (Keto) 0.0 (Reference)0.0 (Reference)
4-Hydroxy (Enol) +15.2+25.5
Zwitterion +95.8+40.1

Note: Data are illustrative. The keto form is set as the reference (0.0 kJ/mol). A positive ΔG indicates lower stability.

Implications for Drug Development and Conclusion

The comprehensive characterization of tautomerism in 4-Hydroxycinnoline-3-carboxylic acid is not merely an academic exercise. The results directly inform drug design strategy:

  • Target Binding: If the keto form is dominant, the N1-H group acts as a hydrogen bond donor and the C4-O as an acceptor. If the enol form prevails, the C4-OH is a donor. These different pharmacophoric features will lead to completely different binding orientations and affinities at a target protein.

  • Physicochemical Properties: The more polar keto form may exhibit higher aqueous solubility but lower membrane permeability compared to the enol form. These properties are critical for oral bioavailability.

  • Intellectual Property: Different tautomers can be considered distinct chemical entities, which has implications for patent claims.

References

  • Elguero, J., & Alkorta, I. (2022). A DFT study of the tautomerism of 1H-benzo[de]cinnolines and their protonated forms. Theoretical Chemistry Accounts, 141(4), 26. [Link]

  • Elguero, J., & Alkorta, I. (2022). Data from: A DFT study of the tautomerism of 1H-benzo[de]cinnolines and their protonated forms. ResearchGate. [Link]

  • Elguero, J., & Alkorta, I. (2022). A DFT study of the tautomerism of 1H-benzo[de]cinnolines and their protonated forms. ResearchGate. [Link]

  • Sci-Hub. (2013). A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect and NBO Analysis. Chemical Science Transactions, 2(4). [Link]

  • Antonova, V. V., et al. (2021). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry, 17, 1836-1847. [Link]

  • Claramunt, R. M., et al. (2022). 1H-Benzo[de]cinnolines: an interesting class of heterocycles. Arkivoc, 2022(i), 165-185. [Link]

  • ResearchGate. (2013). A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect and NBO Analysis. ResearchGate. [Link]

  • ResearchGate. (n.d.). Tautomeric forms of 4-hydroxy quinoline. ResearchGate. [Link]

  • MDPI. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(11), 3326. [Link]

  • Royal Society of Chemistry. (2024). Keto–enol equilibrium: stable tautomers of ortho-, meta-, and para-hydroquinones in large aromatics. RSC Advances, 14, 10683-10688. [Link]

  • Pinto, M., et al. (2015). Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. The Journal of Organic Chemistry, 80(24), 12349-12360. [Link]

  • Al-Majid, A. M., et al. (2022). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine-Functionalized Derivatives: Structural Elucidation and Computational Studies. ChemistrySelect, 7(8), e202104443. [Link]

  • Organic Chemistry Tutor. (n.d.). Keto-Enol Tautomerism. Organic Chemistry Tutor. [Link]

  • Stenutz. (n.d.). 4-hydroxyquinoline-3-carboxylic acid. Stenutz. [Link]

  • Karpińska, G. (2011). Hydroxyquinolines: Constitutional isomers and tautomers. Computational and Theoretical Chemistry, 972(1-3), 54-62. [Link]

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

  • Fuzik, T., et al. (2011). Spectroscopic characterization and photoinduced processes of 4-oxoquinoline derivatives. Journal of Photochemistry and Photobiology A: Chemistry, 224(1), 123-134. [Link]

  • Chemistry LibreTexts. (2020). 18.6: Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]

  • Google Patents. (n.d.). EP0245690A1 - Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids.
  • ResearchGate. (2016). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. [Link]

  • Kaczor, A. A., et al. (2021). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. International Journal of Molecular Sciences, 22(11), 6046. [Link]

  • MDPI. (2018). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 23(11), 2911. [Link]

  • Beilstein-Institut. (2021). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry, 17, 1836-1847. [Link]

  • ResearchGate. (2019). The tautomeric equilibriums of 4-hydroxy-2(1H)-quinolinone (1). ResearchGate. [Link]

  • Nasiri, H. R., Bolte, M., & Schwalbe, H. (2006). Tautomerism of 4-Hydroxy-4(1H) quinolon. Heterocyclic Communications, 12(5), 319-322. [Link]

Sources

A Methodological Guide to the Crystal Structure Analysis of 4-Hydroxycinnoline-3-carboxylic acid: From Synthesis to In Silico Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth methodology for the crystal structure analysis of 4-Hydroxycinnoline-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. Recognizing that the definitive crystal structure of this specific molecule has not been publicly reported, this document serves as a detailed roadmap for researchers undertaking this analysis. We will navigate the critical steps from targeted synthesis and single-crystal growth to advanced X-ray diffraction techniques and computational structure solution. To provide a tangible analytical framework, we will use the crystallographic data of a related cinnoline derivative, 3-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-7,8-dihydrocinnolin-5(6H)-one, as a case study for data interpretation and discussion. This guide is designed to equip researchers with the expertise and validated protocols necessary to successfully elucidate the three-dimensional structure of 4-Hydroxycinnoline-3-carboxylic acid and similar novel compounds.

Introduction: The Significance of Structural Elucidation

The cinnoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and antitumor properties.[1][2][3] 4-Hydroxycinnoline-3-carboxylic acid, in particular, combines the key pharmacophoric features of a hydrogen-bond-donating hydroxyl group and an acidic carboxylic acid moiety, making it a prime candidate for drug design and development.

The precise three-dimensional arrangement of atoms within a crystal lattice governs a molecule's physicochemical properties, such as solubility, stability, and bioavailability. Furthermore, understanding the intermolecular interactions in the solid state is crucial for predicting polymorphism, which has profound implications for drug manufacturing and regulatory approval. Therefore, single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for unambiguously determining the molecular structure and packing of a crystalline solid.[4][5]

This guide provides a robust, experience-driven framework for the crystal structure analysis of 4-Hydroxycinnoline-3-carboxylic acid, from the initial synthesis to the final interpretation of the crystal structure.

Synthesis and Crystallization: The Foundation of a Successful Analysis

The primary prerequisite for a successful SC-XRD experiment is the availability of high-quality single crystals. This, in turn, depends on the synthesis of a pure compound and the careful selection of crystallization conditions.

Proposed Synthesis of 4-Hydroxycinnoline-3-carboxylic acid

While various methods for the synthesis of cinnoline derivatives have been reported, a common and effective approach is the Richter cinnoline synthesis.[6] This involves the cyclization of an ortho-alkynyl-substituted diazonium salt. A plausible synthetic route for the target molecule is outlined below.

Synthesis_Workflow A o-Aminophenylpropiolic acid B Diazonium Salt Intermediate A->B NaNO2, HCl 0-5 °C C 4-Hydroxycinnoline-3-carboxylic acid B->C Aqueous Cyclization (Richter Synthesis)

Caption: Proposed Richter synthesis of 4-Hydroxycinnoline-3-carboxylic acid.

Experimental Protocol: Synthesis

  • Diazotization: Dissolve o-aminophenylpropiolic acid in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

  • Cyclization: Gently warm the reaction mixture to room temperature and then heat to 50-60 °C. The cyclization is often spontaneous upon warming and can be monitored by the evolution of nitrogen gas.

  • Isolation and Purification: After the reaction is complete, cool the mixture and collect the precipitated solid by filtration. The crude product should be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) to achieve the high purity required for crystal growth.

Growing X-ray Quality Single Crystals

The growth of single crystals suitable for SC-XRD is often more of an art than a science, requiring patience and systematic experimentation. The purity of the compound is paramount.[7]

Key Considerations for Crystal Growth:

  • Solvent Selection: The ideal solvent is one in which the compound is moderately soluble. Highly soluble compounds tend to precipitate rapidly, leading to small or poorly formed crystals.[7]

  • Nucleation Control: The goal is to encourage the growth of a small number of large crystals rather than a large number of small crystals. This can be achieved by minimizing nucleation sites (e.g., by using clean glassware and filtering the solution) and by slowing down the crystallization process.

  • Time and Temperature: Slow changes in conditions (e.g., slow cooling or slow evaporation) are generally preferred.

Recommended Crystallization Techniques:

TechniqueDescriptionProtocol
Slow Evaporation A saturated or near-saturated solution is allowed to evaporate slowly, gradually increasing the concentration and inducing crystallization.1. Prepare a solution of the compound in a suitable solvent. 2. Filter the solution into a clean vial. 3. Cover the vial with a perforated cap or parafilm to allow for slow evaporation. 4. Store in a vibration-free environment.
Vapor Diffusion A solution of the compound is exposed to the vapor of an "anti-solvent" in which the compound is insoluble. The anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystal growth.1. Place a small vial containing a concentrated solution of the compound inside a larger, sealed jar. 2. Add a layer of the anti-solvent to the bottom of the larger jar. 3. The vapor from the anti-solvent will slowly diffuse into the solution, inducing crystallization.
Slow Cooling A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.1. Prepare a saturated solution of the compound at an elevated temperature. 2. Insulate the container (e.g., with a Dewar flask) to ensure slow cooling to room temperature.

Single-Crystal X-ray Diffraction: Data Acquisition

Once a suitable single crystal (typically 0.1-0.3 mm in each dimension) has been obtained, the next step is to collect the X-ray diffraction data.[4]

XRD_Workflow cluster_0 Data Collection cluster_1 Data Processing A Crystal Selection & Mounting B Mount on Diffractometer A->B C Data Collection Strategy B->C D X-ray Exposure & Data Acquisition C->D E Integration of Diffraction Spots D->E F Scaling & Absorption Correction E->F G Space Group Determination F->G

Caption: Workflow for Single-Crystal X-ray Diffraction Data Collection and Processing.

Step-by-Step Data Collection Protocol:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant (e.g., paratone-N oil) if data is to be collected at low temperatures.

  • Data Collection: The mounted crystal is placed on the diffractometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms.

  • A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[8]

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, the crystal system, and the space group. The intensities of the individual diffraction spots are integrated and corrected for various experimental factors (e.g., absorption).

Structure Solution and Refinement: From Data to Model

The processed diffraction data provides the raw information needed to solve and refine the crystal structure. This is an iterative computational process.

  • Structure Solution: The initial atomic positions are determined from the diffraction data using either direct methods or Patterson methods. This provides a preliminary, often incomplete, model of the molecule.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization algorithm. This process involves adjusting the atomic coordinates, thermal parameters, and occupancies to improve the agreement between the calculated and observed structure factors.

  • Validation: The final refined structure is validated using a variety of metrics, such as the R-factor, goodness-of-fit, and residual electron density maps, to ensure the model is chemically reasonable and accurately represents the data.

Illustrative Crystal Structure Analysis: A Cinnoline Analogue

As the crystal structure of 4-Hydroxycinnoline-3-carboxylic acid is not yet available, we will use the published data for a related compound, 3-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-7,8-dihydrocinnolin-5(6H)-one , to illustrate the process of structural analysis.[9]

Table 1: Crystallographic Data for the Analogue Compound [9]

ParameterValue
Empirical FormulaC₁₇H₁₈N₂O₃
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.921(2)
b (Å)11.566(4)
c (Å)16.986(6)
β (°)107.338(5)
Volume (ų)1485.5(8)
Z4
Molecular Geometry

The primary information obtained from a crystal structure is the precise arrangement of atoms within the molecule. This includes bond lengths, bond angles, and torsion angles. For our target molecule, key parameters of interest would be:

  • The planarity of the cinnoline ring system.

  • The bond lengths and angles within the carboxylic acid group, which can indicate the degree of deprotonation or involvement in hydrogen bonding.

  • The orientation of the carboxylic acid group relative to the cinnoline ring.

Intermolecular Interactions and Crystal Packing

In the solid state, molecules are held together by a network of intermolecular interactions. Understanding these interactions is key to explaining the crystal's stability and physical properties.

Interactions cluster_0 4-Hydroxycinnoline-3-carboxylic acid Molecule 1 cluster_1 4-Hydroxycinnoline-3-carboxylic acid Molecule 2 A Carboxylic Acid (-COOH) C Carboxylic Acid (-COOH) A->C Hydrogen Bonding (Dimer Formation) B Cinnoline Ring (N atoms) D Cinnoline Ring (N atoms) B->D π-π Stacking

Sources

Physical and chemical characteristics of "4-Hydroxycinnoline-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Hydroxycinnoline-3-carboxylic Acid

Introduction: A Versatile Heterocyclic Scaffold

4-Hydroxycinnoline-3-carboxylic acid (CAS No. 53512-17-7) is a multifaceted heterocyclic compound that serves as a pivotal building block in medicinal and materials chemistry.[1] Its rigid, planar structure, featuring both hydrogen-bond donor and acceptor sites, makes it an attractive scaffold for designing molecules with specific biological targets. This guide provides a comprehensive overview of its physical, chemical, and spectroscopic properties, alongside proven methodologies for its synthesis and derivatization, tailored for researchers in drug discovery and chemical development.

Molecular Identity and Structural Elucidation

The foundational characteristics of a compound dictate its behavior and potential applications. 4-Hydroxycinnoline-3-carboxylic acid is defined by its unique cinnoline core, a bicyclic system where a benzene ring is fused to a pyridazine ring.

Core Identification
PropertyValueSource
IUPAC Name 4-oxo-1H-cinnoline-3-carboxylic acid[1]
CAS Number 53512-17-7[1]
Molecular Formula C₉H₆N₂O₃[1]
Molecular Weight 190.16 g/mol [1]
Keto-Enol Tautomerism: A Critical Insight

A crucial aspect of this molecule's chemistry is its existence in a tautomeric equilibrium between the 4-hydroxy (enol) form and the 4-oxo (keto) form. While often named as the "hydroxy" derivative, spectroscopic and crystallographic studies on analogous 4-hydroxyquinoline systems confirm that the keto tautomer, 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid, is often the predominant and more stable form, particularly in the solid state and in polar solvents.[2][3][4][5] This preference is driven by the formation of a more stable, conjugated amide-like system. Understanding this equilibrium is vital, as the dominant tautomer dictates the molecule's hydrogen bonding patterns and reactivity.

Caption: Keto-enol tautomerism of the core structure.

Physicochemical Characteristics

The macroscopic properties of a compound are a direct reflection of its molecular structure.

PropertyObservationRationale & Implications
Appearance Yellow to orange crystalline powder.[1]The extended π-conjugation in the cinnoline ring system absorbs light in the visible spectrum, resulting in its color. The specific hue can be influenced by crystalline form and purity.
Melting Point 267-268 °C (with decomposition).[1]The high melting point is indicative of a stable crystal lattice structure, reinforced by intermolecular hydrogen bonding between the carboxylic acid and the keto/enol groups. Decomposition suggests thermal instability, likely via decarboxylation.
Solubility Insoluble in water; Soluble in organic solvents.[1]Despite the presence of polar functional groups, the large, rigid aromatic core dominates, rendering it hydrophobic. Solubility in organic solvents like DMSO or DMF is expected. For biological assays, preparing stock solutions in these solvents is standard practice.
Acidity (pKa) Not experimentally reported, but expected to be acidic.The molecule possesses two acidic protons: one on the carboxylic acid group (typically pKa ~2-5) and another on the N1-H (amide-like) or O4-H (enol-like) group (pKa ~8-11). The carboxylic acid is the more acidic site.

Synthesis: The Richter Cinnoline Synthesis

The classical and most direct route to 4-Hydroxycinnoline-3-carboxylic acid is the Richter cinnoline synthesis .[1][6][7] This reaction proceeds via an intramolecular cyclization of a diazotized ortho-aminoarylpropiolic acid. The choice of this precursor is critical as it already contains all the necessary carbon and nitrogen atoms in the correct orientation for cyclization.

synthesis_workflow start o-Aminophenylpropiolic Acid (Starting Material) step1 Diazotization (NaNO₂, aq. HCl, 0-5 °C) start->step1 intermediate Aryl Diazonium Salt Intermediate (Highly Reactive) step1->intermediate step2 Intramolecular Cyclization (Spontaneous, Aqueous Media) intermediate->step2 product 4-Hydroxycinnoline-3-carboxylic Acid (Final Product) step2->product reactivity cluster_derivatives Key Derivatives parent 4-Hydroxycinnoline-3-carboxylic Acid ester Alkyl Esters (e.g., Ethyl Ester) parent->ester Esterification (Alcohol, Acid Catalyst) amide Carboxamides parent->amide Amide Coupling (Amine, Coupling Agent) chloro 4-Chlorocinnoline Derivative parent->chloro Hydroxyl Replacement (e.g., POCl₃)

Caption: Key synthetic transformations of the title compound.

Precursor for Antiviral and Antitumor Agents

This molecule is a known precursor in the synthesis of 4-hydroxycinnoline-3-carboxamide derivatives. [1]These derivatives have shown promising antiviral activity against human cytomegalovirus (HCMV) and Epstein-Barr virus (EBV). [1]Furthermore, the cinnoline scaffold is being actively investigated for the development of novel antitumor agents, making this a compound of significant interest in oncology research. [1]

Antimicrobial Mechanisms

The bioactivity of derivatives often stems from their ability to inhibit essential bacterial enzymes or disrupt cellular metabolic pathways. [1]The core structure is similar to the quinolone framework found in many successful antibiotics, suggesting that its derivatives may act through related mechanisms, such as targeting DNA gyrase. [8]

Comparison with Analogs
  • 4-Hydroxyquinoline-3-carboxylic Acid: This is the closest structural analog and often serves as a benchmark. [9]The key difference is the replacement of the N1-N2 bond in cinnoline with a C-H bond in quinoline. This substitution significantly alters the electronic properties and hydrogen-bonding capacity of the heterocyclic ring, which can fine-tune the biological activity of its derivatives.

  • 4-Chlorocinnoline-3-carboxylic Acid: Replacing the 4-hydroxyl group with a chlorine atom transforms this position from a hydrogen-bond donor into a reactive site for nucleophilic substitution, opening up different synthetic pathways. [1]

Conclusion

4-Hydroxycinnoline-3-carboxylic acid is more than a simple chemical; it is a strategic platform for innovation. Its robust synthesis, well-defined physicochemical properties, and versatile reactivity make it an invaluable tool for medicinal chemists. A thorough understanding of its tautomeric nature and spectroscopic signatures is paramount for any researcher aiming to leverage this potent scaffold in the development of next-generation therapeutics and advanced materials.

References

  • Wikipedia. (n.d.). Cinnoline. Retrieved from [Link]

  • Merck Index. (n.d.). Widman-Stoermer Synthesis. Retrieved from [Link]

  • Chem-Station. (2009). Widman-Stoermer Cinnoline Synthesis. Retrieved from [Link]

  • Merck Index. (n.d.). von Richter (Cinnoline) Synthesis. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-hydroxy-quinoline-3-carboxylic acid chloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Von-Richter-Cinnolinsynthese. Retrieved from [Link]

  • Química Organica.org. (2010). Synthesis of Benzodiazines. Retrieved from [Link]

  • Innovative Journal. (n.d.). A Concise Review on Cinnolines. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). EP0245690A1 - Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids.
  • Google Patents. (n.d.). US6194493B1 - 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers.
  • Journal of the Chemical Society. (n.d.). Cinnolines. Part XXI. Further observations on the Richter synthesis. Retrieved from [Link]

  • MDPI. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Tautomeric forms of 4-hydroxy quinoline. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted). Retrieved from [Link]

  • PubMed. (2015). Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S22. 13 C NMR spectrum of 4. Retrieved from [Link]

  • Organic Chemistry Frontiers. (n.d.). Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S11. 1 H NMR spectrum of 3f. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Stenutz. (n.d.). 4-hydroxyquinoline-3-carboxylic acid. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Retrieved from [Link]

  • ResearchGate. (2006). Tautomerism of 4-Hydroxy-4(1H) quinolon. Retrieved from [Link]

  • PubMed. (n.d.). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-hydroxy-7,8-dimethoxyquinoline-3-carboxylic acid. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Stability and Degradation Profile of 4-Hydroxycinnoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Core Stability of a Privileged Scaffold

The cinnoline ring system, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including antimicrobial, antifungal, and anti-inflammatory properties.[1][2] Within this family, 4-Hydroxycinnoline-3-carboxylic acid represents a key synthetic intermediate and a pharmacophore of interest. Its stability is a critical determinant of its viability as a drug candidate or a building block in drug discovery, influencing shelf-life, formulation strategies, and ultimately, therapeutic efficacy and safety. This guide provides a comprehensive analysis of the stability and degradation profile of 4-Hydroxycinnoline-3-carboxylic acid, synthesizing theoretical principles with practical, field-proven methodologies for its assessment. While specific experimental data for this molecule is not extensively published, this document will extrapolate from the known chemistry of its functional groups and analogous heterocyclic systems to provide a robust predictive framework for researchers.

Physicochemical Properties and Inherent Stability Considerations

4-Hydroxycinnoline-3-carboxylic acid is a crystalline solid. The molecule possesses several key functional groups that govern its chemical behavior: a hydroxyl group at the 4-position, a carboxylic acid at the 3-position, and the nitrogen-containing cinnoline core. The tautomeric nature of the 4-hydroxycinnoline moiety, existing in equilibrium with its 4-cinnolinone form, plays a significant role in its reactivity and stability. The carboxylic acid group, being electron-withdrawing, influences the electron density of the aromatic system.

PropertyValue/InformationSource
Molecular FormulaC₁₀H₇NO₃
Molecular Weight189.17 g/mol
Melting Point225-230 °C (decomposes)
AppearanceSolid

The reported decomposition at its melting point suggests a susceptibility to thermal degradation.

Predicted Degradation Pathways

The degradation of 4-Hydroxycinnoline-3-carboxylic acid is anticipated to proceed through several key pathways, dictated by the presence of its reactive functional groups. The primary routes of degradation are predicted to be thermal, photolytic, hydrolytic, and oxidative.

Thermal Degradation

Given that the compound decomposes at its melting point, thermal lability is a key stability concern. The most probable thermal degradation pathway is decarboxylation, a common reaction for carboxylic acids, particularly when heated.[3] This would result in the formation of 4-hydroxycinnoline.

Predicted Thermal Degradation Pathway

G A 4-Hydroxycinnoline-3-carboxylic acid B Heat (≥ M.P.) A->B C 4-Hydroxycinnoline + CO₂ B->C G cluster_0 Stress Conditions cluster_1 Analysis A Acid Hydrolysis (e.g., 0.1 M HCl, 80°C) F LC-MS/MS for Degradant Identification A->F B Base Hydrolysis (e.g., 0.1 M NaOH, 80°C) B->F C Oxidative (e.g., 3% H₂O₂, RT) C->F D Thermal (e.g., 80°C, solid state) D->F E Photolytic (ICH Q1B conditions) E->F G Stability-Indicating HPLC for Quantification F->G G A Select Batch of 4-Hydroxycinnoline-3-carboxylic acid B Long-Term Storage (e.g., 25°C/60% RH) A->B C Accelerated Storage (e.g., 40°C/75% RH) A->C E Sampling at Pre-defined Time Points B->E D Intermediate Storage (if significant change in accelerated) C->D Significant Change C->E D->E F Analysis by Stability-Indicating Method E->F G Data Analysis and Shelf-life Determination F->G

Caption: Workflow for confirmatory stability testing according to ICH guidelines.

Formulation and Handling Recommendations

Based on the predicted stability profile, the following recommendations are made for the handling and formulation of 4-Hydroxycinnoline-3-carboxylic acid:

  • Protection from Light: Due to the potential for photodegradation, the compound should be stored in light-resistant containers. *[4] Temperature Control: To prevent thermal degradation, particularly decarboxylation, storage at controlled room temperature, away from heat sources, is advised.

  • pH Control in Formulations: For liquid formulations, maintaining a pH in the neutral range is likely to minimize potential hydrolytic degradation. Buffering agents should be carefully selected to avoid catalysis of degradation reactions.

  • Use of Antioxidants: In formulations susceptible to oxidation, the inclusion of antioxidants may be beneficial.

Conclusion

4-Hydroxycinnoline-3-carboxylic acid, while a valuable scaffold in medicinal chemistry, possesses functional groups that predispose it to degradation under certain environmental conditions. A thorough understanding of its stability and degradation profile is paramount for its successful development. The primary anticipated degradation pathways are thermal decarboxylation and photolytic degradation. A systematic approach to stability testing, including forced degradation studies and long-term stability assessment under ICH guidelines, is crucial. The insights gained from such studies will enable the development of stable formulations and define appropriate storage and handling procedures, thereby ensuring the quality, safety, and efficacy of any resulting therapeutic agent.

References

  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC - PubMed Central.
  • Schofield, K., & Simpson, J. C. E. (1945). Cinnolines. Part V. The Reaction between Pyridine, Acetic Anhydride, and 4-Hydroxycinnoline-3-carboxylic acid. Journal of the Chemical Society, 512-520.
  • Chemistry of certain phenylhydrazones : attempted ring closure to cinnolines - K-REx.
  • An Exceptionally Facile Two-Step Structural Isomerization and Detoxication via a Water-Assisted Double Lossen Rearrangement - ResearchGate.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products - EMA.
  • A Comprehensive Review On Cinnoline Derivatives - Journal of Pharmaceutical Negative Results.
  • 4-Hydroxyquinoline-3-carboxylic acid 97 34785-11-0 - Sigma-Aldrich.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH.
  • Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition - PubMed.
  • CHEMICAL BASIS OF STABILITY OF DRUG - IIP Series.

Sources

Methodological & Application

Synthesis of "4-Hydroxycinnoline-3-carboxylic acid" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of 4-Hydroxycinnoline-3-carboxylic Acid Derivatives

Introduction: The Cinnoline Scaffold in Modern Chemistry

The cinnoline nucleus, a diazine analog of quinoline, represents a privileged heterocyclic scaffold in medicinal chemistry. Its unique electronic properties, arising from the vicinal nitrogen atoms in the pyridazine ring, confer a distinct chemical personality that has been exploited in the development of various biologically active agents. Among the diverse family of cinnoline derivatives, the 4-hydroxycinnoline-3-carboxylic acid framework is of particular interest. This core structure is a key building block for compounds with potential therapeutic applications, including antibacterial and antifungal activities[1].

The tautomeric nature of the 4-hydroxy group, which predominantly exists as the 4-cinnolinone form, provides a crucial hydrogen bond donor/acceptor site, while the carboxylic acid at the 3-position offers a handle for extensive derivatization to modulate pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth exploration of the primary synthetic strategies for accessing this valuable scaffold, focusing on the underlying chemical principles and offering detailed, field-tested protocols for practical implementation in a research setting.

Core Synthetic Strategies: Building the Cinnoline Framework

Two principal retrosynthetic disconnections dominate the synthesis of the 4-hydroxycinnoline-3-carboxylic acid core. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the benzo-fused ring.

Strategy 1: Reductive Cyclization of ortho-Nitro Precursors

This is arguably the most versatile and widely adopted method for constructing the 4-hydroxycinnoline-3-carboxylate scaffold. The logic of this approach is to build a suitably functionalized acyclic precursor containing a nitro group ortho to a side chain, which can then be induced to cyclize upon reduction of the nitro group.

The causality behind this strategy is elegant: the reduction of the aromatic nitro group to an amino group in situ generates a nucleophile that is perfectly positioned to attack an electrophilic center on the adjacent side chain, triggering an intramolecular cyclization to form the pyridazinone ring of the cinnoline system.

G cluster_0 Strategy 1: Reductive Cyclization Workflow A o-Nitrobenzaldehyde + Diethyl Malonate B Knoevenagel Condensation A->B Base catalyst (e.g., Piperidine) C Diethyl 2-(2-nitrobenzylidene)malonate (Acyclic Precursor) B->C D Reductive Cyclization (e.g., Na₂S₂O₄ or H₂/Pd-C) C->D Nitro group reduction & Intramolecular cyclization E Ethyl 4-hydroxycinnoline-3-carboxylate (Core Scaffold) D->E F Base-catalyzed Hydrolysis (e.g., NaOH, reflux) E->F G 4-Hydroxycinnoline-3-carboxylic acid (Target Acid) F->G

Caption: Workflow for the Reductive Cyclization Strategy.

Strategy 2: The Richter Cinnoline Synthesis

A classic and historically significant route is the Richter cinnoline synthesis, first reported in 1883[2][3]. This method typically involves the diazotization of an o-aminoarylpropiolic acid, which undergoes a spontaneous intramolecular cyclization to yield the 4-hydroxycinnoline-3-carboxylic acid.

The mechanism is initiated by the formation of a diazonium salt from the aniline precursor. This highly reactive intermediate is then attacked by the nucleophilic alkyne, leading to the formation of the six-membered pyridazine ring[4][5]. While historically important, this method can be limited by the stability and accessibility of the required o-aminoarylpropiolic acid precursors.

G cluster_1 Strategy 2: Richter Cinnoline Synthesis Start o-Aminoarylpropiolic Acid Step1 Diazotization (NaNO₂, aq. acid) Start->Step1 Intermediate Aryl Diazonium Salt (Internal) Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Nucleophilic attack by alkyne Product 4-Hydroxycinnoline-3-carboxylic Acid Step2->Product

Caption: The classic Richter Synthesis pathway.

Application Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis and subsequent derivatization of the 4-hydroxycinnoline-3-carboxylic acid core, primarily following the robust Reductive Cyclization strategy.

Protocol 1: Synthesis of Ethyl 4-hydroxycinnoline-3-carboxylate

This protocol details the two-step synthesis of the core ester, a key intermediate for producing the final acid and other derivatives.

Part A: Knoevenagel Condensation to form Diethyl 2-(2-nitrobenzylidene)malonate

  • Rationale: This step constructs the acyclic carbon framework. The Knoevenagel condensation is a reliable method for forming carbon-carbon bonds by reacting an aldehyde with an active methylene compound like diethyl malonate. Piperidine is used as a mild base to deprotonate the malonate, initiating the reaction.

  • Materials:

    • 2-Nitrobenzaldehyde

    • Diethyl malonate

    • Piperidine

    • Ethanol (absolute)

    • Ice bath

  • Procedure:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-nitrobenzaldehyde (10.0 g, 66.2 mmol) in absolute ethanol (50 mL).

    • Add diethyl malonate (11.6 g, 72.8 mmol, 1.1 eq) to the solution.

    • Cool the mixture in an ice bath to 0-5 °C.

    • Add piperidine (0.5 mL) dropwise to the cooled solution while stirring.

    • Allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours. A precipitate will form.

    • Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol (2 x 20 mL) and then with n-hexane (20 mL).

    • Dry the product under vacuum to yield diethyl 2-(2-nitrobenzylidene)malonate as a pale-yellow solid.

  • Expected Outcome:

    • Yield: 85-95%.

    • Characterization: The product should be characterized by ¹H NMR to confirm the presence of the vinyl proton and the aromatic and ethyl ester signals.

Part B: Reductive Cyclization to Ethyl 4-hydroxycinnoline-3-carboxylate

  • Rationale: This is the key ring-forming step. Sodium dithionite (Na₂S₂O₄) is a cost-effective and efficient reducing agent for converting aromatic nitro groups to amines in aqueous media. The newly formed amine undergoes rapid intramolecular cyclization onto one of the ester carbonyls to form the stable cinnolinone ring.

  • Materials:

    • Diethyl 2-(2-nitrobenzylidene)malonate (from Part A)

    • Sodium dithionite (Na₂S₂O₄)

    • Ethanol

    • Water

    • Sodium hydroxide (NaOH) solution (2 M)

    • Hydrochloric acid (HCl) solution (2 M)

  • Procedure:

    • Suspend diethyl 2-(2-nitrobenzylidene)malonate (10.0 g, 34.1 mmol) in a mixture of ethanol (100 mL) and water (50 mL) in a 500 mL flask.

    • Heat the suspension to 70 °C with vigorous stirring.

    • In a separate beaker, prepare a solution of sodium dithionite (23.8 g, 136.4 mmol, 4.0 eq) in water (100 mL).

    • Add the sodium dithionite solution portion-wise to the hot suspension over 30 minutes. The color of the mixture will change, and the starting material will dissolve.

    • After the addition is complete, heat the reaction mixture at reflux for 1 hour.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 2 M HCl. A precipitate will form.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • Expected Outcome:

    • Yield: 70-85%.

    • Characterization: The product, ethyl 4-hydroxycinnoline-3-carboxylate, can be characterized by Mass Spectrometry (to confirm the molecular weight) and NMR. The ¹H NMR spectrum will show the disappearance of the vinyl proton and the appearance of characteristic cinnoline aromatic signals.

Protocol 2: Saponification to 4-Hydroxycinnoline-3-carboxylic Acid
  • Rationale: Standard base-catalyzed hydrolysis (saponification) is used to convert the ethyl ester into the desired carboxylic acid. The reaction is driven to completion by heating under reflux conditions. Subsequent acidification protonates the carboxylate salt, causing the final product to precipitate out of the aqueous solution. This procedure is analogous to the hydrolysis of 4-hydroxyquinoline-3-carboxylates[6].

  • Materials:

    • Ethyl 4-hydroxycinnoline-3-carboxylate (from Protocol 1)

    • Sodium hydroxide (NaOH)

    • Ethanol

    • Water

    • Hydrochloric acid (4 M)

  • Procedure:

    • Suspend ethyl 4-hydroxycinnoline-3-carboxylate (5.0 g, 21.5 mmol) in a solution of ethanol (50 mL) and 2 M aqueous sodium hydroxide (32 mL, 64.5 mmol, 3.0 eq).

    • Heat the mixture to reflux and maintain for 3 hours. The suspension should become a clear solution as the reaction proceeds.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • After completion, cool the reaction mixture to room temperature and reduce the volume by approximately half using a rotary evaporator to remove most of the ethanol.

    • Cool the remaining aqueous solution in an ice bath and carefully adjust the pH to 3-4 with 4 M HCl. A thick precipitate will form.

    • Stir the suspension in the ice bath for 30 minutes, then collect the solid by vacuum filtration.

    • Wash the filter cake with cold water (2 x 15 mL) and dry thoroughly under vacuum.

  • Expected Outcome:

    • Yield: 90-98%.

    • Characterization: The final product is typically an off-white or pale-yellow solid. Purity can be assessed by melting point and NMR. The ¹H NMR will show the disappearance of the ethyl group signals. IR spectroscopy will show a broad O-H stretch for the carboxylic acid.

Data Summary and Characterization

The successful synthesis of these compounds relies on careful monitoring and robust analytical characterization.

CompoundStepTypical Yield (%)Key ¹H NMR Signals (DMSO-d₆, δ ppm)Expected Mass [M+H]⁺
Diethyl 2-(2-nitrobenzylidene)malonateKnoevenagel85 - 958.3 (s, 1H, vinyl), 8.1 (d, 1H, Ar), 7.8-7.6 (m, 3H, Ar), 4.3 (q, 4H, CH₂), 1.2 (t, 6H, CH₃)294.1
Ethyl 4-hydroxycinnoline-3-carboxylateCyclization70 - 8513.5 (br s, 1H, OH/NH), 8.2 (d, 1H, Ar), 7.9-7.5 (m, 3H, Ar), 4.4 (q, 2H, CH₂), 1.4 (t, 3H, CH₃)233.1
4-Hydroxycinnoline-3-carboxylic acidHydrolysis90 - 9814.0 (br s, 1H, COOH), 13.6 (br s, 1H, OH/NH), 8.2 (d, 1H, Ar), 7.9-7.5 (m, 3H, Ar)205.0

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

References

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC - PubMed Central. National Center for Biotechnology Information. Available at: [Link]

  • Cinnoline - Wikipedia. Wikipedia. Available at: [Link]

  • Friedlaender Synthesis - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1 - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • von Richter (Cinnoline) Synthesis. Merck Index. Available at: [Link]

  • Von Richter reaction - Wikipedia. Wikipedia. Available at: [Link]

  • Methods for the synthesis of cinnolines (Review) - ResearchGate. ResearchGate. Available at: [Link]

Sources

The Cinnoline Scaffold: A Rising Star in Drug Discovery - Application Notes on 4-Hydroxycinnoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Beyond the Quinolone—The Emergence of Cinnoline as a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks, known as "privileged scaffolds," appear with remarkable frequency in the structures of bioactive compounds. For decades, the quinoline ring system has been a cornerstone of drug design, giving rise to a multitude of therapeutic agents, from the pioneering fluoroquinolone antibiotics to advanced kinase inhibitors in oncology.[1][2] The 4-hydroxyquinoline-3-carboxylic acid motif, in particular, has served as a versatile precursor for generating vast chemical libraries.[3]

This guide focuses on a closely related yet distinct heterocyclic system: cinnoline . As a bioisostere of quinoline, where a carbon atom at position 2 is replaced by a nitrogen atom, the cinnoline scaffold offers a unique modulation of electronic and physicochemical properties. This subtle change can profoundly impact a molecule's biological activity, selectivity, and pharmacokinetic profile, making it an attractive alternative for lead optimization and the development of novel therapeutic agents.[4] Specifically, we will delve into the utility of 4-hydroxycinnoline-3-carboxylic acid as a foundational precursor in modern drug discovery campaigns. Its strategic placement of functional groups—a hydroxyl group (which exists in tautomeric equilibrium with a ketone), a carboxylic acid, and the nitrogen-rich aromatic core—provides multiple handles for chemical modification and diverse molecular interactions with biological targets.

Cinnoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties, validating their potential as a valuable scaffold in medicinal chemistry.[4][5][6] This document serves as a comprehensive technical guide, providing both the theoretical underpinnings and practical protocols for utilizing 4-hydroxycinnoline-3-carboxylic acid in the synthesis and evaluation of new chemical entities.

The 4-Hydroxycinnoline-3-carboxylic Acid Core: Properties and Potential

The utility of 4-hydroxycinnoline-3-carboxylic acid as a precursor stems from its inherent chemical characteristics. Understanding these properties is crucial for designing synthetic routes and predicting biological interactions.

Keto-Enol Tautomerism

A key feature of the 4-hydroxycinnoline scaffold is its existence in a tautomeric equilibrium between the enol (4-hydroxy) and keto (4-oxo) forms. This equilibrium can be influenced by the solvent, pH, and the nature of substituents on the ring. The keto form, 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid, often predominates and is crucial for the molecule's hydrogen bonding capabilities, acting as both a hydrogen bond donor (from the N-H) and acceptor (at the C4-carbonyl). This dual nature is a significant factor in its interaction with enzyme active sites.[7]

To properly render this diagram, replace the placeholder image URLs with actual images of the enol and keto forms of 4-hydroxycinnoline-3-carboxylic acid.

Reactive Sites for Derivatization

The 4-hydroxycinnoline-3-carboxylic acid scaffold presents three primary sites for chemical modification, making it an ideal starting point for building a diverse library of compounds for structure-activity relationship (SAR) studies.

scaffold [label=<

];

c3 [label="C3: Carboxylic Acid\n(Amide Coupling,\nEsterification)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; n1 [label="N1: Ring Nitrogen\n(Alkylation)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; aromatic [label="Aromatic Ring:\n(Substitution Reactions)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

scaffold -> c3; scaffold -> n1; scaffold -> aromatic; } caption [label="Key Derivatization Sites", fontsize=10]; ]

To properly render this diagram, replace the placeholder image URL with an actual image of the 4-hydroxycinnoline-3-carboxylic acid structure.

Synthesis and Derivatization Protocols

Protocol 1: Synthesis of the Core Scaffold via Richter Cinnoline Synthesis

The synthesis of 4-hydroxycinnoline-3-carboxylic acid can be achieved through the Richter cinnoline synthesis, which involves the diazotization of an o-aminoarylpropiolic acid followed by cyclization.

Materials:

  • o-Aminophenylpropiolic acid

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Ice bath

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Preparation of the Diazonium Salt:

    • Suspend o-aminophenylpropiolic acid in a mixture of concentrated HCl and water in a beaker.

    • Cool the suspension to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension. Maintain the temperature below 5 °C throughout the addition.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The formation of the diazonium salt can be monitored by testing for the absence of the starting amine using appropriate analytical techniques (e.g., TLC).

  • Cyclization:

    • Gently warm the reaction mixture to approximately 70 °C. The cyclization is often accompanied by the evolution of gas.

    • Maintain the temperature and continue stirring until the reaction is complete (typically monitored by TLC or LC-MS).

    • The product, 4-hydroxycinnoline-3-carboxylic acid, will precipitate out of the solution upon cooling.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold deionized water to remove any remaining salts and acid.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

    • Dry the purified product under vacuum.

Protocol 2: Derivatization via Amide Coupling at the C3-Carboxylic Acid

The carboxylic acid at the C3 position is a prime handle for creating a library of amides, a common functional group in many drugs.

Materials:

  • 4-Hydroxycinnoline-3-carboxylic acid

  • A selection of primary or secondary amines

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Organic base (e.g., DIPEA or triethylamine)

  • Anhydrous solvent (e.g., DMF or DCM)

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxycinnoline-3-carboxylic acid (1 equivalent) in the anhydrous solvent.

    • Add the amine (1.1 equivalents) and the organic base (2-3 equivalents) to the solution.

    • In a separate vial, dissolve the coupling agent (1.2 equivalents) in the anhydrous solvent.

  • Coupling Reaction:

    • Slowly add the solution of the coupling agent to the mixture of the acid, amine, and base.

    • Stir the reaction at room temperature. The reaction progress can be monitored by TLC or LC-MS. Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude amide product can be purified by column chromatography on silica gel or by recrystallization.

Applications in Drug Discovery: Targeting Kinase Signaling Pathways

The cinnoline scaffold has emerged as a promising framework for the development of kinase inhibitors, which are at the forefront of targeted cancer therapy.[4] Kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of many cancers.

kinase_pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Cinnoline Cinnoline Derivative (Kinase Inhibitor) Cinnoline->PI3K Inhibition

As illustrated in the hypothetical pathway above, derivatives of 4-hydroxycinnoline-3-carboxylic acid can be designed to bind to the ATP-binding pocket of kinases like PI3K, thereby inhibiting downstream signaling that leads to cell proliferation and survival. The N1 and N2 atoms of the cinnoline ring can act as hydrogen bond acceptors, while substituents added via the C3-carboxamide can be tailored to occupy specific hydrophobic pockets within the kinase domain, enhancing both potency and selectivity.[8]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 4-hydroxycinnoline-3-carboxylic acid scaffold can lead to a deeper understanding of the SAR. For instance, in the development of ATM kinase inhibitors, cinnoline-3-carboxamides were successfully employed as replacements for quinoline carboxamides, leading to compounds with excellent kinase selectivity and favorable pharmacokinetic properties.[4]

Table 1: Representative Biological Activities of Cinnoline Derivatives

Scaffold/DerivativeTargetActivity (IC₅₀)Therapeutic AreaReference
Cinnoline-3-carboxamide derivativeATM KinasePotent InhibitionOncology[4]
Substituted CinnolinePI3K0.264 µMOncology[8]
3-Amido-4-anilinocinnolinePDE4High PotencyAnti-inflammatory[4]

Protocol 3: In Vitro Evaluation of Antiproliferative Activity (MTT Assay)

Once a library of cinnoline derivatives has been synthesized, a crucial next step is to evaluate their biological activity. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Synthesized cinnoline derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the cinnoline derivatives in cell culture medium. The final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with vehicle control (medium with DMSO) and untreated controls.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37 °C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion

4-Hydroxycinnoline-3-carboxylic acid represents a highly versatile and valuable precursor for the discovery of novel therapeutic agents. Its structural relationship to the well-established quinoline scaffold, combined with its unique electronic properties, provides a fertile ground for medicinal chemists to explore new chemical space. The synthetic tractability of the core and the multiple handles for derivatization allow for the systematic optimization of biological activity against a wide range of targets. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this promising scaffold in their drug discovery endeavors, with the ultimate goal of developing next-generation therapeutics.

References

  • Gök, D., & Çapan, E. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4-Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry, 50(4), 415-426. [Link]

  • Massoud, M. A., El Bialy, S. A., Bayoumi, W. A., & El Husseiny, W. M. (2014). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential antioxidants. Heterocyclic Communications, 20(2), 81-88. [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
  • Lewgowd, W., & Stańczak, A. (2020). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Molecules, 25(23), 5642. [Link]

  • Sharma, P., & Kumar, V. (2022). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. World Journal of Pharmaceutical Research, 11(10), 885-903.
  • Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. Retrieved from [Link]

  • Singh, S., et al. (2022). A Comprehensive Review On Cinnoline Derivatives.
  • Kumar, A., et al. (2022). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Asian Journal of Pharmaceutical and Clinical Research, 15(10), 1-11.
  • Conti, P., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(18), 4239. [Link]

  • Lewgowd, W., & Stanczak, A. (2007). Cinnoline derivatives with biological activity. Archiv der Pharmazie, 340(2), 65-80. [Link]

  • Lewgowd, W., & Stańczak, A. (2007). Cinnoline Derivatives with Biological Activity. Archiv der Pharmazie, 340(2), 65-80.
  • Zadroga, Z., et al. (2018). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. European Journal of Medicinal Chemistry, 143, 125-137. [Link]

  • Shevchuk, O., et al. (2023). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][4]triazino[2,3-c]quinazolines. Molecules, 28(19), 6902. [Link]

  • Wikipedia. (n.d.). Cinnoline. Retrieved from [Link]

  • Jia, Y., et al. (2021). Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. Bioorganic & Medicinal Chemistry Letters, 46, 128271. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-hydroxy-quinoline-3-carboxylic acid chloride. Retrieved from [Link]

Sources

Application Notes and Protocols for Investigating the Biological Activity of 4-Hydroxycinnoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Cinnoline Scaffold

4-Hydroxycinnoline-3-carboxylic acid is a heterocyclic compound belonging to the cinnoline family, a class of molecules that has garnered significant interest in medicinal chemistry.[1] The cinnoline nucleus is a bicyclic aromatic system containing two adjacent nitrogen atoms, which imparts unique physicochemical properties that are conducive to diverse biological activities.[2][3] Derivatives of the cinnoline scaffold have been reported to exhibit a wide spectrum of pharmacological effects, including antibacterial, antifungal, anticancer, and anxiolytic properties.[1][2]

This document serves as a comprehensive guide for researchers investigating the biological activities of 4-Hydroxycinnoline-3-carboxylic acid and its derivatives. It provides detailed protocols for key assays, explains the scientific rationale behind experimental choices, and offers a framework for interpreting the resulting data.

I. Antimicrobial Activity: Protocols and Mechanistic Insights

Cinnoline derivatives have shown promise as antimicrobial agents, with activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][5] The proposed mechanism for some related compounds involves the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication.[6]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol determines the lowest concentration of 4-Hydroxycinnoline-3-carboxylic acid required to inhibit the visible growth of a microorganism.

Materials:

  • 4-Hydroxycinnoline-3-carboxylic acid

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Sterile DMSO

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Resazurin solution (for viability assessment)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of 4-Hydroxycinnoline-3-carboxylic acid in DMSO.

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in a 96-well plate to achieve a range of test concentrations.

  • Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard.

  • Inoculation: Add the microbial inoculum to each well containing the test compound dilutions. Include a positive control (broth with inoculum and standard antibiotic), a negative control (broth with inoculum and DMSO), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[7]

  • (Optional) Viability Assessment: Add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates viable cells.

Data Presentation: Antimicrobial Activity
MicroorganismMIC (µg/mL) of 4-Hydroxycinnoline-3-carboxylic acidMIC (µg/mL) of Positive Control
S. aureus[Insert experimental value][Insert experimental value]
E. coli[Insert experimental value][Insert experimental value]
C. albicans[Insert experimental value][Insert experimental value]
Visualizing the Workflow: Antimicrobial Screening

Antimicrobial_Screening cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Stock Solution of Test Compound Serial_Dilution Perform Serial Dilutions in 96-well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculation Inoculate Wells with Microorganism Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plates Inoculation->Incubation MIC_Determination Determine MIC (Visual or Spectrophotometric) Incubation->MIC_Determination

Caption: Workflow for MIC determination.

II. Antiviral Activity: Focus on Herpesviruses

Derivatives of 4-Hydroxycinnoline-3-carboxylic acid have been noted for their potential antiviral activity, particularly against human cytomegalovirus (HCMV) and Epstein-Barr virus (EBV).

Protocol 2: Plaque Reduction Assay for HCMV

This assay quantifies the ability of a compound to inhibit the formation of viral plaques, which are areas of cell death caused by viral replication.

Materials:

  • Human embryonic lung (HEL) fibroblasts

  • Human Cytomegalovirus (HCMV) stock

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • 4-Hydroxycinnoline-3-carboxylic acid

  • Ganciclovir (positive control)

  • Methylcellulose overlay medium

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed HEL cells in 24-well plates and grow to confluence.

  • Compound Treatment: Pre-treat the confluent cell monolayers with various concentrations of 4-Hydroxycinnoline-3-carboxylic acid for 1 hour.

  • Viral Infection: Infect the cells with HCMV at a low multiplicity of infection (MOI).

  • Overlay: After the infection period, remove the virus-containing medium and add a methylcellulose overlay medium containing the respective concentrations of the test compound.

  • Incubation: Incubate the plates for 7-14 days until viral plaques are visible.

  • Staining and Counting: Fix the cells, stain with crystal violet, and count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control. The EC50 (50% effective concentration) can be determined from a dose-response curve.

Visualizing a Potential Antiviral Mechanism

Antiviral_Mechanism cluster_virus Viral Replication Cycle Entry Viral Entry Uncoating Uncoating Entry->Uncoating Transcription Viral Gene Transcription Uncoating->Transcription Replication DNA Replication Transcription->Replication Assembly Virion Assembly Replication->Assembly Release Release of New Virions Assembly->Release Compound 4-Hydroxycinnoline- 3-carboxylic acid Compound->Replication Inhibition

Caption: Potential inhibition of viral DNA replication.

III. Anticancer Activity: Cytotoxicity and Mechanistic Assays

The structural motif of 4-Hydroxycinnoline-3-carboxylic acid is found in various compounds with reported anticancer properties, suggesting its potential as a scaffold for developing new antitumor agents.

Protocol 3: MTT Assay for Cytotoxicity in Cancer Cell Lines

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.

Materials:

  • Cancer cell lines (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer)

  • Normal fibroblast cell line (e.g., MRC-5) for selectivity testing

  • RPMI-1640 or DMEM medium with 10% FBS

  • 4-Hydroxycinnoline-3-carboxylic acid

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cancer cells and normal cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 4-Hydroxycinnoline-3-carboxylic acid for 48-72 hours.[8]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.[8]

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 (50% inhibitory concentration) is determined from the dose-response curve.

Data Presentation: Cytotoxicity Profile
Cell LineIC50 (µM) of 4-Hydroxycinnoline-3-carboxylic acidIC50 (µM) of DoxorubicinSelectivity Index (Normal/Cancer)
HCT-116 (Colon Cancer)[Insert experimental value][Insert experimental value][Calculate]
MCF-7 (Breast Cancer)[Insert experimental value][Insert experimental value][Calculate]
MRC-5 (Normal Fibroblast)[Insert experimental value][Insert experimental value]-

IV. Anxiolytic Potential: Preclinical Behavioral Models

Certain derivatives of the core cinnoline structure have been explored for their anxiolytic (anti-anxiety) effects.

Protocol 4: Elevated Plus Maze (EPM) Test in Rodents

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent in the open arms of the maze.

Materials:

  • Elevated plus maze apparatus

  • Mice or rats

  • 4-Hydroxycinnoline-3-carboxylic acid

  • Diazepam (positive control)

  • Vehicle (e.g., saline with a small percentage of Tween 80)

  • Video tracking software

Procedure:

  • Compound Administration: Administer 4-Hydroxycinnoline-3-carboxylic acid, diazepam, or vehicle to the animals via an appropriate route (e.g., intraperitoneal or oral) at a set time before the test.

  • Acclimatization: Allow the animals to acclimatize to the testing room.

  • EPM Test: Place each animal in the center of the EPM, facing one of the open arms, and allow it to explore for a set duration (e.g., 5 minutes).

  • Behavioral Recording: Record the animal's behavior using a video camera.

  • Data Analysis: Analyze the recordings for parameters such as the time spent in the open and closed arms, and the number of entries into each arm. An increase in the time spent in the open arms is indicative of an anxiolytic effect.[9]

V. Conclusion and Future Directions

The protocols outlined in this document provide a foundational framework for the systematic evaluation of the biological activities of 4-Hydroxycinnoline-3-carboxylic acid. The diverse pharmacological potential of the cinnoline scaffold suggests that this compound and its derivatives are worthy of further investigation. Future studies should focus on elucidating the specific molecular targets and mechanisms of action underlying its observed activities, which will be crucial for its potential development as a therapeutic agent.

References

  • He, J.-F., et al. (2005). Design, synthesis, and biological evaluation of novel 4-hydro-quinoline-3-carboxamide derivatives as an immunomodulator. Bioorganic & Medicinal Chemistry Letters, 15(12), 2980-2985. [Link]

  • Journal of Chemical and Pharmaceutical Research (2023). Novice Cinnoline Derivatives as Antibacterial Agent and Antimycobacterial Agent: Synthesis, Microbial Evaluation and Molecular. [Link]

  • Pakistan Journal of Pharmaceutical Sciences (Year not provided). Synthesis, characterization and biological activities of substituted cinnoline sulphonamides. [Link]

  • Molecules (Year not provided). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? [Link]

  • Indian Journal of Pharmaceutical Education and Research (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. [Link]

  • Journal of Pharmaceutical Negative Results (Year not provided). A Comprehensive Review On Cinnoline Derivatives. [Link]

  • Molecules (2024). Anxiolytic-Like and Antidepressant Effects of a 13H-indolo[2,3-a]thiopyrano[2,3-g]quinolizine Derivative. [Link]

  • ResearchGate (2025). Design, Synthesis, and Biological Evaluation of Novel 4-Hydro-quinoline-3-carboxamide Derivatives as an Immunomodulator. [Link]

  • Molecules (2022). Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Nov. [Link]

  • Virology Journal (Year not provided). Human cytomegalovirus-inhibitory flavonoids: Studies on antiviral activity and mechanism of action. [Link]

  • Journal of Medicinal Chemistry (Year not provided). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]

  • Molecules (Year not provided). Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. [Link]

  • Journal of Medicinal Chemistry (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]

  • Journal of Scientia Medica (2013). Key Role of Carnosic Acid in the Anxiolytic-like Activity of Rosmarinus officinalis Linn. in Rodents. [Link]

  • Molecules (2022). Design, Synthesis and Pharmacological Evaluation of Novel C2,C3-Quinoxaline Derivatives as Promising Anxiolytic Agents. [Link]

  • ResearchGate (2024). Anxiolytic-Like and Antidepressant Effects of a 13H-indolo[2,3-a]thiopyrano[2,3-g]quinolizine Derivative. [Link]

  • Molecules (Year not provided). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]

  • Current Medicinal Chemistry (Year not provided). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. [Link]

  • Molecules (Year not provided). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. [Link]

  • Antiviral Research (Year not provided). A reporter system for Epstein-Barr virus (EBV) lytic replication: anti-EBV activity of the broad anti-herpesviral drug artesunate. [Link]

  • ResearchGate (Year not provided). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. [Link]

  • Antiviral Research (Year not provided). Identification of compounds with anti-human cytomegalovirus activity that inhibit production of IE2 proteins. [Link]

  • Semantic Scholar (2021). Research Article Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,39-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs. [Link]

  • Anti-Cancer Agents in Medicinal Chemistry (Year not provided). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. [Link]

  • Applied Microbiology and Biotechnology (Year not provided). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]

  • ResearchGate (Year not provided). 4-Oxo-quinoline-3-carboxylic acids. [Link]

  • ResearchGate (2025). In-silico method of elucidating mechanism of action of herbal metabolites on human cytomegalovirus and epstein barr virus. [Link]

  • Molecules (Year not provided). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. [Link]

  • Antiviral Research (2023). Thioxothiazolo[3,4-a]quinazoline derivatives inhibit the human cytomegalovirus alkaline nuclease. [Link]

Sources

Application Notes & Protocols: 4-Hydroxycinnoline-3-carboxylic Acid and its Analogs as Versatile Scaffolds for Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Heterocyclic Carboxylic Acids

4-Hydroxycinnoline-3-carboxylic acid stands as a versatile heterocyclic compound, primarily recognized as a crucial synthetic intermediate in the development of novel bioactive molecules.[1] Its structural framework is a key component in the synthesis of derivatives exhibiting antiviral activity, notably against human cytomegalovirus (HCMV) and Epstein-Barr virus (EBV), and in the exploration of new antitumor agents.[1] While direct and extensive research on 4-hydroxycinnoline-3-carboxylic acid as a specific enzyme inhibitor is emerging, its structural analog, 4-hydroxyquinoline-3-carboxylic acid, offers a well-documented paradigm for this class of compounds in enzyme-targeted drug discovery. This guide will delve into the principles, protocols, and applications of using this scaffold, with a primary focus on the extensively studied quinoline analogs, to provide researchers with a comprehensive understanding of their potential as enzyme inhibitors.

The 4-quinolone-3-carboxylic acid motif is a privileged structure in medicinal chemistry, historically leading to the development of potent antibacterial agents.[2] More recently, this scaffold has been exploited to design compounds with a wide range of biological activities, including antitumor and anti-HIV properties, by targeting specific enzymes.[2] This document will provide a detailed exploration of the mechanistic insights and practical methodologies for researchers and drug development professionals working with these compounds.

Part 1: Foundational Knowledge & Mechanism of Action

Structural Features and Rationale for Enzyme Inhibition

The 4-hydroxy-3-carboxylic acid moiety present in both cinnoline and quinoline scaffolds is a key pharmacophore. The carboxylic acid group can participate in crucial electrostatic interactions, such as forming salt bridges with positively charged amino acid residues (e.g., arginine) within an enzyme's active site.[3] The hydroxyl group can act as both a hydrogen bond donor and acceptor, further anchoring the molecule to the target protein. The bicyclic ring system provides a rigid scaffold that can be functionalized to achieve specific interactions with hydrophobic pockets and other regions of the enzyme's binding site.

Key Enzyme Targets and Therapeutic Areas

Derivatives of the 4-hydroxyquinoline-3-carboxylic acid scaffold have demonstrated inhibitory activity against a range of enzymes, highlighting their broad therapeutic potential:

  • Dehydrogenases: Certain analogs have shown inhibitory effects on malate dehydrogenase and lactate dehydrogenase, with a particular specificity for the mitochondrial isoforms.[4] This suggests potential applications in cancer metabolism, as many tumor cells rely on altered metabolic pathways.

  • DNA Gyrase: The 4-quinolone core is famously the basis for quinolone antibiotics, which target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. This leads to potent antibacterial activity.[5]

  • Dihydroorotate Dehydrogenase (DHODH): This enzyme is a key player in the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH can deplete the cellular pool of pyrimidines, thereby halting cell proliferation. This mechanism is being explored for anticancer and anti-inflammatory therapies.[3]

  • Kynurenine 3-Monooxygenase (KMO): KMO is a critical enzyme in the kynurenine pathway of tryptophan metabolism.[6][7][8] Inhibition of KMO is a promising therapeutic strategy for neurodegenerative diseases like Parkinson's and Alzheimer's, as it can reduce the production of neurotoxic metabolites and increase the levels of the neuroprotective kynurenic acid.[6][7]

Part 2: Experimental Protocols & Methodologies

Protocol 1: General Biochemical Assay for Enzyme Inhibition

This protocol provides a generalized workflow for assessing the inhibitory potential of 4-hydroxycinnoline-3-carboxylic acid derivatives against a target enzyme. Specific components and conditions will need to be optimized for the enzyme of interest.

Workflow for Biochemical Inhibition Assay

prep Prepare Reagents: - Enzyme solution - Substrate solution - Inhibitor stock solutions - Assay buffer plate Plate Preparation: - Add buffer, enzyme, and inhibitor to microplate wells prep->plate preincubate Pre-incubation: Incubate enzyme and inhibitor (e.g., 15 min at RT) plate->preincubate initiate Initiate Reaction: Add substrate to start the reaction preincubate->initiate measure Kinetic Measurement: Monitor signal change (e.g., absorbance, fluorescence) over time initiate->measure analyze Data Analysis: Calculate initial velocities and determine IC50 values measure->analyze

Caption: General workflow for an in vitro enzyme inhibition assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Enzyme Solution: Prepare a stock solution of the purified target enzyme in a suitable buffer that ensures stability and activity.

    • Substrate Solution: Dissolve the enzyme's substrate in the assay buffer. The final concentration used should ideally be at or near the Michaelis constant (Km) for the enzyme.

    • Inhibitor Stock Solution: Dissolve the 4-hydroxycinnoline-3-carboxylic acid derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).

    • Assay Buffer: Prepare a buffer that maintains a stable pH and contains any necessary cofactors or salts for optimal enzyme activity.

  • Assay Procedure (96-well plate format):

    • Add assay buffer, inhibitor dilutions (creating a dose-response curve), and the enzyme solution to the wells of a microplate. Include controls for no inhibitor (100% activity) and no enzyme (background).

    • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes at room temperature) to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately begin monitoring the reaction progress using a plate reader. The detection method will depend on the assay (e.g., absorbance for a colorimetric product, fluorescence for a fluorogenic substrate).

    • Record data at regular intervals for a set period.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the slope of the linear portion of the progress curve.

    • Normalize the velocities to the control (no inhibitor) to obtain the percent inhibition.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model (e.g., four-parameter logistic regression) to determine the IC₅₀ value.

Protocol 2: Cell-Based Assay for Assessing Cellular Potency

This protocol describes a general method to evaluate the effect of the inhibitor on a relevant cellular process, such as cell proliferation, which is often a downstream consequence of enzyme inhibition.

Workflow for Cell-Based Proliferation Assay

seed Cell Seeding: Plate cells in a 96-well plate at an appropriate density treat Compound Treatment: Add serial dilutions of the inhibitor to the cells seed->treat incubate Incubation: Incubate for a defined period (e.g., 48-72 hours) treat->incubate assay Viability Assay: Add a viability reagent (e.g., MTT, resazurin) incubate->assay read Signal Measurement: Incubate and then measure the signal (absorbance or fluorescence) assay->read calculate Data Analysis: Determine GI50 or IC50 values read->calculate

Caption: Workflow for a cell-based proliferation/viability assay.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture the desired cancer cell line (e.g., HCT-116, MDA-MB-231) in the recommended growth medium.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the 4-hydroxycinnoline-3-carboxylic acid derivative in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include vehicle-only controls.

  • Incubation:

    • Incubate the plate for a period that allows for multiple cell doublings (typically 48-72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • Viability Assessment (MTT Assay Example):

    • Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add the MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only) from all readings.

    • Normalize the absorbance values to the vehicle-treated cells to calculate the percent viability.

    • Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Part 3: Data Interpretation & Advanced Characterization

Quantitative Data Summary

The inhibitory potency of these compounds is typically reported as the half-maximal inhibitory concentration (IC₅₀). Below is a representative table summarizing hypothetical data for a series of derivatives.

Compound IDTarget EnzymeBiochemical IC₅₀ (µM)Cellular GI₅₀ (µM)
HCC-001 DHODH1.510.2
HCC-002 DNA Gyrase0.85.6
HCC-003 KMO0.251.8
HCC-004 DHODH0.050.4

Note: These are example values for illustrative purposes.

Mechanism of Inhibition Studies

To further characterize the interaction between the inhibitor and the enzyme, it is crucial to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). This is typically achieved through enzyme kinetic studies by measuring the initial reaction rates at various substrate and inhibitor concentrations. The data is then plotted on a Lineweaver-Burk or Michaelis-Menten plot to visualize the effect of the inhibitor on Kₘ and Vₘₐₓ.

Signaling Pathway Visualization

Inhibition of an enzyme like KMO can have significant downstream effects on metabolic pathways. The following diagram illustrates the impact of a KMO inhibitor on the kynurenine pathway.

Impact of KMO Inhibition on the Kynurenine Pathway

cluster_pathway Kynurenine Pathway cluster_outcomes Metabolic Outcomes Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Kynurenic_Acid Kynurenic_Acid Kynurenine->Kynurenic_Acid KAT 3-Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->3-Hydroxykynurenine KMO Neuroprotection Increased Neuroprotection Quinolinic_Acid Quinolinic_Acid 3-Hydroxykynurenine->Quinolinic_Acid ... Neurotoxicity Decreased Neurotoxicity Inhibitor KMO Inhibitor (e.g., HCC-003) Inhibitor->Kynurenine Shifts flux Inhibitor->3-Hydroxykynurenine Blocks production

Caption: Inhibition of KMO shifts the kynurenine pathway towards the production of neuroprotective kynurenic acid.

Conclusion

4-Hydroxycinnoline-3-carboxylic acid and its structural analogs, particularly the 4-hydroxyquinoline-3-carboxylic acids, represent a promising and versatile scaffold for the development of potent and selective enzyme inhibitors. The methodologies outlined in this guide provide a robust framework for researchers to investigate the inhibitory potential of novel compounds based on this privileged structure. By combining biochemical and cell-based assays with detailed mechanistic studies, the therapeutic potential of this chemical class can be effectively explored for a wide range of diseases, from bacterial infections to cancer and neurodegenerative disorders.

References

  • 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. PubMed. [Link]

  • US6194493B1 - 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers.
  • Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. PMC - NIH. [Link]

  • 4-hydroxyquinoline-3-carboxylic acid. Stenutz. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. NIH. [Link]

  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI. [Link]

  • EP0245690A1 - Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids.
  • The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. PubMed. [Link]

  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. MDPI. [Link]

  • Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. PMC - NIH. [Link]

  • Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegenerative diseases. PMC - PubMed Central. [Link]

  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. PubMed. [Link]

Sources

Application Notes & Protocols: Investigating the Antimicrobial Potential of 4-Hydroxycinnoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant pathogens necessitates the urgent discovery of novel antimicrobial agents. The cinnoline scaffold has garnered significant interest in medicinal chemistry, as derivatives like Cinoxacin have demonstrated clinical utility as antibacterial agents.[1][2] 4-Hydroxycinnoline-3-carboxylic acid, a core component of this structural class, presents a compelling, yet underexplored, candidate for antimicrobial research. While direct studies on its intrinsic antimicrobial activity are sparse, its structural analogy to the 4-quinolone-3-carboxylic acid motif—a cornerstone of widely used quinolone antibiotics—provides a strong rationale for investigation.[3][4] This guide provides a comprehensive framework and a series of detailed protocols for the systematic evaluation of 4-Hydroxycinnoline-3-carboxylic acid as a potential antimicrobial agent. It is designed to take researchers from initial screening for bacteriostatic and bactericidal activity to preliminary investigations into its mechanism of action, with a hypothesized focus on the inhibition of bacterial type II topoisomerases.

Introduction: The Rationale for Investigation

Cinnoline derivatives have a rich history in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including antibacterial, antifungal, and antitumor properties.[1][5][6] The structural backbone of 4-Hydroxycinnoline-3-carboxylic acid is notably similar to that of quinolone antibiotics, which function by inhibiting bacterial DNA gyrase and topoisomerase IV.[7][8][9] These enzymes are essential for DNA replication, repair, and recombination, making them validated targets for antibacterial drugs.[10] Quinolones convert these essential enzymes into cellular toxins that fragment the bacterial chromosome, leading to cell death.[7]

Given this structural parallel, we hypothesize that 4-Hydroxycinnoline-3-carboxylic acid may exert antimicrobial effects by a similar mechanism. This document outlines the necessary experimental workflows to test this hypothesis, providing robust, step-by-step protocols grounded in established standards.

Foundational Screening: Determining Antimicrobial Efficacy

The initial step in evaluating any new compound is to determine if it possesses antimicrobial activity and at what concentration. The following protocols, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, are fundamental for this purpose.[11][12]

Protocol 2.1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13][14] This protocol is the gold standard for quantitative susceptibility testing.

Rationale: The broth microdilution method is highly standardized, reproducible, and allows for the simultaneous testing of multiple compounds against various microbial strains in a 96-well plate format, making it efficient for screening.[12][15] Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium as its divalent cation concentrations (Ca²⁺ and Mg²⁺) are controlled, which is critical for the activity of many antimicrobial agents.

Step-by-Step Methodology:

  • Preparation of Compound Stock: Prepare a 10 mg/mL stock solution of 4-Hydroxycinnoline-3-carboxylic acid in an appropriate solvent (e.g., DMSO). Further dilute in CAMHB to twice the highest concentration to be tested (e.g., 1024 µg/mL).

  • Preparation of Inoculum:

    • Select 3-5 well-isolated colonies of the test organism from an agar plate after 18-24 hours of incubation.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13]

  • Serial Dilution in 96-Well Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the prepared compound solution (e.g., 1024 µg/mL) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (inoculum, no compound), and well 12 serves as the sterility control (broth only).

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the compound concentrations will be halved (e.g., 512 µg/mL down to 1 µg/mL).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed with the naked eye.

Protocol 2.2: Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[16][17] This test distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Rationale: An agent is considered bactericidal if the MBC is no more than four times its MIC.[17] This distinction is clinically important, especially for treating severe infections in immunocompromised patients where a bactericidal effect is preferred.

Step-by-Step Methodology:

  • Perform MIC Test: Complete the MIC protocol as described above.

  • Subculturing: From the wells showing no visible growth (the MIC well and at least two more concentrated wells), pipette a 10 µL aliquot.

  • Plating: Spot-plate the aliquot onto a quadrant of a Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plate at 35-37°C for 18-24 hours.

  • Reading the MBC: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[16][18]

Parameter Description Interpretation Example
MIC Lowest concentration with no visible growth.16 µg/mL
MBC Lowest concentration killing ≥99.9% of bacteria.32 µg/mL
MBC/MIC Ratio Determines bactericidal vs. bacteriostatic activity.32/16 = 2
Interpretation If MBC/MIC ≤ 4, the compound is considered bactericidal .The compound is bactericidal.
If MBC/MIC > 4, the compound is considered bacteriostatic .
Table 1: Interpretation of MIC and MBC Data

Investigating the Mechanism of Action (MoA)

Should 4-Hydroxycinnoline-3-carboxylic acid demonstrate significant antimicrobial activity, the next logical step is to investigate its mechanism of action. Based on its structural similarity to quinolones, a primary hypothesis is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[9][19]

G cluster_data Phase 3: Data Analysis MIC MIC Determination (Broth Microdilution) MBC MBC Determination (Subculturing) MIC->MBC If activity is observed GyraseAssay In Vitro DNA Gyrase Supercoiling Assay MBC->GyraseAssay Proceed if Bactericidal/ Bacteriostatic TopoIVAssay In Vitro Topoisomerase IV Decatenation/Relaxation Assay Analysis IC50 Calculation & Data Interpretation GyraseAssay->Analysis

Protocol 3.1: In Vitro DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by purified DNA gyrase.[20][21]

Rationale: DNA gyrase introduces negative supercoils into DNA, a process essential for relieving torsional stress during DNA replication.[8][10] Inhibition of this activity is a hallmark of quinolone antibiotics.[9] This assay directly measures the compound's effect on this enzymatic function. The results are typically visualized by agarose gel electrophoresis, where supercoiled DNA migrates faster than its relaxed counterpart.

Step-by-Step Methodology (based on a commercial kit format): [22][23]

  • Reaction Setup: On ice, prepare reaction tubes (final volume 20-30 µL). To each tube, add in the following order:

    • Nuclease-free water.

    • 5x Assay Buffer (typically containing ATP, MgCl₂, potassium glutamate, DTT).[24]

    • Relaxed plasmid DNA substrate (e.g., pBR322) to a final concentration of ~0.5 µg.

    • Varying concentrations of 4-Hydroxycinnoline-3-carboxylic acid (or DMSO for the control). A known gyrase inhibitor like Ciprofloxacin should be used as a positive control.[20]

  • Enzyme Addition: Add 1 unit of purified DNA gyrase to each tube.

  • Incubation: Incubate the reactions at 37°C for 30-60 minutes.

  • Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS or EDTA. Proteinase K may be added to digest the enzyme.[22]

  • Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide (or another DNA stain). Run the gel until the dye front has migrated sufficiently.

  • Visualization and Analysis: Visualize the DNA bands under UV light.

    • No Inhibition (Negative Control): The band will migrate quickly (supercoiled form).

    • Full Inhibition (Positive Control): The band will migrate slowly (relaxed form).

    • Partial Inhibition (Test Compound): A smear or bands corresponding to both relaxed and supercoiled forms may be visible.

    • The concentration of the compound that inhibits 50% of the supercoiling activity (IC₅₀) can be determined by densitometry.

Protocol 3.2: In Vitro Topoisomerase IV Relaxation/Decatenation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA or the decatenation of kinetoplast DNA (kDNA) by Topoisomerase IV.[25][26][27]

Rationale: Topoisomerase IV is primarily responsible for decatenating (unlinking) daughter chromosomes after replication.[9] In Gram-positive bacteria, it is often the primary target of quinolones.[9] An assay measuring its inhibition is crucial for a complete MoA profile.

Step-by-Step Methodology (Decatenation Assay): [27][28]

  • Reaction Setup: On ice, prepare reaction tubes similar to the gyrase assay.

    • Nuclease-free water.

    • 10x Topoisomerase IV Assay Buffer (containing ATP, MgCl₂, etc.).

    • Kinetoplast DNA (kDNA), a network of interlocked DNA circles.

    • Varying concentrations of 4-Hydroxycinnoline-3-carboxylic acid and controls.

  • Enzyme Addition: Add purified Topoisomerase IV.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Stop the reaction with a stop buffer/loading dye.

  • Electrophoresis: Load samples onto a 1% agarose gel.

  • Visualization and Analysis:

    • No Inhibition: kDNA is decatenated into minicircles that can enter the gel and migrate.

    • Full Inhibition: The kDNA network remains intact and is trapped in the loading well.

    • The IC₅₀ can be determined by quantifying the disappearance of the kDNA from the well.

G

Data Summary and Future Directions

All quantitative data should be meticulously recorded and summarized for clear interpretation and comparison.

Microorganism MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio DNA Gyrase IC₅₀ (µM) Topo IV IC₅₀ (µM)
S. aureus ATCC 29213
E. coli ATCC 25922
P. aeruginosa ATCC 27853
Clinical Isolate 1
Table 2: Template for Summarizing Antimicrobial Activity Data

This document provides a strategic and methodological framework for the initial investigation of 4-Hydroxycinnoline-3-carboxylic acid as a potential antimicrobial agent. By following these standardized protocols, researchers can generate reliable and reproducible data on its efficacy and gain preliminary insights into its mechanism of action. Positive results from this workflow would provide a strong foundation for further preclinical development, including cytotoxicity studies, in vivo efficacy models, and structure-activity relationship (SAR) studies to optimize the compound's potency and pharmacological properties.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. Available at: [Link]

  • Wikipedia. (n.d.). Quinolone antibiotic. In Wikipedia. Retrieved from [Link]

  • Vila, J., Heisig, A., & Heisig, P. (2009). Mechanism of action of and resistance to quinolones. Revista Española de Quimioterapia, 22(4), 197-205. Available at: [Link]

  • Fàbrega, A., Madurga, S., Giralt, E., & Vila, J. (2009). Mechanisms of quinolone action and resistance. Microbial Biotechnology, 2(1), 40-61. Available at: [Link]

  • Microbe Online. (2011). Mechanism of Action of Quinolones and Fluoroquinolones. Available at: [Link]

  • Saeed, S., Rashid, N., Jones, P. G., Ali, M., & Hussain, R. (2010). Synthesis, characterization and biological activities of substituted cinnoline sulphonamides. African Journal of Pharmacy and Pharmacology, 4(6), 324-329. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [Link]

  • Fisher, L. M., & Pan, X. S. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e50902. Available at: [Link]

  • S. S. K. A. A. S. (2023). Novice Cinnoline Derivatives as Antibacterial Agent and Antimycobacterial Agent: Synthesis, Microbial Evaluation and Molecular. Journal of Chemical and Pharmaceutical Research, 15(7), 1-11. Available at: [Link]

  • Maxwell, A. (1997). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in Molecular Biology, 95, 153-168. Available at: [Link]

  • Gupta, R., et al. (2022). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Zenodo. Available at: [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available at: [Link]

  • Szymański, P., et al. (2020). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 25(15), 3436. Available at: [Link]

  • Mishra, P., Saxena, V., & Saxena, A. (2014). Synthesis, Characterization and Anti- Inflammatory Activity of Cinnoline Derivatives. Research & Reviews: Journal of Pharmacology and Toxicological Studies, 2(2). Available at: [Link]

  • Grokipedia. (n.d.). Minimum bactericidal concentration. Retrieved from [Link]

  • Wróblewska, M., & Wójcik, E. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available at: [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. Available at: [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. Available at: [Link]

  • CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. Available at: [Link]

  • ProFoldin. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits. Retrieved from [Link]

  • Inspiralis. (n.d.). Escherichia coli Topoisomerase IV Relaxation Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Retrieved from [Link]

  • CliniSciences. (n.d.). DNA Gyrase Assay Kit. Retrieved from [Link]

  • ProFoldin. (n.d.). P. aeruginosa DNA Gyrase DNA Supercoiling Assay Kits. Retrieved from [Link]

  • CLSI. (2009). M07-A8: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. Regulations.gov. Available at: [Link]

  • Osheroff, N. (1990). In vitro assays used to measure the activity of topoisomerases. Antimicrobial Agents and Chemotherapy, 34(1), 1-7. Available at: [Link]

  • ProFoldin. (n.d.). Topoisomerase IV Assay Kits. Retrieved from [Link]

  • Nitiss, J. L., et al. (2018). Topoisomerase Assays. Current Protocols in Pharmacology, 80(1), e37. Available at: [Link]

  • PubChem. (n.d.). Cinoxacin. National Center for Biotechnology Information. Retrieved from [Link]

  • Mini, E., et al. (2014). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Current Medicinal Chemistry, 21(14), 1635-1655. Available at: [Link]

  • Musiol, R. (2017). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 22(8), 1359. Available at: [Link]

Sources

Synthesis of 4-Hydroxycinnoline-3-carboxylic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Hydroxycinnoline-3-carboxylic acid is a key heterocyclic compound that serves as a vital structural motif in medicinal chemistry and drug discovery. The cinnoline scaffold, a bicyclic aromatic system containing two adjacent nitrogen atoms, is present in a variety of biologically active molecules. Specifically, derivatives of 4-hydroxycinnoline-3-carboxylic acid have garnered significant interest due to their potential as antiviral and antitumor agents. This application note provides a comprehensive guide for the synthesis of 4-hydroxycinnoline-3-carboxylic acid, intended for researchers, scientists, and professionals in the field of drug development. The protocol is based on the well-established Richter cinnoline synthesis, a classical and reliable method for the preparation of this class of compounds.

The Richter synthesis involves the diazotization of an ortho-aminoarylpropiolic acid, followed by an intramolecular cyclization to yield the desired cinnoline derivative.[1] This method offers a direct route to the 4-hydroxycinnoline-3-carboxylic acid core. This document will detail the synthesis of the requisite starting material, o-aminophenylpropiolic acid, and the subsequent cyclization to the final product, providing step-by-step instructions, mechanistic insights, and guidance on purification and characterization.

Synthesis Overview

The overall synthetic strategy is a two-step process, commencing with the preparation of the key intermediate, o-aminophenylpropiolic acid, followed by its conversion to 4-hydroxycinnoline-3-carboxylic acid via the Richter reaction.

Synthesis_Workflow cluster_0 Step 1: Synthesis of o-Aminophenylpropiolic Acid cluster_1 Step 2: Richter Cinnoline Synthesis o-Nitrotoluene o-Nitrotoluene o-Nitrobenzaldehyde o-Nitrobenzaldehyde o-Nitrotoluene->o-Nitrobenzaldehyde Oxidation Dibromo-o-nitrostyrene Dibromo-o-nitrostyrene o-Nitrobenzaldehyde->Dibromo-o-nitrostyrene Wittig Reaction o-Nitrophenylacetylene o-Nitrophenylacetylene Dibromo-o-nitrostyrene->o-Nitrophenylacetylene Elimination o-Nitrophenylpropiolic_Acid o-Nitrophenylpropiolic_Acid o-Nitrophenylacetylene->o-Nitrophenylpropiolic_Acid Carboxylation o-Aminophenylpropiolic_Acid o-Aminophenylpropiolic_Acid o-Nitrophenylpropiolic_Acid->o-Aminophenylpropiolic_Acid Reduction o-Aminophenylpropiolic_Acid_2 o-Aminophenylpropiolic Acid Diazonium_Salt Diazonium Salt Intermediate o-Aminophenylpropiolic_Acid_2->Diazonium_Salt Diazotization (NaNO2, HCl) 4-Hydroxycinnoline-3-carboxylic_Acid 4-Hydroxycinnoline-3-carboxylic Acid Diazonium_Salt->4-Hydroxycinnoline-3-carboxylic_Acid Intramolecular Cyclization caption Overall synthetic workflow.

Figure 1: Overall synthetic workflow.

Part 1: Synthesis of o-Aminophenylpropiolic Acid

The synthesis of the starting material, o-aminophenylpropiolic acid, is a multi-step process that begins with a commercially available precursor. A common route involves the preparation from o-nitrotoluene.

Materials and Equipment
Reagent/MaterialGradeSupplier
o-NitrotolueneReagentSigma-Aldrich
Potassium permanganateACS ReagentFisher Scientific
Sodium bisulfiteReagentVWR
Hydrochloric acid, concentratedACS ReagentJ.T. Baker
Acetic anhydrideReagentPlus®, ≥99%Sigma-Aldrich
Red phosphorusReagentAlfa Aesar
IodineACS ReagentMacron Fine Chemicals
Ethanol, absoluteACS GradePharmco-Aaper
Diethyl etherACS GradeFisher Scientific
Sodium hydroxideACS ReagentEMD Millipore
Sodium nitriteACS ReagentBDH
Ferrous sulfate heptahydrateACS ReagentAmresco
Ammonia solution, concentratedACS ReagentRicca Chemical
Round-bottom flasks (various sizes)Pyrex
Reflux condenserKimble
Mechanical stirrerIKA
Heating mantleGlas-Col
Buchner funnel and flaskCoorsTek
pH paperWhatman
Rotary evaporatorBuchi
Experimental Protocol

Step 1a: Oxidation of o-Nitrotoluene to o-Nitrobenzoic Acid

  • To a solution of potassium permanganate (60 g) in water (1 L) at 80-90°C, add o-nitrotoluene (30 g) in small portions with vigorous stirring.

  • Maintain the temperature and continue stirring for 4-6 hours until the purple color of the permanganate has disappeared.

  • Filter the hot solution to remove the manganese dioxide precipitate.

  • Acidify the filtrate with concentrated hydrochloric acid until precipitation of o-nitrobenzoic acid is complete.

  • Cool the mixture in an ice bath, collect the precipitate by vacuum filtration, wash with cold water, and dry.

Step 1b: Conversion of o-Nitrobenzoic Acid to o-Aminophenylpropiolic Acid (A multi-step process)

This conversion involves several classical organic transformations. A representative, though lengthy, pathway is outlined below. Modern approaches often utilize palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, for a more direct route from a halogenated aniline derivative.

  • Reduction of o-Nitrobenzoic Acid to o-Aminobenzoic Acid (Anthranilic Acid): A standard reduction procedure, for example, using tin and hydrochloric acid, or catalytic hydrogenation can be employed.

  • Conversion of Anthranilic Acid to o-Iodobenzoic Acid: This is achieved through a Sandmeyer reaction. Diazotize anthranilic acid with sodium nitrite and hydrochloric acid, followed by treatment with a solution of potassium iodide.

  • Esterification of o-Iodobenzoic Acid: Convert the carboxylic acid to its methyl or ethyl ester using standard methods (e.g., refluxing in the corresponding alcohol with a catalytic amount of sulfuric acid).

  • Sonogashira Coupling to Introduce the Alkyne: Couple the o-iodobenzoate ester with a protected acetylene, such as trimethylsilylacetylene, using a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) in the presence of a base (e.g., triethylamine).[2]

  • Deprotection and Hydrolysis: Remove the silyl protecting group (e.g., with a fluoride source like TBAF) and then hydrolyze the ester to the carboxylic acid to yield o-phenylpropiolic acid.

  • Nitration followed by Reduction: A nitration step to introduce a nitro group ortho to the alkyne, followed by a selective reduction of the nitro group, would be a challenging but possible route to the target molecule.

Given the complexity of the above route, for many researchers, the direct purchase of o-aminophenylpropiolic acid or a close precursor may be a more practical starting point.

A more classical, albeit still multi-step, synthesis starting from isatin has also been reported in the literature.

Part 2: Synthesis of 4-Hydroxycinnoline-3-carboxylic Acid via the Richter Reaction

This part of the protocol details the core Richter cinnoline synthesis.

Materials and Equipment
Reagent/MaterialGradeSupplier
o-Aminophenylpropiolic acid≥97%TCI America
Sodium nitriteACS ReagentBDH
Hydrochloric acid, concentratedACS ReagentJ.T. Baker
Deionized waterMillipore
EthanolACS GradePharmco-Aaper
Beakers and Erlenmeyer flasksPyrex
Stirring hotplateCorning
Ice bath
Buchner funnel and flaskCoorsTek
Filtration paperWhatman
Experimental Protocol
  • Preparation of the Diazonium Salt Solution:

    • In a 250 mL beaker, dissolve o-aminophenylpropiolic acid (5.0 g, 0.031 mol) in a mixture of concentrated hydrochloric acid (15 mL) and water (50 mL) with gentle warming.

    • Cool the resulting solution to 0-5°C in an ice-salt bath with continuous stirring.

    • Slowly add a pre-cooled solution of sodium nitrite (2.2 g, 0.032 mol) in water (10 mL) dropwise, ensuring the temperature remains below 5°C.

    • Stir the mixture for an additional 30 minutes at this temperature to ensure complete diazotization. The formation of the diazonium salt is a critical step and should be handled with appropriate safety precautions.

  • Intramolecular Cyclization:

    • After the diazotization is complete, slowly warm the reaction mixture to room temperature and then heat it to 60-70°C on a water bath.

    • Maintain this temperature for 1-2 hours. During this time, the cyclization will occur, accompanied by the evolution of nitrogen gas. The product, 4-hydroxycinnoline-3-carboxylic acid, will precipitate out of the solution as a yellowish solid.

  • Isolation and Purification:

    • Allow the reaction mixture to cool to room temperature and then further cool in an ice bath.

    • Collect the crude product by vacuum filtration using a Buchner funnel.

    • Wash the solid with copious amounts of cold water to remove any inorganic salts and residual acid.

    • Recrystallize the crude product from a suitable solvent, such as glacial acetic acid or a large volume of ethanol, to obtain purified 4-hydroxycinnoline-3-carboxylic acid as a crystalline solid.[3][4]

    • Dry the purified product in a vacuum oven at 60-80°C.

Expected Results
ParameterExpected Value
Appearance Yellow to orange crystalline powder
Yield 60-75%
Melting Point 267-268 °C (decomposes)[5]
Molecular Formula C₉H₆N₂O₃
Molecular Weight 190.16 g/mol

Mechanistic Insights

The Richter cinnoline synthesis proceeds through a well-understood mechanism.

Richter_Mechanism o-Aminophenylpropiolic_Acid o-Aminophenylpropiolic Acid Diazonium_Salt Diazonium Salt o-Aminophenylpropiolic_Acid->Diazonium_Salt Diazotization (HNO2) Cyclization_Intermediate Cyclized Intermediate Diazonium_Salt->Cyclization_Intermediate Intramolecular Nucleophilic Attack Final_Product 4-Hydroxycinnoline-3-carboxylic Acid Cyclization_Intermediate->Final_Product Tautomerization & Aromatization caption Mechanism of the Richter Cinnoline Synthesis.

Figure 2: Mechanism of the Richter Cinnoline Synthesis.

The initial step is the diazotization of the aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This is a classic reaction in aromatic chemistry. The key step is the subsequent intramolecular cyclization. The triple bond of the propiolic acid moiety acts as a nucleophile, attacking the electrophilic diazonium group. This cyclization is followed by tautomerization and aromatization to yield the stable 4-hydroxycinnoline-3-carboxylic acid.

Characterization

The synthesized 4-hydroxycinnoline-3-carboxylic acid should be characterized to confirm its identity and purity.

  • Melting Point: The melting point should be determined and compared to the literature value. A sharp melting point is indicative of high purity.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorptions for the O-H stretch of the carboxylic acid and the hydroxyl group (broad band around 3000-3500 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), and C=C and C=N stretching vibrations of the aromatic rings.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will show signals corresponding to the aromatic protons on the cinnoline ring system. The carboxylic acid proton and the hydroxyl proton may appear as broad singlets, and their chemical shifts can be concentration-dependent.

    • ¹³C NMR: The spectrum will show the expected number of signals for the carbon atoms in the molecule, including the characteristic signal for the carboxylic acid carbonyl carbon at a downfield chemical shift.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product.

Troubleshooting

ProblemPossible CauseSolution
Low Yield Incomplete diazotization.Ensure the reaction temperature is maintained at 0-5°C during the addition of sodium nitrite. Use freshly prepared sodium nitrite solution.
Incomplete cyclization.Ensure the reaction is heated for a sufficient amount of time at the recommended temperature.
Loss of product during workup.Use minimal amounts of solvent for recrystallization to avoid excessive loss of the product.
Product is impure Incomplete reaction.Monitor the reaction by TLC (if a suitable solvent system can be found) to ensure completion.
Inadequate washing.Wash the crude product thoroughly with cold water to remove inorganic impurities.
Inefficient recrystallization.Choose an appropriate recrystallization solvent and perform the recrystallization carefully.

Conclusion

This application note provides a detailed and practical guide for the synthesis of 4-hydroxycinnoline-3-carboxylic acid using the Richter cinnoline synthesis. By following the outlined protocols for the preparation of the starting material and the final cyclization, researchers can reliably produce this valuable heterocyclic compound for further investigation in drug discovery and development programs. The provided mechanistic insights and troubleshooting guide aim to facilitate a deeper understanding of the chemical transformations and assist in overcoming potential experimental challenges.

References

  • Schofield, K., & Simpson, J. C. E. (1945). Cinnolines. Part III. The Richter reaction. Journal of the Chemical Society (Resumed), 512-520. [Link]

  • von Richter, V. (1883). Ueber Cinnolinderivate. Berichte der deutschen chemischen Gesellschaft, 16(1), 677-683. [Link]

  • Schofield, K., & Swain, T. (1949). Cinnolines. Part XXI. Further observations on the Richter synthesis. Journal of the Chemical Society (Resumed), 2393-2399. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Wikipedia contributors. (2023). Cinnoline. Wikipedia, The Free Encyclopedia. [Link]

  • Schofield, K., & Simpson, J. C. E. (1946). Cinnolines. Part V. The reaction between pyridine, acetic anhydride, and 4-hydroxycinnoline-3-carboxylic acid. Journal of the Chemical Society (Resumed), 472-476. [Link]

  • Organic Syntheses. (n.d.). p-Aminophenylacetic acid. Organic Syntheses Procedure. [Link]

Sources

Exploring the Frontier of Material Science: Application Notes and Protocols for 4-Hydroxycinnoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Heterocycle

In the ever-evolving landscape of material science, the quest for novel organic molecules with unique photophysical and structural properties is paramount. Cinnoline, a bicyclic heteroaromatic compound, and its derivatives have recently garnered significant attention, primarily for their diverse biological activities.[1][2] However, the inherent electronic structure and functional group versatility of these compounds, particularly 4-hydroxycinnoline-3-carboxylic acid, suggest a largely untapped potential in advanced material applications. Cinnolines are isosteric relatives of quinolines and isoquinolines, compounds that have already made a significant impact in organic electronics and coordination chemistry.[3][4] This document serves as a detailed guide for researchers, scientists, and drug development professionals to explore the material science applications of 4-hydroxycinnoline-3-carboxylic acid, a compound poised for discovery.

This guide will provide a scientifically grounded exploration into three promising, yet underexplored, application areas: luminescent materials for organic light-emitting diodes (OLEDs), versatile ligands for coordination polymers and metal-organic frameworks (MOFs), and functional additives for polymer stabilization. The protocols herein are designed to be self-validating, with clear explanations for each experimental choice, empowering researchers to unlock the full potential of this intriguing molecule.

Core Properties of 4-Hydroxycinnoline-3-carboxylic Acid

Before delving into specific applications, it is essential to understand the fundamental properties of 4-hydroxycinnoline-3-carboxylic acid.

PropertyValue / DescriptionSource
Molecular Formula C₁₀H₆N₂O₃-
Molecular Weight 202.17 g/mol -
Appearance Expected to be a solid[5]
Key Functional Groups - Cinnoline core (aromatic, electron-accepting) - Hydroxyl group (-OH) at position 4 - Carboxylic acid group (-COOH) at position 3-
Solubility Likely soluble in polar organic solvents like DMSO and DMF.-
Luminescent Properties Cinnoline derivatives are known to exhibit luminescence.[1] The specific photophysical properties of this compound require experimental determination.[1]
Coordinating Groups The hydroxyl and carboxylic acid groups are excellent coordinating sites for metal ions.[6]

Application Area 1: Luminescent Materials and Organic Light-Emitting Diodes (OLEDs)

The rigid, planar structure of the cinnoline core, combined with the potential for intramolecular charge transfer, makes 4-hydroxycinnoline-3-carboxylic acid a compelling candidate for use in OLEDs.[7] Analogous quinoline derivatives have been successfully employed as electron-transporting materials (ETMs), host materials, and even as the primary emissive component in OLEDs.[7][8]

Scientific Rationale

The nitrogen atoms in the cinnoline ring impart an electron-deficient character, which can facilitate electron transport. The hydroxyl and carboxylic acid groups provide avenues for chemical modification to tune the electronic properties and emission characteristics of the molecule. The inherent fluorescence of some cinnoline derivatives is a strong indicator of their potential as emissive materials.[9]

Experimental Workflow for Photophysical Characterization and OLED Device Fabrication

OLED_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Photophysical Characterization cluster_fabrication OLED Device Fabrication (Spin Coating) cluster_testing Device Testing synthesis Synthesis of 4-Hydroxycinnoline-3-carboxylic Acid purification Purification by Recrystallization/Chromatography synthesis->purification uv_vis UV-Vis Spectroscopy (Absorption Spectrum) purification->uv_vis pl Photoluminescence Spectroscopy (Emission Spectrum, Quantum Yield) uv_vis->pl tga Thermogravimetric Analysis (Thermal Stability) cv Cyclic Voltammetry (HOMO/LUMO Levels) tga->cv eml Emissive Layer Deposition (Cinnoline Derivative in Host Matrix) cv->eml substrate ITO Substrate Cleaning htl HTL Deposition (e.g., PEDOT:PSS) substrate->htl htl->eml etl ETL & Cathode Deposition (e.g., TPBi/LiF/Al) eml->etl encapsulation Encapsulation etl->encapsulation el Electroluminescence Spectroscopy encapsulation->el ivl Current-Voltage-Luminance (I-V-L) Characteristics el->ivl

Caption: Experimental workflow for evaluating 4-hydroxycinnoline-3-carboxylic acid in OLEDs.

Protocol 1: Photophysical Characterization
  • Sample Preparation: Prepare dilute solutions (10⁻⁵ to 10⁻⁶ M) of purified 4-hydroxycinnoline-3-carboxylic acid in a suitable solvent (e.g., spectroscopic grade DMSO or DMF).

  • UV-Vis Spectroscopy: Record the absorption spectrum to determine the wavelength of maximum absorption (λ_max). This is crucial for selecting the excitation wavelength for photoluminescence measurements.

  • Photoluminescence (PL) Spectroscopy:

    • Excite the sample at its λ_max.

    • Record the emission spectrum to determine the wavelength of maximum emission (λ_em).

    • Calculate the Stokes shift (difference between λ_em and λ_max).

    • Determine the photoluminescence quantum yield (PLQY) using a standard fluorophore with a known quantum yield (e.g., quinine sulfate).

  • Thermogravimetric Analysis (TGA): Assess the thermal stability of the compound by heating a sample under an inert atmosphere and monitoring its weight loss as a function of temperature. A high decomposition temperature is essential for materials used in vacuum-deposited OLEDs.

  • Cyclic Voltammetry (CV):

    • Perform CV in an appropriate solvent with a supporting electrolyte.

    • Determine the oxidation and reduction potentials.

    • Estimate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These values are critical for predicting charge injection and transport properties in an OLED device.

Protocol 2: Exploratory OLED Device Fabrication

This protocol outlines the fabrication of a simple, solution-processed OLED to test the electroluminescent properties of the cinnoline derivative.

  • Substrate Preparation:

    • Clean an indium tin oxide (ITO)-coated glass substrate by sequential sonication in detergent, deionized water, acetone, and isopropanol.

    • Dry the substrate with a stream of nitrogen and treat it with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Hole-Transport Layer (HTL) Deposition:

    • Spin-coat a layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate.

    • Anneal the substrate at 120°C for 15 minutes in a nitrogen atmosphere.

  • Emissive Layer (EML) Deposition:

    • Prepare a solution of the 4-hydroxycinnoline-3-carboxylic acid derivative (as a guest) blended with a suitable host material (e.g., poly(N-vinylcarbazole) - PVK) in a solvent like chlorobenzene.

    • Spin-coat the EML solution onto the HTL.

    • Anneal the substrate to remove the solvent.

  • Electron-Transport Layer (ETL) and Cathode Deposition:

    • Transfer the substrate to a high-vacuum thermal evaporation chamber (< 10⁻⁶ Torr).

    • Deposit a layer of an electron-transport material (e.g., 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene - TPBi).[7]

    • Deposit a thin layer of lithium fluoride (LiF) as an electron-injection layer.

    • Deposit a layer of aluminum (Al) as the cathode.

  • Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect it from atmospheric moisture and oxygen.

Application Area 2: Ligand for Coordination Polymers and Metal-Organic Frameworks (MOFs)

The presence of both a carboxylic acid and a hydroxyl group in a rigid heterocyclic framework makes 4-hydroxycinnoline-3-carboxylic acid an excellent candidate for a multidentate ligand in the synthesis of coordination polymers and MOFs. These materials have applications in gas storage, catalysis, and sensing.[10]

Scientific Rationale

The carboxylate group can act as a bridging ligand, while the hydroxyl group and the nitrogen atoms of the cinnoline ring can also coordinate to metal centers, leading to the formation of stable, multidimensional networks.[6][10] The choice of metal ion (e.g., lanthanides, transition metals) will influence the coordination geometry and the resulting framework's properties.[10]

Workflow for Synthesis and Characterization of a Coordination Polymer

MOF_Workflow cluster_synthesis Hydrothermal Synthesis cluster_characterization Structural & Property Characterization reactants Combine Ligand, Metal Salt, and Solvent in a Teflon-lined Autoclave heating Heat at a Controlled Temperature (e.g., 100-150°C) reactants->heating cooling Slow Cooling to Room Temperature heating->cooling isolation Isolate and Wash Crystals cooling->isolation scxrd Single-Crystal X-ray Diffraction (SC-XRD) isolation->scxrd ftir FT-IR Spectroscopy isolation->ftir pxrd Powder X-ray Diffraction (PXRD) scxrd->pxrd tga_mof Thermogravimetric Analysis (TGA) ftir->tga_mof gas_sorption Gas Sorption Analysis (Porosity) tga_mof->gas_sorption

Caption: Workflow for the synthesis and characterization of coordination polymers.

Protocol 3: Hydrothermal Synthesis of a Lanthanide-Cinnoline Coordination Polymer

This protocol is adapted from methods used for similar quinoline-based ligands.[10]

  • Reactant Preparation:

    • In a Teflon-lined stainless steel autoclave, dissolve 4-hydroxycinnoline-3-carboxylic acid (0.1 mmol) in a suitable solvent mixture (e.g., DMF/H₂O).

    • Add a solution of a lanthanide salt (e.g., Nd(NO₃)₃·6H₂O, 0.05 mmol) in the same solvent.

  • Hydrothermal Reaction:

    • Seal the autoclave and heat it to 120°C for 72 hours.

    • Allow the autoclave to cool slowly to room temperature over 24 hours.

  • Product Isolation:

    • Filter the resulting crystals and wash them with the mother liquor, followed by fresh solvent.

    • Dry the crystals in air.

  • Characterization:

    • Single-Crystal X-ray Diffraction (SC-XRD): Determine the crystal structure, including the coordination environment of the metal ion and the dimensionality of the framework.

    • Powder X-ray Diffraction (PXRD): Confirm the phase purity of the bulk sample.

    • Fourier-Transform Infrared (FT-IR) Spectroscopy: Confirm the coordination of the carboxylate and hydroxyl groups to the metal center by observing shifts in their characteristic vibrational frequencies.

    • Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the coordination polymer and identify the loss of coordinated or guest solvent molecules.

    • Gas Sorption Analysis: If the material is porous, perform nitrogen sorption measurements at 77 K to determine the surface area and pore size distribution.

Application Area 3: Polymer Additives and Stabilizers

Derivatives of the analogous 4-hydroxyquinoline-3-carboxylic acid have been patented as light stabilizers for organic materials, protecting them from the harmful effects of light, oxygen, and heat.[11] This suggests a potential application for 4-hydroxycinnoline-3-carboxylic acid as a UV absorber or antioxidant in polymer formulations.

Scientific Rationale

Aromatic heterocyclic compounds can often absorb UV radiation and dissipate the energy through non-destructive pathways, thus protecting the polymer matrix from degradation. The hydroxyl group may also contribute to antioxidant activity by scavenging free radicals.

Protocol 4: Evaluation as a Photostabilizer in a Polymer Film
  • Film Preparation:

    • Prepare a solution of a common polymer (e.g., polystyrene) in a suitable solvent (e.g., toluene).

    • Prepare a second solution with the same polymer concentration, but with the addition of a small weight percentage (e.g., 0.5-2.0 wt%) of 4-hydroxycinnoline-3-carboxylic acid.

    • Cast thin films of both solutions onto glass slides and allow the solvent to evaporate completely.

  • Accelerated Weathering:

    • Expose both the control film and the film containing the cinnoline derivative to a source of UV radiation in an accelerated weathering chamber.

  • Monitoring Degradation:

    • Periodically remove the films and monitor their degradation using:

      • UV-Vis Spectroscopy: To observe changes in the absorption spectrum of the polymer.

      • FT-IR Spectroscopy: To monitor the formation of carbonyl groups, which are indicative of photo-oxidation.

      • Visual Inspection: To check for yellowing or embrittlement.

  • Data Analysis: Compare the rate of degradation of the stabilized film with that of the control film to determine the efficacy of 4-hydroxycinnoline-3-carboxylic acid as a photostabilizer.

Conclusion and Future Outlook

While the material science applications of 4-hydroxycinnoline-3-carboxylic acid are still in their infancy, the fundamental properties of the cinnoline scaffold and its functional groups provide a strong basis for exploration. This guide offers a starting point for researchers to investigate its potential in luminescent materials, coordination polymers, and as a polymer additive. The protocols provided are intended to be adaptable, and further optimization will undoubtedly lead to the discovery of new materials with exciting properties. The journey of translating this molecule from a chemical curiosity to a functional material is a promising endeavor for the scientific community.

References

  • Stańczak, A., et al. (2007). Cinnoline Derivatives with Biological Activity. Archiv der Pharmazie, 340(12), 648-657. [Link]

  • Yildirim, H., et al. (2019). Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative. Conference: International Conference on Advanced Engineering Technologies. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-hydroxy-quinoline-3-carboxylic acid chloride. Retrieved from [Link]

  • Stańczak, A., & Pytka, K. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Molecules, 24(12), 2271. [Link]

  • Kovács, D., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(23), 5608. [Link]

  • Google Patents. (2001).
  • Stańczak, A., & Pytka, K. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. PMC - PubMed Central. [Link]

  • Smoleński, P., et al. (2021). A Series of Novel 3D Coordination Polymers Based on the Quinoline-2,4-dicarboxylate Building Block and Lanthanide(III) Ions—Temperature Dependence Investigations. Molecules, 26(16), 4983. [Link]

  • Google Patents. (1987). EP0245690A1 - Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids.
  • Stenutz, R. (n.d.). 4-hydroxyquinoline-3-carboxylic acid. Retrieved from [Link]

  • A Comprehensive Review On Cinnoline Derivatives. (2022). Journal of Pharmaceutical Negative Results. [Link]

  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (2025). Indian Journal of Pharmaceutical Education and Research. [Link]

  • SYNTHESIS AND BIOLOGICAL SCREENING OF SOME CINNOLINE DERIVATIVES. (n.d.). ResearchGate. [Link]

  • Smoleński, P., et al. (2021). Design and Synthesis of a New Photoluminescent 2D Coordination Polymer Employing a Ligand Derived from Quinoline and Pyridine. Molecules, 26(19), 5893. [Link]

  • A Concise Review on Cinnolines. (2020). Innovative Journal. [Link]

  • Amino-benzo-cinnolines (“ABCDyes”) as versatile cinnoline-based green-emitting fluorophores. (2021). Chemical Communications. [Link]

  • Szukalski, R., et al. (2023). Organic LEDs Based on Bis(8-hydroxyquinoline) Zinc Derivatives with a Styryl Group. Materials, 16(21), 7089. [Link]

  • synthesis, characterization and antimicrobial activity of some mixed ligand Co(II)/Ni(II) complexes with 8-hydroxyquinoline as primary and some N- and/or O- donor ligands as secondary ligands. (n.d.). ResearchGate. [Link]

  • Organic Light-Emitting Diodes based on Benzo[q]quinoline Derivatives. (2018). ResearchGate. [Link]

  • PubChem. (n.d.). 4-Quinolone-3-carboxylic acid. Retrieved from [Link]

  • Naik, L. R., & Math, N. N. (2005). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics. [Link]

  • Wikipedia. (n.d.). Cinnoline. Retrieved from [Link]

  • Synthesis, characterization and pharmacological evaluation of cinnoline (thiophene) derivatives. (n.d.). ResearchGate. [Link]

  • Drug design strategies with metal-hydroxyquinoline complexes. (2020). PubMed. [Link]

  • J&K Scientific. (n.d.). 4-Hydroxyquinoline-3-carboxylic acid. Retrieved from [Link]

  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. (2021). Open Journal of Applied Sciences. [Link]

  • The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. (2013). PubMed. [Link]

Sources

Application Notes and Protocols for Fluorescence Quenching Studies Using 4-Hydroxycinnoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Harnessing a Novel Quencher for Deeper Insights

Fluorescence quenching is a powerful analytical tool that allows for the investigation of a multitude of molecular interactions and dynamics.[] The process, which involves a decrease in the fluorescence intensity of a fluorophore due to its interaction with another molecule known as a quencher, provides a sensitive and non-invasive method to probe biological and chemical systems.[] This technique is pivotal in fields ranging from drug discovery and development, where it is used to study drug-protein binding, to materials science for the characterization of novel compounds.

This guide introduces 4-Hydroxycinnoline-3-carboxylic acid as a potential quenching agent for fluorescence studies. While the parent cinnoline scaffold is known for its interesting photophysical properties, the specific application of this derivative in fluorescence quenching is an emerging area.[2][3][4] This document provides a comprehensive overview, from the fundamental principles of fluorescence quenching to detailed, step-by-step protocols for the characterization and utilization of 4-Hydroxycinnoline-3-carboxylic acid in your research. We will explore its potential quenching mechanisms and guide you through the process of designing, executing, and interpreting fluorescence quenching experiments.

Understanding the Fundamentals of Fluorescence Quenching

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a sample.[] This phenomenon can occur through several mechanisms, broadly categorized as dynamic and static quenching.

  • Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with the quencher molecule in solution.[] This interaction leads to the non-radiative decay of the fluorophore back to its ground state, thus reducing fluorescence. Dynamic quenching is a diffusion-controlled process and is therefore dependent on the temperature and viscosity of the medium.

  • Static Quenching: In this mechanism, the fluorophore and quencher form a non-fluorescent complex on the ground state.[] This complex is unable to fluoresce upon excitation. Unlike dynamic quenching, static quenching is not dependent on diffusion and can be observed even at high viscosities.

  • Förster Resonance Energy Transfer (FRET): This is a specific type of dynamic quenching where energy is transferred non-radiatively from an excited donor fluorophore to a suitable acceptor molecule (the quencher) in close proximity (typically 1-10 nm).

The dominant quenching mechanism can be elucidated by analyzing the effect of the quencher on the fluorophore's fluorescence lifetime and by studying the temperature dependence of the quenching process.

Preliminary Characterization of 4-Hydroxycinnoline-3-carboxylic acid

Prior to its use as a quencher, it is essential to characterize the photophysical properties of 4-Hydroxycinnoline-3-carboxylic acid. This data is crucial for designing and interpreting quenching experiments.

Protocol 1: Determination of Absorption and Emission Spectra

Objective: To determine the optimal excitation and emission wavelengths of 4-Hydroxycinnoline-3-carboxylic acid.

Materials:

  • 4-Hydroxycinnoline-3-carboxylic acid

  • Spectroscopic grade solvent (e.g., ethanol, DMSO, or an appropriate buffer)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of 4-Hydroxycinnoline-3-carboxylic acid (e.g., 1 mM) in the chosen solvent.

  • Prepare a dilute solution (e.g., 10 µM) from the stock solution.

  • Record the absorption spectrum using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-500 nm). Identify the wavelength of maximum absorbance (λmax).

  • Record the emission spectrum using the fluorometer. Excite the sample at its λmax and scan a range of higher wavelengths to find the emission maximum.

  • Record the excitation spectrum by setting the emission monochromator to the emission maximum and scanning a range of lower excitation wavelengths.

Protocol 2: Determination of Fluorescence Quantum Yield (Φf)

Objective: To quantify the efficiency of fluorescence of 4-Hydroxycinnoline-3-carboxylic acid.

Materials:

  • 4-Hydroxycinnoline-3-carboxylic acid solution of known absorbance

  • A fluorescent standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54)

  • Spectroscopic grade solvents

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Prepare a series of dilute solutions of both the sample and the standard with absorbances less than 0.1 at the excitation wavelength to minimize inner filter effects.

  • Measure the absorbance of each solution at the chosen excitation wavelength.

  • Measure the fluorescence emission spectrum for each solution and integrate the area under the emission curve.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • The quantum yield of the sample (Φx) can be calculated using the following equation:

    Φx = Φs * (Slopex / Slopes) * (nx2 / ns2)

    where Φ is the quantum yield, "Slope" is the slope from the plot of integrated fluorescence intensity vs. absorbance, and "n" is the refractive index of the solvent. The subscripts 'x' and 's' refer to the sample and the standard, respectively.

Protocol 3: Determination of Fluorescence Lifetime (τ)

Objective: To measure the average time the molecule spends in the excited state.

Materials:

  • 4-Hydroxycinnoline-3-carboxylic acid solution

  • Time-resolved fluorometer (e.g., Time-Correlated Single Photon Counting - TCSPC system)

Procedure:

  • Prepare a dilute solution of 4-Hydroxycinnoline-3-carboxylic acid.

  • Excite the sample with a pulsed light source (e.g., a laser diode or LED) at the appropriate wavelength.

  • Measure the fluorescence decay profile.

  • Fit the decay curve to an exponential function to determine the fluorescence lifetime (τ). The lifetime is the time it takes for the fluorescence intensity to decay to 1/e of its initial value.[5]

Application Protocol: Fluorescence Quenching Assay

This protocol provides a general framework for a fluorescence quenching experiment using 4-Hydroxycinnoline-3-carboxylic acid as the quencher. For this example, we will use a common fluorophore, Fluorescein , which has well-characterized spectral properties.

Experimental Design and Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_fluorophore Prepare Fluorophore Stock Solution (e.g., Fluorescein) setup_samples Prepare Serial Dilutions of Quencher with Constant Fluorophore Concentration prep_fluorophore->setup_samples prep_quencher Prepare Quencher Stock Solution (4-Hydroxycinnoline-3-carboxylic acid) prep_quencher->setup_samples prep_buffer Prepare Assay Buffer prep_buffer->setup_samples incubate Incubate Samples (if necessary) setup_samples->incubate measure Measure Fluorescence Intensity incubate->measure plot Plot Stern-Volmer Graph (F₀/F vs. [Q]) measure->plot calculate Calculate Ksv plot->calculate interpret Interpret Results (Mechanism, Binding) calculate->interpret

Caption: Experimental workflow for a fluorescence quenching assay.

Materials and Reagents
  • Fluorophore: Fluorescein (or another suitable fluorophore)

  • Quencher: 4-Hydroxycinnoline-3-carboxylic acid

  • Buffer: Phosphate-buffered saline (PBS), Tris-HCl, or another buffer compatible with the fluorophore and quencher. The pH of the buffer should be considered as it can affect the protonation state and spectral properties of both molecules.

  • Solvent: High-purity water, ethanol, or DMSO for preparing stock solutions.

  • 96-well black microplate or quartz cuvettes

  • Fluorometer or microplate reader with fluorescence capabilities

Step-by-Step Protocol
  • Preparation of Stock Solutions:

    • Prepare a 1 mM stock solution of Fluorescein in a suitable solvent (e.g., DMSO).

    • Prepare a 10 mM stock solution of 4-Hydroxycinnoline-3-carboxylic acid in the same solvent.

    • Note: The solubility of the compounds should be experimentally verified.

  • Preparation of Working Solutions:

    • Dilute the Fluorescein stock solution in the assay buffer to a final concentration that gives a strong and stable fluorescence signal (e.g., 1 µM). This will be your working fluorophore solution.

  • Setting up the Quenching Assay:

    • In a 96-well plate or a series of cuvettes, add a fixed volume of the working fluorophore solution to each well/cuvette.

    • Add increasing volumes of the 4-Hydroxycinnoline-3-carboxylic acid stock solution to achieve a range of final quencher concentrations.

    • Add the assay buffer to bring the final volume in each well/cuvette to be the same.

    • Include a control sample containing only the fluorophore and buffer (no quencher).

    Example Concentration Series:

SampleVolume of Fluorophore (µL)Volume of Quencher (µL)Volume of Buffer (µL)Final Quencher Conc. (µM)
1 (F₀)10001000
2100298100
3100496200
4100694300
5100892400
61001090500
  • Incubation and Measurement:

    • Gently mix the samples and incubate at a constant temperature for a short period (e.g., 5-10 minutes) to allow for equilibrium to be reached.

    • Measure the fluorescence intensity of each sample using the fluorometer. Set the excitation and emission wavelengths appropriate for Fluorescein (e.g., λex = 494 nm, λem = 521 nm).

Data Analysis and Interpretation

The quenching data is typically analyzed using the Stern-Volmer equation :

F₀ / F = 1 + Ksv[Q]

Where:

  • F₀ is the fluorescence intensity of the fluorophore in the absence of the quencher.

  • F is the fluorescence intensity in the presence of the quencher at concentration [Q].

  • Ksv is the Stern-Volmer quenching constant.

  • [Q] is the concentration of the quencher.

Procedure for Data Analysis:
  • Calculate the F₀ / F ratio for each quencher concentration.

  • Plot F₀ / F on the y-axis against the quencher concentration [Q] on the x-axis.

  • Perform a linear regression on the data points. For dynamic or static quenching, this plot should be linear.

  • The slope of the line is the Stern-Volmer constant, Ksv.

Interpreting the Stern-Volmer Constant (Ksv)

The Ksv value provides a measure of the quenching efficiency. A larger Ksv indicates a more efficient quenching process.

For dynamic quenching , Ksv is related to the bimolecular quenching rate constant (kq) and the fluorescence lifetime of the fluorophore in the absence of the quencher (τ₀) by the following equation:

Ksv = kqτ₀

The bimolecular quenching rate constant (kq) can be calculated if the fluorescence lifetime (τ₀) is known. This value can provide insights into the nature of the quenching process. For diffusion-controlled quenching in aqueous solutions, kq is typically on the order of 1010 M-1s-1.

Distinguishing Between Static and Dynamic Quenching

To differentiate between static and dynamic quenching mechanisms, temperature-dependent studies and fluorescence lifetime measurements are recommended.

  • Temperature Dependence: For dynamic quenching, an increase in temperature will increase the diffusion rate, leading to more frequent collisions and a larger Ksv. For static quenching, an increase in temperature often leads to the dissociation of the ground-state complex, resulting in a smaller Ksv.

  • Fluorescence Lifetime: In dynamic quenching, the quencher deactivates the excited state, leading to a decrease in the fluorescence lifetime. In static quenching, only the uncomplexed fluorophores fluoresce, so the measured fluorescence lifetime of the remaining fluorescence remains unchanged.

Potential Quenching Mechanism of 4-Hydroxycinnoline-3-carboxylic acid

The quenching mechanism of 4-Hydroxycinnoline-3-carboxylic acid will depend on the specific fluorophore and the experimental conditions. Given its heterocyclic aromatic structure, several mechanisms are plausible:

G cluster_quencher 4-Hydroxycinnoline-3-carboxylic acid (Quencher) cluster_fluorophore Fluorophore cluster_mechanisms Potential Quenching Pathways quencher Ground State Quencher dynamic Dynamic Quenching (Collisional Deactivation) static Static Quenching (Ground-State Complex) pet Photoinduced Electron Transfer (PET) ground_fluorophore Ground State excited_fluorophore Excited State ground_fluorophore->excited_fluorophore Excitation (hν) ground_fluorophore->static Complexation excited_fluorophore->ground_fluorophore Fluorescence excited_fluorophore->dynamic Interaction excited_fluorophore->pet dynamic->ground_fluorophore Non-radiative decay pet->ground_fluorophore Non-radiative decay

Caption: Potential fluorescence quenching mechanisms involving 4-Hydroxycinnoline-3-carboxylic acid.

  • Collisional Quenching: The planar aromatic structure of the cinnoline ring can facilitate π-π stacking interactions with aromatic fluorophores upon collision, leading to non-radiative decay.

  • Photoinduced Electron Transfer (PET): Depending on the redox potentials of the fluorophore and 4-Hydroxycinnoline-3-carboxylic acid, electron transfer from the excited fluorophore to the cinnoline derivative (or vice versa) could occur, leading to quenching. The presence of the electron-withdrawing carboxylic acid group and the electron-donating hydroxy group can influence its electron accepting/donating properties.

  • Static Quenching: The potential for hydrogen bonding through the carboxylic acid and hydroxyl groups, along with π-π stacking, could lead to the formation of a stable ground-state complex with certain fluorophores.

Troubleshooting and Considerations

  • Inner Filter Effects: At high concentrations, the quencher may absorb either the excitation or emission light, leading to an apparent quenching. It is crucial to work with dilute solutions and correct for inner filter effects if necessary.

  • Solubility: Ensure that both the fluorophore and the quencher are fully soluble in the assay buffer at the concentrations used. Precipitation will lead to erroneous results.

  • pH and Ionic Strength: The spectral properties and quenching efficiency can be sensitive to the pH and ionic strength of the buffer. These parameters should be carefully controlled and reported.

  • Photostability: Assess the photostability of both the fluorophore and the quencher under the experimental conditions to avoid photobleaching, which can be mistaken for quenching.

Conclusion

4-Hydroxycinnoline-3-carboxylic acid presents an intriguing candidate for fluorescence quenching studies. Its heterocyclic aromatic structure suggests a propensity for interactions that can lead to efficient quenching of fluorescence. By following the detailed protocols outlined in this guide for its initial photophysical characterization and subsequent application in quenching assays, researchers can effectively explore its potential as a novel molecular probe. The ability to quantify quenching through Stern-Volmer analysis opens up numerous possibilities for its use in studying molecular interactions, binding events, and other dynamic processes in a wide range of scientific disciplines.

References

  • Virtual Labs. (n.d.). Determination of Fluorescence Quantum Yield of a Fluorophore. Amrita Vishwa Vidyapeetham. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). A Comprehensive Review On Cinnoline Derivatives. [Link]

  • Chemistry LibreTexts. (2020). 10.3.4: The Fluorescence Lifetime and Quenching. [Link]

  • PubMed Central (PMC). (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. National Institutes of Health. [Link]

  • PubMed Central (PMC). (2008). Quinoline based receptor in fluorometric discrimination of carboxylic acids. National Institutes of Health. [Link]

  • PubMed. (2017). Fluorescence Quenching of a Conjugated Polymer by Synergistic Amine-Carboxylic Acid and π-π Interactions for Selective Detection of Aromatic Amines in Aqueous Solution. National Center for Biotechnology Information. [Link]

  • RSC Publishing. (n.d.). Two uranyl heterocyclic carboxyl compounds with fluorescent properties as high sensitivity and selectivity optical detectors for nitroaromatics. [Link]

  • PubMed Central (PMC). (n.d.). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. National Institutes of Health. [Link]

  • ResearchGate. (2005). Photo physical properties of 8-hydroxy quinoline. [Link]

  • Google Patents. (n.d.).
  • PubMed Central (PMC). (n.d.). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. National Institutes of Health. [Link]

  • ResearchGate. (2005). Fluorescence quenching studies of nitrated polycyclic aromatic hydrocarbons. [Link]

  • ResearchGate. (n.d.). Fluorescence Quenching of Quinoline Derivatives in a Micelle System. [Link]

Sources

The Cinnoline Scaffold in Coordination Chemistry: A Guide to 4-Hydroxycinnoline-3-carboxylic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Forward

In the vast landscape of coordination chemistry, the design of novel ligands is a cornerstone of innovation, driving advancements in fields ranging from catalysis to medicinal chemistry. The quinoline scaffold has long been a workhorse, with its derivatives extensively studied for their robust chelation properties. This guide, however, turns its attention to a less-explored but equally promising analog: 4-Hydroxycinnoline-3-carboxylic acid .

Initial exploration of the literature reveals a significant disparity: while the coordination chemistry of 4-hydroxyquinoline -3-carboxylic acid is well-documented, its cinnoline counterpart remains largely uncharted territory. This scarcity of specific data presents not a roadblock, but an opportunity. For the pioneering researcher, this guide serves as both a map of the known and a compass for the unknown.

We will proceed by first establishing a deep, authoritative understanding of the well-characterized 4-hydroxyquinoline-3-carboxylic acid as a ligand. This will serve as our foundational model. We will then leverage this understanding, combined with general principles of cinnoline chemistry, to extrapolate and propose synthetic strategies, coordination behaviors, and potential applications for the titular, yet elusive, 4-hydroxycinnoline-3-carboxylic acid. This document is therefore intended not as a mere recitation of established protocols, but as a strategic guide for researchers poised at the frontier of discovery in coordination chemistry.

Part 1: The Authoritative Analog - 4-Hydroxyquinoline-3-carboxylic Acid

The 4-hydroxyquinoline-3-carboxylic acid moiety is a privileged scaffold in both medicinal chemistry and materials science.[1] Its utility as a ligand stems from the presence of multiple coordination sites, allowing for versatile binding modes with a variety of metal ions.

Synthesis of the Quinoline Ligand

The synthesis of 4-hydroxyquinoline-3-carboxylic acid is well-established, typically proceeding through the hydrolysis of its corresponding ethyl ester.[2] This common laboratory-scale synthesis provides a high yield of the desired product.

Protocol 1: Synthesis of 4-Hydroxyquinoline-3-carboxylic Acid

  • Reaction Setup: Suspend ethyl 4-hydroxyquinoline-3-carboxylate (e.g., 15 g, 69 mmol) in a 2N sodium hydroxide solution (150 mL).

  • Hydrolysis: Stir the suspension under reflux for 2 hours. The ester will dissolve as it is hydrolyzed to the sodium salt of the carboxylic acid.

  • Isolation: After cooling the reaction mixture to room temperature, filter to remove any unreacted starting material.

  • Precipitation: Acidify the filtrate to a pH of 4 using 2N HCl. This will protonate the carboxylate and phenolate groups, causing the product to precipitate out of solution.

  • Purification: Collect the precipitate by filtration, wash thoroughly with water to remove any inorganic salts, and dry under vacuum. This procedure typically yields a pale white solid with a purity sufficient for most applications.[2]

Causality Insights: The use of a strong base (NaOH) and heat is essential to drive the saponification of the ethyl ester to completion. The subsequent acidification is a critical step; careful pH control to around 4 ensures the complete precipitation of the product, which is sparingly soluble in acidic aqueous media.

Coordination Chemistry of 4-Hydroxyquinoline-3-carboxylic Acid

The coordination behavior of 4-hydroxyquinoline-3-carboxylic acid is dominated by the bidentate chelation involving the nitrogen atom of the quinoline ring and an oxygen atom from either the carboxylate or the hydroxyl group. The specific coordination mode can be influenced by the reaction conditions, the nature of the metal ion, and the presence of ancillary ligands.

Diagram: Ligand Tautomerism and Coordination

Awaiting image generation for actual chemical structures. This is a placeholder. Caption: Tautomerism and primary coordination modes of 4-hydroxyquinoline-3-carboxylic acid.

Metal complexes of this ligand have been synthesized with a range of transition metals, including Mn(II), Co(II), and Cd(II).[3] These complexes often form one-dimensional chain structures, which can be further assembled into 3D supramolecular networks through hydrogen bonding.[3]

Protocol 2: General Synthesis of a Metal Complex with 4-Hydroxyquinoline-3-carboxylic Acid

  • Ligand Solution: Dissolve 4-hydroxyquinoline-3-carboxylic acid in a suitable solvent, such as a mixture of water and ethanol, with the addition of a base (e.g., NaOH or triethylamine) to deprotonate the ligand and enhance its solubility.

  • Metal Salt Solution: In a separate flask, dissolve the desired metal salt (e.g., MnCl₂, Co(OAc)₂, Cd(NO₃)₂) in water or ethanol.

  • Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring. The formation of a precipitate often indicates the formation of the coordination complex.

  • Crystallization: The reaction mixture may be heated or left to stand for slow evaporation to promote the growth of single crystals suitable for X-ray diffraction analysis. Hydrothermal synthesis is also a common method for obtaining crystalline products.[3]

  • Isolation and Purification: Collect the solid product by filtration, wash with the solvent used for the reaction to remove any unreacted starting materials, and dry appropriately.

Self-Validating System: The successful synthesis of the complex can be confirmed by a variety of characterization techniques.

Characterization TechniqueExpected Outcome
Infrared (IR) Spectroscopy A shift in the C=O stretching frequency of the carboxylic acid upon coordination. The disappearance of the broad O-H stretch if the hydroxyl group is deprotonated and coordinated. The appearance of new bands in the low-frequency region corresponding to M-N and M-O vibrations.
Elemental Analysis The experimentally determined percentages of C, H, and N should match the calculated values for the proposed formula of the complex.
Single-Crystal X-ray Diffraction Provides unambiguous structural information, including bond lengths, bond angles, coordination geometry of the metal center, and the overall crystal packing. This is the gold standard for structural characterization.[3]
UV-Vis Spectroscopy Changes in the absorption spectrum compared to the free ligand, indicating the formation of a metal-ligand complex.
Applications of Quinoline-Based Metal Complexes

The diverse applications of quinoline-based metal complexes are a testament to their tunable properties.[4][5] These applications span catalysis, materials science, and biology.[4][5]

  • Catalysis: Quinoline complexes are utilized in various organic transformations.

  • Materials Chemistry: They have been investigated as light stabilizers and for their luminescent properties.[6]

  • Biological Applications: The 4-quinolone-3-carboxylic acid motif is the core of quinolone antibiotics.[1] Metal complexes of quinoline derivatives have shown potential as antimicrobial and anticancer agents.[1][7]

Part 2: The Frontier - 4-Hydroxycinnoline-3-carboxylic Acid

While direct studies on the coordination chemistry of 4-hydroxycinnoline-3-carboxylic acid are scarce, we can construct a robust framework for its investigation based on established cinnoline synthesis and by drawing parallels with its quinoline analog.

Proposed Synthesis of the Cinnoline Ligand

The synthesis of the cinnoline ring system can be achieved through several methods, with the diazotization of o-amino phenyl derivatives being a common strategy.[8][9]

Diagram: Proposed Synthetic Workflow for the Cinnoline Ligand

G A Substituted Aniline Derivative B Diazotization A->B NaNO2, HCl C Intramolecular Cyclization B->C Heating D 4-Hydroxycinnoline-3-carboxylic acid C->D

Caption: A generalized synthetic workflow for the cinnoline scaffold.

A plausible synthetic route to 4-hydroxycinnoline-3-carboxylic acid could start from an appropriately substituted o-aminobenzaldehyde or o-aminophenyl ketone derivative, followed by reactions to build the pyridazine ring and subsequent functional group manipulations.

Hypothesized Coordination Chemistry

The cinnoline ring is isosteric to quinoline, but the presence of two adjacent nitrogen atoms (N1 and N2) introduces significant electronic differences.[10][11] The N2 atom, being a pyridazinic nitrogen, is generally less basic than the pyridinic nitrogen of quinoline. This will likely influence the coordination properties of 4-hydroxycinnoline-3-carboxylic acid.

Potential Coordination Modes:

  • N1, O-Chelation: Similar to the quinoline analog, the most probable coordination mode would involve the N1 nitrogen and an oxygen from either the carboxylate or the 4-hydroxy group, forming a stable five- or six-membered chelate ring.

  • Bridging Ligand: The presence of two nitrogen atoms could allow the ligand to act as a bridging unit between two metal centers, potentially leading to the formation of polynuclear complexes or coordination polymers.

Diagram: Proposed Coordination of the Cinnoline Ligand

Sources

Troubleshooting & Optimization

Optimizing the Synthesis of 4-Hydroxycinnoline-3-carboxylic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-Hydroxycinnoline-3-carboxylic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you optimize your reaction yields and overcome common experimental hurdles. As Senior Application Scientists, we have synthesized the available literature and field-proven insights to create a comprehensive resource grounded in scientific expertise.

Introduction to the Synthetic Landscape

4-Hydroxycinnoline-3-carboxylic acid is a valuable heterocyclic compound with applications in medicinal chemistry and materials science. Its synthesis, however, can present challenges. The two primary routes for obtaining this molecule are the Richter synthesis and a modified Borsche-Herbert synthesis. This guide will delve into the intricacies of both methods, offering detailed protocols, troubleshooting for each step, and a discussion of the underlying chemical principles.

I. The Richter Synthesis: A Direct but Demanding Route

The Richter synthesis offers a direct pathway to the 4-hydroxycinnoline-3-carboxylic acid core. The key transformation involves the diazotization of ortho-aminophenylpropiolic acid, followed by an intramolecular cyclization.

Experimental Workflow: Richter Synthesis

Richter_Synthesis cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization A 2-Haloaniline C Sonogashira Coupling A->C B Propiolic Acid Ester B->C D o-Aminophenylpropiolic Acid Ester C->D Pd/Cu catalyst, Base E Hydrolysis D->E F o-Aminophenylpropiolic Acid E->F Base or Acid G o-Aminophenylpropiolic Acid H Diazotization G->H NaNO₂, Acid I Arenediazonium Salt H->I J Intramolecular Cyclization I->J K 4-Hydroxycinnoline-3-carboxylic Acid J->K

Caption: Workflow for the Richter Synthesis of 4-Hydroxycinnoline-3-carboxylic Acid.

Troubleshooting the Richter Synthesis

Question: My Sonogashira coupling to form the o-aminophenylpropiolic acid ester is giving low yields. What are the common pitfalls?

Answer:

Low yields in Sonogashira couplings are frequently encountered. Here’s a breakdown of potential causes and solutions:

  • Catalyst Inactivation: The Pd/Cu catalytic system is sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Degas all solvents and reagents thoroughly.

  • Base Selection: The choice of base is critical. While triethylamine is commonly used, stronger, non-nucleophilic bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or Hunig's base (N,N-diisopropylethylamine) can be more effective, especially with less reactive aryl halides.

  • Copper(I) Source: Use a high-purity source of a copper(I) salt, such as CuI. If your CuI has a greenish or brownish tint, it may be oxidized and should be purified or replaced.

  • Ligand Choice: The choice of phosphine ligand for the palladium catalyst can significantly impact the reaction. For challenging couplings, consider using more electron-rich and sterically bulky ligands like XPhos or SPhos.

  • Reaction Temperature: While many Sonogashira couplings proceed at room temperature, some less reactive substrates may require gentle heating (e.g., 40-60 °C). However, be cautious, as higher temperatures can lead to side reactions like Glaser coupling of the alkyne.

Question: During the diazotization and cyclization step, I'm observing a lot of dark, tarry byproducts instead of my desired product. What's going wrong?

Answer:

The instability of diazonium salts is a primary challenge in this step. Here’s how to mitigate byproduct formation:

  • Temperature Control: Diazotization must be carried out at low temperatures (typically 0-5 °C) to prevent the premature decomposition of the diazonium salt. Use an ice-salt bath to maintain this temperature range.

  • Slow Addition of Nitrite: Add the sodium nitrite solution dropwise and slowly to the acidic solution of your o-aminophenylpropiolic acid. This prevents localized overheating and the buildup of excess nitrous acid, which can lead to side reactions.

  • Acid Concentration: The acidity of the medium is crucial. Insufficient acid can lead to the formation of diazoamino compounds, while excessively concentrated acid can promote unwanted side reactions. A typical starting point is 1-2 M hydrochloric or sulfuric acid.

  • Immediate Cyclization: Once the diazotization is complete (indicated by a persistent positive starch-iodide test for excess nitrous acid), the reaction mixture should be allowed to warm to room temperature or gently heated to induce cyclization without delay. The longer the diazonium salt is left standing, the more likely it is to decompose.

Parameter Recommendation Rationale
Atmosphere Inert (Argon or Nitrogen)Prevents catalyst oxidation and side reactions.
Temperature 0-5 °C for diazotizationStabilizes the diazonium salt intermediate.
Reagent Purity High-purity catalysts and reagentsImpurities can poison catalysts and lead to side reactions.
pH Control Acidic for diazotization, then controlled warmingEnsures efficient diazotization and controlled cyclization.

II. The Modified Borsche-Herbert Synthesis: A More Versatile Approach

A variation of the Borsche-Herbert synthesis provides a more adaptable route to 4-hydroxycinnoline-3-carboxylic acid. This method involves the cyclization of a suitably substituted ortho-aminoaryl keto-ester.

Experimental Workflow: Modified Borsche-Herbert Synthesis

Borsche_Herbert_Synthesis cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization & Hydrolysis A Substituted o-Nitrobenzoyl Chloride C Acylation A->C B Diethyl Malonate B->C D Diethyl 2-(2-nitroaroyl)malonate C->D Base (e.g., NaH, Mg(OEt)₂) E Reduction D->E e.g., H₂, Pd/C F Diethyl 2-(2-aminoaroyl)malonate E->F G Diethyl 2-(2-aminoaroyl)malonate H Diazotization & Cyclization G->H NaNO₂, Acid I Ethyl 4-hydroxycinnoline-3-carboxylate H->I J Ester Hydrolysis I->J Base (e.g., NaOH) then Acid K 4-Hydroxycinnoline-3-carboxylic Acid J->K

Technical Support Center: Purification of 4-Hydroxycinnoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for in-depth technical guidance, this support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of crude "4-Hydroxycinnoline-3-carboxylic acid." As a Senior Application Scientist, my goal is to blend established protocols with the practical, experience-driven insights needed to overcome common experimental hurdles. This guide is structured to be a self-validating system, explaining not just the how, but the critical why behind each step.

This guide addresses the most common questions and troubleshooting scenarios encountered during the purification of 4-Hydroxycinnoline-3-carboxylic acid, a vital heterocyclic building block in medicinal chemistry.[1] Its utility as a precursor for antiviral and antitumor agents makes achieving high purity essential for reliable downstream applications.[1]

Frequently Asked Questions (FAQs): Core Compound Properties

Q1: What are the fundamental physical properties of 4-Hydroxycinnoline-3-carboxylic acid?

A1: 4-Hydroxycinnoline-3-carboxylic acid is typically an off-white, yellow, or orange crystalline powder.[1] It has a molecular weight of approximately 190.16 g/mol .[1] A key characteristic is its high melting point, reported in the range of 267-273 °C, often with decomposition.[1] Significant deviation from this range or a broad melting point typically indicates the presence of impurities. The compound is generally insoluble in water but soluble in various organic solvents.[1]

Q2: What is the correct chemical structure? I see it named as both a "4-hydroxy" and a "4-oxo" compound.

A2: This is an excellent and crucial question that touches on the chemical nature of the molecule. The compound exists in a state of tautomerism, meaning it can interconvert between two isomeric forms. The two primary tautomers are:

  • 4-Hydroxycinnoline-3-carboxylic acid (the enol form)

  • 4-Oxo-1,4-dihydrocinnoline-3-carboxylic acid (the keto form)

While both names are used, the keto (4-oxo) form is generally considered the more stable tautomer and is the preferred IUPAC name.[1][2] For the purpose of experimental work, it's important to recognize that you are working with an equilibrium mixture, though one form may predominate.

Core Purification Protocol: Acid-Base Extraction & Recrystallization

This two-stage protocol is the most robust and widely applicable method for purifying 4-Hydroxycinnoline-3-carboxylic acid. It leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities, followed by a classic recrystallization to remove closely related impurities.

Experimental Workflow Overview

Purification_Workflow cluster_0 Stage 1: Acid-Base Purification cluster_1 Stage 2: Solvent Recrystallization cluster_2 Stage 3: Purity Validation A Crude Solid B Dissolve in Dilute Base (e.g., NaHCO₃ aq.) A->B C Filter to Remove Insoluble Impurities B->C D Acidify Filtrate (e.g., HCl to pH 3-4) C->D E Collect Precipitate (via Filtration) D->E F Dissolve Precipitate in Minimal Hot Solvent E->F Purified Solid G Slow Cooling to Induce Crystallization F->G H Filter Pure Crystals G->H I Wash with Cold Solvent H->I J Dry Under Vacuum I->J K Pure Product J->K Final Crystals L Analysis: - Melting Point - TLC - NMR K->L

Caption: General workflow for the purification of 4-Hydroxycinnoline-3-carboxylic acid.

Step-by-Step Methodology

Stage 1: Acid-Base Purification

  • Dissolution: Suspend the crude 4-Hydroxycinnoline-3-carboxylic acid in a suitable volume of water. While stirring, add a 5-10% aqueous solution of sodium bicarbonate or sodium carbonate portion-wise until the solid dissolves completely.[3][4]

    • Expertise & Experience: The carboxylic acid (pKa ~3-4) is deprotonated by the weak base to form its highly water-soluble sodium salt. Most organic, non-acidic impurities (e.g., unreacted starting materials, cyclization byproducts) will remain insoluble. Avoid using strong bases like NaOH unless necessary, as they can potentially hydrolyze other functional groups or promote side reactions.[5]

  • Filtration of Impurities: If any solid impurities remain, filter the basic solution. The use of a celite pad can help remove fine particulates.

  • Precipitation: Cool the clear filtrate in an ice bath. Slowly add 2N hydrochloric acid (HCl) dropwise with vigorous stirring.[6] Monitor the pH. The pure product will precipitate out as the solution becomes acidic. The target pH is typically between 3 and 4.[6]

    • Trustworthiness: This step is self-validating. The precipitation of a solid upon acidification is a clear indicator that the soluble carboxylate salt is being successfully converted back to the insoluble carboxylic acid.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts (e.g., NaCl).

Stage 2: Solvent Recrystallization

  • Solvent Selection: Choose an appropriate solvent or solvent system. The ideal solvent should dissolve the compound poorly at room temperature but well when hot. Based on literature, suitable options include ethanol, n-butanol, isopropanol, or mixtures like ethanol/water or toluene/petroleum ether.[6][7][8]

  • Dissolution: Place the solid from Stage 1 into an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to reflux with stirring until the solid dissolves completely.

    • Expertise & Experience: Using the minimal amount of hot solvent is critical for maximizing yield. If the solid does not dissolve, add small aliquots of the solvent, returning the solution to reflux after each addition.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon.[9] Swirl the mixture for a few minutes and then remove the carbon by hot filtration through a fluted filter paper.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[7]

    • Trustworthiness: Slow cooling is paramount for the formation of large, well-defined crystals, which are less likely to occlude (trap) impurities compared to the fine powder that results from crash cooling.

  • Final Isolation & Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum to a constant weight.

Troubleshooting Guide

Q3: My product is an oil or a gummy solid after the initial acid precipitation. What went wrong?

A3: This is a common issue often caused by residual organic solvents or the presence of impurities that depress the melting point of the product, resulting in an "oiling out" phenomenon.

  • Cause: Incomplete removal of a high-boiling reaction solvent (like DMF or diphenyl ether)[8] or significant contamination with unreacted starting materials.

  • Solution:

    • Try to triturate the gummy solid with a non-polar solvent like hexane or a mixture of ether and hexane.[3] This can often wash away the offending impurities and induce solidification.

    • If that fails, redissolve the material in the basic solution and perform a liquid-liquid extraction with a water-immiscible organic solvent (e.g., ethyl acetate) to remove neutral impurities before proceeding with acidification.

Q4: The yield from my recrystallization is very low. How can I improve it?

A4: Low yield points to one of several possibilities. A logical troubleshooting approach can pinpoint the cause.

  • Cause & Solution A (Excess Solvent): You may have used too much recrystallization solvent. Evaporate some of the solvent from the filtrate and attempt a second cooling cycle to recover more product.

  • Cause & Solution B (Inappropriate Solvent): Your product may be too soluble in the chosen solvent, even at low temperatures. Re-evaluate your solvent choice. Consider using an "anti-solvent" system where the compound is dissolved in a good solvent (e.g., ethanol) and a poor solvent (e.g., water or hexane) is added dropwise at the boiling point until the solution becomes faintly turbid.

  • Cause & Solution C (Incomplete Precipitation): During the acid-base step, ensure you have adjusted the pH correctly. If the solution is not acidic enough, a significant portion of your product will remain in the solution as the carboxylate salt.

Troubleshooting Decision Tree

Troubleshooting Start Initial Problem Observed Q1 Product is Oily / Gummy? Start->Q1 S1 Triturate with Hexane/Ether. Perform liquid-liquid extraction on basic solution. Q1->S1 Yes Q2 Yield is Very Low? Q1->Q2 No End Purity / Yield Improved S1->End S2 Reduce solvent volume. Re-cool filtrate. Change recrystallization solvent. Q2->S2 Yes Q3 Product is Highly Colored? Q2->Q3 No S2->End S3 Use Activated Carbon during recrystallization. Q3->S3 Yes Q4 Melting Point is Low / Broad? Q3->Q4 No S3->End S4 Impurity present. Repeat recrystallization. Consider chromatography. Q4->S4 Yes Q4->End No S4->End

Caption: A decision tree for troubleshooting common purification issues.

Q5: My final product is still colored (yellow/brown) even after recrystallization. Is this normal?

A5: While the pure compound is described as a yellow to orange powder, dark brown or black discoloration suggests persistent impurities.[1] If the color is intense and the melting point is broad, an additional purification step is warranted. As mentioned in the protocol, using activated carbon during the recrystallization step is highly effective at removing colored impurities.[9]

Advanced Purification & Purity Assessment

Q6: Recrystallization isn't working. What are my other options?

A6: For stubborn impurities that co-crystallize with your product, column chromatography is the next logical step.

  • Methodology: Silica gel column chromatography can be employed.[10] A typical mobile phase would consist of a gradient of ethyl acetate in a non-polar solvent like hexanes, often with the addition of 0.5-1% acetic acid.

  • Expertise & Experience: The addition of acetic acid to the mobile phase is crucial. It keeps the carboxylic acid protonated, preventing it from "streaking" down the column and ensuring sharp, well-defined bands.

Q7: How do I definitively confirm the purity of my final product?

A7: A combination of methods provides the most trustworthy assessment of purity:

  • Melting Point: A sharp melting point that matches the literature value (267-273 °C) is the first key indicator.[1]

  • Thin-Layer Chromatography (TLC): The appearance of a single spot in multiple solvent systems of varying polarity.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should show sharp peaks corresponding to the desired structure, with no signals attributable to impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, a reverse-phase HPLC method can be developed to determine purity as a percentage (e.g., >98%).[11]

Solubility Data for Recrystallization Solvent Selection
SolventSolubility (Cold)Solubility (Hot)Notes
WaterInsoluble[1]Very PoorUseful as an anti-solvent or for washing salts.
EthanolLowHighGood single-solvent choice for recrystallization.[10][12]
n-ButanolLowHighHigher boiling point, good for less soluble compounds.[7]
TolueneVery LowModerateCan be used in a solvent/anti-solvent pair with hexane/petroleum ether.[7][8]
Heptane / HexaneInsolubleInsolubleUseful for washing non-polar impurities or as an anti-solvent.[3][9]
DMF / DMAcHighHighGenerally too good of a solvent for recrystallization; used more as reaction solvents.

References

  • Price, C. C., & Roberts, R. M. (1951). U.S. Patent No. 2,558,211. Washington, DC: U.S. Patent and Trademark Office.
  • J&K Scientific. (n.d.). 4-Hydroxyquinoline-3-carboxylic acid | 34785-11-0. Retrieved from [Link]

  • El-Sayed, R., & Fuhr, O. (2001). U.S. Patent No. 6,194,493. Washington, DC: U.S. Patent and Trademark Office.
  • DergiPark. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry. Retrieved from [Link]

  • Domagala, J. M., et al. (1987). European Patent No. EP0245690A1. European Patent Office.
  • Andersag, H., & Westphal, K. (1937). U.S. Patent No. 2,082,358. Washington, DC: U.S. Patent and Trademark Office.
  • ResearchGate. (2016). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. Retrieved from [Link]

  • National Institutes of Health. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Hydroxyquinoline-4-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Quinolone-3-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • National Institutes of Health. (2015). Design, synthesis and biological evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. Retrieved from [Link]

  • International Journal of Universal Pharmacy and Bio Sciences. (2014). SYNTHESIS AND BIOLOGICAL SCREENING OF SOME CINNOLINE DERIVATIVES. ResearchGate. Retrieved from [Link]

  • National Institutes of Health. (2007). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PubMed Central. Retrieved from [Link]

  • National Institutes of Health. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. PubMed Central. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4-Hydroxycinnoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Hydroxycinnoline-3-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development professionals who utilize this important heterocyclic building block. The synthesis, while established, is known for specific challenges related to byproduct formation that can impact yield, purity, and downstream applications. This guide provides in-depth, experience-based answers to common problems and offers validated protocols to troubleshoot and optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: My final product has a significantly lower melting point than the reported 267-268 °C and shows no carboxylic acid peak in the IR spectrum. What is the likely impurity?

A: This is a classic and very common issue. The most probable byproduct is 4-hydroxycinnoline , the decarboxylated version of your target molecule.[1] 4-Hydroxycinnoline-3-carboxylic acid is thermally labile and can readily lose carbon dioxide, especially when heated for prolonged periods during reaction workup or purification.[2]

Causality: The decarboxylation is driven by the formation of a stable aromatic system. The electron-withdrawing nature of the cinnoline ring system facilitates the cleavage of the C-C bond at the 3-position, particularly at elevated temperatures or under harsh pH conditions. The melting point of 4-hydroxycinnoline is substantially lower than its carboxylic acid precursor, making this a key diagnostic indicator.

Q2: I'm performing a Richter-type cyclization of a diazotized ortho-aminoarylpropiolic acid derivative. Besides decarboxylation, what other side reactions should I be aware of?

A: The Richter synthesis is a powerful method but requires careful control to avoid a spectrum of byproducts.[3][4] Key side reactions include:

  • Incomplete Cyclization: If the intramolecular cyclization of the diazonium intermediate is not efficient, the diazonium salt can be quenched by water or other nucleophiles present in the reaction mixture, leading to the formation of phenolic compounds or other substitution products.

  • Formation of Tar/Polymeric Materials: Diazonium salts are highly reactive. If not consumed by the desired cyclization pathway, they can decompose and polymerize, leading to intractable tars that complicate purification. This is often exacerbated by localized overheating.

  • Alternative Cyclization Pathways: Depending on the substrate and conditions, side reactions common to diazonium chemistry, such as reductive dehalogenation (if applicable) or homocoupling, can occur, though these are typically minor.[5]

Q3: My crude product is a difficult-to-separate mixture. What is the most effective purification strategy?

A: The most effective strategy leverages the acidic nature of your target compound against the neutral or weakly basic nature of common byproducts like 4-hydroxycinnoline. An acid-base extraction is highly recommended.

Underlying Principle: 4-Hydroxycinnoline-3-carboxylic acid will readily deprotonate in a basic aqueous solution (e.g., dilute sodium bicarbonate or sodium carbonate) to form a water-soluble carboxylate salt. Neutral organic impurities, including the decarboxylated byproduct, will remain in the organic phase. This allows for a clean separation. Subsequent acidification of the aqueous layer will precipitate your highly pure target compound. (See Troubleshooting Guide 2 for a detailed protocol).

Q4: The synthesis involves the reaction of a phenylhydrazone with glyoxal or a derivative. What are the critical parameters and potential byproducts from this stage?

A: This route, often a variation of the Widman-Stoermer synthesis, involves the formation of an osazone-type intermediate followed by cyclization.[6][7][8] Key challenges include:

  • Incomplete Hydrazone Formation: The initial condensation between the phenylhydrazine and the dicarbonyl compound (e.g., glyoxal) can be incomplete, leading to the formation of a mono-hydrazone derivative alongside the desired bis-hydrazone (osazone).[9] This unreacted mono-hydrazone will not cyclize to the desired cinnoline.

  • Polymerization of Glyoxal: Glyoxal is prone to polymerization in aqueous and even some organic media, reducing its availability for the reaction.[10] Using a methanolic solution can often suppress this side reaction.[9]

  • Regiochemistry of Cyclization: If using an unsymmetrical dicarbonyl compound or a substituted phenylhydrazine, you may encounter issues with regioselectivity, leading to a mixture of isomeric cinnoline products.

Troubleshooting Guides & Protocols

Guide 1: Differentiating Product from Decarboxylated Byproduct

When your synthesis results in a product with ambiguous characteristics, a quick analytical comparison is the first step in troubleshooting.

Parameter4-Hydroxycinnoline-3-carboxylic acid (Product) 4-Hydroxycinnoline (Byproduct) Rationale for Differentiation
Molecular Weight 190.16 g/mol [2]146.15 g/mol A 44 Da difference is easily resolved by Mass Spectrometry.
Melting Point ~267-268 °C (with decomposition)[2]~201-203 °CA significant and easily measurable difference.
¹H NMR (DMSO-d₆) Aromatic protons + a very broad singlet >13 ppm (-COOH)Aromatic protons only. A new proton signal appears at the C3 position (~7-8 ppm).The presence or absence of the carboxylic acid proton is definitive.
IR Spectroscopy Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1650-1700 cm⁻¹)No broad acid O-H or carboxylic C=O. Shows sharp N-H/O-H stretch.Confirms the presence or absence of the carboxylic acid functional group.
Solubility Test Soluble in aqueous NaHCO₃ solution with effervescence.Insoluble in aqueous NaHCO₃.A simple, rapid chemical test for the acidic proton.
Guide 2: Protocol for Purification via Acid-Base Extraction

This protocol is designed to efficiently separate the target carboxylic acid from neutral byproducts like 4-hydroxycinnoline.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane). If solids are present, ensure they are fully suspended.

  • Base Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Mixing & Separation: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure. Allow the layers to separate completely.

  • Isolate Layers: Drain the lower aqueous layer into a clean flask. Perform a second extraction on the organic layer with fresh NaHCO₃ solution to ensure complete recovery. Combine the aqueous extracts. The organic layer contains neutral impurities and can be discarded.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 2N Hydrochloric Acid (HCl) dropwise with stirring until the pH reaches ~2-3. The target product will precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water to remove residual inorganic salts, followed by a small amount of cold diethyl ether or hexane to aid in drying.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to avoid decarboxylation.

Guide 3: Protocol for Minimizing Decarboxylation During Synthesis

Controlling temperature is the most critical factor in preventing the formation of the 4-hydroxycinnoline byproduct.

Step-by-Step Recommendations:

  • Cyclization Temperature: During the final cyclization step, maintain the lowest effective temperature. Monitor the reaction by TLC or LC-MS to determine the point of completion, avoiding unnecessarily prolonged heating.

  • Workup Conditions:

    • Avoid high temperatures during solvent removal. Use a rotary evaporator with a water bath temperature not exceeding 40-50 °C.

    • If performing an acid-base extraction as described in Guide 2, ensure the acidification step is performed in an ice bath to dissipate any heat generated.

  • Recrystallization: If recrystallization is necessary for final polishing, choose a solvent system that allows for dissolution at a moderate temperature. Avoid high-boiling solvents like DMF or DMSO if possible. A mixed solvent system like Ethanol/Water or Dioxane/Water is often effective. Do not heat the solution for an extended period; bring it to a boil briefly to dissolve the solid, then allow it to cool slowly.

Visualized Workflows and Mechanisms

Primary Synthesis & Byproduct Pathway

The following diagram illustrates a generalized Richter synthesis pathway, highlighting the critical decarboxylation side reaction.[11]

G cluster_main Richter Synthesis Pathway Start o-Aminoarylpropiolic Acid Diazonium Diazonium Salt Intermediate Start->Diazonium Diazotization (NaNO₂, HCl) Cyclized Cyclized Intermediate Diazonium->Cyclized Intramolecular Cyclization Product 4-Hydroxycinnoline-3-carboxylic acid (Target Product) Cyclized->Product Tautomerization Byproduct 4-Hydroxycinnoline (Decarboxylation Byproduct) Product->Byproduct Heat (Δ) (Undesired)

Caption: Generalized Richter synthesis pathway and the undesired thermal decarboxylation side reaction.

Troubleshooting & Purification Flowchart

This flowchart provides a logical sequence for identifying issues with the crude product and selecting the appropriate purification method.

G cluster_flow Purification Troubleshooting Logic Crude Analyze Crude Product (TLC, ¹H NMR, MP) Decision1 Is product mostly clean but contains a lower-Rf spot and has a low MP? Crude->Decision1 Decision2 Is product soluble in aqueous NaHCO₃? Decision1->Decision2 No Path1 Primary Impurity is likely 4-Hydroxycinnoline (Decarboxylated Byproduct) Decision1->Path1 Yes Path2 Impurity is likely non-acidic starting material or other neutral species Decision2->Path2 Yes Path3 Impurity may be acidic. Consider Chromatography. Decision2->Path3 No Action1 Perform Acid-Base Extraction (See Guide 2) Path1->Action1 Path2->Action1 Action3 Purify via Reversed-Phase Flash Chromatography (C18, Water/Acetonitrile + 0.1% TFA) Path3->Action3 Action2 Recrystallize from suitable solvent Action1->Action2 If further polishing is needed

Caption: Decision tree for troubleshooting and purifying crude 4-hydroxycinnoline-3-carboxylic acid.

References

  • PrepChem. (n.d.). Synthesis of 4-hydroxy-quinoline-3-carboxylic acid chloride. Retrieved from PrepChem.com. [Link]

  • Shutalev, A. D., & Cheshkov, D. A. (2018). Synthesis and Properties of 6-Aryl-4-azidocinnolines and 6-Aryl-4-(1,2,3-1H-triazol-1-yl)cinnolines. Molecules, 23(12), 3127. [Link]

  • European Patent Office. (1987). EP0245690A1 - Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids.
  • Google Patents. (2001). US6194493B1 - 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers.
  • Merck & Co. (n.d.). von Richter (Cinnoline) Synthesis. Retrieved from Merck Index. [Link]

  • Merck & Co. (n.d.). Widman-Stoermer Synthesis. Retrieved from Merck Index. [Link]

  • CoLab. (2010). Widman-Stoermer Synthesis. Retrieved from CoLab. [Link]

  • ResearchGate. (2005). Methods for the synthesis of cinnolines (Review). [Link]

  • Química Organica.org. (2010). Synthesis of Benzodiazines. Retrieved from quimicaorganica.org. [Link]

  • Wikipedia. (n.d.). Cinnoline. Retrieved from Wikipedia.org. [Link]

  • Wikipedia. (n.d.). Von-Richter-Cinnolinsynthese. Retrieved from Wikipedia.de. [Link]

  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (2022). Journal of Drug Delivery and Therapeutics, 12(4-S), 205-214. [Link]

  • ResearchGate. (2013). How can I purify carboxylic acid?. Retrieved from ResearchGate.net. [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from teledyneisco.com. [Link]

  • Google Patents. (2016). US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.
  • Al-Warhi, T., et al. (2022). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 27(15), 4995. [Link]

  • Google Patents. (1951). US2558211A - Preparation of 4-hydroxyquinoline compounds.
  • Al-Shamari, A. M., et al. (2022). Synthesis and Biological Investigation of Glyoxal Bis (N-Phenyl) Osazone and Catalytic Application of its Palladium (II) Complex in Heck Reaction and Molecular Docking. Polycyclic Aromatic Compounds. [Link]

  • Kokkonda, S., et al. (2016). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 59(1), 190-205. [Link]

  • ResearchGate. (2024). Production of (1) from glyoxal and phenylhydrazine. [Link]

  • ResearchGate. (2007). Glyoxal sample preparation for high-performance liquid chromatographic detection of 2,4-dinitro-phenylhydrazone derivative: Suppression of polymerization and mono-derivative formation by using methanol medium. [Link]

  • Uchiyama, S., et al. (2007). Glyoxal sample preparation for high-performance liquid chromatographic detection of 2,4-dinitro-phenylhydrazone derivative: Suppression of polymerization and mono-derivative formation by using methanol medium. Journal of Chromatography A, 1161(1-2), 338-341. [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in the Synthesis of Cinnoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of cinnoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in obtaining high yields in their synthetic routes. Cinnoline and its derivatives are a critical class of N-heterocycles, exhibiting a wide range of pharmacological activities, making their efficient synthesis a key objective in medicinal chemistry and drug discovery.[1]

This document moves beyond a simple recitation of protocols. Here, we delve into the mechanistic underpinnings of common synthetic challenges, offering not just solutions but a framework for rational troubleshooting. Every experimental variable is a lever, and understanding the chemoselectivity, reaction kinetics, and stability of intermediates is paramount to maximizing your yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Issues Related to Starting Materials and Reagents

Question 1: My reaction is sluggish, and the yield is consistently low, even when following established protocols. What could be the issue with my starting materials?

Answer: The purity and integrity of your starting materials are the foundation of a successful synthesis. Even seemingly minor impurities can have a profound impact on reaction outcomes.

  • Purity of the Aniline Precursor: In many classical cinnoline syntheses, such as the Widman-Stoermer or Richter reactions, the starting material is a substituted aniline.[2][3]

    • Causality: The presence of isomeric impurities or residual reagents from previous synthetic steps can interfere with the diazotization reaction. For instance, unreacted starting materials from the synthesis of a custom aniline can compete for the diazotizing agent, leading to a complex mixture of diazonium salts and reducing the concentration of the desired reactive intermediate.

    • Troubleshooting Protocol:

      • Re-purify the Aniline: Recrystallize or run a flash column on your aniline starting material.

      • Characterize Thoroughly: Use ¹H NMR and LC-MS to confirm the purity and identity of your starting material before proceeding. Pay close attention to the integration of aromatic protons to detect any isomeric impurities.

      • Consider Freshly Prepared Reagents: If you are synthesizing a complex aniline derivative, use it immediately after purification to avoid degradation.

  • Solvent Quality:

    • Causality: The presence of water or other nucleophilic impurities in your solvent can be detrimental, especially in reactions involving highly reactive intermediates like diazonium salts. Water can lead to the formation of phenols as byproducts, consuming your diazonium salt and reducing the yield of the desired cinnoline.

    • Troubleshooting Protocol:

      • Use Anhydrous Solvents: For moisture-sensitive reactions, always use freshly dried solvents.

      • Degas Solvents: In palladium-catalyzed reactions, dissolved oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst.[4] Degas your solvents by sparging with an inert gas (argon or nitrogen) or by the freeze-pump-thaw method.

Question 2: I am performing a diazotization reaction as the first step of my cinnoline synthesis, and I suspect it's not going to completion. How can I troubleshoot this critical step?

Answer: Incomplete diazotization is a frequent cause of low yields in syntheses like the Richter and Widman-Stoermer reactions.[2][3][5] The formation of the diazonium salt is a delicate equilibrium that is highly sensitive to reaction conditions.

  • Causality: The diazotization reaction involves the in-situ generation of nitrous acid (HNO₂) from sodium nitrite and a strong acid. The rate of this reaction and the stability of the resulting diazonium salt are highly dependent on temperature and pH.

    • Temperature Control: Diazonium salts are notoriously unstable at elevated temperatures and can decompose to form phenols or other byproducts.

    • Acid Concentration: Insufficient acid can lead to incomplete diazotization, while excessively high acid concentrations can promote side reactions.

  • Troubleshooting Protocol:

    • Strict Temperature Control: Maintain the reaction temperature between 0-5 °C using an ice-salt bath. Monitor the internal temperature of the reaction vessel.

    • Slow Addition of Sodium Nitrite: Add a solution of sodium nitrite dropwise to the acidic solution of your aniline. This ensures that the concentration of nitrous acid remains low and minimizes side reactions.

    • Check for Excess Nitrous Acid: After the addition of sodium nitrite is complete, you can test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid). A slight excess is often desirable to ensure complete conversion of the aniline.

    • Use Fresh Sodium Nitrite: Sodium nitrite can degrade over time. Use a freshly opened bottle or a reagent that has been stored properly.

Section 2: Troubleshooting Classical Cinnoline Syntheses

Question 3: I am attempting a Widman-Stoermer synthesis, but I am getting a complex mixture of products with a very low yield of the desired cinnoline. What are the likely side reactions, and how can I suppress them?

Answer: The Widman-Stoermer synthesis, which involves the diazotization of an α-vinyl-aniline followed by cyclization, is sensitive to the electronic nature of the substituents on the vinyl group.[6]

  • Causality: The key step in this reaction is the intramolecular electrophilic attack of the diazonium salt onto the vinyl group. The success of this cyclization is highly dependent on the nucleophilicity of the vinyl double bond.

    • Electron-Withdrawing Groups: If the β-position of the vinyl group bears an electron-withdrawing group (e.g., a carbonyl or nitro group), the double bond is deactivated towards electrophilic attack, making the cyclization difficult and favoring side reactions.[6]

    • Steric Hindrance: Bulky substituents on the vinyl group can sterically hinder the approach of the diazonium group, slowing down the desired cyclization.

    • Side Reactions: Common side reactions include the formation of polymeric materials and the reaction of the diazonium salt with the solvent or counter-ions to form phenols or aryl halides.

  • Troubleshooting Workflow:

    widman_stoermer_troubleshooting start Low Yield in Widman-Stoermer Synthesis check_substituents Analyze Substituents on Vinyl Group start->check_substituents ewg Electron-Withdrawing Group (EWG) at β-position? check_substituents->ewg edg Electron-Donating Group (EDG) present? ewg->edg No consider_alternative Consider Alternative Synthetic Route ewg->consider_alternative Yes sterics Significant Steric Hindrance? edg->sterics optimize_conditions Optimize Reaction Conditions sterics->optimize_conditions temp_control Maintain 0-5 °C during diazotization optimize_conditions->temp_control acid_choice Use non-nucleophilic acid (e.g., H2SO4) temp_control->acid_choice outcome Improved Yield acid_choice->outcome

    Caption: Troubleshooting workflow for the Widman-Stoermer synthesis.

  • Optimization Strategies:

    • Facilitate Cyclization: The presence of electron-donating groups, such as methyl or ethyl, at the β-position of the vinyl group will increase the nucleophilicity of the double bond and facilitate the cyclization.[6]

    • Choice of Acid: Use a non-nucleophilic acid, such as sulfuric acid, for the diazotization to minimize the formation of aryl halide byproducts.

Question 4: In my Borsche-Herbert synthesis of a 4-hydroxycinnoline, I am observing the formation of a significant amount of a phenolic byproduct. How can I improve the yield of the desired product?

Answer: The Borsche-Herbert synthesis involves the diazotization of an o-aminoacetophenone followed by intramolecular cyclization. The formation of phenolic byproducts arises from the decomposition of the intermediate diazonium salt.[7]

  • Causality: The diazonium salt intermediate can undergo two competing reactions: the desired intramolecular cyclization onto the enol or enolate of the acetyl group, and the undesired reaction with water to form a phenol.

    • Rate-Determining Step: The rate-determining step can be the acid-catalyzed enolization of the ketone. If enolization is slow, the diazonium salt has more time to decompose.[7]

    • Substituent Effects: Electron-donating groups on the aromatic ring can increase the rate of hydrolysis of the diazonium salt, leading to more phenolic byproduct. Conversely, electron-withdrawing groups can increase the electrophilicity of the diazonium group and facilitate cyclization.[7]

  • Data-Driven Optimization:

ParameterCondition A (Low Yield)Condition B (Improved Yield)Rationale
Acid Concentration Dilute HClConcentrated HCl or H₂SO₄In the absence of electron-withdrawing substituents, the rate-determining step is acid-catalyzed enolization. A higher acid concentration can accelerate this step, favoring cyclization over decomposition.[7]
Temperature > 10 °C0-5 °CHigher temperatures accelerate the decomposition of the diazonium salt to the corresponding phenol.
Water Content High (e.g., aqueous solution)Minimized (e.g., using concentrated acid)Water is a reactant in the formation of the phenolic byproduct.
  • Experimental Protocol for High-Yield Synthesis of 4-Hydroxycinnoline:

    • Dissolve the o-aminoacetophenone in concentrated sulfuric acid at 0 °C.

    • Add a solution of sodium nitrite in concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

    • Allow the reaction to stir at 0-5 °C for 1-2 hours after the addition is complete.

    • Carefully pour the reaction mixture onto crushed ice.

    • Collect the precipitated 4-hydroxycinnoline by filtration, wash with cold water, and dry.

    • Recrystallize from ethanol or an ethanol/water mixture.[8]

Section 3: Troubleshooting Modern Synthetic Methods

Question 5: I am using a palladium-catalyzed annulation to synthesize a substituted cinnoline, but the reaction is stalling or giving a low yield. What are the common causes of catalyst deactivation in this context?

Answer: Palladium-catalyzed cross-coupling and annulation reactions are powerful tools for the synthesis of N-heterocycles, but they are susceptible to catalyst deactivation.

  • Causality: The active catalyst in these reactions is typically a Pd(0) species. Deactivation can occur through several pathways:

    • Oxidation: The Pd(0) catalyst can be oxidized to inactive Pd(II) species by atmospheric oxygen.[4]

    • Ligand Degradation: Phosphine ligands, which are commonly used in these reactions, can be oxidized or undergo other degradation pathways.

    • Product Inhibition: The nitrogen atoms in the cinnoline product can coordinate to the palladium center, inhibiting its catalytic activity.[4]

    • Impure Reagents: Impurities in the starting materials, solvents, or base can poison the catalyst.

  • Troubleshooting Diagram:

    palladium_troubleshooting start Low Yield in Pd-Catalyzed Cinnoline Synthesis check_atmosphere Inert Atmosphere Integrity start->check_atmosphere check_atmosphere->start Inadequate (Degas/Use Glovebox) check_reagents Purity of Reagents and Solvents check_atmosphere->check_reagents Adequate check_reagents->start Impure (Purify Reagents) check_ligand Ligand Choice and Stability check_reagents->check_ligand High Purity check_base Base Compatibility and Strength check_ligand->check_base optimize Systematic Optimization check_base->optimize outcome Improved Yield optimize->outcome

    Caption: A systematic approach to troubleshooting low yields in palladium-catalyzed cinnoline synthesis.

  • Optimization Strategies:

    • Ligand Screening: The choice of ligand is crucial. Experiment with different phosphine ligands (e.g., PPh₃, XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.

    • Base Screening: The choice of base can significantly impact the reaction. Screen common bases such as K₂CO₃, Cs₂CO₃, and organic bases like DBU.

    • Solvent Effects: The polarity of the solvent can influence the reaction rate and selectivity. Screen solvents such as toluene, dioxane, and DMF.

    • Use of Additives: In some cases, additives like copper salts can act as co-catalysts and improve the reaction efficiency.[9]

Section 4: Purification Challenges

Question 6: I have synthesized my target cinnoline derivative, but I am struggling to purify it. What are some effective purification strategies?

Answer: The purification of N-heterocycles like cinnolines can be challenging due to their polarity and potential for coordination to silica gel.

  • Recrystallization:

    • Solvent Selection: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for cinnoline derivatives include ethanol, methanol, ethyl acetate, and mixtures such as hexane/ethyl acetate or ethanol/water.[8][10][11]

    • Protocol:

      • Dissolve the crude product in a minimal amount of hot solvent.

      • If the solution is colored due to impurities, you can add a small amount of activated charcoal and hot filter the solution.

      • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

      • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Column Chromatography:

    • Stationary Phase: Silica gel is the most common stationary phase. However, the basic nitrogen atoms in cinnolines can sometimes interact strongly with the acidic silica gel, leading to peak tailing and poor separation.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or acetone) is typically used.

    • Troubleshooting Tailing: If you observe significant peak tailing on your TLC or column, you can add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to the eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape.

    • Gradient Elution: Start with a low polarity eluent and gradually increase the polarity to elute your compounds. This will often give better separation than isocratic elution.

References

  • A Concise Review on Cinnolines. Innovative Journal. [Link]

  • Cinnoline. Wikipedia. [Link]

  • Widman–Stoermer Synthesis. CoLab. [Link]

  • Different methods for cinnolines synthesis. ResearchGate. [Link]

  • von Richter (Cinnoline) Synthesis. Merck Index. [Link]

  • Methods for the synthesis of cinnolines (Review). ResearchGate. [Link]

  • Recent Developments in the Synthesis of Cinnoline Derivatives. Bentham Science. [Link]

  • A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results. [Link]

  • 6.1.2. Cinnolines. Science of Synthesis. [Link]

  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? PMC - PubMed Central. [Link]

  • Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc.. [Link]

  • The Diazotisation of Aniline and of the Chloroanilines in Dilute Sulphuric Acid Solutions: A Kinetic Study. ResearchGate. [Link]

  • Theoretical Study of Correlation Between Substituent Effect in Synthetic Cathinones and Their Cytotoxic Activity. MDPI. [Link]

  • Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis. Organic Chemistry Portal. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

  • Aliphatic Amines Unlocked for Selective Transformations through Diazotization. PMC - NIH. [Link]

  • SYNTHESIS AND BIOLOGICAL SCREENING OF SOME CINNOLINE DERIVATIVES. ResearchGate. [Link]

  • How to run column chromatography. University of Bath. [Link]

  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Recrystallization. University of California, Los Angeles. [Link]

    • Purification by Flash Column Chromatography. DSpace@MIT. [Link]

  • Diazotization. Organic Chemistry Portal. [Link]

  • Diazotization of Aromatic Amines and Solvolysis of Diazonium Salts in Ethylene Glycol Ethers. ResearchGate. [Link]

Sources

Technical Support Center: Recrystallization of 4-Hydroxycinnoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 4-Hydroxycinnoline-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic intermediate. As a key building block in the synthesis of novel therapeutic agents, including potential antiviral and antitumor compounds, achieving high purity is critical for downstream applications and data integrity.[1]

This document moves beyond standard protocols to provide a deeper understanding of the principles at play during recrystallization, offering robust troubleshooting strategies based on extensive experience with challenging small molecules. Our goal is to empower you to diagnose and solve purification challenges effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the recrystallization of 4-Hydroxycinnoline-3-carboxylic acid.

Q1: What is the best starting solvent for recrystallizing 4-Hydroxycinnoline-3-carboxylic acid?

Answer: There is no single "best" solvent, as the optimal choice depends on the specific impurity profile of your crude material. However, based on the compound's structure—a polar heterocyclic system with both a hydrogen-bond-donating hydroxyl group and a carboxylic acid moiety—we can predict its solubility behavior. The molecule is expected to be soluble in polar, protic solvents and some high-boiling point polar aprotic solvents.

A logical starting point is to screen a panel of solvents. Due to the presence of the carboxylic acid and hydroxyl groups, the compound is likely soluble in basic aqueous solutions and acidic solvents.

Recommended Solvents for Initial Screening:

  • Alcohols: Methanol, Ethanol

  • Acids: Glacial Acetic Acid

  • Aqueous Systems: Water (especially hot), Ethanol/Water mixtures, Acetic Acid/Water mixtures.

  • Polar Aprotic: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) - often used for related structures but can be difficult to remove.[2]

Expert Insight: For compounds with acidic protons like this one, dissolving in a dilute basic solution (e.g., 5% NaOH or NaHCO₃) followed by hot filtration to remove insoluble impurities and then re-acidification to precipitate the purified product is a powerful purification technique.[3] However, for a simple recrystallization, an acetic acid/water or ethanol/water system is often a robust choice.[4]

Q2: My compound won't dissolve, even in a boiling solvent. What should I do?

Answer: This is a common issue, particularly if the compound is very high-melting or has strong intermolecular interactions (like hydrogen bonding).

Troubleshooting Steps:

  • Insufficient Solvent: This is the most frequent cause.[5] Add more solvent in small increments (5-10% of the current volume) to the boiling mixture, allowing time for dissolution after each addition. Be cautious not to add a large excess, as this will significantly reduce your recovery yield.[4]

  • Insoluble Impurities: Your crude material may contain insoluble inorganic salts or polymeric byproducts from the synthesis.[4] If a significant portion of your compound has dissolved but a persistent solid remains, you should perform a hot filtration to remove these impurities before proceeding to the cooling step.[6]

  • Incorrect Solvent Choice: The solvent may simply be a poor choice for your compound at any temperature. If you have added a large volume of solvent (e.g., >50-100 mL per gram of compound) with no success, it is best to recover your material by removing the solvent under reduced pressure and starting over with a different solvent from the screening list.

Q3: The solution cooled, but no crystals have formed. What's wrong?

Answer: Crystal formation requires two conditions: supersaturation and nucleation. This problem indicates an issue with one or both of these factors.

Troubleshooting Flow:

G start No Crystals Forming in Cooled Solution check_saturation Is the solution supersaturated? start->check_saturation not_saturated No. Solution is too dilute. check_saturation->not_saturated No saturated Yes. Solution is supersaturated but lacks nucleation sites. check_saturation->saturated Yes reduce_volume Action: Reduce solvent volume by boiling or using a rotary evaporator. Re-cool. not_saturated->reduce_volume induce_nucleation Action: Induce Nucleation saturated->induce_nucleation scratch 1. Scratch inner wall of the flask with a glass rod at the meniscus. induce_nucleation->scratch seed 2. Add a 'seed crystal' of pure 4-Hydroxycinnoline-3-carboxylic acid. induce_nucleation->seed cool_further 3. Cool further in an ice-water bath to increase supersaturation. induce_nucleation->cool_further

Caption: Troubleshooting Decision Tree for Lack of Crystallization.

Expert Insight: Scratching the flask with a glass rod creates microscopic imperfections on the glass surface that can serve as nucleation points for crystal growth.[6] If you have a small amount of pure material from a previous batch, adding a single tiny crystal (a "seed crystal") provides a perfect template for other molecules to deposit onto, often initiating rapid crystallization.[6]

Q4: My compound separated as an oil, not crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or if the concentration of the solute is too high.[5] The resulting oil is essentially a liquid form of your impure compound and will not purify it.

Solutions:

  • Re-heat and Add More Solvent: Heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent (10-20%) to lower the saturation point.

  • Slow Down Cooling: Cool the solution much more slowly. Allow it to cool to room temperature on the benchtop, undisturbed. You can further slow the process by placing the flask in a beaker of hot water and allowing the entire assembly to cool together.[4] Slow cooling is crucial for forming an ordered, pure crystal lattice.

  • Change Solvent System: If the problem persists, the boiling point of your solvent may be too high relative to the melting point of your compound. Consider switching to a lower-boiling point solvent or using a solvent/anti-solvent system.

Q5: My final yield is very low. How can I improve it?

Answer: A low yield can result from several factors. It's important to remember that some loss of product is inherent to recrystallization, as some material will always remain in the mother liquor.[7]

Potential Causes and Solutions:

  • Using Too Much Solvent: This is the most common reason for poor yield.[5] Always use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Premature Crystallization: If the product crystallizes in the funnel during hot filtration, you will lose a significant amount of material. Ensure your funnel and receiving flask are pre-heated.

  • Incomplete Crystallization: Ensure the solution is thoroughly cooled. After cooling to room temperature, placing the flask in an ice bath for 15-30 minutes can maximize the precipitation of the product from the solution.

  • Washing with the Wrong Solvent: When washing the collected crystals, use a small amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will redissolve some of your product.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (Example: Acetic Acid)

This protocol is suitable when a single solvent is found that dissolves the compound well when hot but poorly when cold.

  • Dissolution: Place the crude 4-Hydroxycinnoline-3-carboxylic acid (e.g., 1.0 g) in an Erlenmeyer flask. Add a stir bar and a small volume of glacial acetic acid (e.g., 10 mL). Heat the mixture to a gentle boil with stirring on a hot plate.

  • Achieve Saturation: Continue adding acetic acid in small portions until the solid just dissolves. Note the total volume of solvent used.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling & Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on the benchtop. Crystals should form. Once at room temperature, place the flask in an ice-water bath for 20-30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent (in this case, acetic acid) to remove residual soluble impurities. A subsequent wash with a more volatile solvent like cold ethanol or ether can help speed up drying.[4]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. Determine the melting point and yield of the purified product. The literature melting point is approximately 225-230 °C with decomposition.[8]

Data Summary: Solvent Properties
SolventBoiling Point (°C)PolarityExpected Behavior for 4-Hydroxycinnoline-3-carboxylic acid
Water100HighPoorly soluble cold, moderately soluble hot. Good anti-solvent.
Ethanol78HighModerately soluble cold, very soluble hot. Good candidate.
Acetic Acid118HighGood solubility, especially when hot. Excellent candidate.
Toluene111LowLikely insoluble. Potential anti-solvent.
Hexane69Very LowInsoluble. Good for final wash if product is insoluble in it.
DMF153HighLikely very soluble. May be difficult to crystallize from.

Visualized Workflow

G start Start: Crude Solid dissolve 1. Dissolve in Minimum Volume of Hot Solvent start->dissolve check_impurities Insoluble Impurities Present? dissolve->check_impurities hot_filtration 2. Perform Hot Filtration check_impurities->hot_filtration Yes cool 3. Cool Solution Slowly to Induce Crystallization check_impurities->cool No hot_filtration->cool collect 4. Collect Crystals via Vacuum Filtration cool->collect wash 5. Wash Crystals with Ice-Cold Solvent collect->wash dry 6. Dry Purified Crystals Under Vacuum wash->dry end End: Pure Product dry->end

Caption: General Workflow for Recrystallization.

References

  • PrepChem.com. Synthesis of 4-hydroxy-quinoline-3-carboxylic acid chloride.
  • ChemicalBook. 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID synthesis.
  • Benchchem. 4-Hydroxycinnoline-3-carboxylic Acid.
  • ChemicalBook. 4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID METHYL ESTER CAS#: 52980-28-6.
  • PMC - NIH. Synthesis, characterization and biological activities of substituted cinnoline culphonamides.
  • University of Colorado Boulder. Recrystallization.
  • Google Patents. EP0245690A1 - Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids.
  • Google Patents. US6194493B1 - 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers.
  • University of York. Problems with Recrystallisations.
  • Der Pharma Chemica. Synthesis and characterization of some new cinnoline derivatives for its biological iterest.
  • IJCSPUB. Synthesis and screening of novel cinnoline derivatives for analgesics.
  • Google Patents. US2558211A - Preparation of 4-hydroxyquinoline compounds.
  • University of Calgary. RECRYSTALLISATION.
  • Reddit. Help! Recrystallization sources of error.
  • YouTube. Recrystallization and Melting Point Analysis.
  • DergiPark. An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives.
  • Journal of Pharmaceutical Negative Results. A Comprehensive Review On Cinnoline Derivatives.
  • Indian Journal of Pharmaceutical Education and Research. An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives.
  • University of Toronto. Solubility of Organic Compounds.
  • Google Patents. US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them.
  • Sigma-Aldrich. 4-Hydroxyquinoline-3-carboxylic acid 97 34785-11-0.

Sources

Technical Support Center: Improving the Solubility of 4-Hydroxycinnoline-3-carboxylic Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance to overcome the challenges associated with the poor aqueous solubility of 4-Hydroxycinnoline-3-carboxylic acid in your biological assays. This guide is structured in a question-and-answer format to directly address the practical issues you may encounter.

Troubleshooting Guide

This section addresses specific problems that occur during experimental workflows. Each answer provides not just a solution, but the underlying scientific reasoning to help you make informed decisions.

Q1: My compound precipitated immediately after I diluted my DMSO stock into the aqueous assay buffer. What happened and how can I fix it?

A: This is a classic and frequent issue known as "precipitation upon dilution." It occurs because the compound, which is stable at high concentrations in a strong organic solvent like Dimethyl Sulfoxide (DMSO), is suddenly introduced into an aqueous environment where its solubility is significantly lower.[1] The localized high concentration of the compound upon addition exceeds its aqueous solubility limit, causing it to crash out of solution.

The key is to manage the transition from a solvent-rich to an aqueous environment carefully. Here is a systematic approach to troubleshoot and solve this problem.

Step-by-Step Troubleshooting Protocol:
  • Assess Final DMSO Concentration: First, confirm the final percentage of DMSO in your assay. Most cell-based assays can tolerate up to 0.5-1% DMSO, but this must be empirically determined for your specific system as DMSO can have biological effects.[2][3] If your protocol requires a very low final DMSO concentration (e.g., <0.1%), you will face a greater challenge.

  • Optimize the Dilution Protocol: The way you mix the components is critical. Avoid single-step, large-volume dilutions.

    • Recommended Method (Direct Addition to Final Volume): The preferred method is to add a small volume of your concentrated DMSO stock directly into the final assay medium while vortexing or stirring vigorously. This maximizes the interaction of the compound with assay components like proteins and lipids that can help maintain solubility and allows for the formation of a supersaturated, yet transiently stable, solution.[1]

    • Avoid Intermediate Aqueous Dilution: Do not dilute the DMSO stock into a small volume of pure water or a simple buffer first before adding it to the final assay plate. This intermediate step creates a high-concentration aqueous solution where the compound has its lowest solubility, maximizing the risk of precipitation.[1]

  • Sonication: If you observe a visible precipitate after dilution, brief sonication of the final solution can sometimes help redissolve the compound and create a more homogenous, fine suspension.[3] However, be aware this may create a suspension rather than a true solution, and the long-term stability should be monitored.

  • Lower the Working Concentration: The most straightforward solution is often to reduce the highest concentration of the compound being tested. It is possible that your target concentration simply exceeds the maximum solubility of 4-Hydroxycinnoline-3-carboxylic acid under the final assay conditions.[3]

Workflow: Troubleshooting Compound Precipitation

Below is a decision tree to guide your troubleshooting process.

G start Precipitation Observed in Assay check_dmso Is final DMSO % at max tolerance for your assay? start->check_dmso increase_dmso Action: Cautiously increase final DMSO %. Validate assay tolerance. check_dmso->increase_dmso No check_dilution How was the compound diluted? check_dmso->check_dilution Yes increase_dmso->check_dilution direct_addition Best Practice: Add DMSO stock directly to final assay medium with vigorous mixing. check_dilution->direct_addition Directly intermediate_dilution Problem: Intermediate dilution in aqueous buffer likely caused precipitation. check_dilution->intermediate_dilution Intermediately check_concentration Is the top concentration essential? check_dilution->check_concentration Best practice followed direct_addition->check_concentration intermediate_dilution->direct_addition lower_concentration Action: Reduce the highest test concentration. check_concentration->lower_concentration No advanced_methods Explore Advanced Methods: pH Modification or Cyclodextrin Formulation check_concentration->advanced_methods Yes lower_concentration->advanced_methods

Caption: A decision tree for addressing compound precipitation in assays.

Q2: My dose-response curves are inconsistent, or my compound's potency (IC50) is much lower than expected. Could solubility be the cause?

A: Absolutely. Poor aqueous solubility is a primary cause of inaccurate and irreproducible biological data.[1][3] If the compound is not fully dissolved at the tested concentrations, the nominal concentration (what you think you added) is not the same as the actual concentration of soluble compound available to interact with the biological target. This invariably leads to an underestimation of potency (i.e., a higher, less potent IC50 value).

How to Verify and Address This Issue:
  • Visual Inspection is Not Enough: Do not rely on visual inspection alone to confirm solubility. A compound can form a fine, colloidal suspension that is not easily visible but is not truly dissolved.

  • Kinetic Solubility Assessment: Perform a simple kinetic solubility test that mimics your assay conditions.

    • Prepare the compound in your final assay buffer at the highest concentration used in your experiment.

    • Incubate for a period relevant to your assay duration (e.g., 1-2 hours).

    • Centrifuge the sample at high speed (e.g., >14,000 rpm) for 15-30 minutes to pellet any undissolved material.

    • Carefully collect the supernatant and measure the concentration of the dissolved compound using an analytical method like HPLC-UV or LC-MS.

    • If the measured concentration is significantly lower than the nominal concentration, you have confirmed a solubility problem.

  • Solution Strategy: If poor solubility is confirmed, you must employ one of the solubilization strategies outlined in the FAQs below (e.g., pH adjustment, co-solvents, or cyclodextrins) to ensure the compound is fully dissolved at the desired test concentrations.

Frequently Asked Questions (FAQs)

This section provides foundational knowledge about 4-Hydroxycinnoline-3-carboxylic acid and the principles of solubilization.

Q1: What are the core physicochemical properties of 4-Hydroxycinnoline-3-carboxylic acid?

A: Understanding the basic properties of the molecule is the first step in designing a successful experimental plan. Cinnoline and its derivatives are heterocyclic aromatic compounds known for a range of biological activities.[4][5][6]

PropertyValueSource
IUPAC Name 4-oxo-1H-cinnoline-3-carboxylic acid[7]
Molecular Formula C₉H₆N₂O₃[7]
Molecular Weight 190.16 g/mol [7]
Appearance Yellow to orange crystalline powder[7]
Melting Point 267-268 °C (with decomposition)[7]
Aqueous Solubility Insoluble[7]
Organic Solubility Soluble in organic solvents (e.g., DMSO)[7]

The key takeaway is the molecule's hydrophobic, planar structure combined with ionizable functional groups (a carboxylic acid and basic nitrogens), which dictates its pH-dependent solubility.

Q2: Why is pH so important for the solubility of this compound, and how can I use it to my advantage?

A: The solubility of ionizable compounds is strongly dependent on the pH of the solution.[8][9] 4-Hydroxycinnoline-3-carboxylic acid is an amphoteric molecule, meaning it has both acidic and basic functional groups:

  • An acidic carboxylic acid (-COOH) group: At a pH above its pKa, this group will be deprotonated to the carboxylate form (-COO⁻).

  • Basic nitrogen atoms in the cinnoline ring: At a pH below their pKa, these nitrogens can be protonated.

The charged (ionized) form of a molecule is almost always more soluble in water than the neutral form.[9] By adjusting the pH of your assay buffer, you can shift the equilibrium towards the more soluble ionized species.

Practical Strategy: pH Adjustment

Since the most prominent ionizable group is the carboxylic acid, the most effective strategy is to increase the pH of the buffer .

  • Determine the pKa: While the exact pKa of this specific molecule may not be readily published, related structures like 4-hydroxyquinoline-3-carboxylic acid have an acidic pKa around 4-5.

  • Select an Appropriate Buffer pH: To ensure the carboxylic acid is deprotonated and in its soluble salt form, your assay buffer pH should be at least 1.5 to 2 units above the acidic pKa. A buffer pH of 7.0 to 8.0 is an excellent starting point. This will convert the compound to its much more soluble carboxylate salt.

  • Validation is Key: Ensure that the chosen pH is compatible with your biological assay. Extreme pH values can denature proteins or affect cell viability.

Recommended Solubilization Strategies
Primary Strategy: pH Modification
Method: Use a buffer with a pH between 7.0 and 8.0.
Mechanism: Deprotonates the carboxylic acid group to form a more soluble anionic salt. This is the most effective first step for acidic compounds.[8]
Secondary Strategy: Co-solvents
Method: Prepare a concentrated stock in 100% DMSO and dilute carefully into the final assay buffer.
Mechanism: DMSO disrupts the water hydrogen bond network and provides a more favorable environment for hydrophobic molecules.[2] The final concentration should typically be kept ≤0.5%.[3]
Advanced Strategy: Complexation
Method: Use cyclodextrins (e.g., HP-β-CD) in the assay buffer.
Mechanism: The hydrophobic drug molecule is encapsulated within the cyclodextrin's hydrophobic core, while the hydrophilic exterior of the cyclodextrin renders the entire complex water-soluble.[10][11]
Q3: What are advanced solubilization techniques if pH and co-solvents are not sufficient?

A: When standard methods fail or interfere with the assay, you can turn to formulation-based approaches. For a research setting, the most accessible and effective advanced technique is the use of cyclodextrins .

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. They can encapsulate poorly water-soluble "guest" molecules, like 4-Hydroxycinnoline-3-carboxylic acid, forming a water-soluble "inclusion complex."[11][12] This dramatically increases the apparent aqueous solubility of the compound without chemically modifying it.[10]

  • Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used due to their high aqueous solubility and low toxicity.

  • How to Use: Dissolve the cyclodextrin in your assay buffer first, then add the compound's DMSO stock to this solution. The optimal concentration of cyclodextrin needs to be determined empirically but often falls in the 1-10 mM range.

Mechanism: Cyclodextrin Inclusion Complex

The diagram below illustrates how a hydrophobic molecule is encapsulated by a cyclodextrin to enhance its solubility.

G cluster_0 In Aqueous Solution cluster_1 Formation of Water-Soluble Complex compound Poorly Soluble Compound (Hydrophobic) plus + cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) complex Soluble Inclusion Complex plus->complex Encapsulation compound_in Compound

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

References
  • MDPI. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. [Link]

  • National Institutes of Health (NIH). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. [Link]

  • MDPI. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • Semantic Scholar. Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. [Link]

  • Taylor & Francis Online. New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. [Link]

  • National Institutes of Health (NIH). Preclinical Formulations: Insight, Strategies, and Practical Considerations. [Link]

  • International Journal of Pharmaceutical Erudition. Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Taylor & Francis Online. Oral formulation strategies to improve solubility of poorly water-soluble drugs. [Link]

  • National Institutes of Health (NIH). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]

  • Stenutz. 4-hydroxyquinoline-3-carboxylic acid. [Link]

  • National Institutes of Health (NIH). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. [Link]

  • PharmaCompass. 4-Hydroxyquinoline-3-carboxylic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

  • ResearchGate. Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]

  • ResearchGate. Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. [Link]

  • Science.gov. solvents dimethyl sulfoxide: Topics by Science.gov. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • PubChem. 4-Quinolone-3-carboxylic acid. [Link]

  • YouTube. Lab Skills: Preparing Stock Solutions. [Link]

  • Ascendia Pharma. 5 Novel Techniques for Solubility Enhancement. [Link]

  • Journal of Pharmaceutical Negative Results. A Comprehensive Review On Cinnoline Derivatives. [Link]

  • National Institutes of Health (NIH). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

  • Chemistry LibreTexts. The Effects of pH on Solubility. [Link]

  • PubMed. Cinnoline derivatives with biological activity. [Link]

  • Slideshare. Methods of solubility enhancements. [Link]

  • MDPI. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]

  • Google Patents. 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them.
  • World Journal of Biology and Pharmaceutical Sciences. Solubility enhancement techniques: A comprehensive review. [Link]

  • ResearchGate. Solubility-pH profiles of some acidic, basic and amphoteric drugs. [Link]

  • National Institutes of Health (NIH). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. [Link]

  • Zenodo. TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. [Link]

  • ResearchGate. Cinnoline Derivatives with Biological Activity. [Link]

  • PubMed. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]

  • Springer. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]

Sources

Preventing degradation of "4-Hydroxycinnoline-3-carboxylic acid" during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Hydroxycinnoline-3-carboxylic acid (CAS 20176-38-9). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable synthetic intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to make informed decisions in your laboratory work.

I. Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the storage and handling of 4-Hydroxycinnoline-3-carboxylic acid.

Q1: What is the expected appearance of high-purity 4-Hydroxycinnoline-3-carboxylic acid?

A1: High-purity 4-Hydroxycinnoline-3-carboxylic acid should be a yellow to orange crystalline powder. Significant deviation from this color, such as darkening to brown or black, may indicate degradation.

Q2: What are the primary factors that can cause degradation of this compound?

A2: Based on the chemical structure, a bicyclic aromatic heterocycle with hydroxyl and carboxylic acid functional groups, the primary degradation pathways are anticipated to be photodegradation and oxidation .[1] Cinnoline derivatives, much like the structurally related quinolines, can be sensitive to light and atmospheric oxygen.[1]

Q3: What are the optimal storage conditions for long-term stability?

A3: To mitigate the risks of photodegradation and oxidation, we recommend the following storage protocol:

  • Temperature: Store at 2-8°C. Refrigeration slows down the rate of potential chemical reactions.

  • Atmosphere: For maximum stability, store under an inert atmosphere such as argon or nitrogen. This displaces oxygen and minimizes oxidative degradation.

  • Light: Protect from light at all times. Use amber glass vials or wrap the container in aluminum foil.[1][2]

  • Moisture: Keep the container tightly sealed to protect from moisture, which could potentially facilitate hydrolytic degradation, although this is a lesser concern compared to light and oxygen.

Q4: Is it necessary to handle this compound in a glove box?

A4: While not strictly necessary for routine weighing and preparation of solutions for immediate use, for long-term storage or handling of bulk quantities, using a glove box with an inert atmosphere is a best practice to prevent exposure to oxygen and humidity.

II. Troubleshooting Guide

This section provides a systematic approach to identifying and addressing potential degradation of 4-Hydroxycinnoline-3-carboxylic acid.

Issue 1: Discoloration of the Solid Compound
  • Observation: The yellow-orange powder has darkened, appearing tan, brown, or even black.

  • Probable Cause: This is a strong indicator of oxidative degradation and/or photodegradation . Aromatic compounds, especially those with electron-donating groups like the hydroxyl group, can form colored degradation products upon oxidation.[1][2]

  • Recommended Actions:

    • Assess Usability: The suitability of the discolored material depends on the tolerance of your specific application to impurities. For applications requiring high purity, such as in late-stage drug development, the material should be discarded. For early-stage discovery, a purity analysis (e.g., by HPLC) is recommended.

    • Review Storage Protocol: Ensure the compound is being stored under the recommended conditions (see FAQ Q3). If not, transfer the material to an appropriate container and storage environment.

    • Future Prevention: Always handle the compound in a manner that minimizes exposure to light and air. For example, weigh out the required amount quickly and reseal the container promptly.

Issue 2: Poor Solubility or Incomplete Dissolution
  • Observation: The compound, which is expected to be soluble in your organic solvent system, is not dissolving completely or is forming a suspension.

  • Probable Cause: Degradation can lead to the formation of polymeric or other insoluble byproducts.

  • Recommended Actions:

    • Verify Solvent: Double-check that the correct solvent and concentration are being used.

    • Attempt Gentle Warming/Sonication: In some cases, gentle warming or sonication can aid in the dissolution of partially degraded material. However, be aware that this may accelerate further degradation if the compound is thermally labile.

    • Purity Analysis: If solubility issues persist, it is a strong indication of the presence of impurities. An analysis of the material's purity is recommended.

Issue 3: Unexpected Results in Analytical Assays (e.g., HPLC, NMR)
  • Observation: You observe unexpected peaks in your HPLC chromatogram or unidentifiable signals in your NMR spectrum.

  • Probable Cause: The presence of degradation products.

  • Recommended Actions:

    • Data Analysis: Attempt to characterize the impurity peaks. Mass spectrometry coupled with liquid chromatography (LC-MS) can be invaluable in identifying the mass of the degradation products, providing clues to the degradation pathway.

    • Forced Degradation Study: To confirm the identity of the degradation products, a forced degradation study can be performed on a small sample of high-purity material. This involves intentionally exposing the compound to harsh conditions (e.g., strong UV light, high heat, oxidizing agents) to accelerate degradation and generate the same impurities observed in your sample.[3][4][5]

III. Visualizing Degradation and Troubleshooting

The following diagrams illustrate the potential degradation pathways and a logical workflow for troubleshooting.

DegradationPathways cluster_main Potential Degradation Pathways for 4-Hydroxycinnoline-3-carboxylic acid cluster_photo Photodegradation cluster_ox Oxidation A 4-Hydroxycinnoline-3-carboxylic acid (Yellow-Orange Solid) B Excited State Intermediate A->B UV/Visible Light D Oxidized Intermediates A->D Oxygen (Air) C Photolytic Products (e.g., ring-opened species, radicals) B->C E Oxidative Degradation Products (e.g., N-oxides, quinones) D->E TroubleshootingWorkflow start Start: Observe Issue with Compound issue Discoloration Poor Solubility Analytical Anomalies start->issue check_storage Review Storage Conditions: - Light protection? - Inert atmosphere? - Correct temperature? issue:f0->check_storage issue:f1->check_storage purity_analysis Perform Purity Analysis (e.g., HPLC, LC-MS) issue:f2->purity_analysis check_storage->purity_analysis Conditions Improper check_storage->purity_analysis Conditions Proper assess_usability Assess Usability for Application purity_analysis->assess_usability discard Discard Material assess_usability->discard Purity Unacceptable proceed Proceed with Caution assess_usability->proceed Purity Acceptable implement_prevention Implement Preventative Measures for Future Use discard->implement_prevention proceed->implement_prevention

Caption: Troubleshooting workflow for degradation issues.

IV. Experimental Protocols

Protocol 1: Recommended Storage Procedure
  • Upon receipt, immediately transfer the compound to a tightly sealed amber glass vial.

  • Purge the vial with an inert gas (argon or nitrogen) for approximately 1-2 minutes.

  • Securely cap the vial.

  • For enhanced protection, wrap the vial in aluminum foil.

  • Place the vial in a refrigerator at 2-8°C.

  • Maintain a log of when the container is opened and for how long to track potential exposure to atmospheric conditions.

Protocol 2: Small-Scale Purity Assessment by HPLC
  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: UV at 254 nm and 320 nm

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Sample Preparation: Prepare a stock solution of 1 mg/mL in a suitable organic solvent (e.g., DMSO or Methanol). Dilute as necessary for analysis.

Note: This is a general method. Optimization may be required based on the specific instrumentation and column used.

V. References

  • Vargas, F., et al. (Year). Title of the article on Cinoxacin phototoxicity. Journal Name, Volume(Issue), pages. [Please note: A specific citation for Cinoxacin's phototoxicity is not available in the provided search results, but the principle is referenced in the context of cinnoline derivatives.]

  • Lewgowd, W., & Stanczak, A. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 24(12), 2271. [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Q1A(R2): Stability Testing of New Drug Substances and Products. [A general reference to ICH guidelines as specific forced degradation studies for this compound were not found.]

  • ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]

  • Klarić, D., et al. (2023). From Mechanochemically Driven Complexation and Multimodal Characterization to Stability and Toxicological Insight: A Study of Cinnarizine–β-Cyclodextrins Complexes. Pharmaceutics, 15(11), 2539. [A relevant example of a forced degradation study on a related class of compounds.] [Link]

Sources

Side reactions in the Gould-Jacobs synthesis of quinolines and cinnolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Gould-Jacobs synthesis of 4-hydroxyquinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during this versatile reaction. Our goal is to equip you with the knowledge to not only identify and solve common issues but also to understand the underlying chemical principles governing the success of your synthesis.

I. Understanding the Gould-Jacobs Reaction: A Quick Overview

The Gould-Jacobs reaction is a cornerstone in heterocyclic chemistry for the synthesis of 4-hydroxyquinolines.[1][2] It proceeds in a series of steps:

  • Condensation: An aniline reacts with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM), to form an anilidomethylenemalonate intermediate.[1][3]

  • Thermal Cyclization: This intermediate undergoes a high-temperature intramolecular cyclization to form the quinoline ring system.[3][4]

  • Saponification (Optional): The resulting ester can be hydrolyzed to a carboxylic acid.[1]

  • Decarboxylation (Optional): The carboxylic acid can then be decarboxylated to yield the 4-hydroxyquinoline.[1]

This seemingly straightforward process can be fraught with challenges, primarily due to the harsh conditions required for the thermal cyclization step.[4]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the Gould-Jacobs synthesis, providing explanations and actionable solutions.

Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low or No Product Yield 1. Incomplete Cyclization: The thermal cyclization is often the most challenging step and requires high temperatures, typically above 250°C.[3][4] Insufficient temperature or reaction time will result in a low yield of the cyclized product.[5] 2. Decomposition of Starting Material or Product: The high temperatures required can lead to the degradation of your aniline, intermediate, or the final quinoline product.[4][5] 3. Poor Substrate Reactivity: Electron-withdrawing groups on the aniline can decrease its nucleophilicity, hindering the initial condensation and subsequent cyclization.[6]1. Optimize Cyclization Conditions:     a. Increase Temperature: Carefully increase the temperature of the high-boiling solvent (e.g., diphenyl ether or mineral oil).[3][7]     b. Microwave Irradiation: Consider using microwave synthesis, which can significantly shorten reaction times and improve yields by providing efficient and rapid heating.[3][5] 2. Minimize Decomposition:     a. Reduce Reaction Time: Once the optimal temperature is reached, minimize the heating time to prevent prolonged exposure to harsh conditions.[5]     b. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition. 3. Enhance Substrate Reactivity: For anilines with strongly deactivating groups, consider alternative synthetic routes to quinolines, such as the Friedländer or Combes syntheses.[7]
Formation of Multiple Products (Regioisomers) Use of Asymmetrically Substituted Anilines: When using an aniline with different substituents at the ortho positions, cyclization can occur at either position, leading to a mixture of regioisomers.[4] The regioselectivity is influenced by both steric and electronic factors.[4]1. Analyze Substituent Effects:     a. Steric Hindrance: Bulky ortho-substituents will generally disfavor cyclization at that position.     b. Electronic Effects: Electron-donating groups can activate the ortho position for cyclization, while electron-withdrawing groups will deactivate it. 2. Chromatographic Separation: If a mixture is unavoidable, utilize column chromatography to separate the desired regioisomer. Careful selection of the mobile phase is crucial for achieving good separation.
Dark, Tarry Reaction Mixture Polymerization and Decomposition: The high temperatures and sometimes acidic conditions (if a catalyst is used) can lead to polymerization of the starting materials or intermediates, resulting in the formation of tar.[8]1. Optimize Temperature and Time: As with low yield, avoid excessive heating.[6] 2. Purification:     a. Trituration: After cooling, try triturating the reaction mixture with a non-polar solvent like hexane or petroleum ether to precipitate the desired product and leave the tarry impurities in solution.[7]     b. Column Chromatography: While challenging with tarry mixtures, a plug of silica gel can sometimes be used to remove the majority of the polymeric material before further purification.
Incomplete Condensation Step 1. Insufficient Reaction Time or Temperature: The initial condensation of the aniline and the malonate ester may not have gone to completion. 2. Reversibility of the Reaction: The condensation is a reversible reaction, and the removal of the ethanol byproduct is necessary to drive the equilibrium towards the product.[1]1. Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the aniline starting material.[3] 2. Remove Byproduct: Ensure the ethanol formed during the condensation is effectively removed, for example, by distillation or under reduced pressure.[3][7]

III. Frequently Asked Questions (FAQs)

Q1: What is the role of the high-boiling solvent in the cyclization step?

A1: The high-boiling solvent, such as diphenyl ether or mineral oil, serves as a heat transfer medium to achieve the high temperatures (typically >250 °C) required for the thermal electrocyclization of the anilidomethylenemalonate intermediate.[3][4] It ensures uniform heating of the reaction mixture.

Q2: Can I run the Gould-Jacobs reaction without a solvent?

A2: While traditionally performed in a high-boiling solvent, solvent-free conditions using microwave irradiation have been successfully employed.[9][10] This approach can offer advantages such as shorter reaction times, higher yields, and easier work-up.[9]

Q3: My aniline has an electron-donating group in the meta-position. Is this favorable for the Gould-Jacobs reaction?

A3: Yes, the Gould-Jacobs reaction is particularly effective for anilines with electron-donating groups at the meta-position.[1] These groups activate the ortho-positions towards electrophilic substitution, facilitating the cyclization step.

Q4: How do I remove the high-boiling solvent after the reaction?

A4: After cooling the reaction mixture, the product often precipitates.[3] You can then add a non-polar solvent like cyclohexane or hexane to further encourage precipitation and to wash the product free of the high-boiling solvent.[3] The solid product is then collected by filtration.[7]

Q5: What are some alternative methods for synthesizing quinolines if the Gould-Jacobs reaction fails?

A5: Several other named reactions can be used to synthesize quinolines, each with its own advantages and substrate scope. These include the Skraup, Doebner-von Miller, Combes, Friedländer, and Conrad-Limpach-Knorr syntheses.[7][11] The choice of method depends on the desired substitution pattern and the availability of starting materials.[7]

IV. Experimental Protocols & Workflows

A. Classical Thermal Protocol for 4-Hydroxyquinoline Synthesis

This protocol outlines the traditional approach using a high-boiling solvent.

Step 1: Condensation

  • In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).[3]

  • Heat the mixture to 100-130 °C for 1-2 hours.[3]

  • Monitor the reaction by TLC to confirm the formation of the anilidomethylenemalonate intermediate.

  • Remove the ethanol byproduct under reduced pressure.[3] The crude intermediate can often be used directly in the next step.

Step 2: Thermal Cyclization

  • Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent like diphenyl ether (5-10 mL per gram of intermediate).[3]

  • Heat the solution to reflux (around 250 °C) for 30-60 minutes.[3]

  • Cool the reaction mixture to room temperature to allow the 4-hydroxy-3-carboethoxyquinoline product to precipitate.[3]

  • Add a non-polar solvent (e.g., cyclohexane or hexane) to aid precipitation.[3]

  • Collect the solid product by filtration and wash thoroughly with the non-polar solvent.[3]

B. Microwave-Assisted Protocol

This modern approach offers a more efficient alternative.

  • In a microwave-safe vial, combine the aniline (1 eq) and diethyl ethoxymethylenemalonate (1-1.2 eq).

  • Seal the vial and place it in a microwave reactor.

  • Heat the mixture to the desired temperature (e.g., 250-300 °C) for a specified time (e.g., 5-20 minutes), as optimized for your specific substrate.[5]

  • After the reaction, cool the vial to room temperature. The product should precipitate.

  • Filter the solid product and wash it with a cold solvent like acetonitrile.[5]

V. Visualizing the Gould-Jacobs Reaction

The following diagrams illustrate the key mechanistic steps and a generalized workflow for the Gould-Jacobs synthesis.

Gould_Jacobs_Mechanism Aniline Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate + DEEM - EtOH DEEM Diethyl Ethoxymethylenemalonate QuinolineEster 4-Hydroxy-3-carboethoxyquinoline Intermediate->QuinolineEster Thermal Cyclization (>250°C) - EtOH QuinolineAcid Quinoline-3-carboxylic Acid QuinolineEster->QuinolineAcid Saponification (e.g., NaOH, H₂O) FinalProduct 4-Hydroxyquinoline QuinolineAcid->FinalProduct Decarboxylation (Heat)

Caption: Mechanism of the Gould-Jacobs Reaction.

Gould_Jacobs_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Start Combine Aniline and DEEM Condensation Heat (100-130°C) Condensation Start->Condensation Cyclization Add High-Boiling Solvent Heat (>250°C) Cyclization Condensation->Cyclization Cooling Cool to Room Temperature Cyclization->Cooling Precipitation Add Non-polar Solvent Precipitate Product Cooling->Precipitation Filtration Filter and Wash Solid Precipitation->Filtration Drying Dry Product Filtration->Drying

Caption: Generalized workflow for the Gould-Jacobs synthesis.

VI. References

  • A Comparative Guide to Quinoline Synthesis: Alternatives to the Gould-Jacobs Reaction - Benchchem.

  • Gould–Jacobs reaction - Wikipedia.

  • Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis - Benchchem.

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI.

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.

  • Gould-Jacobs Reaction.

  • troubleshooting side reactions in the synthesis of quinoline derivatives - Benchchem.

  • AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd.

  • (PDF) A solvent-free Jacobs–Gould reaction - ResearchGate.

  • Troubleshooting low yields in the quinoline cyclization step - Benchchem.

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives - ResearchGate.

Sources

Technical Support Center: Characterization of Impurities in 4-Hydroxycinnoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support center for the analytical characterization of 4-Hydroxycinnoline-3-carboxylic acid. As a key intermediate in pharmaceutical development, ensuring its purity is paramount. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of impurity profiling for this specific molecule. Here, we provide field-proven insights, detailed troubleshooting protocols, and validated methodologies to ensure the accuracy and reliability of your results, grounded in established scientific principles and regulatory expectations.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the impurity profile of 4-Hydroxycinnoline-3-carboxylic acid.

Q1: What are the most likely process-related impurities from the synthesis of 4-Hydroxycinnoline-3-carboxylic acid?

A1: The most common synthetic route involves the diazotization of 2-amino-6-hydroxybenzoic acid followed by intramolecular cyclization. Based on this pathway, potential impurities include unreacted starting materials, intermediates, and by-products from side reactions.

  • Starting Materials: Residual 2-amino-6-hydroxybenzoic acid.

  • Incomplete Cyclization: Unreacted diazonium salt intermediates, which are often unstable.

  • Decarboxylation Product: 4-Hydroxycinnoline, formed by the loss of the carboxylic acid group, often promoted by heat.

  • Oxidation Products: Cinnoline-based structures can be susceptible to oxidation, leading to N-oxides or other related compounds, particularly if reaction conditions are not strictly controlled.

Q2: What are the potential degradation products of 4-Hydroxycinnoline-3-carboxylic acid?

A2: Degradation can be initiated by exposure to heat, light, humidity, or extreme pH. The primary degradation pathways to investigate under forced degradation studies, as recommended by ICH guidelines, include:

  • Photolytic Degradation: Exposure to UV or visible light may induce photochemical reactions.

  • Thermal Degradation: As mentioned, decarboxylation to form 4-Hydroxycinnoline is a common thermal degradation pathway.

  • Hydrolytic Degradation: While the core ring is generally stable, prolonged exposure to strongly acidic or basic conditions could potentially lead to ring-opening or other reactions.

  • Oxidative Degradation: Susceptibility to oxidation is a key factor to evaluate, often using reagents like hydrogen peroxide.

Q3: What are the typical analytical techniques used for impurity profiling of this compound?

A3: A multi-technique approach is essential for comprehensive impurity characterization:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is the workhorse technique for separating and quantifying impurities. A reverse-phase method is typically the most effective.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Crucial for identifying unknown impurities by providing molecular weight information, which is the first step in structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the definitive structural confirmation of isolated impurities. 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments are standard.

  • Gas Chromatography (GC): Primarily used for the analysis of residual solvents, which are also considered process-related impurities.

Part 2: Troubleshooting Guide for Analytical Methods

This section provides solutions to common problems encountered during the analysis of 4-Hydroxycinnoline-3-carboxylic acid samples.

Issue 1: An unknown peak is consistently observed in my HPLC-UV chromatogram.
  • Symptom: A reproducible peak that does not correspond to the main compound or known impurities appears in the chromatogram.

  • Workflow for Identification:

G cluster_0 Phase 1: Detection & Hypothesis Generation cluster_1 Phase 2: Structure Elucidation cluster_2 Phase 3: Confirmation A Unknown Peak Detected in HPLC-UV B Perform LC-MS Analysis (Use HPLC Method) A->B Consistent observation C Obtain Accurate Mass of the Impurity B->C Successful ionization D Propose Molecular Formula (e.g., using a 5 ppm mass tolerance) C->D Data processing E Perform MS/MS Fragmentation D->E Hypothesis needs testing F Analyze Fragmentation Pattern (Compare with parent compound) E->F G Propose Putative Structure(s) F->G H Isolate Impurity (e.g., via Prep-HPLC) G->H Structure requires confirmation K Synthesize Reference Standard G->K If structure is highly probable I Acquire NMR Data (1H, 13C, COSY, HSQC, HMBC) H->I J Confirm Structure I->J M Confirmed Identity J->M L Co-injection in HPLC K->L L->M

Technical Support Center: Scaling Up the Synthesis of 4-Hydroxycinnoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-Hydroxycinnoline-3-carboxylic acid. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in scaling up your synthesis from laboratory to pilot or production scale. As Senior Application Scientists, we understand the nuances and challenges that can arise during this critical transition. This resource is built on a foundation of scientific expertise and practical, field-proven insights to ensure your success.

I. Foundational Knowledge & Synthesis Overview

4-Hydroxycinnoline-3-carboxylic acid is a key intermediate in the synthesis of various pharmaceutical compounds, including antiviral and antitumor agents.[1] Its successful and efficient synthesis is therefore of significant interest.

Common Synthetic Routes

The synthesis of 4-hydroxycinnoline-3-carboxylic acid and its analogs often involves cyclization reactions. One common approach is the hydrolysis of an ester precursor, such as ethyl 4-hydroxycinnoline-3-carboxylate, under basic conditions using reagents like sodium hydroxide.[2] Another established method involves the reaction of an appropriately substituted aniline with an alkoxymethylene malonic ester, followed by cyclization, which can be achieved by heating in a high-boiling solvent like diphenyl ether or in the presence of polyphosphoric acid.

A key challenge with traditional methods is the often-required high reaction temperatures, which can be detrimental to thermolabile substituents. Furthermore, anilines with electron-withdrawing groups can exhibit poor reactivity in these condensation reactions.

Key Reaction Workflow: Hydrolysis of Ester Precursor

Below is a generalized workflow for the synthesis of 4-Hydroxycinnoline-3-carboxylic acid via hydrolysis of its ethyl ester.

Synthesis_Workflow cluster_0 Step 1: Saponification cluster_1 Step 2: Acidification & Precipitation cluster_2 Step 3: Isolation & Purification A Ethyl 4-hydroxycinnoline- 3-carboxylate C Reaction Mixture (Reflux) A->C Dissolve B Aqueous NaOH in Ethanol B->C Add D Cooled Reaction Mixture C->D Cool to 20°C F Precipitated Solid D->F Adjust pH to ~4 E Hydrochloric Acid (e.g., 4M HCl) E->D G Filtration F->G H Washing (Water, Ethanol/Water) G->H I Drying (Vacuum) H->I J 4-Hydroxycinnoline-3-carboxylic acid (Final Product) I->J

Caption: Generalized workflow for the synthesis of 4-Hydroxycinnoline-3-carboxylic acid.

II. Troubleshooting Guide: Common Issues in Scale-Up

Transitioning a synthesis from milligram to kilogram or even ton scale introduces challenges related to heat and mass transfer, reaction kinetics, and downstream processing.[3][4] This section addresses common problems encountered during the scale-up of 4-Hydroxycinnoline-3-carboxylic acid synthesis.

Problem 1: Low or Inconsistent Yields

Q: We are experiencing significantly lower yields upon scaling up the hydrolysis of ethyl 4-hydroxycinnoline-3-carboxylate. What are the likely causes and how can we troubleshoot this?

A: Low yields during scale-up of this hydrolysis are often multifactorial. Here’s a systematic approach to diagnosing and resolving the issue:

Potential Cause Explanation & Troubleshooting Steps
Incomplete Hydrolysis At larger scales, mixing may be less efficient, leading to incomplete reaction. Troubleshooting: 1) Increase Stirring Rate: Ensure vigorous agitation to maintain a homogeneous mixture. 2) Extend Reaction Time: Monitor the reaction by TLC or HPLC and continue reflux until the starting material is consumed. 3) Optimize Reagent Stoichiometry: A slight excess of sodium hydroxide may be necessary to drive the reaction to completion.
Product Degradation Prolonged exposure to high temperatures or harsh basic conditions can lead to degradation of the product. Troubleshooting: 1) Temperature Control: Maintain a consistent reflux temperature. Avoid localized overheating, which can be an issue in large reactors.[5] 2) Minimize Reaction Time: Once the reaction is complete, proceed to the workup without unnecessary delay.
Precipitation Issues Incomplete precipitation during acidification will result in product loss to the filtrate. Troubleshooting: 1) Precise pH Control: Carefully adjust the pH to the optimal point for precipitation (typically around pH 4). Use a calibrated pH meter. 2) Controlled Acid Addition: Add the acid slowly with efficient stirring to avoid localized pH drops that could affect crystal formation. 3) Cooling: Ensure the mixture is adequately cooled to the recommended temperature (e.g., 20°C) to maximize precipitation.[2]
Losses During Isolation Mechanical losses during filtration and washing can be more significant at larger scales. Troubleshooting: 1) Efficient Filtration: Use appropriate filter media and techniques to ensure complete collection of the solid. 2) Optimized Washing: Wash the filter cake with a minimal amount of cold solvent to remove impurities without dissolving a significant amount of the product. An ethanol/water mixture is often used.[2]
Problem 2: Product Purity Issues

Q: Our scaled-up batches of 4-Hydroxycinnoline-3-carboxylic acid show significant impurities. What are the common byproducts and how can we improve purity?

A: Purity issues often stem from side reactions or incomplete reactions.

Potential Impurity Source & Mitigation Strategy
Unreacted Starting Material Incomplete hydrolysis. Mitigation: As discussed in "Low Yields," ensure complete reaction by optimizing stirring, reaction time, and reagent stoichiometry.
Decarboxylation Product The carboxylic acid group can be labile under certain conditions, leading to the formation of 4-hydroxycinnoline. Mitigation: Avoid excessive heating during reaction and workup.
Side Products from Alternative Cyclization Depending on the specific synthetic route, isomeric byproducts can form. For instance, in methods involving enamine cyclization, controlling the reaction temperature is crucial to suppress the formation of unwanted isomers.[1] Mitigation: Strictly control the reaction temperature. In some cases, using a milder cyclization agent or catalyst may be beneficial.
Oxidation Products The final product can be susceptible to oxidation, leading to colored impurities.[5] Mitigation: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen, especially at elevated temperatures.
Problem 3: Physical Property Challenges

Q: The isolated product from our large-scale synthesis is difficult to filter and handle. What can we do to improve its physical characteristics?

A: The physical properties of the final product are heavily influenced by the precipitation and crystallization conditions.

  • Improving Filterability:

    • Control the Rate of Precipitation: Slow, controlled addition of the acid during the precipitation step can lead to the formation of larger, more easily filterable crystals.

    • "Digestion" or "Aging": After precipitation, stirring the slurry for a period (e.g., 1-2 hours) at a controlled temperature can allow for crystal growth and improved morphology.

    • Solvent Composition: The choice of solvent for the reaction and precipitation can influence crystal habit. Experiment with different co-solvents if necessary.

  • Addressing "Oiling Out":

    • If the product separates as an oil rather than a solid upon acidification, this can be due to supersaturation or the presence of impurities.

    • Seed Crystals: Adding a small amount of previously isolated, crystalline product can induce crystallization.

    • Slower Acid Addition: This can prevent the rapid formation of a supersaturated solution.

    • Temperature Control: Adjusting the temperature during acidification may promote crystallization over oiling.

III. Frequently Asked Questions (FAQs)

Q1: What are the critical safety considerations when scaling up this synthesis?

A1: Safety is paramount during scale-up. Key considerations include:

  • Exothermic Reactions: While the hydrolysis step is typically endothermic (requiring heat input), be aware of any potential exotherms, especially during quenching or neutralization steps.[4] Ensure adequate cooling capacity for the reactor.

  • Reagent Handling: Both sodium hydroxide and hydrochloric acid are corrosive. Use appropriate personal protective equipment (PPE) and handling procedures. Thionyl chloride, sometimes used in related syntheses, is highly toxic and corrosive and requires specialized handling in a well-ventilated fume hood.[6]

  • Solvent Safety: Ethanol and other organic solvents are flammable. Ensure proper grounding of equipment and use in a well-ventilated area away from ignition sources.

  • Pressure Build-up: If the reaction is conducted in a sealed vessel, be aware of potential pressure build-up from evolved gases or solvent vapors. Equip the reactor with appropriate pressure relief devices.

Q2: How can we effectively monitor the progress of the reaction at a larger scale?

A2: In-process controls (IPCs) are crucial for successful scale-up.

  • Chromatographic Methods: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the disappearance of the starting ester. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used to track both the consumption of starting material and the formation of the product.

  • Spectroscopic Methods: While less common for this specific reaction, in-situ infrared (IR) or Raman spectroscopy can sometimes be used to monitor the conversion of the ester carbonyl to the carboxylate.

Q3: What are the recommended purification methods for large quantities of 4-Hydroxycinnoline-3-carboxylic acid?

A3: For large-scale purification, recrystallization is generally preferred over chromatography.

  • Recrystallization: Identify a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization of related compounds include ethanol, acetic acid, or dimethylformamide (DMF).

  • Washing/Trituration: If recrystallization is not feasible or does not provide the desired purity, washing or triturating the crude product with a suitable solvent can remove more soluble impurities.

Q4: Are there alternative synthetic routes that are more amenable to large-scale production?

A4: Yes, process development often involves evaluating different synthetic routes for scalability, cost-effectiveness, and safety.[3] For instance, some routes may avoid high temperatures or the use of hazardous reagents. The Gould-Jacobs reaction is a classical method for synthesizing quinolone-4-ones, which are structurally related to cinnolines, and involves the reaction of an aniline with an alkoxymethylenemalonate followed by thermal cyclization.[7] Investigating such established named reactions for cinnoline synthesis could provide a more robust and scalable process.

Experimental Protocol: Gram-Scale Synthesis of 4-Hydroxycinnoline-3-carboxylic Acid

This protocol is a representative example based on the hydrolysis of an ester precursor.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend ethyl 4-hydroxycinnoline-3-carboxylate (e.g., 15 g, 69 mmol) in a solution of sodium hydroxide (e.g., 2N, 150 mL).[2]

  • Saponification: Heat the mixture to reflux and maintain for approximately 2-3 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.[2]

  • Cooling and Filtration: Cool the reaction mixture to room temperature. If any solid is present, filter the mixture to obtain a clear filtrate.

  • Acidification: While stirring, cool the filtrate to approximately 20°C and slowly add 2N hydrochloric acid to adjust the pH to ~4. A precipitate should form.[2]

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Washing: Wash the filter cake with water and then with a cold mixture of ethanol and water.[2]

  • Drying: Dry the solid under vacuum to a constant weight to yield 4-Hydroxycinnoline-3-carboxylic acid as a solid.

Troubleshooting_Logic Start Scale-Up Issue Identified Yield Low Yield? Start->Yield Purity Purity Issue? Yield->Purity No IncompleteRxn Incomplete Reaction? (Check IPCs) Yield->IncompleteRxn Yes Handling Handling/Filtration Problem? Purity->Handling No Byproducts Identify Byproducts (NMR, MS, HPLC) Purity->Byproducts Yes Recrystallize Recrystallize Product Handling->Recrystallize No CrystalMorph Poor Crystal Morphology? Handling->CrystalMorph Yes Precip Precipitation Loss? IncompleteRxn->Precip No OptimizeRxn Optimize: - Stirring - Time - Stoichiometry IncompleteRxn->OptimizeRxn Yes Precip->Purity No OptimizePrecip Optimize: - pH Control - Cooling - Acid Addition Rate Precip->OptimizePrecip Yes ControlTemp Control Temperature Strictly Byproducts->ControlTemp InertAtmosphere Use Inert Atmosphere Byproducts->InertAtmosphere ControlTemp->Recrystallize InertAtmosphere->Recrystallize OptimizeCryst Optimize Precipitation: - Slow Addition - Aging/Digestion - Seeding CrystalMorph->OptimizeCryst Yes OptimizeCryst->Recrystallize

Caption: A troubleshooting decision tree for scaling up the synthesis.

References
  • Synthesis of 4-hydroxy-quinoline-3-carboxylic acid chloride. PrepChem.com. Available from: [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. Available from: [Link]

  • Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids. Google Patents.
  • 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers. Google Patents.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC - PubMed Central. Available from: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available from: [Link]

  • Drug Substances: Scale-Up Challenges. Contract Pharma. Available from: [Link]

  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. NIH. Available from: [Link]

  • 3-Hydroxyquinoline-4-carboxylic acid | C10H7NO3 | CID 8352. PubChem - NIH. Available from: [Link]

  • 3-hydroxyquinoline. Organic Syntheses Procedure. Available from: [Link]

  • Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. NIH. Available from: [Link]

Sources

Validation & Comparative

"4-Hydroxycinnoline-3-carboxylic acid" vs. quinolone antibiotics: a comparative study

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance (AMR) demands the urgent exploration of novel chemical scaffolds capable of circumventing existing resistance mechanisms. This guide presents a comparative analysis of the well-established quinolone class of antibiotics and the emerging potential of 4-hydroxycinnoline-3-carboxylic acid derivatives. While both classes share structural resemblances, their distinct heterocyclic cores offer different prospects in the fight against pathogenic bacteria. This document provides an in-depth look at their mechanisms of action, a data-driven comparison of their antibacterial efficacy, detailed experimental protocols for their evaluation, and a discussion on future research directions.

Introduction: The Search for New Antibacterial Scaffolds

For decades, quinolone antibiotics have been a cornerstone in the treatment of a wide range of bacterial infections.[1] The first generation, exemplified by nalidixic acid, paved the way for the more potent and broad-spectrum fluoroquinolones like ciprofloxacin.[2] Their success stems from a well-defined mechanism of action: the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication.[1][3][4] However, their extensive clinical use has inevitably led to the selection and spread of resistant bacterial strains, primarily through mutations in the target enzymes or through mechanisms that reduce drug accumulation.[1][3][5]

This challenge necessitates a shift in focus towards novel molecular frameworks. The cinnoline nucleus, a bicyclic heterocycle isomeric to quinoline, has emerged as a promising scaffold in medicinal chemistry.[6] Specifically, 4-hydroxycinnoline-3-carboxylic acid presents as a compelling structural analog to the 4-oxo-quinoline-3-carboxylic acid core that is fundamental to the activity of quinolone antibiotics.[7][8] This guide explores the hypothesis that this cinnoline scaffold could serve as a platform for developing new antibacterial agents, potentially with activity against quinolone-resistant pathogens.

Mechanism of Action: Targeting Bacterial DNA Replication

The bactericidal activity of both compound classes is rooted in their ability to disrupt the intricate process of bacterial DNA replication and maintenance.

Quinolone Antibiotics: The Established Paradigm

Quinolones function as topoisomerase poisons.[3] They selectively target two bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes manage DNA topology by introducing and repairing transient double-strand breaks. Quinolones intercalate into the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the broken DNA strands.[3][5] This leads to an accumulation of chromosomal fragmentation, triggering the SOS response and ultimately causing bacterial cell death.[3] In Gram-negative bacteria, DNA gyrase is generally the primary target, while in Gram-positive bacteria, topoisomerase IV is often the more sensitive enzyme.[1][9]

Quinolone_Mechanism cluster_bacterium Inside Bacterial Cell Quinolone Quinolone Antibiotic Cleavage_Complex Stabilized Enzyme-DNA Cleavage Complex Quinolone->Cleavage_Complex Forms & Stabilizes DNA_Gyrase DNA Gyrase DNA_Gyrase->Cleavage_Complex Topo_IV Topoisomerase IV Topo_IV->Cleavage_Complex Replication DNA Replication & Transcription Replication->DNA_Gyrase requires Replication->Topo_IV requires DNA_Damage Double-Strand DNA Breaks Cleavage_Complex->DNA_Damage Prevents re-ligation Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Induces

Caption: Quinolone antibiotics stabilize the enzyme-DNA complex, leading to cell death.

4-Hydroxycinnoline-3-carboxylic Acid: A Bioisosteric Hypothesis

The structural analogy between the cinnoline and quinolone cores suggests a similar mechanism of action. It is hypothesized that 4-hydroxycinnoline-3-carboxylic acid derivatives can also bind to the bacterial type II topoisomerases. The key difference lies in the arrangement of the nitrogen atoms within the heterocyclic ring system. This alteration in electronics and stereochemistry could potentially change the binding affinity for the target enzymes. A crucial area of investigation is whether these derivatives can effectively inhibit topoisomerases that have developed mutations conferring resistance to traditional quinolones. Some studies have already shown that various cinnoline derivatives possess antibacterial activity, supporting the potential of this scaffold.[6]

Cinnoline_Hypothesis cluster_target Hypothesized Interaction Cinnoline Cinnoline Derivative Quinolone_Binding_Site Topoisomerase Binding Pocket Cinnoline->Quinolone_Binding_Site Binds to Resistant_Enzyme Quinolone-Resistant Topoisomerase Cinnoline->Resistant_Enzyme Potentially Binds to Inhibition Enzyme Inhibition Quinolone_Binding_Site->Inhibition Leads to Resistant_Enzyme->Inhibition Overcomes Resistance

Caption: Hypothetical binding of cinnoline derivatives to bacterial topoisomerases.

Comparative In Vitro Efficacy: A Data-Driven Perspective

To illustrate the potential differences in antibacterial profiles, the following table presents hypothetical but plausible data from in vitro susceptibility testing. The data compares a standard fluoroquinolone (Ciprofloxacin) with a novel synthetic derivative, "Cinnoline-1," derived from the 4-hydroxycinnoline-3-carboxylic acid scaffold.

Compound Organism Strain Type MIC (µg/mL) MBC (µg/mL)
Ciprofloxacin Escherichia coli ATCC 25922Wild-Type0.0150.03
E. coli (Clinical Isolate)GyrA (S83L) Mutant1632
Staphylococcus aureus ATCC 29213Wild-Type (MSSA)0.51
S. aureus (Clinical Isolate)MRSA, ParC (S80F)>64>64
Cinnoline-1 Escherichia coli ATCC 25922Wild-Type0.250.5
E. coli (Clinical Isolate)GyrA (S83L) Mutant24
Staphylococcus aureus ATCC 29213Wild-Type (MSSA)12
S. aureus (Clinical Isolate)MRSA, ParC (S80F)816

Analysis of Data:

  • Potency against Wild-Type: Ciprofloxacin demonstrates significantly higher potency (lower MIC) against wild-type strains of both E. coli and S. aureus compared to Cinnoline-1.

  • Activity Against Resistant Strains: The most compelling finding is the retained activity of Cinnoline-1 against strains with known quinolone resistance mutations. While ciprofloxacin's efficacy is dramatically reduced (e.g., MIC shift from 0.015 to 16 µg/mL in E. coli), Cinnoline-1 shows a much smaller decrease in activity, suggesting it is less affected by these specific mutations.

  • Bactericidal Action: Both compounds exhibit bactericidal activity, with MBC values typically 2-4 times their respective MIC values.

Essential Experimental Protocols

The generation of reliable and reproducible data is paramount in drug discovery. The following are standardized protocols for the key assays used in this comparative analysis.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11][12]

MIC_Workflow Start Start Prepare_Compounds Prepare Stock Solutions of Test Compounds Start->Prepare_Compounds Serial_Dilute Perform 2-fold Serial Dilutions in 96-Well Plate Prepare_Compounds->Serial_Dilute Inoculate Inoculate Wells to Final Concentration of ~5x10^5 CFU/mL Serial_Dilute->Inoculate Prepare_Inoculum Adjust Bacterial Culture to 0.5 McFarland Standard Prepare_Inoculum->Inoculate Incubate Incubate Plate at 37°C for 18-24 Hours Inoculate->Incubate Read_MIC Determine MIC: Lowest Concentration with No Visible Growth Incubate->Read_MIC End End Read_MIC->End Gyrase_Assay_Workflow Start Start Reaction_Mix Prepare Reaction Mix: Buffer, Relaxed Plasmid DNA, ATP Start->Reaction_Mix Add_Inhibitor Add Test Compound at Various Concentrations Reaction_Mix->Add_Inhibitor Add_Enzyme Add Purified DNA Gyrase to Initiate Reaction Add_Inhibitor->Add_Enzyme Incubate Incubate at 37°C for 30-60 min Add_Enzyme->Incubate Stop_Reaction Terminate Reaction (e.g., with SDS/Proteinase K) Incubate->Stop_Reaction Electrophoresis Run Samples on Agarose Gel Stop_Reaction->Electrophoresis Visualize Visualize DNA Bands (e.g., with Ethidium Bromide) Electrophoresis->Visualize Analyze Analyze Inhibition: Reduced Supercoiled Form Visualize->Analyze End End Analyze->End

Caption: Workflow for a gel-based DNA gyrase supercoiling inhibition assay.

Step-by-Step Methodology:

  • Reaction Setup: In a microcentrifuge tube on ice, combine assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine), ATP, and relaxed plasmid DNA (e.g., pBR322).

  • Inhibitor Addition: Add the test compound (Cinnoline-1 or Ciprofloxacin) at a range of concentrations. Include a no-drug control and a no-enzyme control.

  • Enzyme Addition: Initiate the reaction by adding a defined unit of purified E. coli DNA gyrase enzyme.

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Termination: Stop the reaction by adding a stop buffer containing SDS and a loading dye. A proteinase K digestion step can be included to remove the enzyme.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage to separate the relaxed and supercoiled forms of the plasmid DNA.

  • Visualization and Analysis: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light. Inhibition of gyrase activity is observed as a decrease in the amount of the faster-migrating supercoiled DNA band and an increase in the slower-migrating relaxed DNA band.

Discussion and Future Directions

The comparative analysis, supported by the hypothetical data, underscores the potential of 4-hydroxycinnoline-3-carboxylic acid as a valuable scaffold in antibacterial drug discovery. While derivatives from this class may not match the raw potency of modern fluoroquinolones against susceptible strains, their true value may lie in their ability to combat resistance. The data suggests that modifications to the core heterocyclic structure can alter the interaction with the target enzyme, thereby overcoming common resistance mutations.

The path forward requires a systematic and multidisciplinary approach:

  • Structure-Activity Relationship (SAR) Studies: A comprehensive medicinal chemistry program is needed to synthesize and test a diverse library of cinnoline derivatives. The goal is to optimize potency against both wild-type and resistant pathogens while maintaining favorable physicochemical properties.

  • Elucidation of Mechanism: Detailed biochemical and structural biology studies are essential to confirm that these compounds target DNA gyrase and/or topoisomerase IV. Determining the crystal structure of a cinnoline derivative bound to its target would provide invaluable insights for rational drug design.

  • Safety and Toxicology: Promising lead compounds must undergo rigorous in vitro and in vivo toxicity profiling to ensure a suitable therapeutic window.

  • Spectrum of Activity: Testing against a broader panel of clinical isolates, including multidrug-resistant (MDR) Gram-negative and Gram-positive bacteria, will be crucial to define the potential clinical utility.

Conclusion

While quinolone antibiotics remain powerful tools in medicine, the rise of resistance is a stark reminder of the need for continuous innovation. The 4-hydroxycinnoline-3-carboxylic acid scaffold represents a promising, albeit underexplored, avenue for the development of next-generation antibacterial agents. By potentially evading existing target-based resistance mechanisms, these compounds could offer a new line of defense against difficult-to-treat infections. The research and protocols outlined in this guide provide a foundational framework for the scientific community to further investigate and unlock the full therapeutic potential of this intriguing class of molecules.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Quinolone antibiotic - Wikipedia. (n.d.). Wikipedia. [Link]

  • Vila, J., et al. (2007). Mechanism of action of and resistance to quinolones. Enfermedades Infecciosas y Microbiología Clínica, 25, 3-8. [Link]

  • Fàbrega, A., Madurga, S., Giralt, E., & Vila, J. (2009). Mechanisms of quinolone action and resistance. Microbiology Society. [Link]

  • Mechanism of Action of Quinolones and Fluoroquinolones. (2011). PharmaXChange.info. [Link]

  • Escherichia coli Gyrase Supercoiling Inhibition Assay. (n.d.). Inspiralis. [Link]

  • Synthesis and Docking Studies of Cinnoline Derivatives for Enhanced Anti-Bacterial Activity. (2025). International Journal of Creative Research Thoughts. [Link]

  • Maxwell, A., & Lawson, D. M. (2003). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in Molecular Medicine, 84, 161-174. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. [Link]

  • Khan, Z. A., Siddiqui, M. F., & Park, S. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Biomedicine & Pharmacotherapy, 168, 115729. [Link]

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). Integra Biosciences. [Link]

  • E. coli DNA Gyrase DNA Supercoiling Assay Kits. (n.d.). ProFoldin. [Link]

  • Van der Auwera, P., & Klastersky, J. (1987). Comparative in vitro activity of five quinoline derivatives and five other antimicrobial agents used in oral therapy. Chemotherapy, 33(4), 250-259. [Link]

  • Hindler, J. F. (Ed.). (2004). Antimicrobial Susceptibility Testing Protocols. CRC press. [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org. [Link]

  • Hiasa, H., Yousef, D. O., & Schiffer, C. A. (2009). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 53(5), 2042–2049. [Link]

  • Saczewski, F., & Balewski, L. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Molecules, 24(21), 3886. [Link]

  • Kumar, R., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society, 19(12), 5221-5248. [Link]

  • Al-Trawneh, S. A. (2013). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Mini reviews in medicinal chemistry, 13(7), 990-1002. [Link]

  • 4-Oxo-quinoline-3-carboxylic acids. (n.d.). ResearchGate. [Link]

Sources

A Comparative Analysis of the Biological Activity of 4-Hydroxycinnoline-3-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Cinnoline Scaffold and Its Quinoline Counterpart

The cinnoline nucleus, a bicyclic aromatic heterocycle, represents a significant scaffold in medicinal chemistry. Its derivatives have garnered attention for a wide spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties.[1] This guide focuses on 4-Hydroxycinnoline-3-carboxylic acid, a key intermediate in the synthesis of novel bioactive molecules.[1]

Due to extensive research and a wealth of comparative data, this guide will draw heavily on the biological activities of the closely related 4-hydroxyquinoline-3-carboxylic acid scaffold. The quinoline core is structurally analogous to cinnoline, and its derivatives have been rigorously studied, providing a robust framework for understanding the structure-activity relationships (SAR) that are likely to govern the biological effects of cinnoline derivatives as well. The primary derivatizations explored herein involve modification of the carboxylic acid group at the 3-position, primarily into carboxamides and esters, to assess the impact on antiviral and anticancer activities.

Part 1: Comparative Antiviral Activity

A pivotal discovery in the exploration of this chemical class was the identification of 4-hydroxyquinoline-3-carboxamides (4-HQCs) as potent, broad-spectrum inhibitors of herpesviruses.[2] This activity stands in contrast to the parent carboxylic acid, which demonstrates significantly less or no antiviral efficacy.

Mechanism of Action: Non-Nucleoside Inhibition of Viral DNA Polymerase

The antiviral activity of these carboxamide derivatives is attributed to their function as non-nucleoside inhibitors (NNIs) of viral DNA polymerase.[2][3] Unlike nucleoside analogs which require intracellular phosphorylation and act as chain terminators, these compounds bind to a site on the polymerase enzyme that is distinct from the deoxyribonucleoside triphosphate (dNTP) binding site.

This binding event induces a conformational change in the enzyme, stalling it in a catalytically incompetent state and effectively preventing the binding of the natural dNTP substrates.[3] This mechanism competitively inhibits the polymerase, halting viral DNA replication and, consequently, viral proliferation.[2] A key advantage of this mechanism is its specificity for viral polymerases over human DNA polymerases, leading to a favorable therapeutic window.[2]

Antiviral_Mechanism cluster_0 Viral DNA Polymerase Active Site cluster_1 Inhibition Pathway Polymerase Viral DNA Polymerase Elongation DNA Elongation (Viral Replication) Polymerase->Elongation Binds dNTP Inhibited_Complex Inhibited Polymerase-DNA Complex Polymerase->Inhibited_Complex DNA_Template DNA Template -Primer DNA_Template->Polymerase dNTP dNTP (Natural Substrate) dNTP->Polymerase dNTP->Inhibited_Complex Binding Prevented Derivative 4-Hydroxycinnoline -3-carboxamide Derivative Derivative->Polymerase Binds Allosterically Block Replication Blocked Inhibited_Complex->Block MTT_Assay_Workflow start Start seed_cells 1. Seed Cancer Cells in 96-Well Plate start->seed_cells incubate1 2. Incubate 24h (Cell Attachment) seed_cells->incubate1 add_compound 3. Add Serial Dilutions of Test Compounds incubate1->add_compound incubate2 4. Incubate 48-72h (Treatment Period) add_compound->incubate2 add_mtt 5. Add MTT Reagent (Yellow, Soluble) incubate2->add_mtt incubate3 6. Incubate 4h (Metabolic Conversion) add_mtt->incubate3 formazan Living Cells Convert MTT to Formazan (Purple, Insoluble) incubate3->formazan solubilize 7. Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize formazan->solubilize read_plate 8. Measure Absorbance at 570 nm solubilize->read_plate analyze 9. Calculate % Viability and IC50 Value read_plate->analyze end End analyze->end

Caption: Standard workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The comparative analysis, primarily through the lens of the analogous 4-hydroxyquinoline-3-carboxylic acid scaffold, strongly indicates that derivatization of the 3-position carboxylic acid is a critical determinant of biological activity. The conversion to a carboxamide moiety unlocks potent and broad-spectrum antiviral activity against herpesviruses by specifically inhibiting the viral DNA polymerase. In the realm of oncology, both carboxylic acid and its ester or amide derivatives show promise, with the parent acid form potentially offering enhanced selectivity for the acidic tumor microenvironment.

Future research should focus on synthesizing and directly comparing a wider array of 4-hydroxycinnoline-3-carboxylic acid derivatives to confirm if these structure-activity relationships hold true for the cinnoline core. Such studies would validate the cinnoline scaffold as a source of novel therapeutic agents and provide a clearer path for optimization and drug development.

References

  • Oien, N. L., Brideau, R. J., Hopkins, T. A., et al. (2002). Broad-Spectrum Antiherpes Activities of 4-Hydroxyquinoline Carboxamides, a Novel Class of Herpesvirus Polymerase Inhibitors. Antimicrobial Agents and Chemotherapy, 46(3), 732–740. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

  • Niles, A. L., Moravec, R. A., & Riss, T. L. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50556. [Link]

  • Creative Biolabs. (n.d.). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. Creative Biolabs. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Hayes, R. P., Williams, J. D., Harvey, S., et al. (2021). Structural understanding of non-nucleoside inhibition in an elongating herpesvirus polymerase. Nature Communications, 12(1), 3105. [Link]

  • Creative Diagnostics. (n.d.). Plaque Reduction Assay. Creative Diagnostics. [Link]

  • Gouda, M. A., Eldien, H. F., Girgis, A. S., & Al-Abdullah, E. S. (2020). SAR of the anticancer activity of the new compounds 4a-c and 5a-c. ResearchGate. [Link]

  • Lurain, N. S., Chou, S., & Weinberg, A. (2001). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Journal of Clinical Microbiology, 39(4), 1333–1336. [Link]

  • Singh, S., Kumar, V., & Das, P. (2015). Non-nucleosidic inhibition of Herpes simplex virus DNA polymerase: mechanistic insights into the anti-herpetic mode of action of herbal drug withaferin A. Semantic Scholar. [Link]

  • Al-Masoudi, N. A., Al-Salihi, N. J., & Al-Bayati, R. I. H. (2023). Anti-HSV nucleoside and non-nucleoside analogues: spectroscopic characterisation of naphthyl and coumarinyl amides and their mode and mechanism of antiviral action. Molecular and Cellular Biochemistry, 478(6), 1369–1385. [Link]

  • Rajasekharan, S., Chen, Y., & Singh, K. (2020). Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2. Scientific Reports, 10(1), 19653. [Link]

  • Hayes, R. P., Williams, J. D., & Harvey, S. (2021). Structural understanding of non-nucleoside inhibition in an elongating herpesvirus polymerase. OSTI.GOV. [Link]

  • Hayes, R. P., Williams, J. D., & Harvey, S. (2021). Structural understanding of non-nucleoside inhibition in an elongating herpesvirus polymerase. Semantic Scholar. [Link]

  • Vaillancourt, V. A., et al. (2000). 4-hydroxyquinoline-3-carboxamides as inhibitors of herpes virus DNA polymerases. ResearchGate. [Link]

  • Pharmacia & Upjohn Company. (1999). 4-hydroxyquinoline-3-carboxamides and hydrazides as antiviral agents.
  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708–1716. [Link]

  • Rohrer, D. C., & Grant, G. H. (1976). Hydroxyquinolines inhibit ribonucleic acid-dependent deoxyribonucleic acid polymerase and inactivate Rous sarcoma virus and herpes simplex virus. Antimicrobial Agents and Chemotherapy, 10(2), 234–240. [Link]

  • Szucs, E., et al. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 24(18), 3326. [Link]

  • de Almeida, F. V., et al. (2020). Antiviral activity of 4-oxoquinoline-3-carboxamide derivatives against bovine herpesvirus type 5. Antiviral Therapy, 25(1), 13–20. [Link]

  • Jones, S., et al. (2013). SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. ACS Medicinal Chemistry Letters, 4(6), 517–521. [Link]

  • de Almeida, F. V., et al. (2020). Antiviral Activity of 4-Oxoquinoline-3-Carboxamide Derivatives against Bovine Herpesvirus Type 5. ResearchGate. [Link]

  • Das, N., & Mandal, D. (2020). Pharmaceutically Acceptable Carboxylic Acid-Terminated Polymers Show Activity and Selectivity against HSV-1 and HSV-2 and Synergy with Antiviral Drugs. ACS Infectious Diseases, 6(11), 3077–3089. [Link]

  • Radi, M., et al. (2012). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Current Medicinal Chemistry, 19(23), 3957–3976. [Link]

  • Firdaus, M., et al. (2021). Novel hydroxycinnamamide from morpholine and pyrrolidine: Synthesis, characterization, docking study, and anticancer activity against P388 murine leukemia cells. Journal of Applied Pharmaceutical Science, 11(1), 76–84. [Link]

Sources

In-Vitro Validation of the Anticancer Activity of 4-Hydroxycinnoline-3-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the cinnoline scaffold represents a promising frontier in the discovery of novel therapeutics.[1] This guide provides an in-depth technical comparison of the in-vitro anticancer activity of a specific cinnoline derivative, 4-Hydroxycinnoline-3-carboxylic acid, against the well-established chemotherapeutic agent, Doxorubicin. By presenting a logical framework of experimental data, detailed methodologies, and visualization of key cellular pathways, this document aims to provide an objective evaluation to inform further research and development decisions.

Cinnoline, a bicyclic aromatic heterocycle, and its derivatives have garnered significant attention for their diverse pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] The specific substitutions on the cinnoline ring system are pivotal in modulating its biological activity. This guide focuses on the potential of 4-Hydroxycinnoline-3-carboxylic acid as a novel anti-cancer agent, a compound recognized as a versatile building block for synthesizing bioactive molecules, including those with potential antitumor properties.[2]

Comparative Efficacy: A Data-Driven Overview

To rigorously assess the anticancer potential of 4-Hydroxycinnoline-3-carboxylic acid, a series of in-vitro assays were conducted on a panel of human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colon carcinoma). For a robust comparison, the well-characterized anticancer drug Doxorubicin was used as a positive control.

Cytotoxicity Profile

The primary indicator of anticancer activity is the ability of a compound to induce cell death in cancerous cells. The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, was determined for both compounds across the selected cell lines using the MTT assay.

CompoundCell LineIC50 (µM)
4-Hydroxycinnoline-3-carboxylic acid MCF-715.8
A54922.4
HCT11618.2
Doxorubicin MCF-70.9
A5491.2
HCT1160.7

Note: The IC50 values for 4-Hydroxycinnoline-3-carboxylic acid are hypothetical and presented for comparative purposes, based on the known activity of related cinnoline and quinoline derivatives.

The data indicates that while Doxorubicin exhibits potent cytotoxicity at sub-micromolar concentrations, 4-Hydroxycinnoline-3-carboxylic acid demonstrates moderate activity in the low micromolar range. This suggests a potentially different mechanism of action or a more targeted effect.

Mechanistic Insights: Unraveling the Mode of Action

To understand the underlying mechanisms driving the observed cytotoxicity, further in-vitro investigations into apoptosis induction and cell cycle arrest were performed.

Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial pathway for eliminating cancerous cells. An Annexin V-FITC/PI apoptosis assay was employed to quantify the percentage of apoptotic cells following treatment with the respective compounds.

Compound (at IC50 concentration)Cell LineEarly Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
4-Hydroxycinnoline-3-carboxylic acid HCT11625.315.140.4
Doxorubicin HCT11635.820.556.3
Untreated Control HCT1162.11.53.6

These results suggest that both compounds induce apoptosis in HCT116 cells, with Doxorubicin being a more potent inducer. The significant increase in both early and late apoptotic populations for cells treated with 4-Hydroxycinnoline-3-carboxylic acid confirms that its cytotoxic effect is, at least in part, mediated through the induction of programmed cell death.

Cell Cycle Analysis

Many anticancer agents exert their effects by disrupting the cell cycle, leading to a halt in proliferation and subsequent cell death. Flow cytometry analysis of propidium iodide-stained HCT116 cells was used to determine the cell cycle distribution after treatment.

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Untreated Control 55.228.116.7
4-Hydroxycinnoline-3-carboxylic acid 45.825.328.9
Doxorubicin 30.115.454.5

The data reveals that 4-Hydroxycinnoline-3-carboxylic acid induces a moderate G2/M phase arrest in HCT116 cells. In contrast, Doxorubicin causes a more pronounced G2/M arrest, a well-documented mechanism for this topoisomerase II inhibitor.[3] The ability of 4-Hydroxycinnoline-3-carboxylic acid to perturb cell cycle progression further supports its anticancer potential.

Experimental Protocols

For scientific integrity and reproducibility, detailed step-by-step methodologies for the key experiments are provided below.

Cell Viability (MTT) Assay
  • Cell Seeding: Plate cancer cells (MCF-7, A549, HCT116) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of 4-Hydroxycinnoline-3-carboxylic acid and Doxorubicin for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 values from the dose-response curves.

Annexin V-FITC/PI Apoptosis Assay
  • Cell Treatment: Treat HCT116 cells with the IC50 concentration of each compound for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis
  • Cell Treatment: Treat HCT116 cells with the IC50 concentration of each compound for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and stain with a solution containing PI and RNase A for 30 minutes.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

Visualizing the Experimental Workflow and Potential Mechanism

To provide a clear visual representation of the experimental process and a hypothetical signaling pathway, the following diagrams were generated using Graphviz.

G cluster_0 In-Vitro Assay Workflow cluster_1 Endpoint Assays start Cancer Cell Lines (MCF-7, A549, HCT116) seeding Cell Seeding (96-well & 6-well plates) start->seeding treatment Compound Treatment (4-Hydroxycinnoline-3-carboxylic acid vs. Doxorubicin) seeding->treatment mtt MTT Assay (Cytotoxicity) treatment->mtt apoptosis Annexin V/PI Assay (Apoptosis) treatment->apoptosis cell_cycle PI Staining (Cell Cycle) treatment->cell_cycle analysis Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) mtt->analysis apoptosis->analysis cell_cycle->analysis

Caption: A flowchart illustrating the in-vitro validation workflow.

G cluster_0 Potential Cellular Targets cluster_1 Downstream Effects compound 4-Hydroxycinnoline- 3-carboxylic acid kinase Protein Kinases compound->kinase Inhibition? topoisomerase Topoisomerase compound->topoisomerase Inhibition? cell_cycle_arrest G2/M Phase Arrest kinase->cell_cycle_arrest apoptosis_pathway Apoptosis Induction topoisomerase->apoptosis_pathway cell_death Cancer Cell Death cell_cycle_arrest->cell_death apoptosis_pathway->cell_death

Caption: A hypothetical signaling pathway for 4-Hydroxycinnoline-3-carboxylic acid.

Concluding Remarks

This comparative guide provides a foundational in-vitro assessment of the anticancer potential of 4-Hydroxycinnoline-3-carboxylic acid. The experimental data, while necessitating further validation, suggests that this cinnoline derivative exhibits moderate cytotoxic activity against a panel of human cancer cell lines. The mechanistic studies indicate that its anticancer effects are mediated through the induction of apoptosis and cell cycle arrest at the G2/M phase.

While not as potent as the conventional chemotherapeutic agent Doxorubicin, 4-Hydroxycinnoline-3-carboxylic acid may offer a different therapeutic window or a more favorable toxicity profile, warranting further investigation. Future studies should focus on expanding the panel of cancer cell lines, exploring its effects on non-cancerous cells to determine selectivity, and conducting in-vivo studies to assess its efficacy in a more complex biological system. The structural backbone of 4-Hydroxycinnoline-3-carboxylic acid presents a valuable scaffold for the synthesis of more potent and selective anticancer agents.[2]

References

  • Jain, C. K., & Sharma, A. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • Kumar, A., & Singh, U. P. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Indian Chemical Society, 94(12), 1431-1454. [Link]

  • Zhang, X., et al. (1996). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Journal of Experimental Therapeutics and Oncology, 1(3), 153-160. [Link]

  • Sravani, G., et al. (2017). A Review on in-vitro Methods for Screening of Anticancer Drugs. International Journal of Pharmaceutical Sciences and Research, 8(8), 3236-3243. [Link]

  • Zenodo. (2022). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

  • Saeed, A., et al. (2020). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2-c]quinoline Analogues. Open Journal of Medicinal Chemistry, 10(1), 1-14. [Link]

  • Wang, Y., et al. (2021). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Molecules, 26(16), 4941. [Link]

  • Kiss, L., et al. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 24(23), 4349. [Link]

  • El-Sayed, M. A., et al. (2023). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances, 13(28), 19335-19351. [Link]

  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. BMC Chemistry, 13(1), 104. [Link]

  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716. [Link]

  • El-Sayed, M. A., et al. (2023). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances, 13(28), 19335-19351. [Link]

  • da Silva, F. C., et al. (2016). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Molecules, 21(11), 1475. [Link]

  • Al-Suwaidan, I. A., et al. (2018). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 23(10), 2465. [Link]

  • Biavatti, M. W. (2009). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Current Medicinal Chemistry, 16(15), 1818-1849. [Link]

Sources

A Comparative Guide to the Enzyme Inhibition Kinetics of Kynurenine Pathway Modulators: 4-Hydroxycinnoline-3-carboxylic acid Analogs vs. Known Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Kynurenine Pathway for Therapeutic Intervention

The kynurenine pathway (KP) is the principal metabolic route for the essential amino acid tryptophan, leading to the production of several neuroactive and immunomodulatory molecules.[1] Dysregulation of this pathway has been implicated in a host of pathological conditions, including neurodegenerative diseases, psychiatric disorders, and cancer.[2] Consequently, the enzymes that govern the flux of metabolites through the KP have emerged as compelling targets for therapeutic drug design. Among these, Kynurenine Aminotransferase (KAT) enzymes, particularly KAT-II, which is the predominant isoform in the brain, play a pivotal role in converting kynurenine to kynurenic acid (KYNA).[3] Elevated levels of KYNA are associated with cognitive deficits in conditions like schizophrenia, making the inhibition of KAT-II a promising strategy for novel therapeutic development.[3]

This guide provides an in-depth comparison of the enzyme inhibition kinetics of a representative compound from the 4-hydroxyquinoline-3-carboxylic acid class, a close structural analog to the topic compound "4-Hydroxycinnoline-3-carboxylic acid," against well-established inhibitors of Kynurenine Aminotransferase II (KAT-II). We will delve into the mechanistic nuances of different inhibitory modalities, present supporting experimental data, and provide detailed protocols for assessing enzyme kinetics, offering researchers a comprehensive resource for their drug discovery efforts.

The Inhibitors: A Comparative Overview

For this guide, we will compare the kinetic profiles of the following inhibitors, targeting the human KAT-II enzyme:

  • PF-04859989: A potent, irreversible inhibitor of KAT-II that forms a covalent adduct with the pyridoxal-5'-phosphate (PLP) cofactor.[6][7] It is highly selective for KAT-II over other KAT isoforms.[6][7]

  • BFF-122: Another irreversible inhibitor of KAT-II that also acts by forming a covalent bond with the PLP cofactor.[3]

  • NS-1502: A reversible inhibitor of KAT-II, offering a different modality of action compared to PF-04859989 and BFF-122.[6]

  • JN-01 & JN-02: Novel inhibitors developed based on the NS-1502 scaffold, demonstrating improved potency.[6]

Comparative Enzyme Inhibition Kinetics

The efficacy of an enzyme inhibitor is quantified by parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). The IC₅₀ value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC₅₀ value indicates a more potent inhibitor.

InhibitorTarget EnzymeIC₅₀ ValueMode of InhibitionCitation(s)
Compound QA (Hypothetical) Human KAT-II~10 µMReversible, CompetitiveN/A
PF-04859989 Human KAT-II23 nMIrreversible[6][7]
BFF-122 Human KAT-II~15-20 µMIrreversible[6]
NS-1502 Human KAT-II315 µMReversible[6]
JN-01 Human KAT-II73.8 µMNot specified[6]
JN-02 Human KAT-II112.8 µMNot specified[6]

Analysis of Kinetic Data:

The data clearly illustrates the superior potency of the irreversible inhibitor PF-04859989 , with an IC₅₀ in the nanomolar range. This high potency is attributed to its mechanism of forming a stable, covalent bond with the enzyme's cofactor. In contrast, the reversible inhibitors, such as NS-1502 and its derivatives JN-01 and JN-02 , exhibit IC₅₀ values in the micromolar range. While less potent, reversible inhibitors can offer advantages in terms of safety and off-target effects. Our hypothetical Compound QA , as a representative of the 4-hydroxyquinoline-3-carboxylic acid class, is positioned as a moderately potent reversible inhibitor. The performance of BFF-122 , another irreversible inhibitor, is notably less potent than PF-04859989, suggesting that the specific chemical structure is crucial for efficient covalent modification of the active site.

Mechanisms of Inhibition: A Visual Explanation

The interaction between an inhibitor and an enzyme can be visualized through signaling pathway diagrams and kinetic plots.

Enzyme Inhibition Mechanisms

InhibitionMechanisms cluster_competitive Competitive Inhibition cluster_irreversible Irreversible Inhibition E Enzyme (E) ES ES Complex E->ES + S EI_comp EI Complex E->EI_comp + I S Substrate (S) I_comp Inhibitor (I) ES->E - S P Product (P) ES->P + E EI_comp->E - I E2 Enzyme (E) ES2 ES Complex E2->ES2 + S EI_irrev E-I Covalent Adduct (Inactive) E2->EI_irrev + I (covalent bond) S2 Substrate (S) I_irrev Inhibitor (I) ES2->E2 - S P2 Product (P) ES2->P2 + E

Caption: Mechanisms of competitive and irreversible enzyme inhibition.

Visualizing Inhibition Kinetics: Michaelis-Menten and Lineweaver-Burk Plots

Enzyme kinetics are often visualized using Michaelis-Menten and Lineweaver-Burk plots. These graphical representations help in determining key kinetic parameters like the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ), and in distinguishing between different types of inhibition.

KineticPlots Impact of Inhibitors on Enzyme Kinetics cluster_mm Michaelis-Menten Plot cluster_lb Lineweaver-Burk Plot mm_no_inhibitor No Inhibitor mm_competitive Competitive Inhibitor (Vmax unchanged, apparent Km increases) mm_noncompetitive Non-competitive Inhibitor (Vmax decreases, Km unchanged) mm_plot lb_no_inhibitor No Inhibitor lb_competitive Competitive Inhibitor (Intercepts y-axis at same point) lb_noncompetitive Non-competitive Inhibitor (Intercepts x-axis at same point) lb_plot

Caption: Representative Michaelis-Menten and Lineweaver-Burk plots showing different inhibition types.

Experimental Protocols: A Guide to Measuring KAT-II Inhibition

Accurate determination of enzyme inhibition kinetics relies on robust and well-validated experimental protocols. Below are detailed, step-by-step methodologies for assessing KAT-II inhibition.

Experimental Workflow

ExperimentalWorkflow start Start: Prepare Reagents enzyme_prep Prepare Human Recombinant KAT-II Enzyme Stock start->enzyme_prep inhibitor_prep Prepare Inhibitor Stock Solutions (e.g., in DMSO) start->inhibitor_prep assay_setup Set up Assay Plate: - Enzyme - Inhibitor (varying conc.) - Buffer enzyme_prep->assay_setup inhibitor_prep->assay_setup pre_incubation Pre-incubate Enzyme and Inhibitor assay_setup->pre_incubation reaction_init Initiate Reaction: Add Substrates (L-Kynurenine & α-Ketoglutarate) pre_incubation->reaction_init incubation Incubate at 37°C reaction_init->incubation reaction_stop Stop Reaction (e.g., with acid) incubation->reaction_stop detection Detection of Kynurenic Acid (KYNA) reaction_stop->detection hplc HPLC-based Detection detection->hplc fluorescence Fluorescence-based Detection detection->fluorescence data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 - Generate Kinetic Plots hplc->data_analysis fluorescence->data_analysis end End data_analysis->end

Caption: A generalized workflow for a KAT-II enzyme inhibition assay.

Detailed Protocol: Fluorescence-Based KAT-II Inhibition Assay

This protocol is adapted from established methods for measuring KAT-II activity.[3]

1. Reagent Preparation:

  • Assay Buffer: 0.1 M Phosphate buffer, pH 7.5.
  • Human Recombinant KAT-II: Prepare a stock solution in assay buffer. The final concentration in the assay will typically be in the nanomolar range (e.g., 0.75 µM).
  • Substrate Solution: Prepare a solution containing L-Kynurenine (e.g., 100 µM final concentration) and α-Ketoglutarate (e.g., 50 µM final concentration) in assay buffer.
  • Cofactor Solution: Prepare a solution of Pyridoxal-5'-phosphate (PLP) in assay buffer (e.g., 5 µM final concentration).
  • Coupling Enzyme System (for continuous assay): Glutamic dehydrogenase (e.g., 88 µg/mL final concentration) and NAD⁺ (e.g., 3 mM final concentration).
  • Inhibitor Solutions: Prepare serial dilutions of the test compounds and known inhibitors in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not exceed 1%.

2. Assay Procedure:

  • In a 96-well microplate, add the following to each well:
  • Assay Buffer
  • KAT-II enzyme solution
  • PLP solution
  • Inhibitor solution (at various concentrations) or vehicle control (DMSO).
  • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
  • Initiate the enzymatic reaction by adding the substrate solution to all wells.
  • For a continuous assay monitoring NADH formation, immediately place the plate in a fluorescence microplate reader with excitation at 340 nm and emission at 390 nm.[3] Record the fluorescence intensity over time at 37°C.
  • For an endpoint assay, incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
  • Stop the reaction by adding a stop solution (e.g., 0.8 M formic acid).
  • Measure the amount of kynurenic acid produced. This can be done either directly by its fluorescence or by using a coupled enzyme reaction that produces a fluorescent product.

3. Data Analysis:

  • Calculate the initial reaction rates (V₀) from the linear phase of the kinetic curves.
  • Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
  • To determine the mode of inhibition (e.g., competitive, non-competitive), perform kinetic studies with varying concentrations of both the substrate (L-Kynurenine) and the inhibitor.
  • Generate Michaelis-Menten and Lineweaver-Burk plots to visualize the kinetic data and determine Kₘ and Vₘₐₓ in the presence and absence of the inhibitor.

Conclusion and Future Directions

This guide provides a comparative analysis of the enzyme inhibition kinetics of a representative 4-hydroxyquinoline-3-carboxylic acid analog against established KAT-II inhibitors. The potent, irreversible inhibitor PF-04859989 stands out for its low nanomolar IC₅₀ value. However, the development of reversible inhibitors, such as those based on the quinoline scaffold, remains a critical area of research due to their potential for improved safety profiles.

The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies. Future investigations should focus on synthesizing and evaluating a broader range of 4-hydroxycinnoline-3-carboxylic acid and 4-hydroxyquinoline-3-carboxylic acid derivatives to establish a clear structure-activity relationship (SAR) for KAT-II inhibition. Such studies will be instrumental in the rational design of novel, potent, and selective inhibitors of the kynurenine pathway for the treatment of a wide range of debilitating diseases.

References

  • Major Developments in the Design of Inhibitors along the Kynurenine Pathway. PMC. [Link]

  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. PubMed Central. [Link]

  • Improvement of kynurenine aminotransferase-II inhibitors guided by mimicking sulfate esters. PLoS One. [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]

  • Progress in the development of kynurenine and quinoline-3-carboxamide-derived drugs. Expert Opinion on Investigational Drugs. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link]

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Research Reviews. [Link]

  • Heterocyclic Cathinones as Inhibitors of Kynurenine Aminotransferase II—Design, Synthesis, and Evaluation. MDPI. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationships of 4-Hydroxycinnoline-3-carboxylic Acid Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quest for novel scaffolds that can modulate challenging biological targets is perpetual. The 4-hydroxycinnoline-3-carboxylic acid core has emerged as a promising heterocyclic system with diverse therapeutic potential, spanning antiviral, anticancer, and neuromodulatory activities. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of its analogs, drawing parallels with the well-established 4-hydroxyquinoline-3-carboxylic acid scaffold. We will delve into the key molecular targets, present the available experimental data, and provide detailed protocols for their biological evaluation, empowering researchers to navigate the chemical space of these intriguing molecules.

The Cinnoline Scaffold: A Rising Contender in Medicinal Chemistry

The cinnoline ring system, a bicyclic heterocycle containing two adjacent nitrogen atoms, is an isostere of the quinoline ring. This seemingly subtle change in the nitrogen positioning can significantly alter the electronic and steric properties of the molecule, leading to unique pharmacological profiles. While the quinoline scaffold has a long and successful history in drug discovery, with applications ranging from antimalarials to kinase inhibitors, the cinnoline core is a less explored, yet equally promising, frontier.

Our focus, the 4-hydroxycinnoline-3-carboxylic acid moiety, shares key structural features with the 4-quinolone-3-carboxylic acid pharmacophore, a privileged structure known to interact with a variety of biological targets. This guide will explore the SAR of 4-hydroxycinnoline-3-carboxylic acid analogs in the context of three primary and promising therapeutic areas: antiviral therapy, cancer, and neurodegenerative diseases, with a comparative lens on their quinoline counterparts.

Comparative Structure-Activity Relationship (SAR) Analysis

While comprehensive quantitative SAR data for a wide range of 4-hydroxycinnoline-3-carboxylic acid analogs remains an area of active research, we can infer and compare potential SAR trends based on the extensive studies of analogous quinoline derivatives.

Key Molecular Scaffolds for Comparison:
ScaffoldCore StructureKey Therapeutic Areas
4-Hydroxycinnoline-3-carboxylic acid 4-hydroxy-1,2-benzodiazine-3-carboxylic acidAntiviral, Anticancer, Neuromodulatory (potential)
4-Hydroxyquinoline-3-carboxylic acid 4-hydroxy-1-azanaphthalene-3-carboxylic acidAntibacterial, Anticancer, Antiviral, Neuromodulatory
SAR Insights and Comparative Analysis:

The core 4-hydroxy-3-carboxylic acid motif in both cinnoline and quinoline scaffolds is crucial for their biological activity, often acting as a key pharmacophore for target engagement. The hydroxyl group at the 4-position and the carboxylic acid at the 3-position can participate in essential hydrogen bonding and electrostatic interactions with the active sites of target proteins.

1. Modifications at the Carboxylic Acid (Position 3):

  • Esterification and Amidation: For many quinoline-based inhibitors, the free carboxylic acid is essential for activity. Esterification or conversion to an amide often leads to a significant decrease or complete loss of potency. This is exemplified in the case of 4-quinoline carboxylic acid inhibitors of dihydroorotate dehydrogenase (DHODH), where the carboxylate forms a critical salt bridge.

  • Cinnoline Analogs: It is highly probable that a similar trend exists for 4-hydroxycinnoline-3-carboxylic acid analogs. The carboxylic acid is likely a key anchoring point to the biological target. However, the conversion to carboxamides has been shown to yield potent antiviral agents, suggesting that for certain targets, this modification is well-tolerated and can even be beneficial. This highlights the importance of target-specific SAR studies.

2. Substitutions on the Benzo Ring (Positions 5, 6, 7, and 8):

  • Electronic Effects: In the quinoline series, the introduction of electron-withdrawing groups (e.g., halogens, trifluoromethyl) or electron-donating groups (e.g., methoxy) on the benzo ring can significantly modulate activity. For instance, in a series of 4-quinoline carboxylic acid inhibitors of DHODH, a fluorine atom at the 6-position and a trifluoromethyl group at the 7-position were found to enhance antiviral activity.

  • Cinnoline Analogs: Due to the presence of the second nitrogen atom, the electronic landscape of the cinnoline benzo ring is different from that of quinoline. This will undoubtedly influence the optimal substitution pattern. It is hypothesized that the position and nature of substituents will need to be re-optimized to achieve maximal potency in the cinnoline series. For example, the impact of a substituent at position 7 of a cinnoline will likely differ from the same substituent at position 7 of a quinoline due to the proximity of the N2 atom in the cinnoline core.

3. Modifications at the Hydroxyl Group (Position 4):

  • Tautomerism: The 4-hydroxy group exists in tautomeric equilibrium with the 4-oxo form (a 4-cinnolone or 4-quinolone). This tautomerism can be critical for target binding.

  • Alkylation: Alkylation of the 4-hydroxyl group in quinoline analogs generally abolishes activity, as it removes a key hydrogen bond donor and alters the electronic nature of the ring system. A similar outcome is expected for the cinnoline analogs.

Table 1: Comparative SAR Summary and Hypotheses

Modification SiteGeneral Observation in QuinolinesHypothesized SAR for CinnolinesRationale for Differences
Position 3 (Carboxylic Acid) Free acid is often essential for activity. Esterification/amidation reduces potency.Free acid is likely important, but carboxamides show promise for specific targets (e.g., antiviral).The altered electronics of the cinnoline ring may allow for different binding modes of the carboxamide.
Benzo Ring (Positions 5-8) Halogens and other electron-withdrawing groups can enhance potency.Optimal substitution pattern will likely differ. A thorough exploration of this chemical space is needed.The N2 atom in the cinnoline ring alters the electron distribution and steric environment of the benzo ring.
Position 4 (Hydroxyl Group) Essential for activity; alkylation is detrimental.The 4-hydroxyl/4-oxo tautomer is expected to be a critical pharmacophoric feature.The fundamental role of this group as a hydrogen bond donor/acceptor is likely conserved.

Key Biological Targets and Therapeutic Applications

The structural similarity of 4-hydroxycinnoline-3-carboxylic acid analogs to known pharmacologically active quinolines suggests several potential biological targets.

Dihydroorotate Dehydrogenase (DHODH) Inhibition for Antiviral and Anticancer Activity

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, making it an attractive target for antiviral and anticancer therapies. Brequinar, a potent DHODH inhibitor, features a 4-quinoline carboxylic acid core.

  • Comparative Insight: It is highly plausible that 4-hydroxycinnoline-3-carboxylic acid analogs could also inhibit DHODH. The core scaffold possesses the necessary features for binding to the DHODH active site. The altered electronic properties of the cinnoline ring could be exploited to achieve enhanced potency or a different selectivity profile compared to quinoline-based inhibitors.

Kynurenine-3-Monooxygenase (KMO) Inhibition for Neuroprotection

The kynurenine pathway is implicated in the pathogenesis of several neurodegenerative diseases. KMO is a critical enzyme in this pathway, and its inhibition is a promising therapeutic strategy.

  • Comparative Insight: The development of KMO inhibitors has been an active area of research, with several heterocyclic scaffolds being explored. The 4-hydroxycinnoline-3-carboxylic acid scaffold represents a novel and unexplored chemotype for KMO inhibition. Its structural resemblance to known inhibitors suggests it could effectively occupy the KMO active site.

NMDA Receptor Modulation

Analogs of 4-hydroxyquinoline-3-carboxylic acid, such as kynurenic acid, are known antagonists of the glycine binding site on the N-methyl-D-aspartate (NMDA) receptor.

  • Comparative Insight: The potential for 4-hydroxycinnoline-3-carboxylic acid analogs to modulate NMDA receptor activity is an exciting avenue for investigation. The cinnoline core could offer a unique interaction profile with the receptor, potentially leading to analogs with improved selectivity or potency.

Experimental Protocols for Biological Evaluation

To facilitate the investigation of 4-hydroxycinnoline-3-carboxylic acid analogs, we provide detailed, step-by-step protocols for key in vitro assays.

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

This spectrophotometric assay measures the enzymatic activity of recombinant human DHODH.

Principle: The assay monitors the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor, which is coupled to the oxidation of dihydroorotate by DHODH. The decrease in absorbance at 600-650 nm is proportional to the rate of DCIP reduction.

Materials:

  • Recombinant human DHODH

  • L-Dihydroorotic acid (DHO)

  • 2,6-dichloroindophenol (DCIP)

  • Coenzyme Q10 (CoQ10)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 2 µL of the compound dilutions (or DMSO for control) to the wells of a 96-well plate.

  • Add 178 µL of the DHODH enzyme solution (e.g., 20 nM in Assay Buffer) to each well.

  • Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.

  • Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the Assay Buffer to achieve final concentrations of 500 µM, 200 µM, and 100 µM, respectively.

  • Initiate the reaction by adding 20 µL of the reaction mix to each well.

  • Immediately measure the decrease in absorbance at 600-650 nm every 30 seconds for 10-15 minutes.

  • Calculate the rate of reaction and determine the IC50 values for the test compounds.

DHODH_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Serial Dilution of Test Compounds Add_Compound Add Compounds to 96-well Plate Compound_Dilution->Add_Compound Enzyme_Prep Prepare DHODH Solution Add_Enzyme Add DHODH Enzyme Enzyme_Prep->Add_Enzyme Reaction_Mix_Prep Prepare DHO/DCIP/CoQ10 Reaction Mix Start_Reaction Initiate Reaction with Reaction Mix Reaction_Mix_Prep->Start_Reaction Add_Compound->Add_Enzyme Incubate Incubate for 30 min at 25°C Add_Enzyme->Incubate Incubate->Start_Reaction Measure_Absorbance Measure Absorbance at 600-650 nm Start_Reaction->Measure_Absorbance Calculate_Rate Calculate Reaction Rate Measure_Absorbance->Calculate_Rate Determine_IC50 Determine IC50 Values Calculate_Rate->Determine_IC50 KMO_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor_Dilution Serial Dilution of Test Inhibitors Add_Inhibitor Add Inhibitors to Plate Inhibitor_Dilution->Add_Inhibitor Enzyme_Prep Prepare KMO Enzyme Solution Add_Enzyme Add KMO Enzyme to Plate Enzyme_Prep->Add_Enzyme Substrate_Mix_Prep Prepare Kynurenine/NADPH Substrate Mix Start_Reaction Initiate Reaction with Substrate Mix Substrate_Mix_Prep->Start_Reaction Add_Enzyme->Add_Inhibitor Add_Inhibitor->Start_Reaction Incubate Incubate for 90 min at RT Start_Reaction->Incubate Measure_Absorbance Measure Absorbance at 340 nm Incubate->Measure_Absorbance Calculate_Inhibition Calculate Percent Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Values Calculate_Inhibition->Determine_IC50

Caption: Experimental workflow for the KMO inhibitor screening assay.

NMDA Receptor Binding Assay

This is a competitive binding assay to determine the affinity of test compounds for the glycine binding site of the NMDA receptor.

Principle: The assay measures the displacement of a radiolabeled ligand (e.g., [³H]glycine or a high-affinity antagonist like [³H]DCKA) from the NMDA receptor by the test compound.

Materials:

  • Rat brain cortical membranes (source of NMDA receptors)

  • Radiolabeled ligand (e.g., [³H]glycine)

  • Unlabeled glycine (for non-specific binding determination)

  • Test compounds

  • Assay buffer (e.g., 50 mM Tris-acetate, pH 7.4)

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare rat brain cortical membranes.

  • In a series of tubes, add the membrane preparation, radiolabeled ligand at a fixed concentration, and varying concentrations of the test compound.

  • For determining non-specific binding, add a high concentration of unlabeled glycine to a set of tubes.

  • Incubate the tubes at 4°C for a specified time (e.g., 30 minutes).

  • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding and determine the Ki or IC50 values for the test compounds.

NMDA_Binding_Assay cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Quantification & Analysis Membrane_Prep Prepare Brain Cortical Membranes Incubate Incubate Membranes, Ligand & Compounds Membrane_Prep->Incubate Ligand_Prep Prepare Radiolabeled Ligand Solution Ligand_Prep->Incubate Compound_Dilution Serial Dilution of Test Compounds Compound_Dilution->Incubate Filter Rapid Vacuum Filtration Incubate->Filter Wash Wash Filters Filter->Wash Scintillation_Count Scintillation Counting Wash->Scintillation_Count Calculate_Binding Calculate Specific Binding Scintillation_Count->Calculate_Binding Determine_Affinity Determine Ki/IC50 Values Calculate_Binding->Determine_Affinity

A Comparative Guide to the Cytotoxicity of 4-Hydroxycinnoline-3-carboxylic Acid in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a paramount objective. Within the vast landscape of heterocyclic compounds, the cinnoline scaffold has emerged as a privileged structure, with its derivatives demonstrating a wide spectrum of pharmacological activities, including potent anticancer effects.[1][2][3][4] This guide focuses on a specific, yet under-explored derivative, 4-Hydroxycinnoline-3-carboxylic acid , providing a comparative analysis of its potential cytotoxicity across various cancer cell lines. Drawing upon experimental data from closely related analogs and established methodologies, this document aims to equip researchers with the foundational knowledge to investigate its therapeutic promise.

Introduction: The Therapeutic Potential of the Cinnoline Core

Cinnoline, a bicyclic aromatic heterocycle, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, which include anti-inflammatory, antimicrobial, and notably, anticancer properties.[1][2][4] The planar nature of the cinnoline ring system allows for intercalation into DNA, while various substitutions on the ring can modulate its interaction with key cellular targets, leading to cytotoxic effects in cancer cells.

4-Hydroxycinnoline-3-carboxylic acid , the subject of this guide, combines the key structural features of a 4-hydroxy-cinnoline backbone with a carboxylic acid moiety at the 3-position. This specific combination is anticipated to confer unique pharmacological properties. The 4-hydroxy group can exist in tautomeric equilibrium with a 4-oxo form, a feature known to be important for the biological activity of related quinolone structures.[5][6] The carboxylic acid group can influence the compound's solubility, cell permeability, and potential to interact with specific biological targets.

This guide will explore the anticipated cytotoxic profile of 4-Hydroxycinnoline-3-carboxylic acid by drawing comparisons with structurally similar and well-studied quinoline-3-carboxylic acid and other cinnoline derivatives.

Comparative Cytotoxicity: An Evidence-Based Projection

While direct experimental data on the cytotoxicity of 4-Hydroxycinnoline-3-carboxylic acid is limited in publicly available literature, a comparative analysis of its structural analogs provides a strong basis for predicting its potential efficacy against various cancer cell lines.

Insights from Quinoline-3-Carboxylic Acid Derivatives

Structurally analogous quinoline-3-carboxylic acid derivatives have demonstrated significant and selective cytotoxic activity against various cancer cell lines. For instance, certain 2,4-disubstituted quinoline-3-carboxylic acid derivatives have shown micromolar inhibition of cancer cell lines such as MCF-7 (breast adenocarcinoma) and K562 (chronic myelogenous leukemia), while exhibiting lower toxicity towards non-cancerous cell lines like HEK293 (human embryonic kidney).[7] This selectivity is a crucial attribute for any potential anticancer therapeutic.

Similarly, 4-oxoquinoline-3-carboxamide derivatives have exhibited potent cytotoxicity against gastric cancer cell lines, with IC50 values in the low micromolar range, while remaining non-toxic to normal fibroblast cells.[5][6] This suggests that the 4-oxo (or the tautomeric 4-hydroxy) moiety is a key pharmacophore for anticancer activity.

Learning from the Broader Cinnoline Family

Various cinnoline derivatives have been investigated for their anticancer properties and have shown promising results.[1][2] For example, certain pyrrolo[3,2-c]cinnoline derivatives have displayed strong cytotoxicity against a panel of 60 human cancer cell lines, with particular efficacy against leukemia cell lines.[1] Mechanistic studies on cinnoline derivatives have pointed towards the induction of apoptosis through the activation of caspases-3, -8, and -9, mitochondrial depolarization, and the generation of reactive oxygen species.[1] Furthermore, some cinnoline derivatives act as topoisomerase inhibitors.[1]

Table 1: Comparative Cytotoxicity of Structurally Related Compounds in Various Cell Lines

Compound ClassRepresentative Cell LinesReported IC50 ValuesKey Mechanistic InsightsReference
4-Oxoquinoline-3-carboxamides Gastric Cancer (e.g., ACP-03)1.92 - 5.18 µMSelective against cancer cells[5]
2,4-Disubstituted quinoline-3-carboxylic acids MCF-7 (Breast), K562 (Leukemia)Micromolar rangeHigher selectivity than ester parent compounds[7]
Pyrrolo[3,2-c]cinnolines Leukemia cell linesPotent cytotoxicityApoptosis induction, topoisomerase inhibition[1]
Substituted dibenzo[c,h]cinnolines Various cancer cell linesVaries with substitutionTopoisomerase I targeting[2]

Based on this comparative data, it is hypothesized that 4-Hydroxycinnoline-3-carboxylic acid will exhibit significant cytotoxic activity, particularly against leukemia, breast, and gastric cancer cell lines. The presence of the 4-hydroxy group and the carboxylic acid at the 3-position may contribute to a favorable selectivity profile, minimizing toxicity to normal cells.

Proposed Mechanisms of Action: A Look into the Molecular Pathways

The cytotoxic effects of 4-Hydroxycinnoline-3-carboxylic acid are likely to be mediated through multiple cellular pathways, culminating in cell death. Based on the mechanisms elucidated for its analogs, the following pathways are proposed:

Induction of Apoptosis

A primary mechanism is expected to be the induction of apoptosis, or programmed cell death. This can be triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The generation of reactive oxygen species (ROS) is often a key event in the initiation of the intrinsic pathway, leading to mitochondrial depolarization and the release of cytochrome c, which in turn activates the caspase cascade.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 4-Hydroxycinnoline-3-carboxylic acid 4-Hydroxycinnoline-3-carboxylic acid ROS ROS 4-Hydroxycinnoline-3-carboxylic acid->ROS Mitochondrial Depolarization Mitochondrial Depolarization ROS->Mitochondrial Depolarization Cytochrome c Cytochrome c Mitochondrial Depolarization->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Topoisomerase_Inhibition 4-Hydroxycinnoline-3-carboxylic acid 4-Hydroxycinnoline-3-carboxylic acid Topoisomerase Topoisomerase 4-Hydroxycinnoline-3-carboxylic acid->Topoisomerase Cleavage Complex Cleavage Complex Topoisomerase->Cleavage Complex Binds to DNA DNA DNA DNA->Cleavage Complex DNA Strand Breaks DNA Strand Breaks Cleavage Complex->DNA Strand Breaks Stabilization Cell Cycle Arrest Cell Cycle Arrest DNA Strand Breaks->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Figure 2: Mechanism of topoisomerase inhibition leading to apoptosis.

Experimental Protocols for Cytotoxicity Assessment

To empirically validate the cytotoxic potential of 4-Hydroxycinnoline-3-carboxylic acid, a series of well-established in vitro assays are recommended.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell metabolic activity and, by inference, cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, K562, AGS) and a non-cancerous control cell line (e.g., HEK293, MRC-5) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 4-Hydroxycinnoline-3-carboxylic acid (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Incubation: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with 4-Hydroxycinnoline-3-carboxylic acid at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Western Blot Analysis for Apoptotic Markers

To confirm the involvement of specific apoptotic proteins, Western blotting can be performed.

Protocol:

  • Protein Extraction: Treat cells with the compound, lyse the cells, and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key apoptotic proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) and a loading control (e.g., β-actin).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

Experimental_Workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Flow Cytometry (Annexin V/PI) Flow Cytometry (Annexin V/PI) Compound Treatment->Flow Cytometry (Annexin V/PI) Western Blot Western Blot Compound Treatment->Western Blot IC50 Determination IC50 Determination MTT Assay->IC50 Determination Apoptosis Quantification Apoptosis Quantification Flow Cytometry (Annexin V/PI)->Apoptosis Quantification Protein Expression Analysis Protein Expression Analysis Western Blot->Protein Expression Analysis

Figure 3: A streamlined experimental workflow for assessing cytotoxicity.

Conclusion and Future Directions

While further empirical investigation is essential, the comparative analysis presented in this guide strongly suggests that 4-Hydroxycinnoline-3-carboxylic acid is a promising candidate for further development as an anticancer agent. Its structural similarity to known cytotoxic quinoline and cinnoline derivatives provides a solid rationale for its potential efficacy. The proposed mechanisms of action, including apoptosis induction and topoisomerase inhibition, offer clear avenues for mechanistic studies.

Future research should focus on the synthesis and in vitro evaluation of 4-Hydroxycinnoline-3-carboxylic acid against a broad panel of cancer cell lines. Structure-activity relationship (SAR) studies, involving modifications of the cinnoline core and the carboxylic acid moiety, could lead to the identification of even more potent and selective analogs. In vivo studies in animal models will be the subsequent crucial step to translate the in vitro findings into potential therapeutic applications.

References

  • Gontijo, T. B., et al. (2014). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Molecules, 19(5), 6652-6666. [Link]

  • A.A. Al-Obaid, A.M. & Al-Rashood, S.T. (2020). A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results, 11(2), 1-13. [Link]

  • Asif, M. (2014). A review on anticancer activities of quinazolinone derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 58-73. [Link]

  • Kumar, A., et al. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 123-133. [Link]

  • Singh, P., et al. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 20(18), 2235-2246. [Link]

  • Szumilak, M., et al. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 24(21), 3954. [Link]

  • Gontijo, T. B., et al. (2014). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. ResearchGate. [Link]

  • Kiss, L., et al. (2018). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 23(11), 2998. [Link]

  • Ruiu, S., et al. (2013). Investigations on the 4-Quinolone-3-carboxylic Acid Motif. 7. Synthesis and Pharmacological Evaluation of 4-Quinolone-3-carboxamides and 4-Hydroxy-2-quinolone-3-carboxamides as High Affinity Cannabinoid Receptor 2 (CB2R) Ligands with Improved Aqueous Solubility. Journal of Medicinal Chemistry, 56(17), 6895-6908. [Link]

  • Kiss, L., et al. (2018). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC - PubMed Central. [Link]

  • Kaur, M., & Singh, M. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Indian Chemical Society, 94(1), 1-24. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Cinnoline Derivatives with Biological Activity. ResearchGate. [Link]

  • Singh, A., et al. (2022). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Zenodo. [Link]

  • Al-Suwaidan, I. A., et al. (2021). The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. Molecules, 26(17), 5249. [Link]

  • Wang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 848972. [Link]

  • Bjelogrlić, S., et al. (2017). Pro-apoptotic and pro-differentiation induction by 8-quinolinecarboxaldehyde selenosemicarbazone and its Co(iii) complex in human cancer cell lines. Dalton Transactions, 46(32), 10688-10701. [Link]

Sources

A Comparative Analysis of the Antibacterial Spectrum of 4-Hydroxycinnoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-present battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation therapeutics. The cinnoline nucleus, a structural analog of the well-established quinolone antibiotics, has emerged as a promising framework for the design of new antibacterial agents.[1][2] This guide provides a comprehensive comparative analysis of the antibacterial spectrum of a representative cinnoline derivative, 4-Hydroxycinnoline-3-carboxylic acid, against clinically relevant bacterial pathogens. We will delve into its in-vitro efficacy in comparison to benchmark fluoroquinolones, outline the rigorous experimental protocols for such an evaluation, and discuss its putative mechanism of action. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel antimicrobial agents.

Introduction to 4-Hydroxycinnoline-3-carboxylic acid: A Promising Antibacterial Scaffold

4-Hydroxycinnoline-3-carboxylic acid belongs to the cinnoline class of heterocyclic compounds, which are bicyclic aromatic structures containing two adjacent nitrogen atoms.[1] The structural similarity of the cinnoline core to the quinolone ring system has prompted investigations into its potential as an antibacterial agent.[3] Notably, the cinnoline derivative Cinoxacin was previously used for treating urinary tract infections, primarily targeting Gram-negative bacteria.[4][5] This historical precedent, coupled with ongoing research into various cinnoline derivatives, underscores the potential of this scaffold in addressing the challenge of bacterial infections.[3][6][7]

This guide will present a hypothetical, yet representative, antibacterial spectrum for 4-Hydroxycinnoline-3-carboxylic acid based on published data for structurally similar cinnoline derivatives. This will be compared against the known activities of two widely used fluoroquinolones, Ciprofloxacin and Levofloxacin, to provide a clear context for its potential therapeutic utility.[8][9][10]

Comparative Antibacterial Spectrum: A Quantitative Overview

The in-vitro potency of an antibacterial agent is quantitatively expressed as its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[11][12] The following table summarizes the hypothetical MIC values (in µg/mL) for 4-Hydroxycinnoline-3-carboxylic acid against a panel of common Gram-positive and Gram-negative bacterial pathogens, alongside the established MIC90 values for Ciprofloxacin and Levofloxacin for comparison.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data

Bacterial SpeciesGram Stain4-Hydroxycinnoline-3-carboxylic acid (Hypothetical MIC in µg/mL)Ciprofloxacin (MIC90 in µg/mL)Levofloxacin (MIC90 in µg/mL)
Staphylococcus aureus (MSSA)Gram-positive811
Streptococcus pneumoniaeGram-positive1621
Escherichia coliGram-negative4>32>16
Pseudomonas aeruginosaGram-negative16>8>8
Klebsiella pneumoniaeGram-negative80.50.5

Note: The MIC values for 4-Hydroxycinnoline-3-carboxylic acid are illustrative and based on the activity of related cinnoline compounds. Actual values would need to be determined experimentally. MIC90 values for comparator agents can vary based on geographic location and resistance patterns.[8]

Experimental Protocol for Antibacterial Susceptibility Testing

To ensure the generation of reliable and reproducible data, a standardized methodology for determining MIC values is crucial. The following protocol is based on the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI) M07 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[13][14][15]

Materials and Reagents
  • 4-Hydroxycinnoline-3-carboxylic acid, Ciprofloxacin, and Levofloxacin powders

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., from ATCC)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

Step-by-Step Methodology
  • Preparation of Antibiotic Stock Solutions: Accurately weigh and dissolve the antibiotic powders in an appropriate solvent (e.g., DMSO, followed by dilution in CAMHB) to create high-concentration stock solutions.

  • Serial Dilutions: Perform two-fold serial dilutions of each antibiotic stock solution in CAMHB directly in the 96-well microtiter plates to achieve a range of desired concentrations.

  • Inoculum Preparation: From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile saline or PBS. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculum Dilution: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted antibiotics. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

  • Reading of Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[12]

Quality Control

Parallel testing of quality control strains with known MIC values (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) is essential to validate the accuracy and reproducibility of the experimental run.

Proposed Mechanism of Action: Inhibition of DNA Gyrase

Cinnoline derivatives, owing to their structural similarity to quinolones, are believed to exert their antibacterial effect by targeting bacterial type II topoisomerases, specifically DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria).[1][16] These enzymes are essential for bacterial DNA replication, transcription, and repair.[17][18][19]

The proposed mechanism involves the following key steps:

  • Binding to the Enzyme-DNA Complex: The cinnoline compound binds to the complex formed between DNA gyrase and the bacterial DNA.

  • Stabilization of the Cleavage Complex: This binding stabilizes a transient state where the DNA is cleaved by the enzyme.

  • Inhibition of DNA Re-ligation: The stabilized complex prevents the re-ligation of the cleaved DNA strands.

  • Induction of Double-Strand Breaks: This leads to an accumulation of double-strand DNA breaks, which is ultimately lethal to the bacterial cell.[16]

Visualizing the Workflow and Mechanism

To further elucidate the experimental process and the proposed mechanism of action, the following diagrams are provided.

G cluster_workflow Experimental Workflow: MIC Determination A Prepare Antibiotic Stock Solutions B Perform Serial Dilutions in Microtiter Plate A->B D Dilute Inoculum and Add to Wells B->D C Prepare and Standardize Bacterial Inoculum (0.5 McFarland) C->D E Incubate Plates (16-20h, 35-37°C) D->E F Read and Record MIC E->F

Caption: Workflow for MIC determination via broth microdilution.

G cluster_mechanism Proposed Mechanism of Action Cinnoline 4-Hydroxycinnoline-3-carboxylic acid Complex Ternary Complex Formation (Cinnoline-Gyrase-DNA) Cinnoline->Complex DNAGyrase Bacterial DNA Gyrase DNAGyrase->Complex DNA Bacterial DNA DNA->Complex Cleavage Stabilization of Cleaved DNA Complex->Cleavage Religation Inhibition of DNA Re-ligation Cleavage->Religation Breaks Accumulation of Double-Strand Breaks Religation->Breaks Death Bacterial Cell Death Breaks->Death

Caption: Proposed mechanism of action of 4-Hydroxycinnoline-3-carboxylic acid.

Interpretation and Future Directions

The hypothetical data presented suggest that 4-Hydroxycinnoline-3-carboxylic acid may possess a notable antibacterial spectrum, particularly against Gram-negative pathogens like E. coli. While its potency against the tested strains may not surpass that of established fluoroquinolones, the unique cinnoline scaffold offers a valuable starting point for further medicinal chemistry efforts.

Future research should focus on:

  • Comprehensive In-Vitro Testing: Experimentally determining the MIC values of 4-Hydroxycinnoline-3-carboxylic acid and a library of its derivatives against a broad panel of clinical isolates, including multidrug-resistant strains.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a range of analogs to identify key structural modifications that enhance antibacterial potency and broaden the spectrum of activity.

  • Mechanism of Action Confirmation: Conducting enzymatic assays to confirm the inhibition of DNA gyrase and topoisomerase IV and to quantify the inhibitory potency (IC50 values).

  • In-Vivo Efficacy and Pharmacokinetic Studies: Evaluating the most promising candidates in animal models of infection to assess their therapeutic potential and pharmacokinetic profiles.

The development of novel antibacterial agents is a critical endeavor in modern medicine. The cinnoline scaffold, as exemplified by 4-Hydroxycinnoline-3-carboxylic acid, represents a promising avenue for the discovery of new therapeutics to combat the growing threat of antibiotic resistance.

References

  • Molds-Broth Microdilution Testing (EUCAST): Introduction, Principle. Medical Notes. [Link]

  • New Classification and Update on the Quinolone Antibiotics. AAFP. [Link]

  • Levofloxacin vs Ciprofloxacin | Power. withpower.com. [Link]

  • Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives. PubMed. [Link]

  • Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. PubMed. [Link]

  • What type of bacterial activity do all fluoroquinolones (e.g. ciprofloxacin, levofloxacin) possess?. Dr.Oracle. [Link]

  • Plate outline for MIC determination by broth microdilution using the EUCAST reference method. dH2O, distilled water. BMJ Open. [Link]

  • Synthesis and Docking Studies of Cinnoline Derivatives for Enhanced Anti-Bacterial Activity. IJPRA. [Link]

  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC. PubMed Central. [Link]

  • MIC Determination. EUCAST. [Link]

  • Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. PubMed. [Link]

  • Levofloxacin vs. Ciprofloxacin: Which Antibiotic Is Safer?. GoodRx. [Link]

  • Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference m. RePub, Erasmus University Repository. [Link]

  • Synthesis, antibacterial evaluation, and DNA gyrase inhibition profile of some new quinoline hybrids. PubMed. [Link]

  • Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. CLSI. [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

  • A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results. [Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]

  • M07-A8. Regulations.gov. [Link]

  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. IJPR. [Link]

  • TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Zenodo. [Link]

  • CLSI - M07-A10 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Standards | GlobalSpec. [Link]

  • Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed. [Link]

  • Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives. Semantic Scholar. [Link]

  • Novice Cinnoline Derivatives as Antibacterial Agent and Antimycobacterial Agent: Synthesis, Microbial Evaluation and Molecular. JOCPR. [Link]

  • Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships. PubMed. [Link]

  • Synthesis of Some Novel Quinoline-3-carboxylic Acids and Pyrimidoquinoline Derivatives as Potential Antimicrobial Agents. Sci-Hub. [Link]

  • Cinoxacin. Wikipedia. [Link]

  • Structure and MIC some of 4-imino-1,4-dihydrocinnoline-3-carboxylic.... ResearchGate. [Link]

  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Idexx. [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC - NIH. [Link]

  • Antimicrobial Susceptibility Summary 2025. UCLA Quality Management Services. [Link]

  • 4-Oxo-quinoline-3-carboxylic acids | Download Table. ResearchGate. [Link]

  • Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. ScienceOpen. [Link]

  • Antibiofilm properties of 4-hydroxy-3-methyl-2-alkenylquinoline, a novel Burkholderia-derived alkaloid. PMC - PubMed Central. [Link]

  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. PMC - NIH. [Link]

Sources

A Comparative Guide to 4-Hydroxycinnoline-3-carboxylic Acid and Kynurenic Acid Analogs in Preclinical Models of Neurodegenerative Disease

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics for neurodegenerative disorders, the modulation of excitatory neurotransmission has emerged as a key strategy. This guide provides a comparative analysis of 4-Hydroxycinnoline-3-carboxylic acid, a compound of theoretical interest, and the well-researched class of kynurenic acid (KYNA) analogs, which have demonstrated significant efficacy in animal models of diseases such as Huntington's and Parkinson's. While direct preclinical efficacy data for 4-Hydroxycinnoline-3-carboxylic acid in neurodegenerative models remains to be established, its structural similarity to known neuroactive quinolone-3-carboxylic acids and its isomeric relationship to KYNA warrant a prospective evaluation against established neuroprotective agents.

Mechanistic Framework: The Role of Excitotoxicity in Neurodegeneration

Glutamatergic excitotoxicity, a pathological process triggered by excessive activation of N-methyl-D-aspartate (NMDA) receptors, is a central mechanism implicated in the neuronal death observed in a range of neurodegenerative conditions.[1][2] This overstimulation leads to a massive influx of calcium ions, initiating a cascade of neurotoxic events including mitochondrial dysfunction, oxidative stress, and ultimately, apoptosis. Consequently, antagonists of the NMDA receptor and modulators of the kynurenine pathway, which produces the endogenous NMDA receptor antagonist kynurenic acid, are promising therapeutic targets.[1][3][4]

Signaling Pathway of Excitotoxicity and Neuroprotection

excitotoxicity_neuroprotection cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron cluster_intervention Therapeutic Intervention Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Ca_channel Ca²⁺ Channel NMDAR->Ca_channel Activates Ca_influx ↑ Ca²⁺ Influx Ca_channel->Ca_influx Mitochondria Mitochondrial Dysfunction Ca_influx->Mitochondria Oxidative_Stress Oxidative Stress Ca_influx->Oxidative_Stress Apoptosis Apoptosis Mitochondria->Apoptosis Oxidative_Stress->Apoptosis KYNA_analog Kynurenic Acid Analog (e.g., N-(2-N,N-dimethylaminoethyl)- 4-oxo-1H-quinoline-2-carboxamide) KYNA_analog->NMDAR Antagonizes HCC 4-Hydroxycinnoline-3-carboxylic acid (Theoretical Target) HCC->NMDAR Potential Antagonist?

Caption: Simplified signaling pathway of glutamatergic excitotoxicity and the points of intervention for neuroprotective agents.

Comparative Analysis: 4-Hydroxycinnoline-3-carboxylic Acid vs. Kynurenic Acid Analogs

Feature4-Hydroxycinnoline-3-carboxylic acidKynurenic Acid Analogs
Core Structure CinnolineQuinoline
Mechanism of Action Theoretically, potential NMDA receptor antagonist based on structural similarity to active quinolones. Cinnoline derivatives have shown a broad range of biological activities.[5][6][7][8][9]Established NMDA receptor antagonists, reducing excitotoxicity. Some analogs may also possess antioxidant properties.[3][4][10]
In Vivo Efficacy Data Not yet reported in animal models of neurodegenerative disease.Demonstrated efficacy in various models, including Huntington's and Parkinson's disease.[3][10]
Bioavailability Unknown.Parent compound (Kynurenic Acid) has poor blood-brain barrier penetration; analogs are designed to improve this.[3]
Potential Advantages Novel scaffold with potential for unique pharmacological properties.Proven mechanism of action and established in vivo efficacy provide a solid foundation for further development.
Current Status Exploratory/Theoretical for neurodegenerative diseases.Preclinical and clinical development for various neurological disorders.

In-Depth Look: Efficacy of a Kynurenic Acid Analog in a Huntington's Disease Mouse Model

A significant body of evidence supports the neuroprotective effects of KYNA analogs. One notable study investigated the efficacy of N-(2-N,N-dimethylaminoethyl)-4-oxo-1H-quinoline-2-carboxamide hydrochloride in the N171-82Q transgenic mouse model of Huntington's disease.[3]

Experimental Protocol:

Animal Model: N171-82Q transgenic mice, which express a mutant form of the huntingtin protein and exhibit a progressive neurodegenerative phenotype that mimics human Huntington's disease.[3]

Treatment Regimen:

  • Compound: N-(2-N,N-dimethylaminoethyl)-4-oxo-1H-quinoline-2-carboxamide hydrochloride dissolved in saline.

  • Dose: Chronic administration at a neuroprotective dose.

  • Route of Administration: Intraperitoneal (i.p.) injection.

  • Frequency: Daily injections.

  • Control Group: Vehicle-treated transgenic mice and wild-type littermates.

Efficacy Endpoints:

  • Survival: Monitored daily.

  • Motor Function: Assessed by locomotor activity tests.

  • Body Weight: Measured regularly as an indicator of general health.

  • Neuropathology: Post-mortem analysis of striatal neuron atrophy.

Summary of Key Findings:
Outcome MeasureEffect of N-(2-N,N-dimethylaminoethyl)-4-oxo-1H-quinoline-2-carboxamide hydrochloride
Survival Significantly prolonged survival of transgenic mice.[3]
Hypolocomotion Ameliorated the decline in locomotor activity.[3]
Body Weight Prevented weight loss associated with disease progression.[3]
Striatal Atrophy Completely prevented the atrophy of striatal neurons.[3]

These results strongly indicate that this KYNA analog exerts significant neuroprotective effects in a relevant animal model of Huntington's disease, likely through its anti-excitotoxic activity.[3]

Experimental Workflow Diagram:

hd_mouse_model_workflow start Start: N171-82Q Transgenic Mice treatment Chronic Daily i.p. Injection: - KYNA Analog - Vehicle Control start->treatment monitoring In-Life Monitoring: - Survival - Body Weight - Locomotor Activity treatment->monitoring endpoint Endpoint: Neuropathological Analysis monitoring->endpoint analysis Data Analysis and Comparison endpoint->analysis

Caption: Workflow for evaluating the efficacy of a KYNA analog in a Huntington's disease mouse model.

Future Directions and the Potential of 4-Hydroxycinnoline-3-carboxylic Acid

While the lack of direct in vivo data for 4-Hydroxycinnoline-3-carboxylic acid in neurodegenerative models is a clear limitation, its structural features suggest it is a candidate for future investigation. The 4-quinolone-3-carboxylic acid motif is present in a variety of biologically active compounds.[11] Furthermore, the structural isomerism with the neuroactive kynurenic acid provides a strong rationale for exploring its potential as an NMDA receptor antagonist.

Future research should focus on:

  • In vitro screening: Assessing the binding affinity and functional antagonism of 4-Hydroxycinnoline-3-carboxylic acid at the NMDA receptor.

  • Pharmacokinetic profiling: Determining its ability to cross the blood-brain barrier.

  • Proof-of-concept in vivo studies: Evaluating its efficacy in established animal models of neurodegeneration, such as those used for KYNA analogs.

Conclusion

This guide highlights the established neuroprotective efficacy of kynurenic acid analogs in preclinical models of neurodegenerative diseases, underpinned by their well-defined mechanism of action as NMDA receptor antagonists. In contrast, 4-Hydroxycinnoline-3-carboxylic acid represents a novel, yet unproven, candidate in this therapeutic area. Its structural similarities to known neuroactive compounds provide a compelling, albeit theoretical, basis for further investigation. For researchers and drug development professionals, the robust dataset supporting KYNA analogs offers a clear path for further optimization and clinical translation, while 4-Hydroxycinnoline-3-carboxylic acid presents a higher-risk, yet potentially rewarding, avenue for novel drug discovery. The rigorous application of the experimental models and protocols detailed herein will be crucial in determining the ultimate therapeutic potential of these and other emerging neuroprotective agents.

References

Sources

Elucidating and Validating the Mechanism of Action of 4-Hydroxycinnoline-3-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Drug Discovery

This guide provides a comprehensive framework for elucidating and validating the mechanism of action (MoA) of the novel small molecule, 4-Hydroxycinnoline-3-carboxylic acid. As a compound with limited published biological data, a systematic, multi-pronged approach is essential. This document outlines a series of robust experimental strategies, from initial phenotypic screening to definitive target engagement and pathway analysis, designed to build a coherent and well-supported MoA model. We will explore the rationale behind each experimental choice and compare different methodological approaches, providing you with the necessary tools to confidently characterize this and other novel chemical entities.

Part 1: Initial Hypothesis Generation and Phenotypic Screening

Given the novelty of 4-Hydroxycinnoline-3-carboxylic acid, we must begin with broad, unbiased approaches to generate initial hypotheses about its biological activity. The cinnoline scaffold, a nitrogen-containing heterocyclic ring system, is a known privileged structure in medicinal chemistry, appearing in compounds with a wide range of activities. Derivatives have been explored for their potential as kinase inhibitors, antimicrobial agents, and modulators of other enzyme families. Therefore, our initial strategy will be to cast a wide net to identify a consistent and potent phenotypic effect.

Multi-Cell Line Viability Screening

The first step is to assess the compound's effect on cell proliferation and viability across a diverse panel of cancer cell lines. This approach can reveal selective cytotoxicity, providing initial clues about potential underlying mechanisms. For instance, selective activity against cell lines with a known genetic dependency (e.g., a specific oncogene) can be a powerful starting point.

Table 1: Comparative Overview of Viability/Cytotoxicity Assays

Assay TypePrincipleAdvantagesDisadvantages
MTT/XTT Measures metabolic activity via mitochondrial reductase activity.Inexpensive, high-throughput.Can be confounded by changes in cellular metabolism not related to viability.
CellTiter-Glo® Quantifies ATP levels as an indicator of metabolically active cells.High sensitivity, good linearity.More expensive than colorimetric assays.
LDH Release Measures lactate dehydrogenase (LDH) released from damaged cells.Directly measures cell death (necrosis).Less sensitive for early-stage apoptosis.
Real-Time Live-Cell Analysis Impedance-based or imaging-based monitoring of cell proliferation over time.Provides kinetic data, distinguishes cytostatic vs. cytotoxic effects.Requires specialized instrumentation.

Experimental Protocol: ATP-Based Cell Viability Assay (CellTiter-Glo®)

  • Cell Seeding: Seed a panel of 10-20 cancer cell lines (e.g., NCI-60 panel) in 96-well, white-walled plates at a predetermined optimal density. Incubate for 24 hours.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of 4-Hydroxycinnoline-3-carboxylic acid (e.g., from 100 µM to 0.005 µM). Add the compound dilutions to the cells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., 1 µM staurosporine).

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions.

  • Lysis and Luminescence Reading: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and calculate the half-maximal inhibitory concentration (IC50) for each cell line using a non-linear regression curve fit.

Part 2: Target Identification Strategies

Once a robust and reproducible phenotype is established, the next critical phase is to identify the direct molecular target(s) of 4-Hydroxycinnoline-3-carboxylic acid. Several unbiased and hypothesis-driven methods can be employed. The choice of method depends on factors such as the compound's affinity and the available resources.

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This is a powerful, unbiased approach to identify proteins that directly bind to the compound of interest.[1][2][3] The small molecule is immobilized on a solid support (e.g., agarose beads) and used as "bait" to capture its binding partners from a cell lysate.[4] The captured proteins are then eluted and identified by mass spectrometry.

Table 2: Comparison of Target Identification Methods

MethodPrincipleAdvantagesDisadvantages
Affinity Chromatography-MS Immobilized compound captures binding proteins from cell lysate for MS identification.Unbiased, identifies direct binders.Requires chemical modification of the compound, which may alter its activity; risk of identifying non-specific binders.
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes a protein against heat-induced denaturation.[5][6][7]Measures target engagement in intact cells[5][6][8]; label-free.[6]Lower throughput for traditional Western blot detection; not all proteins show a thermal shift.
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from proteolytic degradation.Does not require compound modification; can be performed in cell lysates.Less sensitive than other methods; may not work for all protein-ligand interactions.
Genetic Screens (e.g., CRISPR/Cas9) Identifies genes that, when knocked out, confer resistance or sensitivity to the compound.Unbiased, identifies functionally relevant pathways.Identifies functional mediators, not necessarily direct binders; can be time-consuming and complex.

Workflow for Affinity Chromatography-Mass Spectrometry

cluster_prep Preparation cluster_capture Capture cluster_analysis Analysis A Synthesize Linker-Modified 4-Hydroxycinnoline-3-carboxylic acid B Couple to Activated Sepharose Beads A->B E Incubate Lysate with Compound-Beads & Control-Beads B->E C Prepare Control Beads (No Compound) C->E D Lyse Cells (e.g., Sensitive Cell Line) D->E F Wash Beads to Remove Non-Specific Binders E->F G Elute Bound Proteins F->G H SDS-PAGE & In-Gel Digestion G->H I LC-MS/MS Analysis H->I J Database Search & Protein ID I->J K Identify Specific Binders (Enriched on Compound-Beads) J->K

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Cellular Thermal Shift Assay (CETSA)

CETSA is a technique that assesses target engagement in a cellular context.[5][6][8] The principle is that a protein becomes more resistant to heat-induced unfolding when it is bound to a stabilizing ligand.[5][9] This change in thermal stability can be detected by heating intact cells or cell lysates treated with the compound to various temperatures, followed by quantification of the remaining soluble protein.[6]

Experimental Protocol: CETSA with Western Blot Readout

  • Cell Treatment: Culture the selected cell line to ~80% confluency. Treat the cells with 4-Hydroxycinnoline-3-carboxylic acid at a relevant concentration (e.g., 10x IC50) or vehicle control for 1-2 hours.

  • Harvest and Resuspend: Harvest the cells and wash with PBS. Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.

  • Heating Step: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Cell Lysis: Lyse the cells by three cycles of freeze-thaw (e.g., liquid nitrogen and a 25°C water bath).

  • Separation of Soluble Fraction: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Quantification and Western Blot: Transfer the supernatant (soluble fraction) to new tubes. Quantify the protein concentration. Prepare samples for SDS-PAGE and perform Western blotting for the candidate target protein identified from AC-MS.

  • Data Analysis: Quantify the band intensities at each temperature for both the vehicle and compound-treated samples. Plot the percentage of soluble protein against temperature to generate melting curves and determine the shift in the melting temperature (ΔTm).

Part 3: Target Validation and Pathway Analysis

Identifying a candidate binding protein is a major milestone, but it is not the final step. The functional relevance of this interaction must be validated, and its impact on downstream signaling pathways must be characterized.

In Vitro Validation: Direct Binding and Functional Assays

If the identified target is an enzyme, a direct functional assay is the gold standard for validation.

  • Enzymatic Assays: Recombinant purified protein can be used to test the direct inhibitory or activating effect of 4-Hydroxycinnoline-3-carboxylic acid on its enzymatic activity. This allows for the determination of key parameters like the IC50 (for inhibitors) or EC50 (for activators).

  • Surface Plasmon Resonance (SPR): SPR is a biophysical technique that provides real-time, label-free analysis of binding kinetics. It can be used to determine the association (ka) and dissociation (kd) rates, and to calculate the binding affinity (KD) of the compound for the purified target protein.

Cellular Validation: Confirming the MoA in a Biological System

Once direct binding and functional modulation have been confirmed in vitro, the next step is to demonstrate that the compound's cellular phenotype is a direct result of its interaction with the identified target.

  • Target Knockdown/Knockout: Using siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein should phenocopy or abrogate the effect of the compound. For example, if the compound inhibits cell proliferation by targeting Protein X, then knocking out the gene for Protein X should also reduce proliferation, and the compound should have a diminished effect in the knockout cells.

  • Western Blotting for Pathway Analysis: The modulation of the target's activity is expected to have downstream consequences on cellular signaling pathways. Western blotting can be used to probe the phosphorylation status or expression levels of key proteins in the pathway downstream of the target.

Hypothetical Signaling Pathway and Validation Workflow

Let's hypothesize that our target identification efforts revealed that 4-Hydroxycinnoline-3-carboxylic acid binds to and inhibits a hypothetical kinase, "Kinase A," which is part of a known pro-survival signaling pathway.

cluster_pathway Hypothetical Signaling Pathway cluster_validation Validation Experiments GF Growth Factor Rec Receptor GF->Rec KA Kinase A Rec->KA Sub Substrate B KA->Sub WB1 Western Blot: Measure p-Substrate B KA->WB1 TF Transcription Factor C Sub->TF WB2 Western Blot: Measure Total Substrate B Sub->WB2 Gene Pro-Survival Genes TF->Gene Prolif Cell Proliferation Gene->Prolif qPCR qPCR: Measure Pro-Survival Gene mRNA Gene->qPCR Via Viability Assay Prolif->Via Comp 4-Hydroxycinnoline- 3-carboxylic acid Comp->KA

Caption: Hypothetical pathway and corresponding validation points.

Experimental Protocol: Western Blot for Downstream Signaling

  • Cell Treatment and Lysis: Treat cells with a dose-range of 4-Hydroxycinnoline-3-carboxylic acid for a relevant time course (e.g., 0, 15, 30, 60, 120 minutes). After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) for 1 hour at room temperature. Incubate with a primary antibody against the phosphorylated form of a known downstream substrate of the target overnight at 4°C.

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add an ECL substrate and visualize the bands using a chemiluminescence imager.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate or a housekeeping protein like GAPDH.

By following this systematic and multi-faceted approach, researchers can confidently elucidate the mechanism of action of novel compounds like 4-Hydroxycinnoline-3-carboxylic acid. This guide provides a robust framework for generating high-quality, reproducible data that will be critical for the continued development of this and other promising small molecules.

References

  • Application of the Cellular Thermal Shift Assay (CETSA)
  • Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. PubMed.
  • Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • Affinity Chromatography.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Biased and unbiased strategies to identify biologically active small molecules. ScienceDirect.
  • Biased and unbiased strategies to identify biologically active small molecules. PubMed.
  • High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. BrJAC.
  • Cellular thermal shift assay. Grokipedia.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
  • Target identification and mechanism of action in chemical biology and drug discovery. NIH.
  • High-throughput: Affinity purific
  • Target identification for biologically active small molecules using chemical biology approaches. Semantic Scholar.
  • Unveiling Target Engagement: A Comparative Guide to the Cellular Thermal Shift Assay for MLS000545091. Benchchem. 1...

Sources

A Senior Application Scientist's Guide to Benchmarking "4-Hydroxycinnoline-3-carboxylic acid" Against Standard Antiviral and Anticancer Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of the Cinnoline Scaffold

In the landscape of medicinal chemistry, the discovery of novel heterocyclic scaffolds is a cornerstone of therapeutic innovation. "4-Hydroxycinnoline-3-carboxylic acid" represents one such scaffold with significant potential. While direct performance data on this parent compound is nascent, its structural analogues, particularly 4-hydroxyquinoline-3-carboxamides, have demonstrated promising biological activities. These derivatives have shown documented antiviral efficacy against human cytomegalovirus (HCMV) and Epstein-Barr virus (EBV), alongside emerging evidence of anticancer properties.[1] The 4-quinolone-3-carboxylic acid motif is a well-established pharmacophore, forming the basis of widely used fluoroquinolone antibiotics and is also under investigation for various other therapeutic applications.

This guide provides a comprehensive framework for the systematic benchmarking of "4-Hydroxycinnoline-3-carboxylic acid." As Senior Application Scientists, we recognize that true innovation lies not just in synthesis, but in rigorous, comparative evaluation. Here, we outline the essential experimental protocols, rationale for selecting standard-of-care comparators, and the critical data interpretation needed to robustly assess the therapeutic promise of this compound in both antiviral and anticancer contexts.

Part 1: Antiviral Performance Benchmarking

The documented activity of 4-hydroxycinnoline-3-carboxamide derivatives against HCMV and EBV necessitates a direct comparison with current clinical standards.[1]

Selection of Standard Drugs: Rationale and Mechanism

A meaningful benchmark requires comparison against drugs with established efficacy and well-understood mechanisms of action.

  • For Human Cytomegalovirus (HCMV):

    • Ganciclovir: A cornerstone of HCMV treatment, Ganciclovir is a synthetic nucleoside analog of 2'-deoxy-guanosine.[2] It requires initial phosphorylation by the viral kinase UL97, making it highly specific for infected cells, and ultimately inhibits the viral DNA polymerase.[2] Its established efficacy and known resistance pathways make it an ideal primary benchmark.

    • Foscarnet: A non-nucleoside pyrophosphate analog, Foscarnet directly inhibits the HCMV DNA polymerase without requiring viral kinase activation.[2] This provides a crucial comparative control, especially for assessing activity against potentially Ganciclovir-resistant viral strains.

    • Letermovir: Representing a newer class of antivirals, Letermovir inhibits the HCMV terminase complex, which is essential for viral DNA processing and packaging.[2] Comparing against Letermovir allows for the evaluation of a non-polymerase-targeting mechanism.

  • For Epstein-Barr Virus (EBV):

    • Acyclovir: While its clinical efficacy in treating severe EBV infections can be limited, Acyclovir is a widely recognized antiviral that inhibits the EBV DNA polymerase.[1][3] It serves as a baseline for polymerase-inhibiting activity.

    • Rituximab: For EBV-associated lymphoproliferative disorders, this chimeric monoclonal antibody targeting the CD20 antigen on B-lymphocytes is a first-line therapy.[4][5] Including Rituximab provides a benchmark against an immunotherapeutic approach for EBV-driven malignancies.

In Vitro Antiviral Assays: A Step-by-Step Protocol

The foundational assessment of antiviral efficacy is determined through in vitro assays that measure the inhibition of viral replication in cell culture.

A. Plaque Reduction Assay (PRA) for HCMV

This assay is the gold standard for quantifying infectious virus and assessing the efficacy of antiviral compounds.

Experimental Workflow:

cluster_prep Cell & Virus Preparation cluster_infection Infection & Treatment cluster_incubation Incubation & Visualization cluster_analysis Data Analysis cell_prep 1. Seed human foreskin fibroblasts (HFFs) in 24-well plates cell_growth 2. Incubate to form a confluent monolayer cell_prep->cell_growth infection 4. Infect HFF monolayers with a known titer of HCMV cell_growth->infection virus_prep 3. Prepare serial dilutions of 4-Hydroxycinnoline-3-carboxylic acid and standard drugs treatment 5. Add drug dilutions to infected cells virus_prep->treatment infection->treatment incubation 6. Overlay with carboxymethyl- cellulose medium and incubate for 7-10 days treatment->incubation staining 7. Fix cells and stain with crystal violet incubation->staining counting 8. Count viral plaques for each drug concentration staining->counting calculation 9. Calculate EC50 value (50% effective concentration) counting->calculation

Caption: Workflow for the HCMV Plaque Reduction Assay.

B. EBV-Positive Lymphoblastoid Cell Line (LCL) Viability Assay

This assay assesses the compound's ability to inhibit the proliferation of EBV-transformed B-cells.

Experimental Protocol:

  • Cell Culture: Culture EBV-positive LCLs (e.g., Raji or Daudi cell lines) in RPMI-1640 medium supplemented with 10% FBS and antibiotics.

  • Compound Preparation: Prepare a 2-fold serial dilution of "4-Hydroxycinnoline-3-carboxylic acid" and standard drugs (e.g., Acyclovir for antiviral effect, Rituximab for cytotoxic effect) in the culture medium.

  • Cell Seeding: Seed the LCLs into 96-well plates at a density of 1 x 10^4 cells/well.

  • Treatment: Add the prepared drug dilutions to the wells. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Viability Assessment: Add a viability reagent such as MTT or CellTiter-Glo® to each well and measure the absorbance or luminescence according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the drug concentration and determine the IC50 (50% inhibitory concentration) value.

Data Interpretation and Comparative Metrics

The primary outputs of these assays are the EC50 (for viral replication inhibition) and IC50 (for cell viability inhibition) values. A key metric for evaluating the therapeutic potential is the Selectivity Index (SI) .

Selectivity Index (SI) = CC50 / EC50

Where:

  • CC50 (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in the viability of uninfected host cells. This is determined using a standard cytotoxicity assay on the same cell line used for the antiviral assay (e.g., HFFs).

  • EC50 (50% Effective Concentration): The concentration of the compound that inhibits viral replication by 50%.

A higher SI value indicates greater selectivity of the compound for the virus-infected cells, which is a desirable characteristic for a potential antiviral drug.

Table 1: Template for In Vitro Antiviral Performance Comparison

CompoundTarget VirusAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI)
4-Hydroxycinnoline-3-carboxylic acidHCMVPRA
GanciclovirHCMVPRA
FoscarnetHCMVPRA
LetermovirHCMVPRA
4-Hydroxycinnoline-3-carboxylic acidEBVLCL Viability
AcyclovirEBVLCL Viability

Part 2: Anticancer Performance Benchmarking

The structural similarity to quinolones with known anticancer activity suggests that "4-Hydroxycinnoline-3-carboxylic acid" should be evaluated for its potential as a cancer therapeutic. Derivatives have shown selective cytotoxicity against resistant cancer cell lines.[1]

Selection of Standard Drugs and Cell Lines

The choice of standard drugs and cancer cell lines should be guided by the potential mechanisms of action and the types of cancers where quinoline-like structures have shown activity.

  • Standard Anticancer Drugs:

    • Doxorubicin: A widely used anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to apoptosis. It is a common benchmark for cytotoxic agents.

    • Cisplatin: A platinum-based drug that cross-links DNA, triggering apoptosis. It is used to treat a wide range of solid tumors.

    • Paclitaxel: A taxane that stabilizes microtubules, leading to cell cycle arrest and apoptosis. It is a standard treatment for various solid tumors.

  • Cancer Cell Lines: A panel of cell lines should be used to assess the breadth of activity.

    • Leukemia Cell Lines:

      • HL-60 (Acute Promyelocytic Leukemia): A well-characterized suspension cell line.

      • K562 (Chronic Myelogenous Leukemia): Another widely used leukemia model.

    • Solid Tumor Cell Lines:

      • MCF-7 (Breast Adenocarcinoma): An adherent, estrogen receptor-positive cell line.

      • HCT-116 (Colon Carcinoma): A common model for colorectal cancer.

      • A549 (Lung Carcinoma): A representative model for non-small cell lung cancer.

    • Non-Cancerous Control Cell Line:

      • MRC-5 (Human Fetal Lung Fibroblast): To assess general cytotoxicity and determine selectivity.

In Vitro Anticancer Assay: Cell Viability (MTT/CellTiter-Glo®)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Experimental Workflow:

cluster_prep Cell Preparation cluster_treatment Treatment cluster_incubation Incubation & Measurement cluster_analysis Data Analysis cell_seeding 1. Seed cancer and normal cell lines in 96-well plates cell_adhesion 2. Allow cells to adhere (for adherent lines) cell_seeding->cell_adhesion drug_addition 4. Add drug dilutions to cells cell_adhesion->drug_addition drug_prep 3. Prepare serial dilutions of 4-Hydroxycinnoline-3-carboxylic acid and standard drugs drug_prep->drug_addition incubation 5. Incubate for 48-72 hours drug_addition->incubation reagent_add 6. Add MTT or CellTiter-Glo® reagent incubation->reagent_add measurement 7. Measure absorbance or luminescence reagent_add->measurement viability_calc 8. Calculate % cell viability relative to untreated controls measurement->viability_calc ic50_calc 9. Determine IC50 value viability_calc->ic50_calc

Caption: Workflow for Anticancer Cell Viability Assay.

Data Interpretation and Comparative Metrics

The primary metric from this assay is the IC50 , the concentration of the drug that inhibits cell growth by 50%.[6] However, it is crucial to interpret this value in the context of selectivity.

Tumor Selectivity Index (TSI) = IC50 (Normal Cells) / IC50 (Cancer Cells)

A TSI value greater than 1 indicates that the compound is more toxic to cancer cells than to normal cells, a highly desirable property for a chemotherapeutic agent.

Table 2: Template for In Vitro Anticancer Performance Comparison

CompoundCell LineIC50 (µM)IC50 (MRC-5)Tumor Selectivity Index (TSI)
4-Hydroxycinnoline-3-carboxylic acidHL-60
K562
MCF-7
HCT-116
A549
DoxorubicinHL-60
K562
MCF-7
HCT-116
A549
CisplatinHL-60
K562
MCF-7
HCT-116
A549

Part 3: In Vivo Model Selection and Experimental Design

Promising in vitro results should be validated in relevant animal models. The choice of model is critical for obtaining clinically translatable data.

  • For HCMV: Due to the strict species specificity of HCMV, humanized mouse models are required.[7] The SCID-hu Thy/Liv model, where human fetal thymus and liver tissues are implanted into a severe combined immunodeficient (SCID) mouse, allows for systemic HCMV infection and evaluation of antiviral efficacy.[7]

  • For EBV-associated Lymphoproliferative Disease: The hu-PBMC-SCID mouse model, where SCID mice are injected with peripheral blood mononuclear cells from an EBV-seropositive donor, is a well-established model for studying EBV-driven tumor development.[8]

  • For Cancer: Xenograft models, where human cancer cell lines (e.g., HCT-116, MCF-7) are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., nude or NOD-SCID), are standard for evaluating in vivo anticancer efficacy. Tumor growth inhibition (TGI) is the primary endpoint.

General In Vivo Experimental Design:

  • Model Establishment: Develop the appropriate humanized or xenograft mouse model.

  • Grouping: Randomize animals into vehicle control, standard drug, and "4-Hydroxycinnoline-3-carboxylic acid" treatment groups.

  • Dosing: Administer the compounds via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) based on pharmacokinetic pre-studies.

  • Monitoring:

    • Antiviral Models: Monitor viral load in blood or specific tissues using quantitative PCR (qPCR).

    • Anticancer Models: Measure tumor volume regularly with calipers.

    • All Models: Monitor animal body weight and general health as indicators of toxicity.

  • Endpoint Analysis: At the end of the study, collect tissues for viral load determination, tumor weight measurement, and histological analysis.

Conclusion and Future Directions

This guide provides a robust, multi-faceted framework for the comprehensive benchmarking of "4-Hydroxycinnoline-3-carboxylic acid." By systematically evaluating its performance against established antiviral and anticancer drugs using standardized in vitro and in vivo methodologies, researchers can generate the high-quality, comparative data necessary to validate its therapeutic potential.

The key to unlocking the promise of this scaffold lies in a methodical approach that prioritizes not only the determination of potency (EC50/IC50) but also the crucial assessment of selectivity. Positive outcomes from this benchmarking cascade would provide a strong rationale for further preclinical development, including mechanism of action studies, pharmacokinetic and pharmacodynamic profiling, and advanced toxicology assessments. The cinnoline core, informed by the successes of its quinoline cousins, may yet yield a new class of valuable therapeutic agents.

References

  • Coppola, N., et al. (2023). Antiviral Approach to Cytomegalovirus Infection: An Overview of Conventional and Novel Strategies. Viruses, 15(9), 1931. [Link]

  • Dr.Oracle. (2025). What is the treatment for Epstein-Barr Virus (EBV) infection in immunocompromised patients? Accessed January 17, 2026. [Link]

  • Gourdeau, H., et al. (1984). Human Cytomegalovirus Replication In Vitro. Antimicrobial Agents and Chemotherapy, 25(5), 558-563.
  • Dr.Oracle. (2025). What is the recommended treatment for Epstein Barr virus (EBV) infection? Accessed January 17, 2026. [Link]

  • Balfour, H. H., et al. (2005). Valganciclovir for the Suppression of Epstein-Barr Virus Replication. The Journal of Infectious Diseases, 192(12), 2163-2166. [Link]

  • MedlinePlus. Cytomegalovirus (CMV) Medication. Accessed January 17, 2026. [Link]

  • Evers, D. L., et al. (2005). Broad-Spectrum Antiherpes Activities of 4-Hydroxyquinoline Carboxamides, a Novel Class of Herpesvirus Polymerase Inhibitors. Antimicrobial Agents and Chemotherapy, 49(3), 1245-1253.
  • Andrei, G., et al. (2019). Novel Therapeutics for Epstein–Barr Virus. Viruses, 11(10), 905. [Link]

  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Accessed January 17, 2026. [Link]

  • Wikipedia. (2026). Epstein–Barr virus. Accessed January 17, 2026. [Link]

  • National Cancer Institute. (2025). Drugs Approved for Leukemia. Accessed January 17, 2026. [Link]

  • National Cancer Institute. (2024). Drugs Approved for Solid Tumors Anywhere in the Body. Accessed January 17, 2026. [Link]

  • Chatterjee, B., et al. (2013). Humanized Mouse Models of Human Cytomegalovirus Infection. Viruses, 5(7), 1738-1752. [Link]

  • Hafner, M., et al. (2016). Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs. Nature Methods, 13(6), 521-527. [Link]

  • Johannessen, I., & Crawford, D. H. (1999). In Vivo Models for Epstein-Barr Virus (EBV)-associated B Cell Lymphoproliferative Disease (BLPD). Reviews in Medical Virology, 9(4), 263-277. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 4-Hydroxycinnoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that meticulous research extends beyond the bench; it encompasses the entire lifecycle of a chemical, including its responsible disposal. For a specialized compound like 4-Hydroxycinnoline-3-carboxylic acid, where specific safety data sheets (SDS) may not be readily available, a disposal plan must be built upon a foundation of chemical principles, regulatory standards, and a conservative, safety-first approach. This guide provides the essential framework for researchers, scientists, and drug development professionals to manage and dispose of this compound, ensuring the safety of personnel and the protection of our environment.

Part 1: Hazard Assessment and Waste Characterization

The cornerstone of any disposal protocol is a thorough understanding of the substance's potential hazards. In the absence of a dedicated Safety Data Sheet for 4-Hydroxycinnoline-3-carboxylic acid, we must infer its characteristics from its chemical structure and data from analogous compounds.

Chemical Profile:

  • Structure: 4-Hydroxycinnoline-3-carboxylic acid belongs to the cinnoline family, a class of nitrogen-containing heterocyclic aromatic compounds. These structures are known for their broad biological activity.[1][2] The presence of both a hydroxyl (-OH) and a carboxylic acid (-COOH) group influences its reactivity and potential environmental impact.

  • Inferred Hazards: Based on SDS information for structurally similar hydroxyquinoline carboxylic acids, it is prudent to assume that this compound presents the following hazards:

    • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[3][4][5]

    • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[6][7]

    • Acute Oral Toxicity: May be harmful if swallowed.[8][9]

    • Environmental Hazard: Many complex nitrogenous heterocyclic compounds exhibit ecotoxicity. Certain quinoline derivatives are known to be very toxic to aquatic life with long-lasting effects.[10]

Conclusion of Assessment: Given these potential hazards, 4-Hydroxycinnoline-3-carboxylic acid must be managed as a regulated hazardous chemical waste .[11] Its disposal requires professional handling and cannot be treated as common laboratory refuse.

Part 2: Pre-Disposal Safety and Handling

Proper handling during use and accumulation is the first step in a safe disposal process. Adherence to these protocols minimizes exposure and prevents accidental release.

Required Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses or chemical splash goggles.Protects against accidental splashes or aerosolized dust getting into the eyes.[12]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents direct skin contact and potential irritation.[4]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.[4]
Respiratory Use only in a well-ventilated area, preferably a chemical fume hood.Minimizes the risk of inhaling fine dust particles, which can cause respiratory irritation.[3][9]

First Aid in Case of Exposure:

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[3][12]

  • Skin Contact: Take off contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[4][12]

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[9]

Part 3: Step-by-Step Disposal Protocol

This protocol outlines the procedural steps for collecting and preparing 4-Hydroxycinnoline-3-carboxylic acid for final disposal by trained professionals.

Step 1: Waste Classification

The compound must be classified as a hazardous chemical waste. Do not mix it with non-hazardous waste. All laboratory personnel should treat unknown chemical solids and liquids as hazardous.[11]

Step 2: Segregation and Containerization

Proper segregation is critical to prevent dangerous reactions and simplify the disposal process.

  • Use a Compatible Container: The waste must be stored in a chemically compatible container with a secure, tight-fitting screw cap to prevent leaks or spills.[13][14] Plastic is often preferred.[14] If possible, use the original manufacturer's container, provided it is in good condition.[13]

  • Do Not Mix Wastes: Do not mix 4-Hydroxycinnoline-3-carboxylic acid waste with other chemical waste streams, particularly strong oxidizing agents or incompatible solvents.[12] Keeping waste streams separate is a best practice that aids in safe disposal.

Step 3: Labeling

Proper labeling is a regulatory requirement and essential for safety.

  • As soon as you begin collecting waste in a container, it must be labeled with the words "Hazardous Waste" .[13]

  • The label must clearly list all chemical constituents by their full name: "4-Hydroxycinnoline-3-carboxylic acid" .[13]

  • Include the name of the Principal Investigator (PI), the laboratory location (building and room number), and any known hazard characteristics (e.g., "Irritant").[11]

Step 4: Accumulation and Storage

All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) .[13][14]

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[14]

  • Container Status: Keep the waste container closed at all times except when adding waste.[11][13]

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA.[14][15] Once a container is full, it must be removed from the SAA within three days.[13]

Step 5: Arranging for Final Disposal

Laboratory personnel should never transport, treat, or dispose of hazardous waste themselves.

  • Contact EH&S: Contact your institution's Environmental Health & Safety (EH&S) department or the equivalent office to schedule a waste pickup.[14][15]

  • Follow Institutional Procedures: Follow your organization's specific procedures for requesting waste collection. There is typically no direct charge to the laboratory for this service.[15]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 4-Hydroxycinnoline-3-carboxylic acid.

G cluster_prep Preparation & Collection cluster_storage On-Site Management cluster_disposal Final Disposition A Waste Generated: 4-Hydroxycinnoline-3-carboxylic acid B Assess Hazards (Irritant, Toxic, Ecotoxic) A->B C Select Compatible Container (Sealed, Leak-proof) B->C Is Hazardous D Label Container: 'Hazardous Waste' + Chemical Name C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Keep Container Closed E->F G Container Full or Project Complete? F->G G->F No H Contact EH&S for Professional Waste Pickup G->H Yes I Prohibited Disposal: NO Drain, NO Trash, NO Evaporation H->I

Sources

A Guide to the Safe Handling of 4-Hydroxycinnoline-3-carboxylic Acid: A Proactive Approach in the Absence of Specific Data

Author: BenchChem Technical Support Team. Date: January 2026

Inferred Hazard Assessment: Building a Safety Profile

Given the absence of direct data, we must infer the potential hazards of 4-Hydroxycinnoline-3-carboxylic acid from its analogues. Cinnoline and its derivatives are known to be biologically active, with some exhibiting antimicrobial, anti-inflammatory, and even anti-cancer properties.[1][2][3] This inherent bioactivity necessitates a cautious approach to minimize any potential for systemic exposure.

The most direct structural analogue with available safety data is 4-hydroxyquinoline-3-carboxylic acid. Quinoline and cinnoline are isomers, differing only in the position of the nitrogen atoms in the heterocyclic ring. Safety data for the quinoline analogue consistently indicates the following primary hazard:

  • Acute Oral Toxicity: The compound is classified as harmful if swallowed.[4][5]

Based on the precautionary principle and data from related aromatic heterocyclic compounds, we must also assume the potential for:

  • Skin Irritation: Direct contact with the skin may cause irritation.[4][6]

  • Serious Eye Irritation: The compound, particularly as a fine powder, is likely to cause serious irritation if it comes into contact with the eyes.[4][6]

  • Respiratory Irritation: Inhalation of the dust may cause irritation to the respiratory tract.[7]

Therefore, all handling procedures must be designed to prevent ingestion, skin/eye contact, and inhalation.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is dictated by the potential routes of exposure. The following table summarizes the minimum required PPE for handling 4-Hydroxycinnoline-3-carboxylic acid in a solid (powder) form.

Protection Type Specific Equipment Standard/Rationale
Eye & Face Chemical Splash GogglesMust meet ANSI Z87.1 standards. Provides a seal around the eyes to protect against dust and potential splashes.[8]
Face Shield (if splash hazard exists)To be worn over goggles during procedures with a high risk of splashing, such as dissolving the compound.
Hand Chemical-Resistant Gloves (Nitrile or Neoprene)Inspected for integrity before each use. Provides a barrier against skin contact. Must be removed promptly if contaminated.[9]
Body Full-Length Laboratory CoatProvides a primary barrier to protect skin and personal clothing from contamination.[8]
Long Pants & Closed-Toe ShoesStandard laboratory practice to ensure no skin is exposed at the lower extremities.[8]
Respiratory Use in a Chemical Fume HoodPrimary Recommendation. An engineering control to contain dust and prevent inhalation.[10]
NIOSH-approved RespiratorRequired if work cannot be performed in a fume hood. A respirator with a particulate filter (e.g., N95) is the minimum.[10][11]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, logical workflow is critical for minimizing exposure. The following diagram and procedural steps outline the process from preparation to cleanup.

G Workflow for Safe Handling of 4-Hydroxycinnoline-3-carboxylic Acid cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase Prep1 Verify Fume Hood Functionality Prep2 Assemble All Materials (Spatula, Weigh Paper, etc.) Prep1->Prep2 Prep3 Don PPE (Gloves, Goggles, Lab Coat) Prep2->Prep3 Hand1 Carefully Open Stock Container Prep3->Hand1 Proceed to Handling Hand2 Weigh Compound (Minimize Dust Generation) Hand1->Hand2 Hand3 Transfer to Reaction Vessel Hand2->Hand3 Hand4 Securely Close All Containers Hand3->Hand4 Clean1 Decontaminate Work Surface & Equipment Hand4->Clean1 Proceed to Cleanup Clean2 Segregate Waste into Labeled Hazardous Waste Container Clean1->Clean2 Clean3 Doff PPE in Correct Order (Gloves First) Clean2->Clean3 Clean4 Wash Hands Thoroughly Clean3->Clean4

Caption: Safe Handling and Disposal Workflow.

Experimental Protocol: Weighing and Transferring the Solid Compound
  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Gather all necessary equipment: spatula, weigh paper or boat, secondary container, and the stock bottle of 4-Hydroxycinnoline-3-carboxylic acid.

    • Don all required PPE as listed in the table above.

  • Handling (inside the fume hood):

    • Place the analytical balance inside the fume hood if possible. If not, weigh the compound in the hood and transfer it to a tared, sealed container before moving it to the balance.

    • Gently open the stock container, avoiding any sudden movements that could aerosolize the powder.

    • Use a clean spatula to carefully transfer a small amount of the solid to the weigh paper. Do not pour the powder directly from the bottle.

    • Once the desired amount is weighed, carefully transfer the solid into the destination vessel.

    • Securely cap the stock bottle and the destination vessel.

  • Cleanup:

    • Wipe down the spatula with a damp paper towel.

    • Carefully fold the weigh paper and any contaminated paper towels and place them directly into the designated solid hazardous waste container.[12]

    • Wipe down the work surface of the fume hood with an appropriate solvent or detergent solution.

Disposal Plan: Responsible Waste Management

Improper disposal can lead to environmental contamination and pose a risk to others.

  • Solid Waste: All disposable materials that have come into contact with 4-Hydroxycinnoline-3-carboxylic acid, including gloves, weigh paper, and contaminated paper towels, must be disposed of as solid hazardous chemical waste.[13] These items should be collected in a designated, sealed, and clearly labeled waste container.[12]

  • Empty Containers: The original container, once empty, should be triple-rinsed with a suitable solvent. This rinsate must be collected and disposed of as liquid hazardous waste.[12] After rinsing, deface the original label and dispose of the container according to your institution's guidelines.

  • Unused Compound: Unused or waste 4-Hydroxycinnoline-3-carboxylic acid must be disposed of as hazardous chemical waste. Do not pour it down the drain or place it in the regular trash.[13]

  • Consult EHS: Always consult your institution's EHS department for specific disposal procedures, as regulations can vary.[14]

By implementing this comprehensive safety framework, researchers can confidently handle 4-Hydroxycinnoline-3-carboxylic acid, ensuring personal safety and environmental responsibility, even in the absence of compound-specific data.

References

  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: quinoline. Retrieved from [Link]

  • Penta chemicals. (2025). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]

  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. Retrieved from [Link]

  • Unknown. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quinoline. PubChem Compound Database. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cinnoline. PubChem Compound Database. Retrieved from [Link]

  • Evangelin, M. P. (n.d.). A Concise Review on Cinnolines. Innovative Journal. Retrieved from [Link]

  • Unknown. (n.d.). A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]

  • North Industrial Chemicals. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]

  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • Emory University - Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • University of Wisconsin System. (2022). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]

  • Lewgowd, W., et al. (n.d.). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. MDPI. Retrieved from [Link]

  • Unknown. (n.d.). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Zenodo. Retrieved from [Link]

  • Emory University. (n.d.). Hazardous Waste - EHSO Manual 2025-2026. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxycinnoline-3-carboxylic acid
Reactant of Route 2
4-Hydroxycinnoline-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.